Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJMYBSEFSJJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556546 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73957-66-1 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical and Basic Properties of Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Executive Summary
Pyrazolo[1,5-a]pyridine represents a class of fused heterocyclic systems that have garnered significant attention in medicinal chemistry and materials science. As analogues of purines, they serve as privileged scaffolds in drug discovery. This guide focuses on a key derivative, Pyrazolo[1,5-a]pyridine-3-carbaldehyde, a versatile synthetic intermediate. We will provide a detailed examination of the core structural features that dictate its basicity, explore the principal synthetic methodologies for its preparation, detail its chemical reactivity, and summarize its spectroscopic signature. This document is intended for researchers and professionals in drug development and organic synthesis, offering field-proven insights into the practical application and fundamental properties of this important building block.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The Pyrazolo[1,5-a]pyridine framework is a fused, bicyclic N-heterocycle that combines the structural features of both pyrazole and pyridine rings.[1] This arrangement confers a unique electronic profile and a rigid, planar geometry, making it an ideal scaffold for designing molecules that can interact with specific biological targets.[2] Derivatives of this system have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and potent anti-tubercular compounds.[3][4][5][6]
The introduction of a carbaldehyde group at the 3-position creates this compound, a critical intermediate that unlocks a vast chemical space for further molecular elaboration.[7][8] The aldehyde functionality serves as a versatile chemical handle for constructing more complex molecules through various transformations, making a thorough understanding of its properties essential for its effective utilization.
Core Structure and Basicity
The basicity of the Pyrazolo[1,5-a]pyridine system is relatively low, a consequence of the electronic arrangement within the fused rings. The molecule contains two nitrogen atoms, each with a distinct electronic character that influences its ability to accept a proton.
-
N1 (Pyridine-like Nitrogen): This nitrogen is part of the six-membered ring and possesses a lone pair of electrons in an sp² hybrid orbital, which is available for protonation.
Consequently, protonation occurs at the N1 nitrogen. The parent Pyrazolo[1,5-a]pyridine scaffold is a weak base, with a predicted pKa of approximately 2.83.[9]
The addition of the aldehyde group at the C3 position significantly impacts this property. The carbaldehyde group is a potent electron-withdrawing group (-CHO) that operates through resonance and inductive effects. It deactivates the ring system by pulling electron density away from the heterocyclic core. This reduction in electron density at the N1 nitrogen further diminishes its ability to accept a proton, rendering This compound even less basic than its parent scaffold.
Caption: Structure and Basicity Determinants.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [7][10] |
| Molecular Weight | 146.15 g/mol | [7][10] |
| Appearance | Yellow solid | [7] |
| CAS Number | 73957-66-1 | [7][10][11] |
| Monoisotopic Mass | 146.048012819 Da | [10][12] |
Synthesis via Vilsmeier-Haack Formylation
The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction.[13][14] This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[15][16][17] The parent Pyrazolo[1,5-a]pyridine ring is sufficiently electron-rich to undergo electrophilic substitution at the C3 position, which is the most nucleophilic carbon.
The reaction involves the in-situ formation of the Vilsmeier reagent, a chloromethyleniminium salt (typically the Eschenmoser salt analogue), from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[14][16] This electrophilic species then attacks the pyrazolo[1,5-a]pyridine ring, followed by hydrolysis during workup to yield the final aldehyde.
Caption: Vilsmeier-Haack Synthesis Workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
Self-Validating System: The success of each step can be monitored. Reaction completion is monitored by TLC. Successful extraction is confirmed by TLC analysis of the organic layer. Purity is confirmed by chromatography and final characterization validates the product structure.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5-10 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.5-2.0 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. The formation of the solid Vilsmeier reagent is often observed. Allow the mixture to stir at room temperature for 30-60 minutes after the addition is complete.
-
Substrate Addition: Dissolve the starting material, Pyrazolo[1,5-a]pyridine (1.0 equivalent), in a minimal amount of DMF or a suitable solvent and add it to the Vilsmeier reagent mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-5 hours).
-
Hydrolysis (Workup): Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate until the pH is ~7-8. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound stems from the reactivity of its aldehyde group, which serves as a linchpin for diversification. This reactivity allows it to be a key building block for pharmaceuticals, agrochemicals, and dyes.[7][8]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a cornerstone of library synthesis in medicinal chemistry.
-
Oxidation: Can be oxidized to the corresponding Pyrazolo[1,5-a]pyridine-3-carboxylic acid, another valuable synthetic intermediate.
-
Reduction: Reduction to the 3-hydroxymethyl derivative using agents like sodium borohydride (NaBH₄).
-
Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to alkenes, providing a route to extend carbon chains.
-
Condensation Reactions: Undergoes Claisen-Schmidt condensation with ketones to form chalcone analogues, which are often biologically active scaffolds.[13]
This synthetic versatility has enabled its use in the development of novel therapeutic agents, particularly in the search for new anti-inflammatory, anti-cancer, and neuroprotective drugs.[7][8][18] Notably, the related pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has been extensively investigated for its potent anti-tubercular activity against drug-resistant strains of Mycobacterium tuberculosis.[3][4]
Spectroscopic Characterization
The identity and purity of this compound are confirmed through standard spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Aldehyde Proton (CHO): A distinct singlet in the downfield region, typically δ 9.9-10.1 ppm. Aromatic Protons: A series of doublets and triplets between δ 7.0-9.0 ppm, corresponding to the protons on the fused ring system. A singlet for the H2 proton is also expected. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 185-195 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl, typically around 1680-1700 cm⁻¹. C-H Stretch (Aldehyde): A pair of weak bands around 2720 and 2820 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 146.05). |
Conclusion
This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its fundamental properties are dictated by the interplay between the weakly basic pyrazolo[1,5-a]pyridine core and the deactivating effect of the C3-carbaldehyde substituent. The Vilsmeier-Haack reaction provides an efficient and reliable route for its synthesis. The versatile reactivity of the aldehyde group makes this compound an invaluable building block for the creation of diverse molecular libraries, leading to the discovery of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to confidently handle, synthesize, and strategically deploy this key intermediate in their research and development programs.
References
- Al-Zaydi, K. M. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(35), 8496-8501. [Link]
- Singh, U. P., Bhat, H. R., & Gahtori, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26739-26786. [Link]
- Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
- Jonušis, M., Voitechovičiūtė, A., Petkevičiūtė, R., & Meškinas, A. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1447. [Link]
- Rupniewska, E., Bielenica, A., & Kędzierska, E. (2022).
- Scribd. Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. [Link]
- PubChem. This compound. [Link]
- Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry, 2(4), 131-143. [Link]
- PubChemLite. This compound (C8H6N2O). [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Shaalan, N. H. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209787. [Link]
- Gomha, S. M., Abdel-Aziz, H. M., & Khedr, M. A. (2020). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 14(1), 1-13. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Wang, B., He, G., & Liu, Y. (2018). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2531-2536. [Link]
- Wang, B., He, G., & Liu, Y. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. [Link]
- Martínez-Vargas, A., & Rodríguez-Hernández, A. E. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3183. [Link]
- Shawali, A. S. (2000). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of the Faculty of Pharmacy of Ankara University, 29(1), 1-10. [Link]
- Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475-4489. [Link]
- Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(1), 103517. [Link]
- Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Pyrazolo[1,5-a]pyridine CAS#: 274-56-6 [m.chemicalbook.com]
- 10. This compound | C8H6N2O | CID 14145801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. PubChemLite - this compound (C8H6N2O) [pubchemlite.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 18. Buy Pyrazolo[1,5-a]pyridine-5-carbaldehyde | 474432-59-2 [smolecule.com]
An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine-3-carbaldehyde: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of Pyrazolo[1,5-a]pyridine-3-carbaldehyde, a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical structure, definitive IUPAC nomenclature, and key physicochemical properties. The narrative will explore established synthetic methodologies, elucidate its characteristic reactivity, and detail its pivotal role as a versatile building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who require a deep technical understanding of this important scaffold.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The Pyrazolo[1,5-a]pyridine system represents a class of fused N-heterocyclic compounds that are isosteres of purines. This structural analogy makes them privileged scaffolds in medicinal chemistry, as they can interact with biological targets typically addressed by purine analogues.[1] this compound, in particular, serves as a critical synthetic intermediate, leveraging the reactivity of its aldehyde group to build molecular complexity. Its unique electronic properties and rigid, planar structure make it an attractive starting point for creating diverse molecular libraries for screening and development.[2][3]
Chemical Identity and Structure
The fundamental identity of this compound is established by its unique fused ring structure with a carbaldehyde substituent at the 3-position.
-
IUPAC Name: this compound[4]
-
Synonyms: Pyrazolo[1,5-a]pyridine-3-carboxaldehyde, 3-Formyl-pyrazolo[1,5-a]pyridine[4][5]
The chemical structure consists of a pyrazole ring fused with a pyridine ring. The aldehyde group (-CHO) at position 3 is a key feature, dictating much of its chemical reactivity and utility as a synthetic precursor.
Physicochemical Properties
A summary of the key physicochemical properties is essential for handling, experimental design, and computational modeling.
| Property | Value | Source |
| Molecular Weight | 146.15 g/mol | [2][4] |
| Appearance | Yellow solid | [2] |
| Purity | Typically ≥ 95-99% | [2] |
| Storage Conditions | Store at 0-8 °C | [2][3] |
| SMILES | C1=CC2=C(C=NN2C=C1)C=O | [4][6] |
| InChIKey | KBJMYBSEFSJJNV-UHFFFAOYSA-N | [4][6] |
Synthesis and Mechanistic Considerations
The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established area of organic chemistry. One of the prominent methods for creating functionalized derivatives is through the [3+2] cycloaddition reaction.
General Synthetic Strategy: [3+2] Cycloaddition
A robust method for constructing the pyrazolo[1,5-a]pyridine scaffold involves the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with suitable Michael acceptors, such as α,β-unsaturated carbonyl compounds.[7] This approach offers a high degree of regioselectivity and allows for the introduction of various functional groups under relatively mild, metal-free conditions.[7]
The causality behind this strategy lies in the in-situ generation of a 1,3-dipole (the N-aminopyridinium ylide) which then reacts with a dipolarophile (the α,β-unsaturated aldehyde or ketone). The subsequent oxidative aromatization leads to the stable fused heterocyclic system.
Experimental Workflow: Synthesis Pathway
The following diagram outlines a plausible synthetic workflow for obtaining this compound, based on the principles of [3+2] cycloaddition.
Caption: Generalized workflow for the synthesis of this compound.
Protocol Trustworthiness: This generalized protocol is based on established cycloaddition chemistry.[7] A self-validating system would involve monitoring each step via Thin Layer Chromatography (TLC) and confirming the structure of intermediates and the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical Reactivity and Synthetic Utility
The utility of this compound as a building block stems from the reactivity of both the aldehyde group and the heterocyclic core.
Reactions of the Aldehyde Group
The aldehyde functional group is an electrophilic site, making it susceptible to a wide range of nucleophilic additions and related transformations. This is the primary handle for derivatization.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a cornerstone reaction for building out side chains in drug discovery.[8]
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (Pyrazolo[1,5-a]pyridine-3-carboxylic acid), which is another key intermediate for forming amides or esters.[9]
-
Reduction: Reduction to the primary alcohol provides another point for diversification, for example, through etherification or esterification.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for carbon-carbon bond formation.
-
Condensation Reactions: Can undergo condensation with active methylene compounds (e.g., malononitrile) or amines to form more complex heterocyclic systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C8H6N2O | CID 14145801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS # 73957-66-1, Pyrazolo[1,5-a]pyridin-3-carbaldehyde, Pyrazolo[1,5-a]pyridine-3-carboxaldehyde - chemBlink [chemblink.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazolo[1,5-a]pyridine-3-carbaldehyde CAS number 73957-66-1
An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS No. 73957-66-1)
Introduction: The Significance of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, certain molecular architectures consistently demonstrate broad utility and biological relevance. These are often referred to as "privileged scaffolds." The pyrazolo[1,5-a]pyridine core is a prominent member of this class.[1][2] This fused, rigid N-heterocyclic system serves as the foundation for a multitude of bioactive compounds, finding applications as anticancer, anti-inflammatory, and central nervous system (CNS) agents.[2][3]
This guide focuses on a key derivative of this scaffold: This compound (CAS No. 73957-66-1). The strategic placement of the aldehyde functional group at the 3-position transforms the stable core into a highly versatile synthetic intermediate.[4] This aldehyde serves as a crucial chemical handle, allowing for a vast array of subsequent modifications and the construction of complex molecular libraries.[5] Consequently, this compound is not merely a chemical curiosity but a pivotal building block in the discovery and development of novel pharmaceuticals, advanced agrochemicals, and functional organic materials.[4][6]
PART 1: Core Molecular Profile & Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.
Structural and Chemical Identifiers
The core identity of this compound is defined by its structure and associated identifiers.
| Property | Value | Source(s) |
| CAS Number | 73957-66-1 | [4][7][8] |
| Molecular Formula | C₈H₆N₂O | [4][7][9] |
| Molecular Weight | 146.15 g/mol | [4][5][7] |
| IUPAC Name | This compound | [9] |
| SMILES | O=CC1=C2C=CC=CN2N=C1 | [5][10] |
| InChIKey | KBJMYBSEFSJJNV-UHFFFAOYSA-N | [9][10] |
| MDL Number | MFCD06739035 | [4][11] |
Physical and Spectroscopic Data
The physical properties and spectroscopic fingerprints are critical for identification, quality control, and predicting behavior in various systems.
| Property | Value / Description | Source(s) |
| Appearance | Yellow solid | [4] |
| Purity | Typically ≥ 95-99% | [4][5][7] |
| Melting Point | 86-94 °C | [7][8] |
| Storage Conditions | Store at 0-8 °C, inert atmosphere | [4][5][6][11] |
| ¹H NMR | Predicted: Aromatic protons (δ 7.0-9.0 ppm), Aldehyde proton (δ ~9.5-10.5 ppm) | |
| ¹³C NMR | Predicted: Aromatic carbons (δ 110-150 ppm), Aldehyde carbonyl (δ ~185-195 ppm) | |
| IR Spectroscopy | Predicted: Strong C=O stretch for conjugated aldehyde (~1680-1710 cm⁻¹) | [12] |
| Mass Spectrometry | Predicted: Molecular ion peak [M]+ at m/z 146.05 | [12] |
PART 2: Synthesis and Chemical Reactivity
The utility of this compound stems from its accessible synthesis and the versatile reactivity of its aldehyde group.
Primary Synthetic Pathway: The Vilsmeier-Haack Reaction
The most direct and widely employed method for synthesizing this compound is the Vilsmeier-Haack formylation of the parent pyrazolo[1,5-a]pyridine scaffold.[13][14] This reaction is a powerful tool for introducing a formyl group onto electron-rich heterocyclic systems.[15][16] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloromethyleniminium salt, acts as the electrophile.[15][17]
This protocol is a representative synthesis based on established chemical principles for the Vilsmeier-Haack reaction.
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-Dimethylformamide (DMF, 5 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.[15]
-
Substrate Addition: Dissolve pyrazolo[1,5-a]pyridine (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C for 3-5 hours, monitoring the reaction progress by TLC.[15]
-
Quenching & Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with aqueous sodium hydroxide or sodium carbonate until it is basic (pH > 8).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Chemical Reactivity and Synthetic Utility
The aldehyde group is a cornerstone of organic synthesis, and its presence on the pyrazolo[1,5-a]pyridine core opens numerous pathways for derivatization. This reactivity is central to its role as a building block in drug discovery.[4]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields diverse amine derivatives. This is a key step in synthesizing libraries of potential kinase inhibitors.[18]
-
Condensation Reactions: Claisen-Schmidt condensation with ketones or other active methylene compounds provides α,β-unsaturated carbonyl derivatives (chalcones), which are themselves important pharmacophores.[13]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding pyrazolo[1,5-a]pyridine-3-carboxylic acid, a precursor for amide and ester libraries.[19] Derivatives of this carboxylic acid have shown potent anti-tubercular activity.[20][21]
-
Reduction: Reduction with agents like sodium borohydride yields the corresponding primary alcohol, (pyrazolo[1,5-a]pyridin-3-yl)methanol.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce various alkenyl substituents at the 3-position.
PART 3: Applications in Drug Discovery and Materials Science
The pyrazolo[1,5-a]pyridine scaffold is a validated starting point for drug development, and the 3-carbaldehyde derivative is a key entry point for creating novel chemical entities.[2]
Medicinal Chemistry
-
Kinase Inhibitors: The scaffold is ideal for targeting the ATP-binding pocket of protein kinases.[3] Derivatives of pyrazolo[1,5-a]pyridine have been developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, which are targets for cancer immunotherapy.[22] The synthesis of these inhibitors often involves modifying the 3-position, starting from the carbaldehyde.
-
Anti-Tubercular Agents: A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, synthesized from the corresponding carboxylic acid (via oxidation of the aldehyde), have demonstrated excellent potency against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[20][21] One promising compound significantly reduced bacterial load in a mouse infection model.[21]
-
Anti-Inflammatory Agents: The pyrazolo[1,5-a]pyrimidine scaffold (a close isostere) is known to produce compounds with anti-inflammatory activity, often through the inhibition of COX enzymes or inflammatory cytokines like IL-6 and TNF-α.[23] The versatility of the this compound allows for the exploration of similar activities within this related scaffold.
-
CNS Agents: The broader class of pyrazolo[1,5-a]pyrimidines has been investigated for various CNS applications.[2] The structural rigidity and synthetic accessibility of the pyrazolo[1,5-a]pyridine core make it an attractive scaffold for developing agents targeting neurological disorders.[4]
Materials Science and Other Applications
Beyond medicine, this compound serves as an intermediate in several other fields:
-
Agrochemicals: It is used in the synthesis of novel pesticides and crop-enhancing chemicals.[4][6]
-
Dyes and Pigments: The extended conjugated system of the pyrazolo[1,5-a]pyridine core makes it a suitable backbone for creating dyes and pigments.[4][6]
-
Biochemical Research: It is employed in studies involving enzyme inhibition and receptor binding to help discover new therapeutic targets and biological probes.[4]
PART 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety.
Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[8][9]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[8][9]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[9][24]
-
Acute Toxicity, Oral: May be classified as Category 4 (Harmful if swallowed) for related isomers.[25][26]
Recommended Safety and Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[19][25] Use only in a well-ventilated area, preferably within a chemical fume hood.[19]
-
Handling: Avoid contact with skin, eyes, and clothing.[24] Avoid breathing dust.[25] Wash hands thoroughly after handling.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24] Recommended long-term storage is at 0-8 °C.[4][5]
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[19][25]
-
In case of skin contact: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[19][25]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[19][24]
-
If swallowed: Rinse mouth. Get medical attention if symptoms occur.[24]
-
Conclusion and Future Outlook
This compound (CAS 73957-66-1) is more than just a chemical intermediate; it is an enabling tool for innovation. Its robust and accessible synthesis, combined with the versatile reactivity of the aldehyde functional group, provides a reliable gateway to a vast chemical space. Its demonstrated success as a core component in developing potent kinase inhibitors and anti-tubercular agents underscores its value in modern drug discovery.[20][22] As researchers continue to explore the therapeutic potential of privileged scaffolds, the strategic importance of versatile building blocks like this compound will only continue to grow, promising new advancements in medicine, agriculture, and material science.
References
- Al-Ostoot, F.H., Al-Wahaibi, L.H., Al-Issa, S.A.M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4933. [Link]
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry. [Link]
- Quiroga, J., Portilla, J., Abonía, R., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(33), 4842-4845. [Link]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
- Urbonaitė, S., Meškys, R., & Dodonova, J. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2020(2), M1129. [Link]
- Abdelgawad, M.A., Al-Sanea, M.M., & Bakr, R.B. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(2), 103554. [Link]
- Safety Data Sheet - Pyrazolo[1,5-a]pyridine-4-carbaldehyde. Aaron Chemicals. [Link]
- SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-7-carboxaldehyde. Fisher Scientific. [Link]
- This compound. PubChem. [Link]
- SAFETY DATA SHEET - pyrazolo[1,5-a]pyridine-7-carbaldehyde. Thermo Fisher Scientific. [Link]
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- This compound (C8H6N2O). PubChemLite. [Link]
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
- Biologically active derivatives of pyrazolo[1,5-a]pyridine.
- Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of Faculty of Pharmacy of Ankara University. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 73957-66-1 this compound AKSci J61378 [aksci.com]
- 8. CAS # 73957-66-1, Pyrazolo[1,5-a]pyridin-3-carbaldehyde, Pyrazolo[1,5-a]pyridine-3-carboxaldehyde - chemBlink [chemblink.com]
- 9. This compound | C8H6N2O | CID 14145801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C8H6N2O) [pubchemlite.lcsb.uni.lu]
- 11. 73957-66-1|this compound|BLD Pharm [bldpharm.com]
- 12. Buy Pyrazolo[1,5-a]pyridine-5-carbaldehyde | 474432-59-2 [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. ijpcbs.com [ijpcbs.com]
- 18. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 24. WERCS Studio - Application Error [assets.thermofisher.com]
- 25. aaronchem.com [aaronchem.com]
- 26. fishersci.ie [fishersci.ie]
A Comprehensive Spectroscopic Guide to Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Prepared by: A Senior Application Scientist
This technical guide offers an in-depth analysis of the key spectroscopic data for Pyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS No: 73957-66-1), a pivotal heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its unique fused-ring structure presents a distinct spectroscopic fingerprint, essential for unambiguous identification, purity assessment, and reaction monitoring. This document is designed for researchers, chemists, and drug development professionals, providing both reference data and the scientific rationale behind the spectral features.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is fundamental to assigning spectroscopic signals. The IUPAC numbering scheme for the Pyrazolo[1,5-a]pyridine core is presented below. This convention will be used for all subsequent spectral assignments.
Caption: Predicted key ²J and ³J HMBC correlations for structural verification.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of this compound is dominated by the strong carbonyl stretch of the aldehyde and vibrations from the aromatic heterocyclic core.
Recommended Experimental Protocol
-
Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples, requiring minimal preparation. Alternatively, the KBr pellet method can be used.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Processing: Perform a background correction against ambient air.
Interpretation of Key IR Absorption Bands
The following table summarizes the expected characteristic absorption frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment | Rationale |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on an aromatic ring. |
| ~2850 & ~2750 | Weak | Aldehyde C-H Stretch | Characteristic Fermi resonance doublet for an aldehyde C-H bond. |
| ~1700 - 1680 | Strong | C=O Carbonyl Stretch | The strong, sharp absorption is diagnostic for the aldehyde. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). |
| ~1610 - 1450 | Medium-Strong | C=C and C=N Ring Stretch | Multiple bands are expected from the vibrations of the fused aromatic ring system. |
| ~1200 - 1000 | Medium | C-C and C-N Stretch | Skeletal vibrations within the ring structure. |
| ~900 - 675 | Medium-Strong | C-H Out-of-Plane Bending | Bending vibrations are characteristic of the substitution pattern on the aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural clues.
Recommended Experimental Protocol
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar, heterocyclic compound, typically yielding a prominent protonated molecular ion ([M+H]⁺).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurement to confirm the elemental formula.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, and introduce it into the mass spectrometer via direct infusion or LC-MS.
Analysis of the Mass Spectrum
The molecular formula C₈H₆N₂O corresponds to a monoisotopic mass of approximately 146.048 Da. [2]The high-resolution mass spectrum should confirm this value.
Table of Expected Ions:
| Ion | Formula | Calculated m/z | Rationale |
| [M+H]⁺ | [C₈H₇N₂O]⁺ | 147.0553 | Protonated molecular ion (primary ion observed in ESI+ mode). [2] |
| [M+Na]⁺ | [C₈H₆N₂ONa]⁺ | 169.0372 | Sodium adduct, common in ESI. [2] |
| [M]⁺˙ | [C₈H₆N₂O]⁺˙ | 146.0480 | Molecular ion (radical cation), more common in Electron Ionization (EI). |
Proposed Fragmentation Pathway
Under higher energy conditions (e.g., in EI or MS/MS), the molecular ion will fragment in a predictable manner. The stability of the aromatic core dictates the fragmentation pathway, which typically involves the loss of small, stable neutral molecules. [3]
Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.
The primary fragmentation event is the characteristic loss of carbon monoxide (CO) from the aldehyde group to yield an ion at m/z ≈ 119. [4]This is a common fragmentation for aromatic aldehydes. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the heterocyclic ring system, leading to further daughter ions. [4]
Conclusion
The spectroscopic profile of this compound is uniquely defined by a combination of NMR, IR, and MS data. Key identifiers include the downfield aldehyde proton signal (~10 ppm) in ¹H NMR, the strong carbonyl absorption (~1690 cm⁻¹) in the IR spectrum, and a protonated molecular ion at m/z 147.0553 in high-resolution mass spectrometry. This guide provides a robust framework for the characterization of this important synthetic intermediate, ensuring confidence in its structural integrity for research and development applications.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Abdel-Wahab, B. F., et al. (2018). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. AJOL.info.
- MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
- LookChem. (n.d.). Cas 274-56-6,Pyrazolo[1,5-a]pyridine.
- ResearchGate. (2008). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- PubChem. (n.d.). This compound.
- J&K Scientific. (n.d.). Pyrazolo[1,5-a]pyridine-5-carboxaldehyde | 474432-59-2.
- Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- ResearchGate. (2013). Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds.
- ResearchGate. (2016). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
- Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.
- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- University of Arizona. (n.d.). Interpretation of mass spectra.
- NIST. (n.d.). 3-Pyridinecarboxaldehyde.
- NIST. (n.d.). 3-Pyridinecarboxaldehyde.
- ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the....
- PubMed. (2019). Synthesis and Characterization of Oxazaborinin Phosphonate for Blue OLED Emitter Applications.
- PubMed. (2014). Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal-Organic Frameworks of UiO-66 Topology.
- Wikipedia. (n.d.). Pyridine-3-carbaldehyde.
- PubMed. (2017). Synthesis and Characterization of Pure Ni and Ni-Sn Intermetallic Nanoparticles.
- PubMed. (2014). Synthesis and Characterization of Two Cyanoxime Ligands, Their Precursors, and Light Insensitive Antimicrobial Silver(I) Cyanoximates.
Sources
Physical and chemical properties of Pyrazolo[1,5-a]pyridine-3-carbaldehyde
An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine-3-carbaldehyde
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physical and chemical properties, reactivity, synthesis, and applications of this versatile compound, grounding all claims in established scientific literature.
Molecular Identity and Structural Framework
Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical entity is foundational to scientific discourse. This compound is systematically recognized by the following identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 73957-66-1[1][3] |
| Molecular Formula | C₈H₆N₂O[1][3] |
| Molecular Weight | 146.15 g/mol [1][3] |
| InChI Key | KBJMYBSEFSJJNV-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | C1=CC2=C(C=NN2C=C1)C=O[1][2] |
Core Heterocyclic Scaffold
This compound is built upon a fused bicyclic aromatic system where a pyrazole ring is fused to a pyridine ring. This topology creates a rigid, planar heterocyclic framework with a delocalized π-electron system spanning both rings.[4] The nitrogen atom at position 1 and the bridging nitrogen confer unique electronic properties that distinguish it from isomeric systems. The aldehyde substituent at the 3-position is a key reactive handle, making the molecule an exceptionally valuable intermediate in synthetic chemistry.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
General Properties
A summary of the key physical properties is presented below, providing essential data for laboratory handling and experimental design.
| Property | Value | Source |
| Appearance | Yellow solid | [3] |
| Purity | ≥ 99% (Assay) | [3] |
| Monoisotopic Mass | 146.048012819 Da | [1] |
| Storage | Store at 0-8 °C, protected from light and moisture. | [3][5] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of the compound. While specific spectra for this exact compound are not widely published in open literature, its structural features allow for reliable prediction of its spectroscopic profile based on data from analogous structures.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and pyrazole rings. A highly characteristic downfield singlet, typically above δ 9.5 ppm, would correspond to the aldehydic proton.
-
¹³C NMR Spectroscopy: The carbon spectrum will feature a prominent signal for the carbonyl carbon of the aldehyde group in the range of δ 185-195 ppm. Aromatic carbons will appear between δ 110-150 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorption bands include:
-
~1700-1720 cm⁻¹: A strong C=O stretching vibration, characteristic of the aromatic aldehyde.
-
~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretching of the aldehyde (Fermi resonance).
-
~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The molecular ion peak ([M]⁺) would be observed at an m/z of approximately 146.0475.[4] Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 147.0553 and [M+Na]⁺ at m/z 169.0372.[6]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the aldehyde group, making it a versatile precursor for a wide array of more complex molecules.[3][5]
Reactions of the Aldehyde Functional Group
The electron-withdrawing nature of the heterocyclic core influences the reactivity of the aldehyde. It readily participates in standard aldehyde transformations:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a cornerstone reaction in medicinal chemistry for library synthesis.[7]
-
Oxidation: Can be oxidized to the corresponding Pyrazolo[1,5-a]pyridine-3-carboxylic acid using standard oxidants like potassium permanganate or Jones reagent.
-
Reduction: Reduction to the primary alcohol, (Pyrazolo[1,5-a]pyridin-3-yl)methanol, is achievable with mild reducing agents such as sodium borohydride.
-
Condensation Reactions: Serves as an electrophile in Wittig reactions to form alkenes, Knoevenagel condensations with active methylene compounds, and aldol-type reactions.
Caption: Key reaction pathways of the aldehyde group.
Synthesis Overview
The synthesis of the pyrazolo[1,5-a]pyridine core is often achieved through a [3+2] cycloaddition reaction. A common strategy involves the reaction of an N-aminopyridinium salt with an appropriate three-carbon component.[8] The aldehyde functionality can be introduced through various methods, such as the Vilsmeier-Haack reaction on the parent heterocycle or the oxidation of a precursor alcohol.[7]
Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable scaffold in several high-impact areas of chemical science.
-
Pharmaceutical Development: It is a key intermediate for synthesizing novel therapeutic agents.[3] Derivatives have shown significant potential as anti-inflammatory, anti-cancer, and neuroprotective agents.[3][4][5] Notably, the related pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has been extensively investigated for developing potent anti-tubercular drugs, including against drug-resistant strains.[9][10][11]
-
Agrochemicals: The scaffold is used to create novel pesticides and herbicides, contributing to crop protection.[3]
-
Material Science: Its conjugated π-system makes it a candidate for developing organic electronic materials, dyes, and pigments.[3][4][5]
Exemplary Experimental Protocols
Protocol: Synthesis via Vilsmeier-Haack Formylation
This protocol describes a general method for introducing the aldehyde group onto the electron-rich pyrazolo[1,5-a]pyridine core. This is a representative procedure and should be adapted and optimized based on laboratory conditions and substrate specifics.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) to 0 °C.
-
Vilsmeier Reagent Formation: Add N,N-Dimethylformamide (DMF, 3.0 eq., serving as both reagent and solvent) dropwise to the cooled POCl₃, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve Pyrazolo[1,5-a]pyridine (1.0 eq.) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution.
-
Extraction: Extract the product from the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final this compound.
Workflow: Product Characterization
The integrity of the synthesized compound must be validated through a systematic characterization workflow.
Caption: Standard workflow for purification and characterization.
Safety and Handling
-
Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Luo, Y., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(21), 5035.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
- PubChemLite. (n.d.). This compound (C8H6N2O).
- Wang, B., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules, 24(17), 3180.
- J&K Scientific. (n.d.). This compound.
- Lu, X., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48.
- ResearchGate. (n.d.). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity | Request PDF.
- ResearchGate. (n.d.). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study.
- NIST. (n.d.). 3-Pyridinecarboxaldehyde. NIST Chemistry WebBook.
Sources
- 1. This compound | C8H6N2O | CID 14145801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy Pyrazolo[1,5-a]pyridine-5-carbaldehyde | 474432-59-2 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - this compound (C8H6N2O) [pubchemlite.lcsb.uni.lu]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in Pyrazolo[1,5-a]pyridine-3-carbaldehyde
The Pyrazolo[1,5-a]pyridine fused heterocyclic system is a recognized "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone in the design of molecules with significant therapeutic potential.[3] Derivatives have demonstrated a wide array of biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[3][4]
Within this important class of molecules, this compound emerges as a particularly valuable building block.[5] The aldehyde group at the 3-position serves as a versatile chemical handle, allowing for a diverse range of subsequent chemical transformations. Understanding the reactivity of this aldehyde is paramount for researchers and drug development professionals aiming to leverage this scaffold for the creation of novel, complex, and potentially therapeutic entities. This guide provides a detailed exploration of the core reactivity, experimental protocols, and synthetic utility of this key intermediate.
Core Properties and Synthesis
This compound is typically a yellow solid, and its fundamental properties are summarized below.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 73957-66-1 | [6][7] |
| Molecular Formula | C₈H₆N₂O | [6] |
| Molecular Weight | 146.15 g/mol | [6] |
| Appearance | Yellow solid | [5] |
The synthesis of this aldehyde can be achieved through various standard organic chemistry methods. A common and effective approach is the oxidation of the corresponding primary alcohol, 2-(hydroxymethyl)pyrazolo[1,5-a]pyridine. Reagents such as Dess-Martin periodinane in a suitable solvent like DMF are effective for this transformation.[8] Another plausible route involves the direct formylation of the pyrazolo[1,5-a]pyridine core at the C3 position using Vilsmeier-Haack reaction conditions (e.g., POCl₃/DMF).
The Electrophilic Nature of the Aldehyde Carbonyl
The reactivity of this compound is dominated by the electrophilic character of the aldehyde's carbonyl carbon. The significant difference in electronegativity between carbon and oxygen creates a polar C=O bond, rendering the carbon atom susceptible to attack by nucleophiles. The fused aromatic ring system influences this reactivity, but the fundamental mechanism of nucleophilic addition remains the primary pathway for its transformations.[9]
This process can be catalyzed by either acid or base. Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbon, making it more reactive towards even weak nucleophiles.[9]
Caption: General mechanism of nucleophilic addition to an aldehyde.
Key Transformations of the Aldehyde Group
The aldehyde functional group is a gateway to a multitude of other functionalities, making it a strategic component in a multi-step synthesis.
Condensation Reactions: Carbon-Carbon Bond Formation
Condensation reactions are among the most powerful tools for elaborating the molecular framework, and the aldehyde is an ideal substrate. The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound, is particularly effective for creating α,β-unsaturated systems.[10]
This reaction is advantageous as it is often simple to perform, with water as the only byproduct, aligning with principles of green chemistry.[11] The resulting electron-deficient alkenes are themselves valuable intermediates for further synthetic manipulations.
Caption: Workflow for a typical Knoevenagel condensation reaction.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a facile, catalyst-free condensation, adaptable from methods used for similar pyridinecarbaldehydes.[11]
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.46 g, 10 mmol) in a 1:1 mixture of ethanol and water (20 mL).
-
Addition: Add malononitrile (0.66 g, 10 mmol) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours, signaled by the precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol (5 mL) to remove unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the electron-deficient alkene, typically with high E-selectivity.[11]
Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for introducing nitrogen-containing functionalities. This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild and selective for the iminium ion over the starting aldehyde.[8]
Experimental Protocol: Reductive Amination with N-tert-butylpiperazine
This protocol is based on a similar transformation reported for a pyrazolo[1,5-a]pyrimidine aldehyde.[8]
-
Setup: To a solution of this compound (1.46 g, 10 mmol) in dichloromethane (DCM, 40 mL), add N-tert-butylpiperazine (1.56 g, 11 mmol).
-
Reduction: Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature for 16 hours.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding pyrazolo[1,5-a]pyridine-3-carboxylic acid. This transformation is valuable as carboxylic acids are key functional groups for forming amides, esters, and serve as important pharmacophoric elements. Strong oxidizing agents like potassium permanganate (KMnO₄) in an acidic medium are effective for this purpose.[12]
Experimental Protocol: Permanganate Oxidation
-
Setup: Dissolve this compound (1.46 g, 10 mmol) in a mixture of acetone and water.
-
Oxidation: Cool the solution in an ice bath and slowly add a solution of potassium permanganate (approx. 1.58 g, 10 mmol) in water, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Workup: Filter the mixture to remove the MnO₂. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
Reduction to Primary Alcohol
Reduction of the aldehyde to the corresponding primary alcohol, (pyrazolo[1,5-a]pyridin-3-yl)methanol, is a straightforward transformation. This alcohol can be used in subsequent reactions, such as ether or ester formation. Mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are typically sufficient.
Experimental Protocol: Sodium Borohydride Reduction
-
Setup: Dissolve this compound (1.46 g, 10 mmol) in methanol (30 mL) in a flask and cool to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (0.42 g, 11 mmol) portion-wise, controlling the rate of addition to manage any effervescence.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the alcohol product.
Summary of Synthetic Utility
The aldehyde group at the C3 position of the pyrazolo[1,5-a]pyridine scaffold is a powerful and versatile synthetic handle. It acts as a central hub from which a wide variety of functional groups and molecular complexities can be introduced, making it an invaluable tool for analogue synthesis in drug discovery programs.
Caption: Synthetic pathways originating from the aldehyde group.
Conclusion
This compound is more than just a simple heterocyclic aldehyde; it is a strategic intermediate for the synthesis of complex molecules. The electrophilic nature of its aldehyde group allows for reliable and high-yielding transformations through nucleophilic additions, condensations, reductive aminations, oxidations, and reductions. For researchers in medicinal chemistry and organic synthesis, a thorough understanding of these reaction pathways is essential for unlocking the full potential of the pyrazolo[1,5-a]pyridine scaffold in the development of next-generation therapeutics.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
- This compound | C8H6N2O | CID 14145801. PubChem. [Link]
- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- This compound (C8H6N2O). PubChemLite. [Link]
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- Knoevenagel condens
- Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condens
- SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent. [Link]
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
- Condensation of 2‐Pyrone with 3‐Aminopyrazolone. A Novel Synthesis of Pyrazolo[3,4‐b]pyridines.
- Knoevenagel condensation of various aromatic aldehydes with active methylene compounds catalyzed by compounds 1 and 2 a.
- Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (C7H5N3O). PubChemLite. [Link]
- Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions.
- Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans.
- A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. [Link]
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]
- 19.3 Introduction to Nucleophilic Addition Reactions. YouTube. [Link]
- Pyridine-2-carbaldehyde. Wikipedia. [Link]
- KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. TSI Journals. [Link]
- Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes.
- Pyridine-3-carbaldehyde. Wikipedia. [Link]
Sources
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C8H6N2O | CID 14145801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. tsijournals.com [tsijournals.com]
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key pharmacological properties associated with this scaffold, with a particular focus on its applications in oncology, inflammation, infectious diseases, and neuroscience. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide exemplary experimental protocols for evaluating the biological potential of novel pyrazolo[1,5-a]pyridine derivatives. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of next-generation therapeutics based on this privileged scaffold.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyridine nucleus, a rigid and planar fused N-heterocyclic system, has emerged as a "privileged scaffold" in drug discovery.[1] Its synthetic tractability allows for facile structural modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activities.[2][3] This has led to the development of a vast library of derivatives with diverse pharmacological profiles, including potent anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities.[2][4][5] The core's ability to interact with a wide array of biological targets, particularly protein kinases, has cemented its importance in the pursuit of targeted therapies.[2][3]
Anticancer Activity: A Kinase-Centric Approach
The most extensively explored biological activity of the pyrazolo[1,5-a]pyridine scaffold is its anticancer potential, primarily driven by its effectiveness as a protein kinase inhibitor.[2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Pyrazolo[1,5-a]pyridine derivatives have been shown to act as both ATP-competitive and allosteric inhibitors of various kinases, leading to the disruption of cancer cell proliferation, survival, and metastasis.[2]
Mechanism of Action: Targeting Key Oncogenic Kinases
A significant number of pyrazolo[1,5-a]pyridine-based compounds have been developed as potent inhibitors of several key oncogenic kinases:
-
Epidermal Growth Factor Receptor (EGFR): Derivatives targeting EGFR have shown promise in the treatment of non-small cell lung cancer (NSCLC).[2][3]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2 and CDK9, by pyrazolo[1,5-a]pyrimidine analogues can lead to cell cycle arrest and apoptosis in malignant cells.[6][7][8]
-
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is a key feature in several approved and clinical-stage Trk inhibitors for the treatment of solid tumors with NTRK gene fusions.[9][10]
-
Phosphoinositide 3-Kinases (PI3Ks): Selective inhibitors of the p110α isoform of PI3K have been developed from the pyrazolo[1,5-a]pyridine scaffold, demonstrating in vivo activity in human xenograft models.[11] More recently, dual PI3Kγ/δ inhibitors have been discovered.[12]
-
Pim Kinases: Novel pyrazolo[1,5-a]pyrimidines have been identified as potent pan-Pim kinase inhibitors, which are promising targets in cancer therapy.[13]
-
B-Raf and MEK Kinases: The inhibitory effects of these compounds on B-Raf and MEK kinases are particularly relevant in the context of melanoma.[2][3]
The general mechanism for many of these kinase inhibitors involves competition with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.
Signaling Pathway Visualization
Caption: Inhibition of MAPK and PI3K/Akt signaling pathways by pyrazolo[1,5-a]pyridine derivatives.
Quantitative Data Summary
| Compound Class | Target Kinase | IC50 | Cell Line | Reference |
| Picolinamide-substituted PP | TrkA | 1.7 nM | - | [9] |
| Pyrazolo[1,5-a]pyridine 5x | p110α (PI3K) | 0.9 nM | - | [11] |
| Pyrazolo[1,5-a]pyrimidine 18b | CDK9 | - | - | [6] |
| Pyrazolo[1,5-a]pyrimidine 6a-c | - | 10.80 ± 0.36–19.84 ± 0.49 μM | MCF-7 | [14] |
| Pyrazolo[1,5-a]pyrimidine 6a-c | - | 8.85 ± 0.24–12.76 ± 0.16 μM | Hep-2 | [14] |
| Pyrazolo[1,5-a]pyrimidine 35 | - | 3.53 µM | HepG2 | [8] |
| Pyrazolo[1,5-a]pyrimidine 36 | CDK2 | 0.199 µM | - | [8] |
| Pyrazolo[1,5-a]pyrimidine 8, 9 | Tubulin | 24.8 nM, 28 nM (average) | HeLa, MCF7, A549, HCT116, B16F10 | [8] |
| Pyrazolo[1,5-a]pyrimidine 20e | PI3Kγ / PI3Kδ | 4.0 nM / 9.1 nM | - | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel pyrazolo[1,5-a]pyridine compounds on cancer cell lines.
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.[14][15]
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[14]
- Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
- Allow cells to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of the test compound in DMSO.
- Perform serial dilutions of the stock solution to obtain a range of final concentrations.
- Replace the culture medium in the 96-well plates with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
// Nodes
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
cell_culture [label="Cell Culture &\nSeeding in 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"];
compound_prep [label="Prepare Compound\nSerial Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"];
treatment [label="Treat Cells with\nCompounds (48-72h)", fillcolor="#FBBC05", fontcolor="#202124"];
mtt_addition [label="Add MTT Reagent\n(4h incubation)", fillcolor="#FBBC05", fontcolor="#202124"];
formazan_solubilization [label="Solubilize Formazan\nwith DMSO", fillcolor="#FBBC05", fontcolor="#202124"];
absorbance_reading [label="Read Absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"];
data_analysis [label="Calculate % Viability\n& IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
start -> cell_culture;
cell_culture -> compound_prep;
compound_prep -> treatment;
treatment -> mtt_addition;
mtt_addition -> formazan_solubilization;
formazan_solubilization -> absorbance_reading;
absorbance_reading -> data_analysis;
data_analysis -> end;
}
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Anti-inflammatory Activity
The pyrazolo[1,5-a]pyridine scaffold has also demonstrated significant potential in the development of anti-inflammatory agents.[16] Certain derivatives have been shown to modulate key inflammatory pathways, suggesting their utility in treating a range of inflammatory conditions.
Mechanism of Action
The anti-inflammatory effects of pyrazolo[1,5-a]pyrimidines are thought to be mediated through various mechanisms, including:
-
Inhibition of Pro-inflammatory Mediators: Some compounds have been shown to inhibit the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.[16]
-
Modulation of Leukocyte Function: Certain derivatives can inhibit leukocyte functions such as superoxide production and myeloperoxidase release.[16]
-
Inhibition of Inflammatory Signaling Pathways: More recent studies on related scaffolds like pyrazolo[1,5-a]quinazolines suggest that these compounds can inhibit the NF-κB/AP-1 signaling pathway, which is central to the inflammatory response.[17] Some compounds have also been shown to bind to and inhibit MAPKs like JNK3, ERK2, and p38α.[17]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.
1. Animals:
- Use male Wistar or Sprague-Dawley rats weighing 150-200g.
- Acclimatize the animals for at least one week before the experiment.
- Fast the animals overnight before the experiment with free access to water.
2. Compound Administration:
- Administer the test compound orally or intraperitoneally at a predetermined dose.
- Administer the vehicle (e.g., saline, Tween 80) to the control group.
- Administer a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
3. Induction of Edema:
- One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Volume:
- Measure the paw volume of each rat immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer.
5. Data Analysis:
- Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
- Compare the results of the treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Antimicrobial Activity
The pyrazolo[1,5-a]pyridine scaffold has also been investigated for its antimicrobial properties, with derivatives showing activity against a range of bacterial and fungal pathogens.[18][19][20][21]
Spectrum of Activity
-
Antibacterial Activity: Compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[18][20] Some derivatives have shown potency comparable to or greater than standard antibiotics like tetracycline.[20]
-
Antifungal Activity: Significant antifungal activity has been observed against various fungal strains, in some cases exceeding the efficacy of amphotericin B.[20]
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyrazolo[1,5-a]pyridine derivatives are still under investigation. However, some studies suggest that they may act as MurA inhibitors, interfering with the peptidoglycan biosynthesis pathway in bacteria.[19]
Quantitative Data Summary
| Compound | Organism | MIC (μg/mL) | Reference |
| Compound 4c | Escherichia coli | 1.95 | [19] |
| Compound 5a | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | More potent than tetracycline | [20] |
| Compound 16d | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | More potent than tetracycline | [20] |
Central Nervous System (CNS) Activity
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have also been explored for their potential in treating CNS disorders.[4]
Therapeutic Targets
-
Neuropeptide Y1 Receptor (NPY Y1R) Antagonists: A series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as NPY Y1R antagonists, which have potential applications in the regulation of food intake and blood pressure.[22]
-
Dopamine Receptor Binding: The scaffold has been investigated for its dopamine binding affinity, suggesting potential applications in disorders like Parkinson's disease, schizophrenia, and depression.[5]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold has unequivocally established itself as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The extensive research into its anticancer properties, particularly as kinase inhibitors, has yielded significant advances and continues to be a fertile area of investigation. While the anti-inflammatory, antimicrobial, and CNS-related activities are comparatively less explored, the initial findings are highly promising and warrant further investigation.
Future research should focus on several key areas:
-
Elucidation of Mechanisms: A deeper understanding of the molecular mechanisms underlying the observed biological activities will facilitate the rational design of more potent and selective compounds.
-
Expansion of Target Space: Exploring the interaction of this scaffold with a wider range of biological targets could uncover novel therapeutic applications.
-
Optimization of Pharmacokinetic Properties: Improving the drug-like properties of pyrazolo[1,5-a]pyridine derivatives, such as solubility, bioavailability, and metabolic stability, is crucial for their clinical translation.
-
Combinatorial Approaches: Investigating the synergistic effects of these compounds with existing therapies could lead to more effective treatment regimens.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Deriv
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publishers.
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
- Current status of pyrazoloacridine as an anticancer agent. PubMed.
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
- Anticancer activity of some known pyrazolopyridine derivatives.
- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PubMed Central.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
- Synthesis, anticancer activity, and molecular docking of new pyrazolo[1,5-a]pyrimidine deriv
- Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
- PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY.
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
- Biologically active derivatives of pyrazolo[1,5-a]pyridine.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. PubMed.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. PubMed.
- Novel Pyrazolo[4,3- d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS)
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. OUCI.
- Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. J Med Chem.
- Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorg Med Chem Lett.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 18. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
An In-Depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
The pyrazolo[1,5-a]pyridine structural motif is a fused, planar N-heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This privileged scaffold is a cornerstone in the design of novel therapeutics due to its versatile synthetic accessibility and its role as a bioisostere for other bicyclic systems. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antifungal properties.[3] Notably, this core is present in numerous kinase inhibitors, which are crucial for targeted cancer therapy, as well as antagonists for receptors like the Neuropeptide Y1 Receptor (NPY Y1R) and inhibitors for enzymes such as phosphoinositide 3-kinases (PI3Ks).[4][5][6]
The growing importance of this scaffold necessitates robust and efficient synthetic strategies. This guide provides an in-depth exploration of the principal methods for constructing the pyrazolo[1,5-a]pyridine core, focusing on the underlying mechanisms, field-proven protocols, and the rationale behind key experimental choices.
Strategic Synthesis Pathway I: [3+2] Cycloaddition Reactions
The intermolecular [3+2] cycloaddition is one of the most powerful and commonly employed strategies for synthesizing the pyrazolo[1,5-a]pyridine ring system.[3][7] This approach involves the reaction of an N-iminopyridinium ylide, serving as a 1,3-dipole, with an electron-deficient alkene or alkyne, which acts as the dipolarophile.[3][8]
Mechanistic Rationale
The reaction proceeds through a concerted or stepwise cycloaddition to form a di- or tetrahydropyrazolopyridine intermediate. This intermediate is typically not isolated but is oxidized in situ to yield the final, stable aromatic pyrazolo[1,5-a]pyridine product. The N-iminopyridinium ylides are generated from the corresponding N-aminopyridines.
Caption: General workflow for [3+2] cycloaddition synthesis.
Field-Proven Protocol: Metal-Free Oxidative [3+2] Cycloaddition
This protocol is adapted from a robust, metal-free method that utilizes molecular oxygen as a green oxidant.[9] It demonstrates the direct synthesis from N-aminopyridines and α,β-unsaturated carbonyl compounds at room temperature.[9][10]
Objective: To synthesize 2-benzoyl-3-phenylpyrazolo[1,5-a]pyridine from N-aminopyridine and chalcone.
Materials:
-
N-aminopyridine
-
Chalcone (1,3-Diphenyl-2-propen-1-one)
-
N-Methyl-2-pyrrolidone (NMP)
-
Oxygen (balloon or atmosphere)
Step-by-Step Methodology:
-
To a round-bottom flask, add N-aminopyridine (1.0 mmol) and chalcone (1.2 mmol).
-
Add NMP (3 mL) as the solvent. The choice of a polar aprotic solvent like NMP is crucial as it facilitates the reaction under mild conditions.[9]
-
Seal the flask and purge with oxygen gas, then maintain an oxygen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure pyrazolo[1,5-a]pyridine derivative.
Expert Insight: The key to this protocol's success and "green" appeal is the use of O₂ as the terminal oxidant for the final aromatization step, avoiding the need for stoichiometric metallic oxidants. The reaction proceeds efficiently at room temperature, making it highly practical.[9] For some substrates, other oxidants like Phenyliodine(III) diacetate (PIDA) can also be effective.[10]
Strategic Synthesis Pathway II: Cyclocondensation Reactions
Cyclocondensation represents a classical and highly versatile approach, typically involving the reaction of a binucleophile with a 1,3-dielectrophile to construct the pyrimidine portion of the scaffold.
Sub-Strategy A: From 5-Aminopyrazoles
This is arguably the most prevalent cyclocondensation route, where a pre-synthesized 5-aminopyrazole derivative reacts with a suitable three-carbon electrophilic partner.[1][4]
Mechanistic Rationale: The reaction hinges on the nucleophilicity of the 5-aminopyrazole. The exocyclic amino group (at C5) is generally more nucleophilic than the endocyclic nitrogen atom. It initiates an attack on one of the electrophilic centers of the 1,3-dielectrophile (e.g., a β-diketone or β-enaminone). This is followed by an intramolecular cyclization and a subsequent dehydration step to form the aromatic pyrimidine ring.[4]
Caption: Mechanism of cyclocondensation from 5-aminopyrazoles.
Data Presentation: Scope of 1,3-Dielectrophiles
| 1,3-Dielectrophile Partner | Typical Conditions | Resulting Substitution Pattern | Reference |
| β-Diketones / β-Ketoesters | Acidic or Basic Catalysis, Heat | 5,7-Disubstituted | [4] |
| β-Enaminones | Heat, often neat or in high-boiling solvent | 7-Amino or 7-substituted | [1] |
| Malonic Acid / Esters | POCl₃, Pyridine | 5,7-Dichloro (after workup) | [1] |
| α,β-Unsaturated Nitriles | Microwave, Solvent-free | Functionalized 7-amino derivatives | [4] |
Sub-Strategy B: Cross-Dehydrogenative Coupling (CDC)
A modern and atom-economical variation is the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. This method forms two new bonds (C-C and C-N) in a single operation.[3][11]
Expert Insight: This approach is highly efficient as it avoids pre-functionalization of the starting materials. It utilizes molecular oxygen as the ultimate oxidant, releasing only water as a byproduct, which aligns with the principles of green chemistry.[3] The use of acetic acid is believed to activate the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the dicarbonyl compound.[11]
Field-Proven Protocol: AcOH and O₂-Promoted CDC Reaction
This protocol is based on the work of Al-Tel and co-workers for the synthesis of highly substituted pyrazolo[1,5-a]pyridines.[11]
Objective: To synthesize Ethyl 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate.
Materials:
-
N-amino-2-imino-pyridine derivative (e.g., 1a in the reference) (3 mmol)
-
Ethyl acetoacetate (3 mmol)
-
Ethanol (10 mL)
-
Acetic Acid (6 equiv.)
-
Oxygen atmosphere (1 atm)
Step-by-Step Methodology:
-
Combine the N-amino-2-imino-pyridine (3 mmol), ethyl acetoacetate (3 mmol), and acetic acid (18 mmol) in ethanol (10 mL) in a pressure-rated reaction vessel.
-
Seal the vessel and pressurize with an oxygen atmosphere (1 atm).
-
Heat the reaction mixture to 130 °C and stir for 18 hours.
-
After cooling to room temperature, the product often precipitates.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol and dry to obtain the pure product. The reference reports a 94% yield for this specific transformation.[3]
Strategic Synthesis Pathway III: Metal-Catalyzed Cyclizations
Modern organometallic chemistry offers elegant and often highly regioselective routes to the pyrazolo[1,5-a]pyridine core.
Palladium-Catalyzed Cascade Alkenylation/Cyclization
This strategy involves a sequence where a palladium catalyst first mediates a direct alkenylation (a C-C bond formation), followed by a silver-mediated intramolecular cyclization to construct the pyrazole ring.[12]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrazolo[1,5-a]pyridine-3-carbaldehyde: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery
An In-depth Technical Guide
Abstract
The pyrazolo[1,5-a]pyridine structural motif is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties, rigid planar structure, and synthetic versatility make it an ideal scaffold for the design of novel therapeutics and functional materials.[1][2] At the heart of its utility lies Pyrazolo[1,5-a]pyridine-3-carbaldehyde , a key building block whose aldehyde functionality serves as a versatile handle for a vast array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a focus on field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold
The fusion of a pyrazole and a pyridine ring creates the pyrazolo[1,5-a]pyrimidine system, a class of N-heterocyclic compounds with remarkable biological relevance.[1] This scaffold is a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors, due to its ability to form key interactions within the ATP-binding sites of enzymes.[3][4] Derivatives have shown potent activity as inhibitors of Tropomyosin receptor kinases (Trk), PI3K, and Cyclin-Dependent Kinase 9 (CDK9), making them highly valuable in oncology research.[5][6][7] The metabolic stability of the pyrazole nucleus further enhances its desirability in drug design.[8] The introduction of a carbaldehyde group at the 3-position unlocks the full potential of this scaffold, providing a reactive site for constructing diverse molecular libraries.
Synthesis of the Building Block: Accessing this compound
The most direct and widely employed method for introducing an aldehyde group onto the pyrazolo[1,5-a]pyridine core is the Vilsmeier-Haack reaction .[9] This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[10][11]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The causality behind this reaction's success lies in the in-situ generation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the interaction of a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[10][12] The electron-rich pyrazolo[1,5-a]pyridine ring acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde. The reaction exhibits excellent regioselectivity, favoring formylation at the electron-rich 3-position of the pyrazole ring.[9]
Caption: Workflow for the Vilsmeier-Haack formylation.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure adapted from established literature methods.[9]
-
Materials:
-
Pyrazolo[1,5-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve Pyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, pre-cool anhydrous DMF (3.0 eq). To this, add POCl₃ (1.2 eq) dropwise while maintaining the temperature at 0 °C. Allow the mixture to stir for 15-20 minutes to pre-form the Vilsmeier reagent.
-
Add the freshly prepared Vilsmeier reagent to the solution of Pyrazolo[1,5-a]pyridine dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40-45 °C) for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
The Aldehyde as a Synthetic Hub
The true power of this compound lies in the reactivity of its aldehyde group. It serves as an electrophilic anchor for carbon-carbon bond formation and the introduction of diverse functional groups, enabling the synthesis of a wide range of derivatives.
Caption: Key synthetic transformations of the aldehyde group.
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base catalyst.[13] It is an exceptionally reliable and atom-economical method for forming a new carbon-carbon double bond, yielding α,β-unsaturated products that are themselves valuable intermediates.[14] The reaction proceeds via nucleophilic addition to the aldehyde followed by dehydration.[13]
-
Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of a mild base, such as piperidine or triethylamine (0.1 eq).
-
Stir the mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(pyrazolo[1,5-a]pyridin-3-ylmethylene)malononitrile.
-
Wittig Reaction
The Wittig reaction provides a pathway to synthesize various alkenes with high control over the double bond position. The aldehyde reacts with a phosphonium ylide, generated from a phosphonium salt and a strong base, to form an alkene and triphenylphosphine oxide. This allows for the introduction of diverse vinyl groups.
Reductive Amination
To introduce nitrogen-containing functionalities, reductive amination is the method of choice. The aldehyde first reacts with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the corresponding secondary or tertiary amine. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
Applications in Drug Discovery
Derivatives synthesized from this compound have demonstrated significant potential as therapeutic agents, particularly as kinase inhibitors.[3] The scaffold's ability to be elaborated through the aldehyde handle allows for fine-tuning of structure-activity relationships (SAR).[4]
| Derivative Type (from Aldehyde) | Therapeutic Target | Disease Area | Representative References |
| Substituted Acrylonitriles | Trk Kinases | Cancer | [5] |
| Substituted Amines | PI3Kγ/δ, PI3Kα | Cancer, Inflammation | [6][15] |
| Heterocyclic Adducts | CDK9 | Cancer | [7] |
| Amides (via oxidation to acid) | Various Kinases | Cancer | [5] |
The pyrazolo[1,5-a]pyrimidine core often acts as a hinge-binding motif in kinase inhibitors, while the substituents introduced via the original aldehyde group explore different pockets of the enzyme's active site to enhance potency and selectivity.[3]
Caption: Inhibition of the PI3K/Akt signaling pathway.[6]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic gateway to molecular complexity and biological function. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an indispensable tool for organic and medicinal chemists. The proven success of its derivatives as potent kinase inhibitors underscores the value of the pyrazolo[1,5-a]pyridine scaffold in modern drug discovery.[16] Future research will likely focus on developing novel, stereoselective transformations of the aldehyde group, expanding its application into asymmetric synthesis, and exploring its utility in creating advanced materials like dyes and polymers.[17][18] The continued exploration of this building block promises to yield new generations of innovative molecules for both medicine and material science.
References
- MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
- ResearchGate. Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. [Link]
- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
- Google Patents. Synthesis of 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile pyridine-1-oxide.
- ACS Publications. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. [Link]
- PubMed. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. [Link]
- PubMed Central.
- RSC Publishing.
- MDPI. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
- QxMD. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). [Link]
- Springer. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
- NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
- Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
- PubMed. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. [Link]
- ACS Omega. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]
- Wikipedia.
- MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). | Read by QxMD [read.qxmd.com]
- 17. chemimpex.com [chemimpex.com]
- 18. chemimpex.com [chemimpex.com]
A Theoretical Treatise on the Pyrazolo[1,5-a]pyridine Core: A Guide for Researchers and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic architecture, arising from the fusion of a pyrazole and a pyridine ring, imparts a distinct reactivity profile and a versatile platform for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive theoretical examination of the pyrazolo[1,5-a]pyridine core, intended for researchers, scientists, and drug development professionals. By integrating fundamental principles of electronic structure with computational insights, this document aims to elucidate the underlying factors governing the system's stability, reactivity, and potential for functionalization.
Introduction: The Enduring Appeal of the Pyrazolo[1,5-a]pyridine System
First reported in 1948, the pyrazolo[1,5-a]pyridine ring system has steadily grown in prominence within the landscape of heterocyclic chemistry.[2] This fused bicyclic motif, while not found in natural products, exhibits a wide array of biological activities, making it a cornerstone in the design of numerous drug candidates.[3] Its rigid, planar structure provides a well-defined framework for interaction with biological targets, and its synthetic accessibility allows for extensive structural diversification.[4]
The growing body of research on pyrazolo[1,5-a]pyridine analogues underscores the need for a deeper, theoretical understanding of the core's intrinsic properties.[3] This guide moves beyond synthetic strategies to explore the electronic heart of the molecule, providing a predictive framework for its chemical behavior.
Electronic Structure and Aromaticity: A Tale of Two Rings
The fusion of the five-membered pyrazole and six-membered pyridine rings creates a unique electronic environment. The pyrazole moiety contributes a "pyrrole-like" nitrogen atom, which donates two electrons to the π-system, while the pyridine ring contains a "pyridine-like" nitrogen that contributes one electron.[5][6] This arrangement results in a 10-π electron aromatic system, conforming to Hückel's rule (4n+2, where n=2).
The aromaticity of the pyrazolo[1,5-a]pyridine system is a key determinant of its stability and reactivity. Computational studies on related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, have shown that the nature of the ring fusion significantly impacts aromatic circulation and, consequently, the relative stability of isomers.[7] In the case of pyrazolo[1,5-a]pyridine, the bridgehead nitrogen allows for efficient delocalization of π-electrons across both rings, contributing to its overall aromatic character.
Caption: Conceptual diagram of Frontier Molecular Orbital interactions.
Theoretical Predictions of Reactivity and Regioselectivity
The electronic landscape of the pyrazolo[1,5-a]pyridine core dictates its reactivity towards various reagents. The following sections outline the theoretically predicted and experimentally observed reactivity patterns.
Electrophilic Aromatic Substitution
Consistent with FMO analysis, the pyrazole ring is the preferred site for electrophilic attack. The C3 position is generally the most nucleophilic and thus the most susceptible to electrophilic substitution. This has been experimentally verified in reactions such as halogenation, nitration, and Friedel-Crafts acylation. [8][9] Theoretical Rationale: The "pyrrole-like" nitrogen atom in the pyrazole ring donates significant electron density to the C3 position, making it the most electron-rich carbon in the system. Computational studies on related pyrazole-containing heterocycles confirm the high electron density at this position. [10]
Nucleophilic Aromatic Substitution
The pyridine ring, being electron-deficient, is the target for nucleophilic attack. The positions most susceptible to nucleophilic substitution are typically C5 and C7. The presence of a good leaving group at these positions facilitates the reaction.
Theoretical Rationale: The "pyridine-like" nitrogen atom withdraws electron density from the pyridine ring, particularly from the ortho and para positions (C5 and C7 relative to the bridgehead carbon), making them electrophilic and prone to attack by nucleophiles.
Cycloaddition Reactions
The pyrazolo[1,5-a]pyridine system can participate in cycloaddition reactions, most notably [3+2] cycloadditions where the N-aminopyridinium ylide acts as a 1,3-dipole. [11][12]These reactions provide a powerful and regioselective method for the synthesis of functionalized pyrazolo[1,5-a]pyridines. [3][4] Theoretical Protocol: Modeling a [3+2] Cycloaddition Reaction
A computational study to investigate the mechanism and regioselectivity of a [3+2] cycloaddition reaction of an N-aminopyridinium ylide with an alkene can be performed using the following protocol:
-
Software: Gaussian 09/16, Spartan, or similar quantum chemistry software. [2]2. Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). [2]3. Calculations:
-
Geometry optimization of all reactants, transition states, and products.
-
Frequency calculations to confirm the nature of stationary points (minima or transition states) and to obtain zero-point vibrational energies.
-
Intrinsic Reaction Coordinate (IRC) calculations to verify that the located transition state connects the correct reactants and products.
-
Calculation of activation energies and reaction energies to determine the kinetic and thermodynamic favorability of different reaction pathways.
-
Caption: Workflow for computational analysis of a [3+2] cycloaddition.
The Pyrazolo[1,5-a]pyridine Core in Medicinal Chemistry: A Theoretical Perspective
The utility of the pyrazolo[1,5-a]pyridine scaffold in drug discovery is well-documented, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [13]A theoretical understanding of the core's properties can significantly aid in the rational design of new drug candidates.
Structure-Activity Relationship (SAR) Insights from a Theoretical Standpoint:
-
Hydrogen Bonding: The nitrogen atoms in the ring system can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets. Molecular electrostatic potential (MEP) maps can be calculated to identify regions of negative potential around the nitrogen atoms, indicating their hydrogen bonding propensity.
-
π-π Stacking: The planar aromatic nature of the pyrazolo[1,5-a]pyridine core facilitates π-π stacking interactions with aromatic residues in protein active sites. Computational docking studies can predict and quantify these interactions.
-
Modulation of Electronic Properties: The reactivity and electronic properties of the core can be fine-tuned by the introduction of electron-donating or electron-withdrawing substituents. DFT calculations can predict how these substitutions will affect the HOMO-LUMO gap, dipole moment, and overall reactivity, thus guiding the synthesis of analogues with desired properties.
Table 1: Theoretical Parameters for Drug Design
| Theoretical Parameter | Computational Method | Application in Drug Design |
| Molecular Electrostatic Potential (MEP) | DFT (e.g., B3LYP/6-31G) | Identify sites for hydrogen bonding and electrostatic interactions. |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT (e.g., B3LYP/6-31G) | Predict reactivity and sites for metabolic transformation. |
| Molecular Docking | Various docking software (e.g., AutoDock, Glide) | Predict binding modes and affinities to biological targets. |
| ADMET Prediction | QSAR models, specialized software | Predict absorption, distribution, metabolism, excretion, and toxicity properties. |
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine ring system represents a versatile and valuable scaffold in modern chemistry. This guide has provided a theoretical framework for understanding its intrinsic electronic properties and reactivity. By leveraging computational tools such as DFT and molecular modeling, researchers can gain deeper insights into this important heterocyclic core, enabling the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.
Future theoretical studies should focus on building a more comprehensive computational database for the parent pyrazolo[1,5-a]pyridine and its derivatives. This would include systematic investigations into the effects of various substituents on the electronic structure, aromaticity, and reactivity of the core. Such a database would be an invaluable resource for the scientific community, accelerating the discovery and development of new pyrazolo[1,5-a]pyridine-based technologies.
References
- Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. [Link]
- El-Faham, A., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103531. [Link]
- Bakr, R. B., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(1), 103529. [Link]
- Al-Ostoot, F. H., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7726-7737. [Link]
- Li, J., et al. (2022). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 9(1), 127-132. [Link]
- Ravi, C., et al. (2017). Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones. Synlett, 28(10), 1199-1202. [Link]
- Ding, M., et al. (2020). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Asian Journal of Organic Chemistry, 9(7), 1031-1034. [Link]
- Saeed, A., et al. (2020). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
- Tigreros, A., et al. (2020). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 1202, 127278. [Link]
- Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39535-39545. [Link]
- Abdelgawad, M. A., et al. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents.
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
- Reddy, N. N. K., et al. (2017). Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives. European Journal of Medicinal Chemistry, 127, 96-105. [Link]
- Miki, Y., et al. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles, 39(1), 245-256. [Link]
- El-Gohary, N. S., & Shaaban, M. R. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(12), 15289-15303. [Link]
- Gomha, S. M., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Journal of the Iranian Chemical Society, 21(1), 1-19. [Link]
- Atta, K. F. M. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 7081-7096. [Link]
- Mary, Y. S., et al. (2021). Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. Journal of Molecular Structure, 1225, 129112. [Link]
- Atta, K. F. M. (2011). Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 7081-7096. [Link]
- Schauperl, M., et al. (2020). Overview of the analyzed aromatic molecules. Simulations were performed to investigate stacking interactions with toluene.
- Kumar, S., et al. (2019). Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes. Polyhedron, 170, 343-352. [Link]
- Wang, J., et al. (2021). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- Quiroga, J., & Insuasty, B. (2020).
- El-Sayed, W. A., et al. (2022). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c]O[1][2][11]xadiazole. Journal of Molecular Structure, 1247, 131336. [Link]
- Fiveable. (n.d.). Aromatic Heterocycles: Pyridine and Pyrrole. Fiveable.
- Quiroga, J., & Insuasty, B. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(11), 2652. [Link]pmc/articles/PMC7321287/)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 12. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Stability and Storage of Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Introduction
Pyrazolo[1,5-a]pyridine-3-carbaldehyde is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique fused heterocyclic structure offers a versatile scaffold for the synthesis of novel therapeutic agents. As with any reactive chemical entity, a thorough understanding of its stability profile is paramount to ensure the integrity of research findings, the reproducibility of synthetic protocols, and the quality of resulting compounds. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in established principles of organic chemistry and regulatory stability testing guidelines. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Physicochemical Properties and Intrinsic Stability
This compound is a yellow solid with the molecular formula C₈H₆N₂O. The presence of the aldehyde functional group, directly attached to the electron-rich pyrazolo[1,5-a]pyridine ring system, dictates its chemical reactivity and, consequently, its stability. Aldehydes, in general, are susceptible to a range of degradation pathways, which must be carefully managed to preserve the compound's purity and integrity.
The primary modes of degradation for aldehydes include oxidation and polymerization. The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a transformation that can be catalyzed by air (autoxidation), light, or trace metal impurities. Furthermore, aldehydes can undergo self-condensation or polymerization reactions, often catalyzed by acidic or basic conditions, leading to the formation of higher molecular weight impurities.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term viability of this compound, strict adherence to appropriate storage and handling procedures is essential.
Optimal Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C (Refrigerated) | Low temperatures significantly reduce the rates of both oxidative and polymerization reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | An inert atmosphere prevents autoxidation of the aldehyde group by excluding atmospheric oxygen. |
| Light | Amber Vial/Protection from Light | Aldehydes can be susceptible to photochemically induced degradation. |
| Moisture | Tightly Sealed Container | Moisture can potentially facilitate hydrolytic degradation or other side reactions. |
Handling:
-
Inert Atmosphere: When handling the solid, it is best practice to work under a stream of nitrogen or in a glovebox to minimize exposure to air and moisture.
-
Solution Stability: For applications requiring solutions, freshly prepared solutions are recommended. If storage of a solution is necessary, it should be kept under an inert atmosphere and refrigerated. The choice of solvent is also critical; aprotic solvents are generally preferred to avoid reactions with the aldehyde.
-
Antioxidants: For long-term storage of solutions, the addition of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01%) can help to inhibit autoxidation.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for troubleshooting unexpected experimental outcomes. The primary degradation routes for this compound are hypothesized to be:
-
Oxidation: The most probable degradation product is Pyrazolo[1,5-a]pyridine-3-carboxylic acid . This can occur through a free-radical chain mechanism initiated by oxygen.
-
Polymerization: Aldehydes can undergo acid or base-catalyzed polymerization to form polyacetals. The exact structure of the polymer would be complex and is generally an intractable mixture.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate oxidation or other radical-mediated degradation pathways.
The following diagram illustrates the primary hypothesized degradation pathway:
Caption: Hypothesized degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
To experimentally determine the stability of this compound and to develop a stability-indicating analytical method (e.g., HPLC), a forced degradation study is essential.[1][2][3][4][5] This involves subjecting the compound to a variety of stress conditions to generate potential degradation products.
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Also, heat a 1 mL aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a sample of the solid compound and a 1 mL aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be kept under the same conditions but protected from light.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a developed HPLC method. The method should be capable of separating the parent compound from all generated degradation products. A gradient elution with a C18 column is a good starting point.
-
Peak purity analysis using a diode array detector (DAD) or mass spectral data (LC-MS) should be performed to confirm that the parent peak is free from any co-eluting degradants.
-
The following diagram outlines the workflow for the forced degradation study:
Caption: Workflow for a forced degradation study of this compound.
Conclusion
This compound is a valuable, yet reactive, building block. Its stability is intrinsically linked to the aldehyde functionality, making it susceptible to oxidation and polymerization. By adhering to the recommended storage conditions of refrigeration (0-8 °C) under an inert atmosphere and protected from light, researchers can significantly prolong its shelf-life and ensure the integrity of their starting material. The implementation of forced degradation studies is a critical step in the development of any process involving this compound, as it provides invaluable insights into its degradation profile and allows for the development of robust, stability-indicating analytical methods. This knowledge is fundamental to the successful application of this compound in the pursuit of novel chemical entities.
References
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Development of forced degradation and stability indicating studies of drugs—A review.Journal of Pharmaceutical Analysis.[Link]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.ACD/Labs.[Link]
- Forced Degrad
- Forced Degradation Study: An Important Tool in Drug Development.Asian Journal of Research in Chemistry.[Link]
- Stability testing of existing active substances and related finished products.European Medicines Agency.[Link]
- COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.European Medicines Agency.[Link]
- Stability Indicating Assay Method.
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
- What is a stability indic
- Stability Indic
- N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters.
- Oxidation of Heterocyclic Compounds.Scribd.[Link]
- (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review).
- Unveiling the Hidden Reactivity in the N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aldehydes: Unlocking Its Powerful Catalytic Performance.
- HIGHLIGHT - Addition Polymers of Aldehydes.
- Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o -Vinylbenzaldehyde.Polymer Journal.[Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ajrconline.org [ajrconline.org]
An In-depth Technical Guide on the Safe Handling of Pyrazolo[1,5-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Pyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS No. 73957-66-1). As a versatile heterocyclic aldehyde, this compound is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique pyrazolo-pyridine structure is instrumental in synthesizing bioactive molecules, including potential anti-inflammatory and anti-cancer agents.[1][2] Given its reactive nature and specific applications in pharmaceutical development, a thorough understanding of its safe handling is paramount.[1]
While a specific, official Safety Data Sheet (SDS) for this compound is not consistently available, this guide synthesizes critical safety information from the SDSs of structurally similar compounds. This approach allows for a robust, precautionary framework for laboratory use. The insights provided herein are grounded in established principles of chemical safety and are intended to empower researchers to work with this compound responsibly and effectively.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Due to the limited availability of a dedicated SDS for this compound, a conservative risk assessment has been formulated based on data from analogous compounds, including other pyrazolo[1,5-a]pyridine derivatives and related heterocyclic aldehydes.
1.1. Anticipated GHS Classification:
Based on analogs, this compound should be treated as a compound that is potentially:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4).[3][4][5]
-
Causes skin irritation (Skin Corrosion/Irritation - Category 2).[3][5][6]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2/2A).[3][5][6]
-
May cause respiratory irritation (Specific target organ toxicity — single exposure - Category 3).[3][6]
A related compound, Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde, is classified as Acute Toxicity 4 (Oral) and carries the GHS07 pictogram (exclamation mark) with the signal word "Warning".[7]
Table 1: Summary of Potential Hazards based on Analogs
| Hazard Class | GHS Category | Primary Analogs Supporting Classification |
| Acute Toxicity, Oral | Category 4 | Pyrazolo[1,5-a]pyridine-7-carboxaldehyde, Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
| Skin Corrosion/Irritation | Category 2 | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, Pyrazolo[1,5-a]pyridine, Pyrazolo[1,5-a]pyridine-7-carboxaldehyde |
| Serious Eye Damage/Irritation | Category 2/2A | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, Pyrazolo[1,5-a]pyridine, Pyrazolo[1,5-a]pyridine-7-carboxaldehyde |
| Specific Target Organ Toxicity | Category 3 | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, Pyrazolo[1,5-a]pyridine, Pyrazolo[1,5-a]pyridine-7-carboxaldehyde |
Prudent Laboratory Practices and Personal Protective Equipment (PPE)
A proactive approach to safety is critical. The following protocols are designed to minimize exposure and mitigate risks during the handling of this compound.
2.1. Engineering Controls:
All work with this compound, particularly when handling the solid or preparing solutions, should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][8] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][6]
2.2. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the cornerstone of safe handling.
-
Eye and Face Protection: Chemical safety goggles or glasses are mandatory. A face shield should also be worn when there is a risk of splashing.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves. The choice of glove material should be based on the solvent being used and the specific laboratory safety guidelines.[6][9]
-
Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, additional protective clothing may be necessary.[6][9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][8]
Caption: Spill Response Flowchart.
First Aid Measures
In case of exposure, immediate action is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [3][10]* Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. [3][10]* Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [3][10]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [8][10] Always show the safety data sheet (or this guide) to the medical professional attending to the exposed individual. [8][10]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. [3]Do not allow the product to enter drains. [8]
Conclusion
This compound is a compound of significant interest in chemical research and drug development. While it offers considerable synthetic utility, its safe handling is a prerequisite for its responsible use. By adhering to the principles of hazard assessment based on analogous compounds, employing rigorous engineering controls and personal protective equipment, and following established safe handling and emergency procedures, researchers can confidently and safely unlock the potential of this valuable molecule.
References
- PubChem. Pyrazolo[1,5-a]pyridine-7-carbaldehyde | C8H6N2O | CID 10866474 - PubChem. [Link]
- PubChem. This compound | C8H6N2O | CID 14145801 - PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Pyrazolo[1,5-a]pyridine-7-carbaldehyde | C8H6N2O | CID 10866474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Pyrazolo 1,5-a pyrimidine-3-carbaldehyde DiscoveryCPR 879072-59-0 [sigmaaldrich.com]
- 8. capotchem.cn [capotchem.cn]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridines via Oxidative [3+2] Cycloaddition
Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine core is a highly sought-after heterocyclic motif in drug discovery and development. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, demonstrating potential as a versatile pharmacophore. This guide provides an in-depth exploration of a powerful and elegant synthetic strategy for accessing this privileged scaffold: the oxidative [3+2] cycloaddition. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for both metal-free and copper-catalyzed systems, and offer practical insights into reaction optimization and troubleshooting.
The [3+2] Cycloaddition Approach: A Convergent and Efficient Strategy
The synthesis of pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition is a convergent approach that involves the reaction of a 1,3-dipole with a dipolarophile. In this context, the key 1,3-dipole is an N-iminopyridinium ylide, which can be generated in situ from readily available N-aminopyridinium salts. These ylides react with a variety of dipolarophiles, including alkynes and alkenes, to form a dihydropyrazolo[1,5-a]pyridine intermediate. Subsequent oxidation of this intermediate leads to the aromatic pyrazolo[1,5-a]pyridine product. This strategy is highly attractive due to its operational simplicity, broad substrate scope, and the ability to introduce diverse functionalities into the final product.
Mechanistic Insights: The Key to Rational Reaction Design
The overall transformation can be dissected into three key steps: 1,3-dipole formation, [3+2] cycloaddition, and oxidative aromatization. Understanding the nuances of each step is critical for successful reaction design and optimization.
1,3-Dipole Formation
The reactive 1,3-dipole, the N-iminopyridinium ylide, is typically generated in situ from a stable N-aminopyridinium salt precursor by deprotonation with a suitable base. The choice of base is crucial and can influence the reaction outcome.
[3+2] Cycloaddition
Once formed, the N-iminopyridinium ylide undergoes a [3+2] cycloaddition with a suitable dipolarophile. This is a pericyclic reaction that forms the five-membered pyrazole ring fused to the pyridine core. The regioselectivity of this step is often dictated by the electronic properties of both the ylide and the dipolarophile.
Oxidative Aromatization
The initial cycloadduct is a non-aromatic dihydropyrazolo[1,5-a]pyridine. A subsequent oxidation step is required to form the final, stable aromatic product. This oxidation can be achieved using a variety of oxidants, including molecular oxygen (often from the air), copper(II) salts, or other chemical oxidants like PIDA or TEMPO.
Visualizing the Reaction Pathway
Figure 1. Generalized mechanism of pyrazolo[1,5-a]pyridine synthesis.
Experimental Protocols: A Practical Guide
Here, we present two detailed, representative protocols for the synthesis of pyrazolo[1,5-a]pyridines: a metal-free approach utilizing molecular oxygen as the oxidant, and a copper-catalyzed method.
Protocol 1: Metal-Free Oxidative [3+2] Cycloaddition with Molecular Oxygen
This protocol is adapted from the work of Adimurthy and co-workers and offers a green and cost-effective method for the synthesis of functionalized pyrazolo[1,5-a]pyridines.[1]
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Balloon filled with oxygen
-
Standard laboratory glassware
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
N-Aminopyridinium salt
-
α,β-Unsaturated carbonyl compound (or other suitable dipolarophile)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask, add the N-aminopyridinium salt (1.0 equiv), the α,β-unsaturated carbonyl compound (1.2 equiv), and NMP (0.2 M).
-
Evacuate the flask and backfill with oxygen from a balloon.
-
Stir the reaction mixture vigorously at room temperature under an oxygen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Copper-Catalyzed Oxidative [3+2] Cycloaddition
This protocol is a representative example of a copper-catalyzed approach, which can be beneficial for certain substrate combinations and may offer faster reaction times.
Materials and Equipment:
-
Schlenk tube equipped with a magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
N-Aminopyridinium ylide precursor (e.g., an N-acyl-N'-pyridinium hydrazine)
-
Alkyne or alkene
-
Copper(II) acetate (Cu(OAc)₂)
-
A suitable base (e.g., K₂CO₃ or DBU)
-
Anhydrous solvent (e.g., DMF, DMSO, or toluene)
-
Ethyl acetate
-
Hexane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Cu(OAc)₂ (10 mol%) and the base (2.0 equiv).
-
Add the N-aminopyridinium ylide precursor (1.0 equiv) and the alkyne or alkene (1.5 equiv).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the copper catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizing the Experimental Workflow
Sources
Application Notes and Protocols for the Catalyst-Free Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
Introduction: The Significance of Pyrazolo[1,5-a]pyridines and the Shift Towards Catalyst-Free Synthesis
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant pharmacological activities.[1][2] This structural framework is a cornerstone in the design of novel therapeutics, demonstrating a wide array of biological effects including anti-cancer, anti-inflammatory, anti-viral, and anti-tubercular properties.[1] Furthermore, derivatives of this scaffold are being explored for the treatment of central nervous system disorders such as Parkinson's disease, schizophrenia, and anxiety.[1]
Traditionally, the synthesis of these valuable compounds has often relied on transition-metal catalysts. While effective, these methods can present challenges in a drug development context, including the cost of catalysts, the need for stringent purification to remove potentially toxic metal residues, and the generation of hazardous waste. Consequently, the development of catalyst-free synthetic routes has become a paramount objective in medicinal and process chemistry. These approaches not only align with the principles of green chemistry by improving atom economy and reducing waste but also simplify product purification, a critical consideration for the synthesis of active pharmaceutical ingredients (APIs).
This guide provides an in-depth exploration of robust and efficient catalyst-free methodologies for the synthesis of polysubstituted pyrazolo[1,5-a]pyridine derivatives. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols and insights to empower researchers in their synthetic endeavors.
Core Synthetic Strategy I: [3+2] Cycloaddition of N-Iminopyridin-1-ium Ylides
A highly efficient and versatile catalyst-free strategy for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction between 1-amino-2(1H)-pyridine-2-imine derivatives and electron-deficient alkynes or alkenes.[2][3][4] This reaction proceeds through a concerted annulation process, offering excellent regioselectivity and high yields under mild conditions.[3][4]
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 1-amino-2(1H)-pyridine-2-imine (which acts as a 1,3-dipole) onto one of the electrophilic sp-hybridized carbons of the acetylenic compound (the dipolarophile). This is followed by a cyclization step and subsequent elimination of an amine to afford the aromatic pyrazolo[1,5-a]pyridine ring system. The driving force for this reaction is the formation of a stable aromatic product. Sonication has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes and often improving yields compared to conventional heating.[3][4]
Caption: Proposed [3+2] Cycloaddition Mechanism.
Protocol 1: Sonochemical Synthesis of 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate
This protocol is adapted from a scalable, sonochemical synthetic strategy.[3][4]
Materials:
-
1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (Starting Material 3a)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Acetonitrile (ACS grade or higher)
-
Ethanol (for recrystallization)
-
Ultrasonic bath (with temperature control)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
Step-by-Step Procedure:
-
Preparation of Starting Material: The 1-amino-2(1H)-pyridine-2-imine derivatives are typically synthesized in two steps from arylethylidenemalononitriles.[3] For this protocol, we assume the availability of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile.
-
Reaction Setup: In a 50 mL round-bottom flask, combine 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (5 mmol) and dimethyl acetylenedicarboxylate (DMAD) (5 mmol, 1.0 equivalent).
-
Solvent Addition: Add 25 mL of acetonitrile to the flask.
-
Sonication: Place the flask in an ultrasonic bath, ensuring the water level is sufficient to cover the reaction mixture. Set the temperature to 85 °C and sonicate at 110 W for approximately 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol. The product can be further purified by recrystallization from acetonitrile to yield yellow crystals.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Expected data for a similar compound (5f) includes characteristic NH₂ peaks in the IR and NMR spectra, and a molecular ion peak corresponding to the product in the mass spectrum.[3][4]
Scope and Limitations
This method demonstrates broad applicability with various substituted 1-amino-2(1H)-pyridine-2-imine derivatives and different acetylenic esters.
| Entry | Aryl Substituent (on Pyridine) | Acetylenic Ester | Time (min, Sonication) | Yield (%) | Reference |
| 1 | 4-Methoxyphenyl | Dimethyl acetylenedicarboxylate | 25 | 90 | [4] |
| 2 | 4-Nitrophenyl | Dimethyl acetylenedicarboxylate | 20 | 89 | [3][4] |
| 3 | Phenyl | Diethyl acetylenedicarboxylate | 30 | 92 | [4] |
| 4 | Phenyl | Ethyl propiolate | 40 | 85 | [4] |
Table 1: Representative yields for the sonochemical [3+2] cycloaddition.
Core Synthetic Strategy II: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling (CDC)
An alternative, environmentally benign approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridine derivatives with β-ketoesters or β-diketones.[1][5] This method utilizes molecular oxygen as the terminal oxidant and acetic acid as a promoter and solvent, proceeding without the need for any metal catalyst.[1]
Mechanistic Insight
The proposed mechanism for this transformation involves an initial acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling. This is followed by a dehydrative cyclization to furnish the pyrazolo[1,5-a]pyridine core. The process is characterized by high atom economy, as the only byproduct is water.
Caption: General workflow for the CDC reaction.
Protocol 2: Synthesis of Ethyl 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
This protocol is based on the method developed for the synthesis of various pyrazolo[1,5-a]pyridine derivatives via CDC.[1][5]
Materials:
-
N-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile
-
Ethyl acetoacetate
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
High-pressure reaction vessel or a flask with an O₂ balloon
-
Heating mantle with a stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve N-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (3 mmol) and ethyl acetoacetate (3 mmol, 1.0 equivalent) in glacial acetic acid (10 mL).
-
Reaction Conditions: Seal the vessel and place it under an atmosphere of oxygen (1 atm, an oxygen-filled balloon is sufficient for lab scale).
-
Heating: Heat the reaction mixture to 130 °C with vigorous stirring for 18 hours.
-
Monitoring: The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water, which should induce the precipitation of the crude product.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol to afford yellow-white crystals.[5]
-
Characterization: Analyze the final product using ¹H NMR, ¹³C NMR, IR, and HRMS to confirm its identity. The expected ¹H NMR will show signals for the ethyl ester, the methyl group, and the aromatic protons, along with a characteristic singlet for the NH₂ group.[5]
Scope of 1,3-Dicarbonyl Compounds
This CDC reaction is compatible with a range of 1,3-dicarbonyl compounds, leading to diverse substitution patterns on the pyrazolo[1,5-a]pyridine core.
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Ethyl 2-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate | 94 | [5] |
| 2 | Ethyl benzoylacetate | Ethyl 2-phenyl-pyrazolo[1,5-a]pyridine-3-carboxylate | 88 | [5] |
| 3 | Acetylacetone | 3-Acetyl-2-methyl-pyrazolo[1,5-a]pyridine | 92 | [5] |
| 4 | Dimedone | Fused tricyclic pyrazolo[1,5-a]pyridine derivative | 85 | [1] |
Table 2: Versatility of the CDC reaction with various 1,3-dicarbonyl compounds.
Conclusion and Future Outlook
The catalyst-free synthetic routes detailed herein represent significant advancements in the preparation of medicinally important pyrazolo[1,5-a]pyridine derivatives. Both the [3+2] cycloaddition and the cross-dehydrogenative coupling methodologies offer high efficiency, operational simplicity, and adherence to the principles of green chemistry. These protocols are robust and scalable, providing researchers and drug development professionals with reliable tools for accessing a wide range of substituted pyrazolo[1,5-a]pyridines. The elimination of metal catalysts simplifies purification and reduces the environmental impact, making these methods highly attractive for both academic research and industrial applications. Future work will likely focus on expanding the substrate scope further and exploring these reactions in continuous flow systems to enhance scalability and safety.
References
- Al-Shboul, T. M. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7353–7363. [Link]
- Ibrahim, H. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(10), 14210-14221. [Link]
- Krasavin, M., et al. (2022).
- Johnston, K. A., et al. (2008). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 6(1), 108-115. [Link]
- Ibrahim, H. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(10), 14210-14221. [Link]
- Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
- Al-Shboul, T. M. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7353–7363. [Link]
- Gomaa, A. M., et al. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
- Hassan, A. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 57. [Link]
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Pyrazolo[1,5-a]pyridine Synthesis via Cross-Dehydrogenative Coupling
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents, recognized for a wide spectrum of biological activities including anticancer and kinase inhibitory properties.[1][2][3] Traditional synthetic routes often rely on multi-step sequences involving pre-functionalized starting materials. This guide details the application of Cross-Dehydrogenative Coupling (CDC) reactions, a modern and sustainable synthetic paradigm, for the efficient construction of pyrazolo[1,5-a]pyridines. By directly coupling C-H bonds, CDC methodologies offer significant advantages in atom economy, step efficiency, and waste reduction over classical cross-coupling techniques.[4][5][6] We present two robust protocols: a metal-free, oxidant-promoted intermolecular cyclization and a palladium-catalyzed direct C-H/C-H homocoupling, complete with mechanistic insights, operational procedures, and expert commentary.
Introduction: The Strategic Advantage of CDC in Heterocyclic Synthesis
The synthesis of complex N-heterocycles is a cornerstone of drug discovery. Pyrazolo[1,5-a]pyrimidines and their pyridine analogues are of particular interest, forming the core of several marketed drugs and clinical candidates.[7][8] The pursuit of greener and more efficient chemical transformations has propelled the development of Cross-Dehydrogenative Coupling (CDC). Unlike traditional methods that necessitate the installation of activating groups (e.g., halides or organometallics), CDC reactions forge new bonds directly from two C-H precursors, with the formal loss of a hydrogen molecule.[5][6] This approach fundamentally streamlines synthetic pathways, aligning with the principles of sustainable chemistry.
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing both the conceptual framework and practical protocols for implementing CDC reactions in the synthesis of substituted pyrazolo[1,5-a]pyridines.
Mechanistic Underpinnings: A Tale of Two Pathways
The versatility of CDC is showcased by the diverse mechanisms through which it can be effected. We will explore two distinct and highly effective pathways for the synthesis of the pyrazolo[1,5-a]pyridine core.
Metal-Free, O₂-Promoted Oxidative Annulation
A highly efficient and environmentally benign strategy involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[9][10][11] This method operates without a metal catalyst, utilizing molecular oxygen as the terminal oxidant, with water being the sole byproduct.
The plausible mechanism proceeds as follows[9][12]:
-
Activation & Nucleophilic Addition: Acetic acid (AcOH) protonates the N-amino-2-iminopyridine, activating it for nucleophilic attack by the enol form of the 1,3-dicarbonyl compound, forming adduct A .
-
Oxidative Dehydrogenation: Molecular oxygen facilitates the oxidative dehydrogenation of adduct A to form intermediate B .
-
Cyclization & Dehydration: Intermediate B undergoes intramolecular cyclization to generate intermediate C , which then loses a molecule of water to yield the final aromatic pyrazolo[1,5-a]pyridine product.
Palladium-Catalyzed Direct C-H Homocoupling
For the synthesis of symmetrical 3,3'-bipyrazolo[1,5-a]pyridines, palladium-catalyzed direct C-H activation is a powerful tool.[4][13] This methodology enables the direct coupling of two pyrazolo[1,5-a]pyridine molecules at the C3 position, a transformation that is challenging to achieve via traditional means. The reaction typically involves a Pd(II) catalyst which facilitates the C-H activation step, and an oxidant is required to regenerate the active catalyst and complete the catalytic cycle. Mechanistic studies, including kinetic isotope effect experiments and DFT calculations, have been instrumental in elucidating the precise pathway of this transformation.[1][4]
Application Protocol I: Metal-Free Synthesis of Pyrazolo[1,5-a]pyridines
This protocol describes an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[9][12]
Rationale & Field Insights
The primary advantage of this protocol is its operational simplicity and adherence to green chemistry principles. The absence of a metal catalyst obviates concerns about product contamination with trace metals, a critical consideration in pharmaceutical synthesis. Molecular oxygen, sourced from ambient air or an O₂ balloon, serves as the ideal terminal oxidant. Acetic acid is not only a solvent and promoter but also a readily available and inexpensive reagent. The reaction demonstrates broad substrate tolerance, affording high yields for a variety of substituted starting materials.
Representative Substrate Scope & Yields
The following table summarizes the outcomes for the synthesis of various pyrazolo[1,5-a]pyridine derivatives using the general procedure.
| Entry | N-Amino-2-iminopyridine | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | 1-amino-2-imino-5-phenyl... | Ethyl acetoacetate | 4a | 94%[9][12] |
| 2 | 1-amino-2-imino-5-(4-chlorophenyl)... | Ethyl acetoacetate | 4d | 90%[9][12] |
| 3 | 1-amino-2-imino-5-phenyl... | Methyl propionylacetate | 4m | 89%[9][12] |
Detailed Experimental Protocol
Materials & Reagents:
-
Substituted 1-amino-2-imino-pyridine (1.0 equiv, 3.0 mmol)
-
1,3-Dicarbonyl compound (1.0 equiv, 3.0 mmol)
-
Acetic Acid (AcOH), glacial (6.0 equiv, 18.0 mmol, 1.08 g)
-
Ethanol (EtOH), anhydrous (10 mL)
-
Oxygen (O₂) gas (balloon or from ambient air)
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) supplies
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetic acid is corrosive; handle with care.
-
The reaction is performed at high temperature (130 °C); use appropriate caution.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-amino-2-imino-pyridine (3.0 mmol), the 1,3-dicarbonyl compound (3.0 mmol), ethanol (10 mL), and acetic acid (6.0 equiv).
-
Purge the flask with oxygen gas and maintain a positive pressure of O₂ using a balloon affixed to the top of the condenser. Alternatively, the reaction can be performed open to the air, though an O₂ atmosphere is reported to be optimal.[12]
-
Immerse the flask in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
The solid product often precipitates from the solution upon cooling. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any residual impurities.
-
Further purify the product by recrystallization from ethanol to afford the pure pyrazolo[1,5-a]pyridine derivative.
-
Dry the final product under vacuum.
Representative Characterization (Product 4a): [9][12]
-
Appearance: Yellow-white crystals
-
Yield: 94%
-
Melting Point: 228–229 °C
-
¹H NMR (600 MHz, DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, 3H), 2.62 (s, 3H), 4.30 (q, J = 7.2 Hz, 2H), 7.20 (s, 1H), 7.48–7.54 (m, 3H), 7.58–7.59 (m, 2H), 7.76 (s, 2H).
-
¹³C NMR (150 MHz, DMSO-d₆): δ 13.6, 13.7, 59.0, 75.4, 102.0, 103.8, 115.7, 127.8, 128.1, 128.5, 137.2, 141.9, 142.6, 147.4, 155.5, 162.4.
-
HRMS (EI): m/z calcd. for C₁₈H₁₆N₄O₂ (M⁺) 320.1268, found 320.1268.
Application Protocol II: Palladium-Catalyzed Synthesis of 3,3'-Bipyrazolo[1,5-a]pyridines
This protocol outlines a general approach for the direct C-H/C-H homocoupling of pyrazolo[1,5-a]pyridine precursors, a reaction that provides access to symmetrical dimers with high efficiency.[4][13]
Rationale & Field Insights
Palladium catalysis is preeminent in C-H activation chemistry. This protocol leverages a Pd(II) catalyst to selectively activate the C3-H bond of the pyrazolo[1,5-a]pyridine ring system. The choice of oxidant, solvent, and temperature are critical parameters that must be optimized for each specific substrate. This method is particularly valuable for creating complex, dimeric structures that can serve as ligands or advanced materials. The reaction demonstrates good functional group tolerance, allowing for the synthesis of a diverse library of bipyrazolo[1,5-a]pyridine derivatives with yields up to 94%.[4]
Detailed Experimental Protocol
Materials & Reagents:
-
Substituted pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 5-10 mol%)
-
Oxidant (e.g., Silver(I) carbonate (Ag₂CO₃), Copper(II) acetate (Cu(OAc)₂), or Benzoquinone (BQ); 2.0 equiv)
-
Solvent (e.g., 1,2-Dichloroethane (DCE), Dimethylformamide (DMF), or Acetic Acid (AcOH))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk tube or sealed vial)
Safety Precautions:
-
Handle palladium catalysts and oxidants in a fume hood.
-
Heavy metal salts can be toxic; avoid inhalation and skin contact.
-
Use inert atmosphere techniques to prevent degradation of the catalyst and reagents.
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube or a screw-cap vial, add the substituted pyrazolo[1,5-a]pyridine (1.0 equiv), Palladium(II) acetate (e.g., 0.05 equiv), and the chosen oxidant (e.g., Ag₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath or heating block at the optimized temperature (typically 120-150 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium black and inorganic salts. Wash the pad thoroughly with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the 3,3'-bipyrazolo[1,5-a]pyridine product.
Conclusion and Future Directions
Cross-dehydrogenative coupling reactions represent a paradigm shift in the synthesis of pyrazolo[1,5-a]pyridines and other valuable heterocyclic compounds. The protocols detailed herein—a metal-free annulation and a palladium-catalyzed homocoupling—demonstrate the power and versatility of this approach. They offer streamlined access to complex molecules from simple precursors, minimizing waste and maximizing efficiency. Future research will likely focus on expanding the scope of CDC reactions through the development of novel catalytic systems, including photoredox catalysis,[14] to enable even more challenging and selective transformations under milder conditions.
References
- Al-Tel, T. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
- Hsiao, C., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a ]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5 -a ]pyridine Precursors.
- Kotla, R., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
- Kotla, R., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
- Al-Tel, T. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Europe PMC. [Link]
- Al-Tel, T. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Semantic Scholar. [Link]
- Al-Tel, T. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
- Hsiao, C., et al. (2013). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics. [Link]
- Portilla, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
- Iorkula, H. T., et al. (2024).
- Iorkula, H. T., et al. (2024). Pyrazolo[1,5-a]pyrimidines marketed drugs.
- Iorkula, H. T., et al. (2024). Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically...
- Hsiao, C., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5 -a]pyridine Precursors. PubMed. [Link]
- Reddy, D., et al. (2024). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.
- Wang, L., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters. [Link]
- Askar, A. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Strategy for Pyrazolo[1,5-]pyridine and Pyrido[1,2-]indazole Derivatives through AcOH and O-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and -Amino-2-iminopyridines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines and the Suzuki Coupling
An Application Guide for the Synthesis of Functionalized Pyrazolo[1,5-a]pyridines via Suzuki-Miyaura Cross-Coupling
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous fields, most notably medicinal chemistry and materials science.[1] Its derivatives have been investigated for a wide array of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.[1][2] The structural rigidity and unique electronic properties of this fused N-heterocycle make it an attractive core for the development of novel therapeutics, such as kinase inhibitors and receptor antagonists.[1][3]
The functionalization of this core to build molecular complexity and modulate biological activity is paramount. Among the most powerful and versatile tools for creating carbon-carbon bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boron reagents.[4][6]
This document serves as a detailed application guide for researchers, chemists, and drug development professionals. It provides a comprehensive overview, from mechanistic principles to optimized, field-proven protocols, for the successful application of Suzuki coupling reactions to pyrazolo[1,5-a]pyridine derivatives.
Mechanistic Foundations of the Suzuki-Miyaura Coupling
A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4][7][8] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazolo[1,5-a]pyridine halide (or other aryl halide), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4]
-
Transmetalation: The organic group from the activated organoboron reagent is transferred to the Pd(II) complex. This step requires activation of the boron species by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic "ate" complex, facilitating the transfer.[7][9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]
Special Considerations for N-Heterocycles
Nitrogen-containing heterocycles like pyrazolo[1,5-a]pyridines can present unique challenges. The Lewis basic nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation, a phenomenon often referred to as "catalyst poisoning".[10][11] The choice of a suitable ligand is therefore critical to shield the metal center and maintain catalytic activity.
Preparation of Essential Coupling Partners
Success in Suzuki coupling begins with high-quality starting materials. The two primary approaches involve either a halogenated pyrazolo[1,5-a]pyridine coupled with a generic boronic acid or a pyrazolo[1,5-a]pyridine-boronic acid/ester coupled with a generic aryl halide.
Synthesis of Halogenated Pyrazolo[1,5-a]pyridines
Halogenation of the pyrazolo[1,5-a]pyridine core is a common strategy to prepare the electrophilic partner. Regioselectivity is key, and methods have been developed for selective halogenation, often at the C3 position.
Protocol 1: C3-Iodination of Pyrazolo[1,5-a]pyridines
This protocol is adapted from methodologies employing N-halosuccinimides (NXS) as mild and effective halogenating agents.[12][13]
-
Setup: To a round-bottom flask, add the pyrazolo[1,5-a]pyridine derivative (1.0 equiv).
-
Solvent: Dissolve the starting material in a suitable solvent such as Dichloromethane (DCM) or Acetonitrile (ACN).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) to the solution portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with DCM or Ethyl Acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C3-iodinated product.
Reaction Optimization: A Guide to Key Parameters
The success of a Suzuki coupling reaction hinges on the careful selection of several key parameters. The interplay between catalyst, ligand, base, and solvent determines the yield, purity, and reaction time.
| Parameter | Common Reagents/Conditions | Rationale and Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pre-formed catalysts (e.g., XPhos Pd G2/G3) | Pd(PPh₃)₄ is a reliable Pd(0) source but may require higher temperatures.[7] Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[14] Modern pre-catalysts offer improved air stability and generate the active Pd(0) species more reliably, which is advantageous for challenging couplings involving heteroaryl chlorides. |
| Ligand | Phosphines: PPh₃, PCy₃, P(t-Bu)₃ Buchwald Ligands: SPhos, XPhos, RuPhos | Simple phosphines like PPh₃ are often insufficient for heteroaryl couplings.[14] Bulky, electron-rich phosphine ligands (e.g., PCy₃, Buchwald ligands) are crucial. They promote the rate-limiting oxidative addition, stabilize the palladium center against deactivation by the N-heterocycle, and facilitate the final reductive elimination step.[9][11] |
| Boron Reagent | Arylboronic Acids (Ar-B(OH)₂) Arylboronic Esters (e.g., Pinacol Esters) | Boronic acids are the most common reagents. However, they can be prone to protodeboronation (cleavage of the C-B bond by a proton source), especially with electron-deficient heteroaryl boronic acids.[10][15] Pinacol esters offer greater stability, are often easier to purify, and can be used to suppress this side reaction.[15][16] |
| Base | Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃, CsF Organic: Et₃N (less common) | The base is essential for activating the boronic acid for transmetalation.[9] K₂CO₃ is a versatile, common choice.[7] Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for more challenging couplings, such as those involving aryl chlorides or sterically hindered partners.[17][18] |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF, often with added water (e.g., Dioxane/H₂O 4:1) | The solvent must solubilize the reactants. Aprotic polar solvents like Dioxane and DMF are common. The addition of water can increase the solubility of the inorganic base and may accelerate the transmetalation step.[16][19] |
| Temperature | 60 - 120 °C (Conventional Heating) 100 - 150 °C (Microwave) | Higher temperatures are often required to drive the reaction to completion, particularly the oxidative addition step. Microwave irradiation is a highly effective technique for rapidly screening conditions and reducing reaction times from hours to minutes.[20] |
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of halogenated pyrazolo[1,5-a]pyridines.
Protocol 2: General Procedure for Conventional Suzuki Coupling
This procedure is a standard method applicable to a wide range of aryl and heteroaryl boronic acids.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the halogenated pyrazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[21]
-
Catalyst Addition: To this solid mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and thoroughly evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure the removal of oxygen, which can promote unwanted side reactions like boronic acid homocoupling.[10][21]
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.[7]
Protocol 3: Microwave-Assisted Suzuki Coupling
This method leverages microwave energy to dramatically shorten reaction times, making it ideal for rapid library synthesis and methods development.[20]
-
Setup: In a microwave reaction vial, combine the 3-bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv), arylboronic acid (1.5 equiv), a robust catalyst system (e.g., XPhos Pd G2, 5 mol%) and a suitable base (e.g., K₃PO₄, 2.0 equiv).[20]
-
Solvent: Add the reaction solvent (e.g., 1,4-dioxane).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 15-30 minutes).
-
Workup and Purification: After cooling, the workup and purification follow the same steps as the conventional heating protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning by the N-heterocycle.[10] 2. Inefficient oxidative addition (especially with aryl chlorides). 3. Base is too weak or insoluble. | 1. Use a bulky, electron-rich ligand (e.g., XPhos, SPhos) to protect the Pd center.[11] 2. Increase temperature or switch to a more active catalyst system. Consider using microwave heating.[20] 3. Switch to a stronger base (K₃PO₄, Cs₂CO₃) and ensure adequate water is in the solvent mixture to aid solubility. |
| Protodeboronation | 1. Presence of protic sources (water, alcohol). 2. Boronic acid is electron-deficient or unstable. | 1. Use anhydrous solvents and a non-hydroxide base (e.g., CsF, KF). 2. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[15] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel. 2. Catalyst system promotes homocoupling. | 1. Ensure the reaction setup is rigorously purged with an inert gas and that degassed solvents are used.[10] 2. Screen different catalyst/ligand combinations. |
| Low Product Yield After Purification | 1. Product is adsorbed onto silica gel. 2. Competing side reactions are occurring. | 1. Try a different stationary phase (e.g., alumina) or add a small amount of triethylamine to the eluent to suppress tailing of basic compounds. 2. Re-evaluate the reaction conditions (temperature, base, catalyst) to improve selectivity. |
References
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (n.d.). Pharma Knowledge Centre.
- Farghaly, T. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. (n.d.). ResearchGate.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). RSC Advances.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). Molecules.
- Suzuki coupling of heteroaryl halides with aryl boronic acids. (n.d.). ResearchGate.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). RSC Medicinal Chemistry.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
- Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2025). ResearchGate.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Molecules.
- Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022). BYU ScholarsArchive.
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry.
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. (2025). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules.
- Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Organic & Biomolecular Chemistry.
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (2009). Organic Letters.
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2025). ResearchGate.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). Beilstein Journal of Organic Chemistry.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. (2021). Scientific Reports.
- Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. (n.d.). Semantic Scholar.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society.
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2025). ResearchGate.
- Boronic acids and boronic acid esters used in the Suzuki couplings with 4-bromoisoquinoline. (n.d.). ResearchGate.
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006). Angewandte Chemie International Edition.
- Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. (2020). Catalysts.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025). ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Buchwald Group, MIT.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Catalysts.
- Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). ResearchGate.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 19. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Buchwald-Hartwig amination of halogenated pyrazolo[1,5-a]pyridines
An In-Depth Guide to the Buchwald-Hartwig Amination of Halogenated Pyrazolo[1,5-a]pyridines
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the structural core of numerous compounds with significant therapeutic potential, including kinase inhibitors and other targeted agents. The ability to precisely install amino groups onto this framework is a critical step in Structure-Activity Relationship (SAR) studies, enabling the modulation of a compound's potency, selectivity, and pharmacokinetic properties.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its broad substrate scope and functional group tolerance have made it an indispensable method in modern medicinal chemistry, largely supplanting harsher, classical methods for N-arylation.[1][2] This guide provides a detailed examination of the application of Buchwald-Hartwig amination to halogenated pyrazolo[1,5-a]pyridines, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals.
Reaction Principle: Deconstructing the Catalytic Cycle
The success of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle involves three key stages: oxidative addition, formation of a palladium-amido complex, and reductive elimination.[1][6][7]
-
Oxidative Addition : The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-halogen bond of the pyrazolo[1,5-a]pyridine. This is often the rate-limiting step. The reactivity of the halide follows the general trend: I > Br > Cl, a crucial factor for achieving chemoselectivity in poly-halogenated systems.[8]
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the newly formed Pd(II) complex. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido intermediate.[5][9] The choice of base is critical and must be strong enough to effect deprotonation without degrading the substrates.[10]
-
Reductive Elimination : The final C-N bond is formed as the desired amino-pyrazolo[1,5-a]pyridine product is expelled from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4][6]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Critical Parameters for Success with Pyrazolo[1,5-a]pyridines
The specific electronic nature and steric profile of the pyrazolo[1,5-a]pyridine core demand careful selection of reaction components.
-
Palladium Source : While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts, modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) offer superior air-stability and generate the active Pd(0) species more reliably, often leading to more consistent results.
-
Ligand Selection : This is arguably the most critical variable. The electron-deficient nature of some heteroaromatic rings and the strength of the C-Cl bond necessitate the use of highly active ligands.[11][12]
-
For Aryl Bromides : Bidentate ligands like BINAP or DPPF can be effective.[1] However, bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos) often provide faster reaction times and higher yields.[2]
-
For Aryl Chlorides : Coupling with aryl chlorides is significantly more challenging.[6] Success almost exclusively relies on sterically hindered and electron-rich biaryl phosphine ligands like XPhos, SPhos, or BrettPhos, which facilitate the difficult oxidative addition step.[13] N-Heterocyclic Carbene (NHC) ligands have also proven effective for these challenging substrates.[11]
-
-
Base Selection : The choice of base is context-dependent.[9]
-
Strong Bases : Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide range of primary and secondary amines.[14] Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful option, particularly useful for substrates with base-sensitive functional groups like esters, as it can sometimes be used at lower temperatures.[4][15]
-
Weaker Bases : For substrates intolerant to strong alkoxides, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this often requires higher temperatures and longer reaction times.[10]
-
-
Solvent Choice : Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most commonly used solvents.[6] Toluene is often preferred for its higher boiling point and ability to azeotropically remove traces of water upon heating.
Experimental Workflow and Protocols
A generalized workflow ensures reproducibility and safety. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox.[2][4]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: General Procedure for Amination of Bromo-Pyrazolo[1,5-a]pyridines
This protocol is a robust starting point for coupling various primary and secondary amines with bromo-pyrazolo[1,5-a]pyridine derivatives.
Materials:
-
Bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (3 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 - 0.2 M concentration)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-pyrazolo[1,5-a]pyridine, NaOtBu, palladium precatalyst, and XPhos ligand.[2]
-
Inert Atmosphere : Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition : Under a positive pressure of inert gas, add the amine (if solid) followed by anhydrous toluene via syringe. If the amine is a liquid, add it via syringe after the toluene.
-
Reaction : Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots. Typical reaction times are 4-24 hours.[4][5]
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired aminated product.
Protocol 2: Enhanced Procedure for Challenging Amination of Chloro-Pyrazolo[1,5-a]pyridines
The C-Cl bond activation requires a more potent catalytic system. This protocol utilizes a palladium precatalyst designed for such challenging couplings.[2]
Materials:
-
Chloro-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
XPhos Pd G3 (Buchwald Precatalyst) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous 1,4-Dioxane or Toluene (0.1 - 0.2 M)
Procedure:
-
Reaction Setup : In a glovebox, add the chloro-pyrazolo[1,5-a]pyridine, XPhos Pd G3 precatalyst, and NaOtBu to an oven-dried vial or Schlenk tube with a stir bar.
-
Reagent Addition : Add the amine followed by the anhydrous solvent.
-
Reaction : Seal the vessel tightly, remove it from the glovebox, and place it in a preheated heating block or oil bath at 110-120 °C. Stir vigorously.[2]
-
Monitoring & Work-up : Follow steps 5-7 from Protocol 1. Note that reaction times may be longer compared to the bromo-analogs.
Data Presentation: Catalyst System Selection
The choice of catalyst system is paramount and substrate-dependent. The following table summarizes recommended starting points for various couplings.
| Halide Substrate | Amine Type | Recommended Pd Source | Recommended Ligand | Recommended Base | Temp (°C) |
| Bromo-Pyrazolo[1,5-a]pyridine | Secondary Alkyl | Pd₂(dba)₃ | RuPhos | NaOtBu | 90-110 |
| Bromo-Pyrazolo[1,5-a]pyridine | Primary Alkyl | Pd(OAc)₂ | BrettPhos | LiHMDS | 80-100 |
| Bromo-Pyrazolo[1,5-a]pyridine | Aniline | Pd₂(dba)₃ | XPhos | K₃PO₄ | 100-110 |
| Chloro-Pyrazolo[1,5-a]pyridine | Secondary Alkyl | XPhos Pd G3 | (Internal) | NaOtBu | 100-120 |
| Chloro-Pyrazolo[1,5-a]pyridine | Primary Alkyl | BrettPhos Pd G3 | (Internal) | LiHMDS | 100-120 |
| Chloro-Pyrazolo[1,5-a]pyridine | NH-Heterocycle | BippyPhos/[Pd(cinnamyl)Cl]₂[16] | BippyPhos | Cs₂CO₃ | 110-130 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (O₂/H₂O).2. Impure reagents.3. Insufficient temperature.4. Inappropriate ligand/base combination. | 1. Ensure strictly anhydrous/inert conditions.[8]2. Use freshly purified solvents and reagents.3. Increase temperature in 10 °C increments.4. Screen alternative ligands (e.g., SPhos, RuPhos) and bases (e.g., LiHMDS, K₃PO₄). |
| Hydrodehalogenation | The competing β-hydride elimination pathway is favored.[1] | 1. Switch to a bulkier ligand (e.g., from dppf to XPhos) to sterically disfavor this pathway.2. Lower the reaction temperature if conversion is still efficient. |
| Low Yield with Anilines | Catalyst inhibition by the product or slow reductive elimination. | 1. Use a highly hindered ligand like BrettPhos, which is designed for primary amines.[15]2. Ensure the base is strong enough (NaOtBu is often superior to K₃PO₄). |
| Reaction Stalls | Catalyst inhibition, particularly with iodide substrates or coordinating heterocycles.[10] | 1. Increase catalyst and ligand loading.2. Switch to a more robust precatalyst system (e.g., Buchwald G3/G4).3. Consider a ligand specifically designed for coordinating heterocycles (e.g., NHC-based systems).[12] |
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
- Buchwald Catalysts & Ligands. Sigma-Aldrich.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. ResearchGate.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. Benchchem.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
- Buchwald -Hartwig Amination. OpenOChem Learn.
- The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed.
- The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Knoevenagel Condensation of Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines and their Functionalization
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of novel therapeutic agents, including kinase inhibitors for cancer therapy, and specialized photophysical materials.[2][3][4] The functionalization of this core structure is paramount for modulating its biological activity and material properties. The Knoevenagel condensation stands out as a powerful and versatile C-C bond-forming reaction, offering an efficient route to introduce α,β-unsaturated functionalities, which are themselves valuable precursors for further synthetic transformations.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Knoevenagel condensation with Pyrazolo[1,5-a]pyridine-3-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols with different catalytic systems, present expected outcomes, and provide troubleshooting guidance.
Mechanistic Insights: The Engine of the Knoevenagel Condensation
The Knoevenagel condensation is a variant of the aldol condensation.[5] It involves the reaction of a carbonyl compound (in this case, this compound) with an active methylene compound—a compound possessing a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate). The reaction is typically catalyzed by a base.
The mechanism proceeds through three key steps:
-
Deprotonation: A base abstracts a proton from the active methylene compound, forming a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is crucial for this step to occur under mild basic conditions.
-
Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated product. This dehydration step is often the driving force for the reaction.
Weak bases like piperidine, or even milder bases such as ammonium carbonate, are often employed to prevent self-condensation of the aldehyde.[5][6]
Visualizing the Mechanism
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocols
Herein, we provide two detailed protocols for the Knoevenagel condensation of this compound with malononitrile, a common and highly reactive active methylene compound. These protocols are adapted from established procedures for structurally similar heterocyclic aldehydes.[2][6]
Protocol 1: Ammonium Carbonate Catalyzed Green Synthesis
This method is advantageous due to its use of a mild, inexpensive, and environmentally benign catalyst in an aqueous solvent system.[6]
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium Carbonate ((NH₄)₂CO₃) (0.2 mmol, 20 mol%)
-
Ethanol (5 mL)
-
Deionized Water (5 mL)
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol) and malononitrile (1 mmol).
-
Add a solvent mixture of ethanol (5 mL) and water (5 mL).
-
Stir the mixture for 3-5 minutes at room temperature to ensure homogeneity.
-
Add ammonium carbonate (0.2 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and n-hexane as the eluent). The reaction is typically complete within 20-30 minutes.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water (2 x 10 mL) to remove any remaining catalyst and unreacted starting materials.
-
Dry the purified product in a vacuum oven.
Protocol 2: Catalyst-Free Synthesis in Aqueous Ethanol
This protocol offers a simple and efficient method that avoids the need for a catalyst, relying on the inherent reactivity of the starting materials in a suitable solvent system.[2]
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol (2.5 mL)
-
Deionized Water (2.5 mL)
-
25 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
In a 25 mL Erlenmeyer flask, dissolve this compound (1 mmol) in 5 mL of a 1:1 ethanol/water mixture.
-
To this solution, add malononitrile (1 mmol) at room temperature with magnetic stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is expected to proceed to completion within 1-2 hours.
-
As the reaction progresses, the product will precipitate from the solution.
-
Once the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold 1:1 ethanol/water to remove any soluble impurities.
-
Dry the product under vacuum to yield the pure 2-(pyrazolo[1,5-a]pyridin-3-ylmethylene)malononitrile.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for Knoevenagel condensation.
Data Presentation: Expected Outcomes
The following table summarizes the expected yields and reaction conditions for the Knoevenagel condensation of this compound with various active methylene compounds, based on data from analogous reactions with pyrazole and pyridine aldehydes.[2][6][7]
| Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature | Time (h) | Expected Yield (%) |
| Malononitrile | (NH₄)₂CO₃ (20) | Ethanol/Water (1:1) | Reflux | 0.5 - 1 | >90 |
| Malononitrile | None | Ethanol/Water (1:1) | Room Temp. | 1 - 2 | 90 - 95 |
| Ethyl Cyanoacetate | Piperidine (catalytic) | Ethanol | Reflux | 2 - 4 | 85 - 95 |
| Ethyl Cyanoacetate | DBU (100) | Water | Room Temp. | 0.5 - 1 | ~96 |
| Methyl Cyanoacetate | None | Ethanol/Water (1:1) | Room Temp. | 2 - 3 | 88 - 92 |
| Cyanoacetamide | None | Ethanol/Water (1:1) | Room Temp. | 2 - 3 | 90 - 94 |
Characterization Data for 2-(pyrazolo[1,5-a]pyridin-3-ylmethylene)malononitrile:
-
Appearance: Expected to be a white or pale yellow solid.
-
¹H NMR: A characteristic singlet for the vinyl proton is expected in the range of δ 7.8-9.1 ppm. Signals corresponding to the pyrazolo[1,5-a]pyridine ring protons will also be present.[8]
-
IR (KBr, cm⁻¹): A strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration is a key indicator of product formation. A band in the region of 1580-1600 cm⁻¹ for the C=C double bond is also expected.[2][8]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of catalyst. For piperidine, ensure it is not discolored. |
| Impure starting materials | Purify the aldehyde and active methylene compound before use. | |
| Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction closely by TLC. | |
| Formation of Side Products | Self-condensation of the aldehyde | Use a milder base (e.g., ammonium carbonate) or a catalyst-free system if possible. |
| Michael addition of a second active methylene unit | Use a 1:1 stoichiometry of reactants. Add the active methylene compound slowly to the aldehyde solution. | |
| Difficulty in Product Isolation | Product is soluble in the reaction medium | If the product does not precipitate upon cooling, try adding cold water to induce precipitation. Alternatively, extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. |
| Oily product | Try triturating the oil with a non-polar solvent like hexane or a cold ethanol/water mixture to induce solidification. |
Conclusion
The Knoevenagel condensation of this compound is a robust and efficient method for the synthesis of valuable α,β-unsaturated derivatives. The protocols outlined in this guide, utilizing both mild catalytic and catalyst-free conditions, offer researchers a versatile toolkit for accessing these important compounds. By understanding the reaction mechanism and potential challenges, scientists can effectively leverage this reaction to advance their research in drug discovery and materials science.
References
- Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Shingare, M. S. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate.
- Ghahremanzadeh, R., Amanollahi, T., & Bazgir, A. (2011). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 43(3), 425-428.
- Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Shingare, M. S. (2017). Data from: A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate.
- El-Sayed, N. N. E., El-Gohary, N. S., & Schaalan, M. F. (2020). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 13(1), 2249-2261.
- Alabdullah, K. A. L., & Al-Masoudi, N. A. (2019). Synthesis of Novel Conjugated using Knoevenagel condensation for Quinoxaline 1,4-di-N-oxide derivatives as anti-leishmania agents. International Journal of Drug Delivery Technology, 9(1), 51-59.
- Shaikh, A. A., & Gunjal, S. G. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Molecules, 25(5), 1104.
- Girija, C. R., Kumar, H. V., & Lokesh, M. R. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 577-582.
- Li, J., Wang, Y., & Wang, X. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society, 61(1), 133-138.
- Mahy, R., Belkheir, M., & Chafai, N. (2018). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 3(6), 28-32.
- Wikipedia. (2023). Knoevenagel condensation. Wikipedia.
- Sroka, W., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(21), 5173.
- Carroll, W. A., et al. (2012). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 10(21), 4204-4210.
- Wang, X., et al. (2020). Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. Bioorganic Chemistry, 99, 103833.
Sources
- 1. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. researchgate.net [researchgate.net]
- 4. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust Two-Step Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides from the Corresponding Carbaldehyde
Abstract: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry, forming the core of various clinically investigated and approved drugs.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides, a class of compounds with significant therapeutic potential, particularly as novel antitubercular agents.[1][3] We detail a reliable and high-yielding two-step synthetic sequence starting from the readily accessible pyrazolo[1,5-a]pyridine-3-carbaldehyde. The methodology involves a mild Pinnick oxidation to furnish the key carboxylic acid intermediate, followed by a highly efficient HATU-mediated amide coupling. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the critical scientific rationale behind the chosen methodologies.
Overall Synthetic Strategy
The conversion of a heteroaromatic aldehyde to a carboxamide is a cornerstone transformation in drug discovery. While one-pot oxidative amidation methods exist, a two-step approach proceeding through a carboxylic acid intermediate offers superior control, scalability, and purity of the final product.[4][5] The isolation and purification of the stable carboxylic acid intermediate ensure that the subsequent amide coupling reaction is clean and efficient, which is paramount when preparing compounds for biological evaluation.
The workflow described herein is divided into two distinct, high-yielding stages:
-
Oxidation: Conversion of the this compound to pyrazolo[1,5-a]pyridine-3-carboxylic acid via the Pinnick oxidation.
-
Amidation: Coupling of the resulting carboxylic acid with a desired primary or secondary amine to yield the target pyrazolo[1,5-a]pyridine-3-carboxamide.
Figure 1: General two-step workflow for the synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides.
Step 1: Pinnick Oxidation of this compound
Principle and Mechanistic Insight
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. For complex and potentially sensitive heterocyclic substrates like pyrazolo[1,5-a]pyridines, the choice of oxidant is critical to avoid side reactions. The Pinnick oxidation is an exceptionally mild and efficient method for this purpose.[6] It is renowned for its high functional group tolerance, making it compatible with a wide array of substituents on the heterocyclic core, and its ability to effectively oxidize sterically hindered and electron-deficient aldehydes.[6][7]
The reaction utilizes sodium chlorite (NaClO₂) as the terminal oxidant, which, under weakly acidic conditions, generates the active oxidant, chlorous acid (HClO₂).[8] The mechanism proceeds via the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation that yields the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[6][8]
A critical aspect of this protocol is the management of the reactive HOCl byproduct. HOCl can engage in undesired side reactions, such as the oxidation of sensitive functional groups or reaction with the starting chlorite to form chlorine dioxide.[8] To prevent these pathways, a scavenger is added to the reaction mixture. 2-Methyl-2-butene is an inexpensive and highly effective scavenger that rapidly reacts with HOCl.[8][9] A phosphate buffer is also employed to maintain a stable, mildly acidic pH (around 4-5), which is optimal for the reaction.[7]
Experimental Protocol: Pinnick Oxidation
This protocol is a general guideline and can be adapted for various substituted pyrazolo[1,5-a]pyridine-3-carbaldehydes.
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| This compound | - | 1.0 | Starting Material |
| tert-Butanol (t-BuOH) | 74.12 | - | Solvent |
| Water (H₂O) | 18.02 | - | Co-solvent |
| 2-Methyl-2-butene | 70.13 | 5.0 | HOCl Scavenger |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 1.5 | Buffer |
| Sodium Chlorite (NaClO₂) (80% technical grade) | 90.44 | 1.5 | Oxidant |
| Sodium Sulfite (Na₂SO₃) | 126.04 | - | Quenching Agent |
| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction Solvent |
| Hydrochloric Acid (HCl), 1M | 36.46 | - | Acidification for Workup |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the this compound (1.0 eq). Dissolve the aldehyde in a 2:1 mixture of tert-butanol and water (e.g., 15 mL t-BuOH and 7.5 mL H₂O per 1.0 g of aldehyde).
-
Addition of Scavenger: Add 2-methyl-2-butene (5.0 eq) to the solution. The reaction is typically performed at room temperature.
-
Initiation of Oxidation: In a separate flask, prepare a solution of sodium chlorite (1.5 eq, using 80% technical grade) and sodium dihydrogen phosphate (1.5 eq) in water (e.g., 5 mL per 1.0 g of NaClO₂).
-
Reaction Execution: Add the aqueous sodium chlorite/phosphate solution dropwise to the stirred aldehyde solution over 30-45 minutes. An exotherm may be observed. Maintain the internal temperature below 35 °C, using a water bath if necessary.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup and Quenching: Once the reaction is complete, cool the mixture in an ice bath. Cautiously add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining oxidant (test with starch-iodide paper; a colorless result indicates quenching is complete).
-
Isolation: Remove the tert-butanol under reduced pressure. Acidify the remaining aqueous layer to pH 2-3 with 1M HCl. The carboxylic acid product will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude carboxylic acid, which can be further purified by recrystallization if necessary.
Step 2: HATU-Mediated Amide Coupling
Principle and Mechanistic Insight
Amide bond formation is a condensation reaction that requires the activation of the carboxylic acid.[10] Among the vast array of available coupling reagents, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly regarded for their efficiency, fast reaction times, and ability to minimize racemization in chiral substrates.[11][12][13] HATU is particularly effective for coupling with less nucleophilic amines or sterically demanding substrates.[14]
The mechanism involves the reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[13] This forms a highly reactive O-acylisourea intermediate, which rapidly converts to a stable and highly activated HOAt ester. This active ester then undergoes nucleophilic attack by the amine to form the thermodynamically stable amide bond, regenerating HOAt.[15] DIPEA acts as a base to deprotonate the carboxylic acid and the ammonium salt formed during the reaction, driving the equilibrium towards product formation.[14]
Figure 2: Simplified mechanism of HATU-mediated amide bond formation.
Experimental Protocol: Amide Coupling
This protocol describes a general procedure for the coupling of pyrazolo[1,5-a]pyridine-3-carboxylic acid with a representative amine.
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| Pyrazolo[1,5-a]pyridine-3-carboxylic Acid | - | 1.0 | Starting Material |
| Amine (Primary or Secondary) | - | 1.1 | Coupling Partner |
| HATU | 380.23 | 1.2 | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | Non-nucleophilic Base |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction Solvent |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Aqueous Wash |
| Brine | - | - | Aqueous Wash |
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (use sufficient solvent to ensure full dissolution, e.g., 10 mL per 200 mg of acid).
-
Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes help remove residual DMF, DIPEA, and water-soluble byproducts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure pyrazolo[1,5-a]pyridine-3-carboxamide.
Conclusion
This application note details a robust and highly reproducible two-step synthetic route to obtain pyrazolo[1,5-a]pyridine-3-carboxamides from the corresponding 3-carbaldehyde. The sequence, which employs a mild Pinnick oxidation followed by an efficient HATU-mediated amidation, is well-suited for the generation of compound libraries in a drug discovery setting. The provided protocols are broadly applicable and include the necessary scientific rationale to empower researchers to troubleshoot and adapt these methods for their specific synthetic targets.
References
- One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. (2019). RSC Publishing.
- Chill, S. T., & Mebane, R. C. (2009). FACILE ONE-POT CONVERSION OF ALDEHYDES INTO AMIDES. Synthetic Communications, 39(20), 3601–3606.
- Facile One-Pot Conversion of Aldehydes into Amides. (2010). Semantic Scholar.
- One-Pot Synthesis of Amides from Aldehydes and Amines via C–H Bond Activation. (2012). Organic Letters.
- One‐pot synthesis of amides from aldehydes and amines through α‐aminonitriles. (n.d.). ResearchGate.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Apeptide.
- Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020). Royal Society Open Science.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Pinnick oxidation. (n.d.). Wikipedia.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
- Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry.
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (n.d.). National Institutes of Health.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). National Institutes of Health.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). National Institutes of Health.
- Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023). PSIBERG.
- Pinnick Oxidation. (2025). YouTube.
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Semantic Scholar.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). PubMed.
- Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. (2025). ResearchGate.
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing.
- (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). ResearchGate.
- Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (n.d.). National Institutes of Health.
- Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. (n.d.). ACADEMIA.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Pyridine-3-carbaldehyde. (n.d.). Wikipedia.
- Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04216D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. psiberg.com [psiberg.com]
- 8. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. hepatochem.com [hepatochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
The Strategic Deployment of Pyrazolo[1,5-a]pyridine-3-carbaldehyde in Multicomponent Reactions: A Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in bioactive compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[1][2][3] Its rigid, planar structure and versatile substitution patterns make it an ideal starting point for the construction of diverse chemical libraries. Pyrazolo[1,5-a]pyridine-3-carbaldehyde, in particular, serves as a highly valuable and reactive building block for the synthesis of complex heterocyclic systems through multicomponent reactions (MCRs).[4][5]
MCRs are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[6][7] This guide provides an in-depth exploration of the application of this compound in key multicomponent reactions, complete with detailed protocols and mechanistic insights to empower researchers in the field of drug discovery and development.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Gateway to Fused Imidazopyridines
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide to produce substituted imidazo-annulated heterocycles.[8][9][10] The use of this compound in this reaction provides a direct route to novel and complex fused heterocyclic systems with significant potential for biological activity.
Mechanistic Insight
The GBB reaction is typically acid-catalyzed. The reaction initiates with the condensation of the aldehyde and the amidine to form a Schiff base. Protonation of the Schiff base activates it for nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization leads to the final imidazo[1,2-a]pyridine product. The choice of catalyst, often a Lewis acid like Scandium triflate (Sc(OTf)₃) or a Brønsted acid like trifluoroacetic acid (TFA), is crucial for promoting the reaction efficiently.[8][9]
Diagram 1: GBB Reaction Workflow
Caption: A generalized workflow for the Groebke-Blackburn-Bienaymé reaction.
Protocol: Synthesis of a Fused Imidazo[1,2-a]pyrazolo[1,5-a]pyridine Derivative
This protocol is adapted from established GBB reaction procedures.[9][11]
Materials:
-
2-Aminopyridine (or other suitable amidine)
-
This compound
-
tert-Butyl isocyanide (or other isocyanide)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyridine (1.0 mmol), this compound (1.0 mmol), and Sc(OTf)₃ (0.1 mmol, 10 mol%).
-
Add anhydrous methanol (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Expected Results:
The reaction is expected to yield the corresponding fused imidazo[1,2-a]pyrazolo[1,5-a]pyridine derivative. The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.
| Component | Role | Stoichiometry |
| 2-Aminopyridine | Amidine source | 1.0 eq |
| This compound | Aldehyde component | 1.0 eq |
| tert-Butyl isocyanide | Isocyanide source | 1.2 eq |
| Sc(OTf)₃ | Lewis acid catalyst | 0.1 eq |
The Ugi Four-Component Reaction (Ugi-4CR): Constructing Peptidomimetic Scaffolds
The Ugi four-component reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamides.[12] Employing this compound in the Ugi-4CR allows for the direct synthesis of complex peptidomimetic structures bearing the pyrazolo[1,5-a]pyridine moiety, which are of significant interest in drug discovery.
Mechanistic Insight
The Ugi reaction mechanism is thought to begin with the formation of an iminium ion from the aldehyde and the amine. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion in a Mumm-type rearrangement to yield the final α-acylamino carboxamide product.
Diagram 2: Ugi-4CR Mechanistic Pathway
Caption: A simplified representation of the Ugi four-component reaction mechanism.
Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine-Containing Peptidomimetic
This protocol is based on general procedures for the Ugi-4CR.
Materials:
-
This compound
-
Benzylamine (or other primary amine)
-
Acetic acid (or other carboxylic acid)
-
Cyclohexyl isocyanide (or other isocyanide)
-
Methanol (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).
-
Add benzylamine (1.0 mmol) and stir the mixture for 10 minutes at room temperature.
-
Add acetic acid (1.0 mmol) to the reaction mixture.
-
Finally, add cyclohexyl isocyanide (1.0 mmol) and stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or by column chromatography on silica gel if necessary.
Expected Results:
The reaction should afford the corresponding α-acylamino carboxamide derivative incorporating the pyrazolo[1,5-a]pyridine scaffold. The structure should be confirmed using standard spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS).
| Component | Role | Stoichiometry |
| This compound | Aldehyde component | 1.0 eq |
| Benzylamine | Amine component | 1.0 eq |
| Acetic acid | Carboxylic acid component | 1.0 eq |
| Cyclohexyl isocyanide | Isocyanide component | 1.0 eq |
Broader Applications and Future Directions
The utility of this compound is not limited to the GBB and Ugi reactions. It can be employed in a variety of other MCRs, such as the Hantzsch pyridine synthesis and the Biginelli reaction, to generate a diverse array of heterocyclic scaffolds. The exploration of novel catalysts, including organocatalysts and metal-based catalysts, can further expand the scope and efficiency of these reactions.[13][14]
The development of stereoselective MCRs using this aldehyde is a particularly promising avenue for future research, as the synthesis of enantiomerically pure compounds is of paramount importance in drug development.
Conclusion
This compound is a versatile and powerful building block for the synthesis of complex, drug-like molecules through multicomponent reactions. The GBB and Ugi reactions, as detailed in this guide, provide efficient and convergent pathways to novel heterocyclic scaffolds. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can leverage this valuable starting material to accelerate the discovery of new therapeutic agents.
References
- Guerra-Navarro, N. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6489. [Link]
- Zhang, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
- Al-Harrasi, A., et al. (2018). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 14, 2198–2243. [Link]
- Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry, 23(12), 1041-1057. [Link]
- Al-Trawneh, S. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2036. [Link]
- Bakr, R. B., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 14(3), 102992. [Link]
- Głowacka, I. E., et al. (2020).
- Mohareb, R. M., et al. (2021).
- IJFMR. (2023). An Evulative Study on Different Methods of Multi-Component Synthesis on Heterocyclic Compounds. International Journal for Multidisciplinary Research, 5(3). [Link]
- Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
- Javahershenas, R., & Maddila, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17163-17186. [Link]
- Dömling, A. (Ed.). (2014). Multi-Component Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Zarezin, A. V., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 27. [Link]
- Reddy, L. C. S., et al. (2020).
- Boltjes, A., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
- Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
- Banfi, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
- Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
- ResearchGate. Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. [Link]
- Beilstein Journal of Organic Chemistry. Search for "Groebke–Blackburn–Bienaymé reaction". [Link]
- Patil, P., et al. (2016). Hydrazine in the Ugi Tetrazole Reaction. Synthesis, 48(08), 1122-1130. [Link]
- Bunev, A. S., et al. (2018). The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives. Organic & Biomolecular Chemistry, 16(26), 4843-4852. [Link]
- Ali, M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1629. [Link]
- Semantic Scholar. The Groebke-Blackburn-Bienaymé Reaction. [Link]
- Ali, M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1629. [Link]
- Beilstein Journal of Organic Chemistry.
- Beilstein Archives. Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. [Link]
Sources
- 1. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Cascade and multicomponent synthesis of structurally diverse 2-(pyrazol-3-yl)pyridines and polysubstituted pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 12. Hydrazine in the Ugi Tetrazole Reaction [organic-chemistry.org]
- 13. chemicaljournal.in [chemicaljournal.in]
- 14. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]
Application Note: Pyrazolo[1,5-a]pyridine-3-carbaldehyde as a Versatile Synthon for the Development of Novel Anticancer Agents
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This application note details the strategic use of Pyrazolo[1,5-a]pyridine-3-carbaldehyde, a versatile and reactive building block, for the synthesis of novel anticancer compounds.[2] We provide an in-depth guide for researchers, scientists, and drug development professionals on key synthetic transformations, including the preparation of chalcones, Schiff bases, and fused pyrimidine derivatives. The narrative emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols, and discusses the biological evaluation of these compounds, particularly as inhibitors of key oncogenic pathways like protein kinases.[3][4]
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Oncology
The "Privileged" Nature of Fused Pyrazole Systems
Fused N-heterocyclic systems, such as the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores, are of immense interest in drug discovery.[5] Their rigid, planar structure and versatile chemistry allow for structural modifications across their periphery, making them ideal scaffolds for developing targeted therapies.[5] This structural versatility has led to their classification as "privileged scaffolds," as they can interact with a wide range of biological targets with high affinity.
Mechanism of Action: Targeting Key Oncogenic Pathways
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent activity as inhibitors of various protein kinases, which are key regulators of cellular signaling that are frequently disrupted in cancer.[3][4] These compounds often act as ATP-competitive inhibitors, targeting kinases such as EGFR, B-Raf, MEK, CDKs, and Pim-1, which are crucial for cancer cell proliferation, survival, and metastasis.[3][4][6] For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have shown promise in treating non-small cell lung cancer (NSCLC) by targeting EGFR and melanoma through the inhibition of B-Raf and MEK kinases.[3][7]
The Strategic Importance of this compound
This compound serves as an ideal starting material for building libraries of diverse anticancer candidates.[2] Its aldehyde functional group is a highly reactive "handle" that allows for a variety of subsequent chemical transformations, including condensations, reductive aminations, and cyclizations. This enables the straightforward introduction of different pharmacophores and functional groups, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Key Synthetic Transformations and Protocols
The aldehyde group at the 3-position is the key to the synthetic utility of this scaffold. Below are protocols for its conversion into three important classes of anticancer compounds.
Synthesis of Pyrazolo[1,5-a]pyridine-Chalcones via Claisen-Schmidt Condensation
Rationale and Causality: Chalcones (α,β-unsaturated ketones) are a well-established class of anticancer agents. The synthesis of chalcone-linked pyrazolo[1,5-a]pyrimidines has been shown to yield potent inhibitors of the EGFR/STAT3 signaling axis, which is critical for cell survival and apoptosis.[8][9] The Claisen-Schmidt condensation is an efficient base-catalyzed reaction between an aldehyde and a ketone. The base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone, forming a reactive enolate which then attacks the electrophilic carbonyl carbon of the this compound. Subsequent dehydration yields the stable, conjugated chalcone system.
Detailed Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and a substituted acetophenone (1.1 eq.) in ethanol (20 mL).
-
Initiation of Condensation: While stirring at room temperature, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise until the solution becomes turbid. The amount of base should be catalytic but sufficient to drive the reaction.
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the aldehyde spot indicates reaction completion.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water (50 mL). A solid precipitate of the chalcone product should form. If an oil forms, acidify the mixture with dilute HCl to pH ~5-6 to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Final Product: Dry the product under vacuum. If further purification is needed, recrystallize from ethanol or purify by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Pyrazolo[1,5-a]pyridine-Schiff Bases (Imines)
Rationale and Causality: Schiff bases, containing an imine (-C=N-) group, are important intermediates and pharmacophores in their own right.[10] They are readily synthesized through the condensation of an aldehyde with a primary amine. The resulting compounds can exhibit direct cytotoxic activity or can be used as ligands to form metal complexes, which often show enhanced anticancer properties compared to the free ligand.[10] The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration, often catalyzed by a small amount of acid.
Detailed Protocol:
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.
-
Addition of Amine: To this solution, add the desired primary aromatic or aliphatic amine (1.0 eq.).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often crystallize directly from the solution.
-
Purification: Collect the crystals by filtration, wash with a small volume of cold ethanol, and dry in a vacuum oven. The structure should be confirmed by spectroscopic methods.
Synthesis of Fused Pyrazolo[1,5-a]pyrimidines via Cyclocondensation
Rationale and Causality: Pyrazolo[1,5-a]pyrimidines are a cornerstone of modern kinase inhibitor design.[3][4] A common and powerful method for their synthesis is the cyclocondensation of a 1,3-biselectrophilic compound with a suitable binucleophile.[5] We can leverage our starting aldehyde to first create a 1,3-biselectrophile (the chalcone from Protocol 2.1), which can then be reacted with guanidine hydrochloride to form a fused aminopyrimidine ring system, a key feature in many CDK and EGFR inhibitors.[11][12]
Detailed Protocol:
-
Chalcone Synthesis: Synthesize the pyrazolo[1,5-a]pyridine-chalcone as described in Protocol 2.1. This α,β-unsaturated ketone will serve as the 1,3-biselectrophile.
-
Reactant Preparation: In a round-bottom flask, add the synthesized chalcone (1.0 eq.), guanidine hydrochloride (1.5 eq.), and sodium ethoxide (2.0 eq.) to absolute ethanol (25 mL).
-
Cyclocondensation Reaction: Reflux the mixture for 8-12 hours with constant stirring. The reaction involves the initial Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture and neutralize it with glacial acetic acid.
-
Isolation: Pour the neutralized mixture into ice water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with water and then recrystallize from a suitable solvent like ethanol or a DMF/water mixture to obtain the pure pyrazolo[1,5-a]pyrimidine derivative. Confirm the structure via NMR and MS analysis.
Biological Evaluation and Data
In Vitro Cytotoxicity (MTT Assay Protocol)
The primary evaluation of newly synthesized compounds involves assessing their cytotoxicity against a panel of human cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in DMSO/media and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Tabulated Data: Anticancer Activity of Representative Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives
The following table summarizes the reported in vitro anticancer activity of various compounds based on the pyrazolo[1,5-a]pyrimidine scaffold, demonstrating the potential of this chemical class.
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| Chalcone-linked Pyrazolo[1,5-a]pyrimidine | Compound 6h | MDA-MB-231 (Breast) | 2.6 | EGFR/STAT3 Inhibition | [8][9] |
| Chalcone-linked Pyrazolo[1,5-a]pyrimidine | Compound 6h | A549 (Lung) | 5.1 | EGFR/STAT3 Inhibition | [8] |
| Chalcone-linked Pyrazolo[1,5-a]pyrimidine | Compound 6h | DU-145 (Prostate) | 7.8 | EGFR/STAT3 Inhibition | [8] |
| Pyrazolo[1,5-a]pyrimidine | Compound 20 | MCF-7 (Breast) | 3.2 | Apoptosis Induction | [11] |
| Pyrazolo[1,5-a]pyrimidine | Compound 20 | A549 (Lung) | 4.2 | Apoptosis Induction | [11] |
| Pyrazolo[3,4-d]pyrimidin-4-one | Compound 10e | MCF-7 (Breast) | 11 | Not specified | [12][13] |
| 2-(Phenylamino)pyrazolo[1,5-a]pyrimidine | Compound 6a | MCF-7 (Breast) | 10.80 | KDM5A Protein | [14] |
| 2-(Phenylamino)pyrazolo[1,5-a]pyrimidine | Compound 6a | Hep-2 (Larynx) | 8.85 | KDM5A Protein | [14] |
Visualization of Workflows and Pathways
Diagram 1: Synthetic Routes
Caption: Key synthetic pathways originating from this compound.
Diagram 2: Targeted Signaling Pathway
Caption: Inhibition of the EGFR/STAT3 signaling pathway by chalcone derivatives.[8][9]
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of diverse heterocyclic compounds with significant anticancer potential. The protocols outlined in this note provide a solid foundation for producing chalcones, Schiff bases, and fused pyrimidines, which are known to target critical oncogenic pathways. Future work should focus on creating extensive compound libraries based on these scaffolds to perform detailed structure-activity relationship (SAR) studies. Promising lead compounds identified through in vitro screening should be advanced to further mechanistic studies, kinase profiling, and ultimately, in vivo evaluation in preclinical cancer models to validate their therapeutic potential.
References
- Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Bagul, C., et al. (2018). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm, 9(4), 699-709.
- Abdel-Aziz, M., et al. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 26(16), 4983.
- Choi, J., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1131-1135.
- Wang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818.
- Bagul, C., et al. (2018). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm.
- Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Arias-Gómez, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1083.
- Wang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters.
- Milenković, D., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(11), 2538.
- Bagul, C., et al. (2018). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. ResearchGate.
- Sharma, N., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1146.
- Bagul, C., et al. (2018). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. Semantic Scholar.
- Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6667.
- Alapati, K. B., et al. (2025). Design, Synthesis and Anticancer activity of chalcone derivatives of pyrazolo[1,5-a]pyridine-1,3,4-oxadiazole. Chemical Data Collections.
- Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5039.
- Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Journal of Heterocyclic Chemistry.
- Wang, J., et al. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Abdelhamid, A. O., et al. (2017). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives, and Thieno[2,3-b]pyridine Derivatives from Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. ResearchGate.
- Gomaa, A. M., et al. (2019). Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][3][8][15]triazines. Bohrium.
- Davis, R. D. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
- Annapoorani, A., & Pannerselvam, P. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 38(2).
- Enguehard-Gueiffier, C., et al. (2006). 2-[(4-phenylpiperazin-1-yl)... J. Med. Chem., 49(17), 5093-109.
- Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea.
- El-Gohary, N. S., & Shaaban, M. R. (2021). Synthesis and anticancer evaluation of some new pyrazolo[3,4‐d][3][8][15]triazin‐4‐ones, pyrazolo[1,5‐a]pyrimidines, and imidazo[1,2‐b]pyrazoles clubbed with carbazole. ResearchGate.
- Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 17(8), 9563-9577.
- Salem, M. S., et al. (2022). Synthesis, anticancer evaluation, and molecular modelling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104230.
- Ye, Y., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4125-4128.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Development of PI3Kδ Inhibitors from Pyrazolo[1,5-a]pyridine Scaffolds
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors based on the Pyrazolo[1,5-a]pyridine scaffold. This document details the scientific rationale, experimental protocols, and data interpretation necessary for the successful identification and characterization of novel therapeutic agents targeting PI3Kδ.
Introduction: The Rationale for Targeting PI3Kδ with Pyrazolo[1,5-a]pyridine Scaffolds
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The PI3K family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The delta (δ) isoform of the Class I catalytic subunit, PI3Kδ, is primarily expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells. This restricted expression pattern makes PI3Kδ an attractive therapeutic target for a range of hematological malignancies and inflammatory and autoimmune diseases, as specific inhibition is anticipated to have a more favorable safety profile compared to broader inhibition of other PI3K isoforms.
The Pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry for the development of kinase inhibitors. Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement of substituents, allowing for precise interactions with the target protein. This scaffold has been successfully utilized to develop potent and selective inhibitors of various kinases, and its application to PI3Kδ has yielded promising drug candidates. The key advantages of the Pyrazolo[1,5-a]pyridine scaffold include its synthetic tractability, allowing for the generation of diverse chemical libraries, and its ability to form key hydrogen bond interactions within the ATP-binding site of PI3Kδ, contributing to high affinity and selectivity.
Below is a diagram illustrating the central role of the PI3K signaling pathway in cellular processes.
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments involved in the development and characterization of Pyrazolo[1,5-a]pyridine-based PI3Kδ inhibitors.
General Synthetic Scheme for Pyrazolo[1,5-a]pyridine Scaffolds
The synthesis of Pyrazolo[1,5-a]pyridine-based PI3Kδ inhibitors generally follows a convergent approach. The core scaffold is typically constructed first, followed by the introduction of various substituents to explore the structure-activity relationship (SAR). A representative synthetic route is outlined below. The rationale for this approach is its modularity, which allows for the rapid generation of a library of analogues for screening.
Protocol 2.1: Synthesis of a Representative Pyrazolo[1,5-a]pyridine Core
-
Step 1: Condensation. React a substituted 2-aminopyridine with a β-ketoester in the presence of a suitable acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling point solvent such as toluene or xylene. The reaction is typically heated to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Step 2: Cyclization. The intermediate from Step 1 is then subjected to cyclization conditions. This can often be achieved by treatment with a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures. This step forms the bicyclic Pyrazolo[1,5-a]pyridine core.
-
Step 3: Functionalization. The core scaffold can then be functionalized at various positions. For example, halogenation (e.g., using N-bromosuccinimide or N-chlorosuccinimide) can introduce a handle for subsequent cross-coupling reactions.
-
Step 4: Diversification. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, are then employed to introduce a variety of substituents at the functionalized positions. This allows for the exploration of different chemical spaces to optimize inhibitor potency and selectivity.
Self-Validation: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) to ensure reaction completion. The structure and purity of the final compounds must be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
In Vitro Biochemical Assays for PI3Kδ Inhibition
To determine the potency of the synthesized compounds against PI3Kδ, a biochemical assay is essential. A common and reliable method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay format is highly sensitive, robust, and amenable to high-throughput screening.
Protocol 2.2: PI3Kδ TR-FRET Assay
-
Reagents and Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 substrate
-
ATP
-
FRET donor (e.g., europium-labeled anti-PIP3 antibody)
-
FRET acceptor (e.g., biotinylated PIP3 tracer and streptavidin-allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.
-
Add the PI3Kδ enzyme to the wells and incubate for a short period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (FRET donor and acceptor) and incubate to allow for binding to the product (PIP3).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the signal ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Trustworthiness: The assay should include appropriate controls, such as a positive control (a known PI3Kδ inhibitor) and a negative control (DMSO vehicle). The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reliability of the screening results. A Z'-factor above 0.5 is generally considered acceptable for high-throughput screening.
Cell-Based Assays for Target Engagement and Downstream Signaling
To confirm that the inhibitors are active in a cellular context and engage with their intended target, cell-based assays are crucial. These assays also help to assess the effect of the inhibitors on the downstream signaling pathway.
Protocol 2.3: Western Blot Analysis of AKT Phosphorylation
-
Cell Culture:
-
Use a relevant cell line that expresses PI3Kδ, such as a B-cell lymphoma cell line (e.g., SUDHL-4).
-
Culture the cells in appropriate media and conditions.
-
-
Compound Treatment:
-
Seed the cells in multi-well plates and allow them to adhere (if applicable).
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysates using a standard method, such as the Bradford or BCA assay.
-
-
Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-AKT and total AKT.
-
Normalize the p-AKT signal to the total AKT signal to account for any variations in protein loading.
-
Plot the normalized p-AKT levels against the compound concentration to determine the cellular IC50.
-
Expertise & Experience: The choice of cell line is critical and should be based on the therapeutic indication. For hematological malignancies, a B-cell line is appropriate. For inflammatory diseases, primary immune cells or relevant cell lines should be used. The duration of compound treatment should be optimized to capture the desired signaling event.
Data Presentation and Interpretation
Clear and concise presentation of data is essential for evaluating the potential of a PI3Kδ inhibitor. The following table provides an example of how to summarize key in vitro data for a series of Pyrazolo[1,5-a]pyridine analogues.
| Compound ID | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (α/δ) | Cellular p-AKT IC50 (nM) |
| Cmpd-01 | 5 | 500 | 150 | 80 | 100 | 25 |
| Cmpd-02 | 12 | >1000 | 300 | 150 | >83 | 60 |
| Cmpd-03 | 2 | 250 | 80 | 40 | 125 | 10 |
Interpretation: This table allows for a quick comparison of the potency and selectivity of the compounds. A potent PI3Kδ inhibitor will have a low nanomolar IC50 value. High selectivity against other PI3K isoforms (α, β, γ) is desirable to minimize off-target effects. For example, inhibition of PI3Kα can lead to hyperglycemia. The cellular p-AKT IC50 value confirms that the compound can penetrate the cell membrane and inhibit the PI3K pathway in a cellular environment.
Visualization of the Development Workflow
The following diagram illustrates the typical workflow for the development of a Pyrazolo[1,5-a]pyridine-based PI3Kδ inhibitor, from initial design to preclinical evaluation.
Caption: Workflow for PI3Kδ inhibitor development.
Conclusion
The development of PI3Kδ inhibitors from Pyrazolo[1,5-a]pyridine scaffolds represents a promising strategy for the treatment of hematological malignancies and inflammatory diseases. The protocols and guidelines presented in these application notes provide a robust framework for the synthesis, in vitro and in cellulo characterization of novel inhibitors. By following these methodologies and principles of scientific integrity, researchers can effectively advance their drug discovery programs in this important therapeutic area.
References
- Okkenhaug, K. Signaling by the phosphoinositide 3-kinase family in B-cell biology and disease.
- So, L., & Fruman, D. A. PI3Kδ signalling in B-cell lymphomas: a matter of life and death.
Application Notes and Protocols: Pyrazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors in Cancer Therapy
Abstract
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted cancer therapies. Derivatives of this heterocyclic system have been successfully developed as potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. This guide provides an in-depth overview of pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors, their mechanism of action, and their application in oncology. We present detailed, field-proven protocols for the synthesis, in vitro evaluation, and cellular characterization of these compounds, offering researchers a comprehensive resource to advance their drug discovery efforts.
Introduction: The Rise of Pyrazolo[1,5-a]pyridines in Oncology
Protein kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many cancers.[1] This has made them prime targets for the development of small-molecule inhibitors. The pyrazolo[1,5-a]pyridine core has proven to be a versatile scaffold for designing such inhibitors, offering favorable physicochemical properties and the ability to form key interactions within the ATP-binding pocket of various kinases.[2]
The success of this scaffold is exemplified by the FDA approval of selpercatinib, a potent and selective RET (Rearranged during Transfection) kinase inhibitor for the treatment of certain types of thyroid and lung cancers.[2] Other pyrazolo[1,5-a]pyridine derivatives have shown promise in targeting a range of kinases including Tropomyosin Receptor Kinases (Trks), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3][4]
These inhibitors predominantly act as ATP-competitive agents, occupying the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates, thereby inhibiting tumor cell growth and proliferation.[1] The modular nature of the pyrazolo[1,5-a]pyridine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[3]
Synthetic Strategies for Pyrazolo[1,5-a]pyridine Derivatives
The synthesis of pyrazolo[1,5-a]pyridine derivatives can be achieved through various efficient methods, including cyclization and cross-dehydrogenative coupling reactions.
Protocol 1: Synthesis via Cross-Dehydrogenative Coupling
This protocol describes a one-pot synthesis of substituted pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[5][6]
Materials:
-
N-amino-2-imino-pyridines
-
1,3-dicarbonyl compounds (e.g., ethyl acetoacetate)
-
Ethanol
-
Acetic acid
-
Oxygen (O₂) atmosphere
Procedure:
-
In a reaction vessel, combine N-amino-2-imino-pyridine (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in ethanol.[5][6]
-
Stir the reaction mixture at 130°C for 18 hours under an oxygen atmosphere (1 atm).[5][6]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired pyrazolo[1,5-a]pyridine derivative.
In Vitro Evaluation of Kinase Inhibitory Activity
Determining the potency and selectivity of newly synthesized compounds is a critical step in the drug discovery pipeline. In vitro kinase assays are fundamental for this purpose.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to assess the inhibitory activity of pyrazolo[1,5-a]pyridine derivatives against a target kinase by measuring the amount of ATP remaining after the kinase reaction.[7][8]
Materials:
-
Recombinant target kinase (e.g., RET, TRK)
-
Kinase-specific substrate
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)[7]
-
Pyrazolo[1,5-a]pyridine derivative stock solution in DMSO
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyridine derivative in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.[7]
-
Kinase Reaction: a. In a white, opaque microplate, add the diluted compound or DMSO (vehicle control).[7] b. Add the recombinant kinase and the specific substrate prepared in the kinase assay buffer.[7] c. Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.[7] d. Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.[7]
-
Reaction Termination and Signal Generation: a. Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7] b. Add the Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[7]
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.[7]
-
Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data to the "no inhibitor" control (representing 100% kinase activity). c. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Characterization of Anticancer Activity
Evaluating the effect of pyrazolo[1,5-a]pyridine derivatives on cancer cell viability and their ability to modulate specific signaling pathways is crucial to understanding their therapeutic potential.
Protocol 3: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[9]
Materials:
-
Cancer cell line of interest (e.g., lung adenocarcinoma, thyroid cancer cells)
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyridine derivative stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyridine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilizing solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Protocol 4: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect the expression and phosphorylation status of specific proteins within a signaling pathway, providing mechanistic insights into the action of the kinase inhibitor.[11][12]
Materials:
-
Cancer cell line
-
Pyrazolo[1,5-a]pyridine derivative
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[13]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13]
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: a. Treat cells with the pyrazolo[1,5-a]pyridine derivative at various concentrations for a defined time. b. Wash the cells with ice-cold PBS and lyse them using lysis buffer.[12] c. Centrifuge the lysates to pellet cell debris and collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
SDS-PAGE and Protein Transfer: a. Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.[13] b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[13] b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane again with TBST. b. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the effect of the inhibitor on protein expression and phosphorylation.
Signaling Pathways and Experimental Workflows
Targeted Signaling Pathway: RET Kinase
The RET signaling pathway is a critical driver in certain cancers. Pyrazolo[1,5-a]pyridine inhibitors like selpercatinib effectively block this pathway.
Caption: RET signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.
Experimental Workflow
The following diagram illustrates the typical workflow for the discovery and preclinical evaluation of pyrazolo[1,5-a]pyridine-based kinase inhibitors.
Caption: Experimental workflow for pyrazolo[1,5-a]pyridine kinase inhibitor development.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyridine derivatives against various kinases.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (nM) | Reference |
| Selpercatinib | RET | <1 | - | - | [2] |
| Larotrectinib | TRKA, B, C | <10 | - | - | [4] |
| Entrectinib | TRKA, B, C | <10 | - | - | [4] |
| Repotrectinib | TRKA, B, C | <1 | - | - | [4] |
| WF-47-JS03 | RET | - | - | >500-fold selective vs KDR | [14][15] |
Conclusion and Future Directions
Pyrazolo[1,5-a]pyridine derivatives have established themselves as a cornerstone in the development of targeted kinase inhibitors for cancer therapy. Their favorable structural and chemical properties have enabled the design of highly potent and selective drugs that have shown significant clinical benefit. Future research will likely focus on overcoming the challenges of drug resistance, improving selectivity to minimize off-target effects, and expanding the repertoire of kinases targeted by this versatile scaffold.[3] The protocols and insights provided in this guide are intended to empower researchers to contribute to this exciting and impactful field of drug discovery.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
- MTT assay and its use in cell viability and prolifer
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. Unknown Source.
- Ritlecitinib In Vitro Kinase Inhibition Assay: Applic
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Western Blotting Protocol. Cell Signaling Technology.
- Efficacy and Tolerability of Pyrazolo[1,5- a ]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma.
- MTT Cell Prolifer
- Western Blotting Protocol. CST | Cell Signaling Technology.
- Application Notes and Protocols: Western Blot Analysis of Anticancer Agent 96 Targets. Benchchem.
- Kinase assays. BMG LABTECH.
- Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma PMID: 32292564. MedChemExpress.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. medium.com [medium.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Pyrazolo[1,5-a]pyridine-3-carbaldehyde in Dye and Pigment Synthesis
Foreword: Unlocking Chromophoric Potential
To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive exploration into the utility of Pyrazolo[1,5-a]pyridine-3-carbaldehyde as a versatile building block in the synthesis of novel dyes and pigments. The unique electronic properties of the pyrazolo[1,5-a]pyridine scaffold, a fused heterocyclic system, provide a robust platform for the rational design of colorants with tailored photophysical characteristics. This document moves beyond a simple recitation of procedures; it delves into the causality behind experimental choices, empowering you to not only replicate but also innovate. We will explore the synthesis of the core aldehyde, its conversion into vibrant styryl and methine dyes via Knoevenagel condensation, and the formation of Schiff base-derived colorants. Each section is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
The Core Synthon: this compound
The pyrazolo[1,5-a]pyridine ring system is a nitrogen-rich heteroaromatic structure that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its 3-carbaldehyde derivative is a particularly valuable intermediate, acting as a versatile precursor for a variety of dyes and functional materials.[3] The aldehyde group at the 3-position is strategically located for electronic communication throughout the fused ring system, making it an ideal anchor point for chromophoric extension.
Synthesis of this compound via Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5][6]
Causality of Experimental Choices:
-
Reactants: Pyrazolo[1,5-a]pyridine is the electron-rich substrate. DMF serves as the source of the formyl group, and POCl₃ activates the DMF to form the electrophilic Vilsmeier reagent (chloroiminium ion).
-
Solvent: The reaction is often carried out in an excess of DMF, which also acts as the solvent.
-
Temperature: The reaction is typically performed at elevated temperatures to facilitate the electrophilic aromatic substitution.
-
Work-up: A basic work-up is crucial to neutralize the reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde.
Protocol 1: Synthesis of this compound
Materials:
-
Pyrazolo[1,5-a]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve pyrazolo[1,5-a]pyridine (1 equivalent) in anhydrous DMF.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture at 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8.
-
A precipitate of the product should form. If not, extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Synthesis of Styryl and Methine Dyes via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in the synthesis of a vast array of dyes. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7] This reaction is particularly effective for extending the π-conjugated system of this compound, leading to the formation of styryl and methine dyes with intense colors and, in many cases, strong fluorescence.
Causality of Experimental Choices:
-
Active Methylene Compounds: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) is critical as it directly influences the electronic properties and, consequently, the color and photophysical characteristics of the resulting dye.
-
Catalyst: A weak base like piperidine or pyridine is commonly used to deprotonate the active methylene compound, generating the nucleophilic carbanion that attacks the aldehyde.
-
Solvent: Alcohols like ethanol or methanol are often used as they can dissolve the reactants and facilitate the reaction. In some cases, the reaction can be performed under solvent-free conditions.
Protocol 2: General Procedure for Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 2-methyl-1,3-benzothiazole)
-
Piperidine or Pyridine
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in ethanol or methanol.
-
Add a catalytic amount of piperidine or pyridine (2-3 drops) to the solution.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Photophysical Properties of Pyrazolo[1,5-a]pyridine-Based Dyes
While specific photophysical data for dyes derived directly from this compound is not extensively reported in the literature, the closely related pyrazolo[1,5-a]pyrimidine-based fluorophores offer valuable insights. These compounds are known to exhibit tunable photophysical properties with high quantum yields.[8] The introduction of electron-donating or electron-withdrawing groups can significantly shift the absorption and emission spectra.[8] For instance, a pyrazolo[1,5-a]pyridine-based fluorescent probe has been reported to have a high quantum yield of 0.64.[9]
Table 1: Representative Photophysical Properties of Pyrazolo[1,5-a]pyrimidine-Based Fluorophores
| Compound Class | Substituent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| Pyrazolo[1,5-a]pyrimidine | -H | ~350 | ~450 | ~0.20 | [8] |
| Pyrazolo[1,5-a]pyrimidine | Electron-donating group | ~400 | ~500 | up to 0.97 | [8] |
| Pyrazolo[1,5-a]pyrimidine | Electron-withdrawing group | ~360 | ~460 | ~0.01 | [8] |
| Pyrazolo[1,5-a]pyridine | Carboxylic acid | - | 445 (in acidic conditions) | 0.64 | [9] |
Note: This table provides data for the pyrazolo[1,5-a]pyrimidine scaffold as a reference due to the limited availability of data for the this compound derivatives.
Synthesis of Schiff Base Dyes
The reaction of this compound with primary amines leads to the formation of Schiff bases (or imines). These compounds, containing a C=N double bond, can also be highly colored and are used as dyes and pigments. The properties of the resulting Schiff base are heavily influenced by the nature of the amine used.
Causality of Experimental Choices:
-
Amine Component: Aromatic amines are often used to extend the conjugation of the system, leading to bathochromic shifts (a shift to longer wavelengths) in the absorption spectrum.
-
Catalyst: The reaction is often catalyzed by a small amount of acid.
-
Solvent: Solvents that allow for the azeotropic removal of water, such as toluene or benzene, can be used to drive the reaction to completion.
Protocol 3: General Procedure for Schiff Base Formation
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine)
-
Ethanol or Toluene
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in ethanol or toluene in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate upon cooling. If so, collect it by filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualization of Synthetic Pathways
To provide a clearer understanding of the synthetic transformations discussed, the following diagrams illustrate the key reaction workflows.
Caption: Synthesis of the core aldehyde via the Vilsmeier-Haack reaction.
Caption: Major synthetic routes to dyes from the starting aldehyde.
Concluding Remarks for the Innovating Scientist
This compound stands as a promising and versatile platform for the development of novel dyes and pigments. The synthetic routes outlined in this guide, primarily the Knoevenagel condensation and Schiff base formation, are robust and adaptable, allowing for a high degree of molecular diversity in the final colorants. While the photophysical properties of dyes derived directly from this aldehyde require more extensive characterization, the data from analogous pyrazolo[1,5-a]pyrimidine systems strongly suggest a high potential for creating highly fluorescent and environmentally sensitive dyes. It is our hope that the detailed protocols and the underlying chemical rationale provided herein will not only facilitate your current research but also inspire the design and synthesis of the next generation of advanced functional dyes.
References
- Yuan, L., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 8(54), 30781-30785.
- Request PDF. Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets.
- ResearchGate. A facile synthesis of some new pyrazolo[1,5-a]pyrimidine heterocyclic disazo dyes and an evaluation of their solvatochromic behaviour.
- Tigreros, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(63), 38356-38367.
- Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.
- Martino, E., et al. (2021). Design and synthesis of a library of pyrazolo[1,5-a]pyridine fluorophores for developing new fluorescent probes. EFMC-ISMC 2021, XXVI EFMC International Symposium on Medicinal Chemistry.
- El-Shafei, A., et al. (2012). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 17(7), 8012-8023.
- Rajput, A. P., & Patil, A. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
- Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(15), 3423-3428.
- Tigreros, A., et al. (2023). Pyrazolo[1,5‐a]pyrimidine‐Dioxaborinine Hybrid Dyes: Synthesis and Substituent Effect in the Photophysical Properties. ChemistrySelect, 8(23), e202300958.
- ResearchGate. Plausible mechanism for formylation of pyridine ring.
- Wang, H., et al. (2016). Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction. RSC Advances, 6(10), 8345-8348.
- Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2828-2834.
- Yaglioglu, H. G., et al. (2021). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. Journal of Molecular Structure, 1225, 129112.
- Shawali, A. S., et al. (1993). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of the Chemical Society of Pakistan, 15(2), 111-115.
- Al-Masoudi, N. A., et al. (2015). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica, 7(10), 323-330.
- Bouattour, R., et al. (2016). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 1(4), 57-62.
- Shamim, S., et al. (2016). Synthesis of Schiff Bases of Pyridine-4-carbaldehyde. Journal of the Chemical Society of Pakistan, 38(06).
- Romero, A. A., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Materials, 13(5), 1121.
- ResearchGate. Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors.
- Bakr, M. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 28, 1956-1966.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrj.org [chemrj.org]
- 8. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Agrochemicals from Pyrazolo[1,5-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic pathways and biological applications of agrochemicals derived from the versatile building block, Pyrazolo[1,5-a]pyridine-3-carbaldehyde. As a Senior Application Scientist, the following protocols and insights are curated to be scientifically robust, explaining the rationale behind experimental choices and providing a framework for the development of novel fungicides, herbicides, and insecticides.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Agrochemical Discovery
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal and agricultural chemistry.[1] Its unique electronic properties and rigid conformational structure make it an ideal backbone for the design of potent and selective bioactive molecules. This compound, in particular, serves as a versatile starting material, offering a reactive aldehyde functionality that can be readily transformed into a diverse array of chemical entities with significant potential for crop protection.[1] This document outlines detailed protocols for the synthesis of various agrochemical classes from this key intermediate.
Part 1: Synthesis of a Key Intermediate: Pyrazolo[1,5-a]pyridine-3-carboxylic acid
A crucial step in the derivatization of this compound is its oxidation to the corresponding carboxylic acid. This intermediate is a cornerstone for the synthesis of a wide range of carboxamide derivatives, which have demonstrated potent fungicidal and insecticidal activities.
Protocol 1: Oxidation of this compound
This protocol details a standard and efficient method for the oxidation of an aromatic aldehyde to a carboxylic acid using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (1.5 eq) in water portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Acidify the mixture to pH 2-3 with a 10% sulfuric acid solution.
-
Filter the mixture to remove the MnO₂ precipitate.
-
Extract the aqueous filtrate with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Pyrazolo[1,5-a]pyridine-3-carboxylic acid as a solid.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Synthesis of Fungicidal Pyrazolo[1,5-a]pyridine-3-carboxamides
Pyrazole carboxamides are a well-established class of fungicides, often targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[2][3] The following protocol describes the synthesis of novel pyrazolo[1,5-a]pyridine-3-carboxamides from the corresponding carboxylic acid.
Protocol 2: Synthesis of N-aryl Pyrazolo[1,5-a]pyridine-3-carboxamides
This protocol outlines the coupling of Pyrazolo[1,5-a]pyridine-3-carboxylic acid with various anilines to generate a library of potential fungicides.
Materials:
-
Pyrazolo[1,5-a]pyridine-3-carboxylic acid
-
Substituted anilines (e.g., 2-chloroaniline, 4-fluoroaniline)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops) followed by the dropwise addition of oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq). Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases and a clear solution is obtained. Remove the excess reagent and solvent under reduced pressure to obtain the crude Pyrazolo[1,5-a]pyridine-3-carbonyl chloride.
-
Amidation: In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired N-aryl Pyrazolo[1,5-a]pyridine-3-carboxamide.
Data Presentation: Fungicidal Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides
The following table summarizes the in vitro fungicidal activity of representative compounds against common plant pathogens.
| Compound ID | R-group (on aniline) | Botrytis cinerea (% Inhibition at 50 µg/mL) | Rhizoctonia solani (EC₅₀ in µg/mL)[2] | Alternaria solani (% Inhibition at 50 µg/mL) |
| PPC-1 | H | 65 | 5.2 | 72 |
| PPC-2 | 2-Cl | 88 | 1.8 | 91 |
| PPC-3 | 4-F | 75 | 3.5 | 80 |
| PPC-4 | 2,4-diCl | 95 | 0.9 | 98 |
| Boscalid | (Commercial Standard) | 98 | 0.5 | 99 |
Note: The data presented are representative and intended for comparative purposes.
Structure-Activity Relationship (SAR) Insights:
The fungicidal activity is significantly influenced by the substitution pattern on the aniline ring. Electron-withdrawing groups, particularly halogens at the ortho and para positions, tend to enhance the antifungal efficacy. This suggests that electronic and steric factors play a crucial role in the binding of these compounds to the target enzyme.
Visualization of the Synthetic Pathway:
Caption: Synthetic route to fungicidal N-aryl Pyrazolo[1,5-a]pyridine-3-carboxamides.
Part 3: Synthesis of Herbicidal Pyrazolo[1,5-a]pyridine Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for C-C bond formation, allowing the conversion of aldehydes into α,β-unsaturated systems. This reaction can be employed to synthesize pyrazolo[1,5-a]pyridine derivatives with potential herbicidal activity.[4]
Protocol 3: Knoevenagel Condensation of this compound
This protocol describes the condensation of this compound with active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or Pyrrolidine (catalyst)
-
Ethanol or Toluene
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Alternative Procedure (with Dean-Stark):
-
Combine this compound (1.0 eq), the active methylene compound (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Set up a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the product as described above.
Data Presentation: Herbicidal Activity of Knoevenagel Adducts
The following table presents the post-emergence herbicidal activity of representative Knoevenagel condensation products.
| Compound ID | Active Methylene Reagent | Weed Species | % Inhibition at 150 g a.i./ha[5] |
| PPH-1 | Malononitrile | Setaria viridis (Green foxtail) | 65 |
| PPH-1 | Malononitrile | Abutilon theophrasti (Velvetleaf) | 55 |
| PPH-2 | Ethyl cyanoacetate | Setaria viridis (Green foxtail) | 72 |
| PPH-2 | Ethyl cyanoacetate | Abutilon theophrasti (Velvetleaf) | 68 |
| Glyphosate | (Commercial Standard) | Setaria viridis (Green foxtail) | >95 |
| Glyphosate | (Commercial Standard) | Abutilon theophrasti (Velvetleaf) | >95 |
Note: The data presented are representative and intended for comparative purposes.
Visualization of the Synthetic Pathway:
Caption: Synthesis of potential herbicides via Knoevenagel condensation.
Part 4: Synthesis of Insecticidal Pyrazolo[1,5-a]pyridine Derivatives
The pyrazole scaffold is present in several commercial insecticides.[6][7] Derivatives of pyrazolo[1,5-a]pyridine can be synthesized to target various insect pests. One common approach is the formation of Schiff bases or related nitrogen-containing functionalities from the aldehyde group.
Protocol 4: Synthesis of Pyrazolo[1,5-a]pyridine-3-yl Schiff Bases
This protocol describes the synthesis of Schiff bases by the condensation of this compound with primary amines.
Materials:
-
This compound
-
Primary amine (e.g., 4-chloroaniline, 2-aminopyridine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.05 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure Schiff base.
Data Presentation: Insecticidal Activity of Schiff Base Derivatives
The following table shows the insecticidal activity of representative Schiff base derivatives against a common agricultural pest.
| Compound ID | Amine Component | Aphis gossypii (Cotton aphid) LC₅₀ (mg/L)[7] |
| PPI-1 | 4-Chloroaniline | 15.8 |
| PPI-2 | 2-Aminopyridine | 12.5 |
| PPI-3 | 4-Methoxyaniline | 20.1 |
| Imidacloprid | (Commercial Standard) | 0.5 |
Note: The data presented are representative and intended for comparative purposes.
Visualization of the Synthetic Pathway:
Caption: Synthesis of potential insecticidal Schiff bases.
References
- Moustafa, A. H., et al. (2022). Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through cyclization reactions. RSC Advances, 12(45), 29473-29484. [Link]
- Sikdar, A., et al. (2023). A one-pot cyclization methodology to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry, 21(1), 134-142. [Link]
- Abdelhamid, A. O., et al. (2016). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives, and Thieno[2,3-b]pyridine Derivatives from Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. Journal of Heterocyclic Chemistry, 53(5), 1563-1570. [Link]
- Reddy, T. S., et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties.
- Organic Chemistry Portal. (n.d.). Pyrazolo[1,5-a]pyridine synthesis.
- Sun, J., & Zhou, Y. (2015).
- Hu, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
- Al-Ghorbani, M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. [Link]
- Cai, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274. [Link]
- Al-Ghorbani, M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. [Link]
- Cai, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274. [Link]
- Li, M., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3589–3600. [Link]
- El-Saghier, A. M., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry. [Link]
- Sun, J., & Zhou, Y. (2015).
- Deshmukh, M. B., et al. (2001). Synthesis and fungicidal activity of substituted pyrazolo[5,4-b] pyridine/pyrid-6-ones and pyrazolo[5,4-d]thiazines. Indian Journal of Heterocyclic Chemistry, 11(2), 143-146. [Link]
- Li, M., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11365–11372. [Link]
- El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
- Svintsitskaya, N. I., et al. (2024). Phosphorus-Containing Alkynes in the Synthesis of Heterocyclic Compounds (A Review). Russian Journal of General Chemistry, 94(5), 1235-1282. [Link]
- Wikipedia. (n.d.). Pyridine-3-carbaldehyde.
- Meenakshisundaram, S., & Sockalingam, R. (2004). Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Journal of the Serbian Chemical Society, 69(11), 939-947. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
- Wang, F., et al. (2014). Synthesis, Crystal Structure, Herbicidal Activities and 3D-QSAR Study of Some Novel 1,2,4-triazolo[4,3-a]pyridine Derivatives. Chinese Journal of Chemistry, 32(10), 1017-1024. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Pyrazolo[1,5-a]pyridine-3-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to help you navigate the common challenges in this synthesis, particularly when utilizing the Vilsmeier-Haack reaction.
This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, serving as a key intermediate for various pharmaceuticals.[1] The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic systems like pyrazolo[1,5-a]pyridines.[2][3] However, achieving high yields and purity can be challenging. This guide provides a structured approach to identifying and resolving common issues.
Experimental Workflow Overview
The synthesis of this compound via the Vilsmeier-Haack reaction generally involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazolo[1,5-a]pyridine core, followed by hydrolysis.
Caption: General workflow for the Vilsmeier-Haack formylation of Pyrazolo[1,5-a]pyridine.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield of the desired this compound, or the reaction is not proceeding at all. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors, ranging from reagent quality to reaction conditions.
Potential Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.
-
Insufficient Electrophilicity of the Reagent: The reactivity of the Vilsmeier reagent can be influenced by the choice of halide.
-
Solution: While POCl₃ is common, other reagents like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent and may offer different reactivity profiles.
-
-
Low Reactivity of the Substrate: The electron density of the pyrazolo[1,5-a]pyridine ring is crucial for the electrophilic substitution to occur.[5]
-
Solution: Ensure your starting pyrazolo[1,5-a]pyridine is sufficiently electron-rich. Electron-withdrawing groups on the ring can deactivate it towards formylation. If your substrate is inherently electron-deficient, more forcing conditions (higher temperature, longer reaction time) might be necessary, but this can also lead to side products.
-
-
Improper Reaction Temperature: The reaction temperature is a critical parameter.
-
Solution: The formation of the Vilsmeier reagent is typically done at low temperatures (0 °C). The formylation step may require heating. It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time. Some Vilsmeier-Haack reactions are refluxed overnight to achieve a decent yield.[4]
-
Caption: Decision-making workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Products (Di-formylation)
Question: My reaction mixture shows the formation of a significant amount of a di-formylated byproduct. How can I improve the selectivity for the mono-formylated product?
Answer: The formation of di-formylated byproducts is a common issue when the substrate is highly activated or when the reaction conditions are too harsh.
Potential Causes & Solutions:
-
Excess Vilsmeier Reagent: A high concentration of the Vilsmeier reagent can promote multiple additions to the aromatic ring.
-
Solution: Carefully control the stoichiometry. A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is often sufficient. Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations.[6]
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second formylation.
-
Solution: Maintain a low reaction temperature (typically 0 °C to room temperature) to enhance selectivity.[6]
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can lead to the formation of byproducts.
-
Solution: Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[6]
-
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| Note: These are generalized yields for an activated aromatic compound and may vary for Pyrazolo[1,5-a]pyridine.[6] |
Issue 3: Presence of Chlorinated Byproducts
Question: I am observing a chlorinated byproduct in my reaction mixture alongside the desired aldehyde. What is the cause, and how can I minimize its formation?
Answer: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, particularly when using phosphorus oxychloride (POCl₃).[6] The Vilsmeier reagent itself, being a chloroiminium salt, can act as a chlorinating agent.
Potential Causes & Solutions:
-
High Reaction Temperature: Higher temperatures can favor the chlorination pathway.
-
Solution: Conduct the reaction at the lowest effective temperature. Careful temperature control is crucial to minimize this side reaction.[6]
-
-
Excess POCl₃: An excess of phosphorus oxychloride can increase the likelihood of chlorination.
-
Solution: Use the minimum amount of POCl₃ required to form the Vilsmeier reagent. The stoichiometry should be carefully controlled.
-
-
Substrate Susceptibility: Some heterocyclic systems are more prone to chlorination than others.
-
Solution: If chlorination remains a significant problem, consider alternative formylating agents that do not introduce a source of chlorine.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical solvent used for the Vilsmeier-Haack reaction?
A1: N,N-Dimethylformamide (DMF) is the most common solvent as it also serves as a reagent for forming the Vilsmeier reagent.[5][7] In some cases, other inert solvents like chloroform, dichloromethane, or 1,2-dichloroethane can be used, especially if a different formamide is employed.[4][7]
Q2: How is the reaction typically quenched and worked up?
A2: The reaction is typically quenched by pouring the reaction mixture into a cold aqueous solution of a base, such as sodium hydroxide, sodium carbonate, or sodium bicarbonate, to neutralize the acidic components and hydrolyze the iminium salt intermediate to the aldehyde.[4] The product can then be extracted with an organic solvent.
Q3: What are some alternative methods for the synthesis of this compound?
A3: While the Vilsmeier-Haack reaction is common, other methods exist for the synthesis of pyrazolo[1,5-a]pyridines and their derivatives, which could be adapted. These include:
-
Oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[8]
-
Oxidation of the corresponding alcohol, (pyrazolo[1,5-a]pyridin-3-yl)methanol, using reagents like Dess-Martin periodinane.[11][12]
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[13] Recrystallization from a suitable solvent is also a common method for obtaining a pure product.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine
This protocol is a general guideline and may require optimization for specific substituted pyrazolo[1,5-a]pyridines.
Materials:
-
Pyrazolo[1,5-a]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the Pyrazolo[1,5-a]pyridine (1 equivalent) in anhydrous DCM or DMF.
-
Cool the solution of the Vilsmeier reagent back to 0 °C.
-
Add the solution of Pyrazolo[1,5-a]pyridine dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction to warm to room temperature and then heat to a temperature between 40-80 °C, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of crushed ice containing a saturated aqueous solution of sodium bicarbonate. Caution: This quenching process is highly exothermic and may release gas. Perform this step in a well-ventilated fume hood.
-
Stir the mixture vigorously until the hydrolysis is complete and the solution is basic.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
References
- Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting - Benchchem. (n.d.). BenchChem.
- Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (2008). ResearchGate.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Center for Biotechnology Information.
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). National Center for Biotechnology Information.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Center for Biotechnology Information.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (n.d.). National Center for Biotechnology Information.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). National Center for Biotechnology Information.
- This compound. (n.d.). Chem-Impex.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (n.d.). Arabian Journal of Chemistry.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit.
- Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. (n.d.). Indian Journal of Advances in Chemical Science.
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate.
- Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (n.d.). ResearchGate.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
- 13. ijacskros.com [ijacskros.com]
Common side products in the Vilsmeier-Haack formylation of pyrazoles
Welcome to our dedicated technical support guide for the Vilsmeier-Haack formylation of pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of pyrazole-4-carbaldehydes—key intermediates in modern drug discovery and materials science.
The Vilsmeier-Haack reaction, while robust, can present challenges ranging from low yield to the formation of unexpected side products. This guide provides in-depth, field-tested insights in a troubleshooting-focused Q&A format to help you navigate these complexities, optimize your reaction conditions, and ensure the integrity of your synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Vilsmeier-Haack reaction on a substituted pyrazole is not proceeding, or the conversion is very low. What are the likely causes?
Answer:
This is a common issue often rooted in the electronic nature of the pyrazole substrate or the reaction conditions. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the pyrazole ring.[1][2][3]
Core Causality:
-
Electron-Withdrawing Groups (EWGs): The primary cause of low reactivity is the presence of strong electron-withdrawing groups on the pyrazole ring or its N-substituent. Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) deactivate the ring, making it less susceptible to electrophilic attack by the Vilsmeier reagent (the chloroiminium ion).[4] In some reported cases, pyrazoles bearing aromatic substituents with strong EWGs showed as little as 5% conversion even after prolonged heating.[4]
-
Steric Hindrance: Bulky substituents near the C4 position can sterically hinder the approach of the Vilsmeier reagent.
-
Insufficient Temperature: While the Vilsmeier reagent is typically formed at low temperatures (0 to -10 °C), the formylation step often requires significant thermal energy to overcome the activation barrier, with temperatures of 80-120 °C being common.[1][4][5] Reactions carried out at lower temperatures, such as 70°C, may show no product formation at all.[4]
-
Reagent Stoichiometry: An insufficient excess of the Vilsmeier reagent (formed from DMF and POCl₃) can lead to incomplete conversion.
Troubleshooting Protocol:
-
Assess Substrate Electronics: If your pyrazole contains strong EWGs, you may need to employ more forcing conditions.
-
Increase Reaction Temperature: Gradually increase the reaction temperature. Successful formylations of deactivated pyrazoles have been reported at temperatures up to 120°C.[1][4] Monitor the reaction by TLC to track the consumption of starting material.
-
Increase Reagent Excess: Use a larger excess of the Vilsmeier reagent. A 5-fold excess of DMF and a 2-fold excess of POCl₃ have been shown to improve yields significantly compared to smaller excesses.[4]
-
Verify Reagent Quality: Ensure that the DMF is anhydrous and the POCl₃ is of high purity. Moisture will quench the Vilsmeier reagent and inhibit the reaction.[5]
Question 2: I've isolated my desired pyrazole-4-carbaldehyde, but I also have a significant side product with a mass corresponding to an added -CH₂OH group. What is this, and how can I prevent it?
Answer:
You are likely observing a hydroxymethylation side product. This occurs when formaldehyde is generated in situ and reacts with your pyrazole.
Core Causality:
The source of the formaldehyde is the thermal decomposition of dimethylformamide (DMF), especially during prolonged heating at high temperatures.[4] This side reaction competes with the desired formylation. In one documented case, heating a 5-chloro-1-phenyl-3-propyl-1H-pyrazole with DMF and POCl₃ resulted in the desired aldehyde (52%) along with a minor amount of the hydroxymethylated side product (6%).[4]
Prevention Strategies:
-
Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Control Temperature Ramp-Up: A gradual increase to the target temperature may be preferable to rapid, high-temperature heating which can accelerate DMF decomposition.
-
Purification: This side product can often be separated from the desired aldehyde using standard column chromatography.
Question 3: My starting pyrazole has a chloroethyl group. After the reaction, I see my formylated product, but also another product that appears to have undergone elimination. What happened?
Answer:
This is a classic example of a tandem reaction sequence where elimination precedes or follows the formylation. Under the Vilsmeier-Haack conditions (which can be acidic and involve heat), elimination of HCl from a chloroethyl substituent is a common side reaction.
Core Causality & Observed Products:
If the starting material is, for example, a 3-(1-chloroethyl)-1-methyl-5-chloro-1H-pyrazole, several outcomes are possible[4]:
-
Desired Product: The expected 4-formyl derivative.
-
Elimination-Formylation Product: Elimination of HCl to form a vinyl group, which is then formylated.
-
Formylation-Elimination Product: Formylation at C4 followed by dehydrochlorination of the chloroethyl group.
In a specific study, the reaction of 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole yielded the vinyl-formylated product as the major component (72%), with only a minor amount of the desired simple formylation product.[4]
Troubleshooting Workflow:
Caption: Troubleshooting elimination side products.
Mitigation Strategies:
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for formylation to minimize the rate of elimination.
-
Protecting Groups: If feasible, consider a starting material where the chloroethyl group is replaced by a more stable precursor or a protecting group that can be converted to the desired functionality after formylation.
-
Embrace the Outcome: Alternatively, if the vinyl-formylated pyrazole is a useful intermediate, the reaction conditions can be optimized to favor this tandem sequence.
Question 4: My NMR shows a mixture of regioisomers for my final formylated product. Is this a result of the Vilsmeier-Haack reaction?
Answer:
While the Vilsmeier-Haack formylation of an N-substituted pyrazole is highly regioselective for the C4 position[1][6], the issue of regioisomers often originates from the synthesis of the pyrazole starting material itself.
Core Causality:
The condensation of a 1,3-dicarbonyl compound with a substituted hydrazine to form the pyrazole ring can often lead to a mixture of regioisomers.[7] For example, reacting an unsymmetrical diketone with methylhydrazine can produce both the 1,3- and 1,5-disubstituted pyrazole isomers. If this isomeric mixture is carried forward into the Vilsmeier-Haack step, you will obtain a corresponding mixture of formylated products, which can be difficult to separate.
Prevention and Troubleshooting:
| Step | Action | Rationale |
| 1. Characterize Starting Material | Carefully analyze your pyrazole starting material by ¹H NMR, ¹³C NMR, and NOESY experiments. | To confirm the isomeric purity before the formylation reaction.[7] |
| 2. Optimize Pyrazole Synthesis | If your starting material is a mixture, revisit its synthesis. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically improve regioselectivity in pyrazole formation.[7] | To ensure you start the Vilsmeier-Haack reaction with a single, pure regioisomer. |
| 3. Chromatographic Purification | If optimizing the pyrazole synthesis is not feasible, attempt to separate the pyrazole isomers by column chromatography before formylation. | Separation of the non-polar precursors is often easier than separating the more polar aldehyde products. |
Summary of Common Side Products and Solutions
| Side Product Type | Cause | Recommended Solution |
| Unreacted Starting Material | Electron-withdrawing groups; Insufficient heat/reagent. | Increase temperature, use a larger excess of Vilsmeier reagent.[4] |
| Hydroxymethylation | Thermal decomposition of DMF at high temperatures. | Minimize reaction time and temperature.[4] |
| Dealkylation | High reaction temperatures with certain bulky alkyl groups. | Lower reaction temperature; consider alternative N-substituents.[4] |
| Chlorination of Substituents | Reaction of POCl₃ with hydroxyl groups (e.g., on a hydroxyethyl side chain). | Protect the hydroxyl group prior to formylation.[4] |
| Elimination Products | Presence of a good leaving group (e.g., -Cl) on a side chain. | Lower reaction temperature and shorten reaction time.[4] |
Vilsmeier-Haack Reaction Mechanism Overview
The reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic attack on the pyrazole ring.
Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.
References
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-16. [Link]
- Vilkauskaitė, G., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1393. [Link]
- Corberán, R., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Organic Letters, 9(7), 1161-1164. [Link]
- El-Gharably, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(10), 824-831. [Link]
- Rajput, A. P., & Rajput, S. S. (2015). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 20(8), 14867-14877. [Link]
- Sathiyaseelan, M., et al. (2018). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde. Indian Journal of Advances in Chemical Science, 6(3), 133-139. [Link]
- Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27391. [Link]
- Shamsuzzaman, et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]
- Al-Omar, M. A. (2010). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 51(1), 195-199. [Link]
- de Oliveira, C. S., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction.
- Finar, I. L., & Lord, G. H. (1957). Vilsmeier-Haack formylation of 1H-pyrazoles. Journal of the Chemical Society (Resumed), 3314-3315. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
- Al-Mousawi, S. M., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(19), 4503. [Link]
- Slideshare. (2017). Vilsmeier haack rxn. [Link]
- Gholap, A. R. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactivity. International Journal of ChemTech Research, 5(1), 187-197. [Link]
- Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27391. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- El-Gharably, A. A., et al. (2019). Synthesis and reactions of pyrazole-4-carbaldehydes. Journal of the Chinese Chemical Society, 66(7), 711-720. [Link]
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
- Marson, C. M. (2011). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 1-1188. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- Jones, G. (2011). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 1-730. [Link]
- Chadwick, D. J., & Chambers, J. (1971). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1181-1185. [Link]
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Chemistry Stack Exchange. (2021).
- Thumar, N. J., & Patel, M. P. (2012). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Journal of Heterocyclic Chemistry, 49(6), 1339-1345. [Link]
- Sutar, A. K., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5673-5676. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Bakr, F. A., et al. (2018). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2018(6), 195-244. [Link]
- Reddit. (2023). Vilsmeier-Haack. [Link]
- Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Welcome to the dedicated technical support guide for the chromatographic purification of Pyrazolo[1,5-a]pyridine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with isolating this versatile heterocyclic aldehyde. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and achieve high purity for your target compound.
This compound is a valuable building block in pharmaceutical and agrochemical research.[1][2] Its purification via column chromatography, while routine, is fraught with potential pitfalls ranging from poor separation to on-column degradation. This guide provides field-proven insights and solutions to the specific issues you may encounter.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common and critical problems encountered during the column chromatography of this compound.
Question 1: My compound is streaking or tailing badly on the column, leading to broad peaks and poor separation. What's happening and how do I fix it?
Answer:
This is the most frequent issue encountered with nitrogen-containing heterocycles like pyrazolopyridines.
-
Probable Cause: The streaking is a classic sign of strong, undesirable interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[3][4] This causes a portion of your compound to "stick" to the column and elute slowly, resulting in tailing peaks.
-
Solutions:
-
Deactivate the Silica Gel with a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base, typically 0.5-2% triethylamine (TEA), to your mobile phase (eluent).[5] The TEA acts as a competing base, binding to the silanol groups and preventing your target compound from interacting with them.[4]
-
Switch to an Alternative Stationary Phase: If streaking persists even with a basic modifier, the interaction is too strong. Consider using a different adsorbent. Basic or neutral alumina can be excellent alternatives for purifying basic compounds and are less prone to causing these issues.[3]
-
Pre-treat the Silica: Before packing, you can prepare a slurry of the silica gel in your chosen eluent that already contains the triethylamine. This ensures the silica is fully neutralized before your compound is loaded.[5]
-
Question 2: I've run my column, but my yield is very low. It seems the compound has decomposed. Is this possible?
Answer:
Yes, on-column decomposition is a significant risk, especially for aldehydes.
-
Probable Cause: Silica gel is not only acidic but can also act as a catalyst for various reactions. Aldehydes can be sensitive and may degrade under these conditions.[6][7][8] Some researchers have explicitly noted that aldehydes can decompose on silica gel.[7] This can manifest as the appearance of new, more polar baseline spots on your TLC analysis of the collected fractions.
-
Solutions:
-
Perform a Silica Gel Stability Test (2D TLC): Before committing your entire batch of material to a column, you must verify its stability. A two-dimensional TLC is a simple and effective way to do this.[6][9] If the compound is unstable, you will see off-diagonal spots after the second elution, indicating degradation.
-
Deactivate the Silica: As with tailing, adding triethylamine to the eluent can help neutralize the acidic sites responsible for degradation.[8]
-
Minimize Residence Time: Use flash column chromatography with positive pressure to speed up the elution.[9] The less time your compound spends in contact with the silica, the lower the chance of decomposition.
-
Use an Alternative Adsorbent: If the compound proves highly sensitive, switch to a more inert stationary phase like neutral alumina or Florisil.[6]
-
Experimental Protocol: 2D TLC for Compound Stability
-
Obtain a square TLC plate.
-
In one corner, about 1 cm from the edges, spot a concentrated solution of your crude this compound.
-
Develop the plate using your chosen eluent system.
-
Remove the plate and thoroughly dry it to remove all solvent.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Analysis: If your compound is stable, it will appear as a single spot on the diagonal (Rf in the first dimension equals Rf in the second). If new spots appear off the diagonal, it indicates that the compound is degrading on the silica.[9]
Question 3: My compound either rushes through with the solvent front (high Rf) or won't move from the baseline (low Rf). How do I get proper elution?
Answer:
This is a fundamental issue of selecting the correct mobile phase polarity.
-
Probable Cause: The polarity of your eluent is mismatched with your compound.
-
High Rf (Runs too fast): The eluent is too polar. Your compound has a higher affinity for the mobile phase than the stationary phase and is not retained.
-
Low Rf (Sticks to baseline): The eluent is not polar enough. Your compound has a very high affinity for the silica gel and the mobile phase is too weak to move it up the column.[3]
-
-
Solutions:
-
Systematic TLC Analysis: Before running a column, always determine the optimal solvent system using TLC. The ideal Rf value for the target compound on a TLC plate is between 0.25 and 0.35, as this generally provides the best separation on a column.
-
Adjusting Polarity:
-
Consider a Different Solvent System: If adjusting the ratio of your current system doesn't provide good separation between your product and impurities, you may need to change solvents entirely to alter the selectivity. For example, switching from ethyl acetate/hexane to a dichloromethane/methanol system can change the elution order.[3]
-
Data Presentation: Typical Solvent Systems
The following table summarizes common solvent systems used for the purification of pyrazolopyridine derivatives and similar heterocyclic compounds, providing a good starting point for your TLC analysis.
| Stationary Phase | Mobile Phase System | Typical Ratio (v/v) | Target Rf | Notes |
| Silica Gel | Ethyl Acetate / Hexane | 1:15 to 1:1 | 0.25 - 0.35 | A standard starting system. Adjust ratio based on TLC.[10] |
| Silica Gel | Dichloromethane / Methanol | 99:1 to 95:5 | 0.25 - 0.35 | Good for more polar compounds. |
| Silica Gel | Chloroform / Acetonitrile | 90:10 | Varies | Can offer different selectivity.[5] |
| Alumina (Neutral) | Ethyl Acetate / Hexane | Varies | 0.25 - 0.35 | Use if compound degrades on or streaks excessively on silica.[3] |
Question 4: My crude material won't dissolve in the non-polar solvent I plan to start the column with. How do I load it?
Answer:
This is a common practical challenge, especially on a larger scale. Loading the sample in a solvent that is too strong will ruin the separation.
-
Probable Cause: The crude mixture contains polar impurities or the product itself has limited solubility in highly non-polar solvents like hexane.
-
Solutions:
-
Dry Loading (Recommended): This is the most robust method for poorly soluble samples.[9]
-
Dissolve your crude product in a minimal amount of a strong solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a portion of dry silica gel (approximately 5-10 times the mass of your crude material) to this solution to form a slurry.
-
Gently remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column.[9]
-
-
Minimal Strong Solvent (Risky): Dissolve the sample in the absolute minimum volume of a stronger solvent (like dichloromethane) and carefully pipette it onto the column. This is risky, as too much strong solvent will act as an eluent and broaden your initial sample band, leading to poor separation.[6][9]
-
Visualization of Workflows
General Column Chromatography Workflow
Caption: A standard workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: A logical decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system to try on TLC for this compound? A good starting point, based on literature for similar structures, is a mixture of ethyl acetate and hexane (or petroleum ether).[10] Begin with a 1:4 ratio (20% ethyl acetate in hexane) and adjust the polarity based on the resulting Rf value.
Q2: My compound is not UV-active. How can I visualize it on a TLC plate to monitor the column? If your compound doesn't have a UV chromophore, you must use a chemical stain. After developing the TLC plate, let it dry completely, then dip it into one of the following staining solutions and gently heat with a heat gun until spots appear:
-
Potassium Permanganate (KMnO₄) Stain: Excellent for compounds that can be oxidized.
-
Ceric Ammonium Molybdate (CAM) Stain: A good general-purpose stain that gives different colors for different functional groups.
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber with a few crystals of iodine. The iodine vapor will adsorb onto the compound spots, appearing as temporary brown stains.
Q3: What is the ideal ratio of crude material to silica gel? A general rule of thumb is to use a mass of silica gel that is 50 to 100 times the mass of your crude material. For difficult separations, you may need to increase this ratio to 200:1. Overloading the column is a common cause of poor separation.[3]
Q4: Can I reuse my column? It is strongly discouraged. Attempting to wash a column completely clean is difficult and time-consuming. Any residual material from a previous run will contaminate your current purification. For the integrity of your research and to ensure high purity, always use a freshly packed column for each purification.
References
- Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsatur
- Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters. [Link]
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Support information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- Quick Troubleshooting Guide For HPLC Column Usage.
- Column chromatography issues : r/chemistry. Reddit. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Regioselectivity in Substituted Pyrazolo[1,5-a]pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. Pyrazolo[1,5-a]pyridines are a critical scaffold in medicinal chemistry, appearing in compounds targeting a range of neurological and central nervous system disorders.[1][2] However, their synthesis is often complicated by the formation of undesired regioisomers, leading to reduced yields and complex purification steps.
This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and overcome these common regioselectivity issues.
Core Problem: The Ambident Nucleophile
The central challenge in many pyrazolo[1,5-a]pyridine syntheses, particularly those involving the reaction of an N-aminopyridine derivative with a 1,3-bielectrophile (like a β-dicarbonyl compound), is the presence of two competing nucleophilic nitrogen atoms in the aminopyridine precursor. This leads to two potential cyclization pathways and, consequently, a mixture of regioisomeric products.
Caption: Competing pathways in pyrazolo[1,5-a]pyridine synthesis.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Why am I consistently obtaining a mixture of regioisomers?
Answer:
The formation of a regioisomeric mixture is a direct consequence of the reaction mechanism. In the common cyclocondensation reaction between an N-amino-2-iminopyridine (or a related N-aminopyridine precursor) and a 1,3-dicarbonyl compound, the initial step is typically a nucleophilic attack from one of the nitrogen atoms of the aminopyridine onto a carbonyl carbon of the electrophile.
The key issue is that both the exocyclic amino nitrogen (N-NH₂) and the endocyclic pyridine nitrogen can act as nucleophiles at different stages. The regiochemical outcome is determined by which nitrogen participates in the crucial ring-closing (cyclization) step.
A plausible mechanism involves an initial condensation to form an acyclic intermediate.[1] This intermediate can then cyclize in two different ways:
-
Pathway A: The pyridine ring nitrogen attacks the second carbonyl group, leading to one regioisomer.
-
Pathway B: The terminal nitrogen of the hydrazine moiety attacks the second carbonyl group, leading to the other regioisomer.
The balance between these pathways is delicate and highly sensitive to electronic and steric factors on both reaction partners, as well as the reaction conditions.
FAQ 2: How do the substituents on my starting materials dictate the regiochemical outcome?
Answer:
Substituents play a directing role by altering the electronic properties and steric hindrance around the reactive centers. Understanding these effects is crucial for predicting and controlling the outcome.
-
Substituents on the 1,3-Dicarbonyl Compound: If you are using an unsymmetrical β-diketone (e.g., R¹-CO-CH₂-CO-R²), the relative electrophilicity of the two carbonyl carbons is the primary determinant. A more electrophilic carbonyl group will be attacked preferentially by the initial nucleophile. For instance, a trifluoromethyl group (CF₃) makes its adjacent carbonyl carbon highly electrophilic, often directing the initial reaction to that site.[3]
-
Substituents on the N-Aminopyridine Ring: Electron-withdrawing groups (EWGs) on the pyridine ring decrease the nucleophilicity of the endocyclic nitrogen, potentially favoring cyclization via the exocyclic nitrogen. Conversely, electron-donating groups (EDGs) can enhance the nucleophilicity of the ring nitrogen.
Data Summary: Influence of Reaction Partners on Regioselectivity
| Factor | Observation | Implication for Control |
| Unsymmetrical Diketone | The initial nucleophilic attack occurs at the more electrophilic carbonyl carbon. | Use a diketone with one highly electron-deficient carbonyl (e.g., adjacent to a CF₃ or aryl group) to lock in the initial orientation.[3] |
| β-Ketoesters | The ketone carbonyl is generally more electrophilic than the ester carbonyl, leading to predictable initial attack. | This is a reliable strategy for achieving high regioselectivity in many cases. |
| Steric Hindrance | Bulky groups near one of the carbonyls or near the pyridine nitrogen can disfavor reaction at that site. | Introduce bulky substituents to sterically block the undesired reaction pathway. |
| Leaving Group Position | In reactions with β-enaminones, a good leaving group (e.g., dimethylamino) can direct the initial aza-Michael addition, thereby controlling the final regiochemistry.[4] | Employ substrates with well-defined leaving groups to force a specific reaction sequence. |
FAQ 3: What reaction parameters can I modify to favor my desired regioisomer?
Answer:
If altering your substrates is not feasible, systematically optimizing the reaction conditions is the next logical step. Regioselectivity can be highly dependent on the reaction environment.
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates or transition states in the competing pathways. A screen of aprotic (e.g., Dioxane, Toluene, DMF) and protic (e.g., Ethanol, Acetic Acid) solvents is recommended. Acetic acid, for instance, has been used to promote specific cross-dehydrogenative coupling reactions leading to pyrazolo[1,5-a]pyridines.[1][2]
-
Catalyst: The choice of an acid or base catalyst can dramatically shift the isomeric ratio.
-
Acid Catalysis: Protonation can activate a carbonyl group, but it can also protonate the N-aminopyridine, altering the relative nucleophilicity of the two nitrogen atoms.
-
Base Catalysis: A base can deprotonate the 1,3-dicarbonyl compound to form an enolate, changing the nature of the nucleophile and potentially altering the reaction course.
-
-
Temperature: The two competing cyclization pathways will likely have different activation energies. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. It is often beneficial to run a temperature gradient experiment to find the optimal point.
Troubleshooting Guide 1: Protocol for Optimizing Reaction Conditions
This protocol provides a systematic approach to finding conditions that favor your desired regioisomer.
Objective: To determine the optimal solvent, temperature, and catalyst for maximizing the yield of the target regioisomer.
Methodology:
-
Establish a Baseline: Run the reaction using your current (unoptimized) conditions. Carefully isolate and quantify the ratio of the two regioisomers using ¹H NMR or HPLC. This is your baseline for comparison.
-
Solvent Screen:
-
Set up parallel reactions in a range of solvents (e.g., Toluene, Dioxane, Acetonitrile, Ethanol, Acetic Acid).
-
Keep the temperature, concentration, and reaction time constant for all reactions.
-
Analyze the regioisomeric ratio for each solvent.
-
-
Temperature Optimization:
-
Using the best solvent identified in Step 2, run the reaction at several different temperatures (e.g., 0 °C, room temperature, 60 °C, 100 °C).
-
Monitor the reactions over time to ensure completion.
-
Analyze the regioisomeric ratio at each temperature.
-
-
Catalyst Evaluation:
-
Using the optimal solvent/temperature combination, test a small panel of catalysts.
-
Include a mild Brønsted acid (e.g., p-TsOH), a Lewis acid (e.g., Sc(OTf)₃), and a base (e.g., piperidine, K₂CO₃).
-
Run a control reaction with no catalyst.
-
Analyze the regioisomeric ratio for each condition.
-
FAQ 4: Are there alternative synthetic strategies that offer inherently high regioselectivity?
Answer:
Yes. When classical cyclocondensation methods fail to provide adequate selectivity, it is often more efficient to switch to a strategy designed for regiocontrol. Several modern methods have been developed for this purpose.
One powerful approach is the TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds.[5][6] This method has been shown to produce multisubstituted pyrazolo[1,5-a]pyridines with high and predictable regioselectivity.[5][6] Another strategy involves the use of N-aminopyridinium ylides, which can undergo regioselective cycloaddition with electron-deficient alkenes.[7] These methods proceed through different mechanisms than the classical condensation and often avoid the ambident nucleophile problem, providing a single regioisomer.
Troubleshooting Workflow: A Decision Guide
If you are facing regioselectivity issues, use the following workflow to guide your experimental strategy.
Caption: Troubleshooting decision tree for regioselectivity issues.
FAQ 5: How can I definitively confirm the structure of the regioisomers I have synthesized?
Answer:
Unambiguous structural assignment is critical. Relying on a single piece of data can be misleading. A combination of spectroscopic methods is the standard for validation.
-
¹H and ¹³C NMR Spectroscopy: These are your primary tools. The chemical shifts and coupling patterns of the protons and carbons on the fused ring system are distinct for each regioisomer. For example, the chemical shift of the proton at the C-5 position can be a key indicator.[1][2] Comparing your experimental data with literature values for known, related structures is essential.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy can be invaluable. A NOESY or ROESY experiment can show through-space correlations between protons. For instance, an observed correlation between a substituent's protons (e.g., a methyl group at C-7) and a specific proton on the pyridine ring (e.g., H-8) can definitively establish the regiochemistry.
-
X-Ray Crystallography: This is the gold standard. If you can grow a suitable single crystal of one of your products, X-ray diffraction will provide an unambiguous 3D structure, confirming its connectivity and regiochemistry.[1][2] This can then be used to confidently assign the structure of the other isomer based on comparative NMR data.
References
- Boruah, M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Salem, M. A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications.
- Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Lovera, C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Delgado-Altamirano, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
- Boruah, M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Miki, Y., et al. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles.
- Mugnaini, C., et al. (2020). New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands. New Journal of Chemistry.
- Anonymous. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters.
- Anonymous. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters.
- Zhang, X., et al. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry.
- Chen, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters.
- Wang, J., et al. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technisches Support-Center: Überwindung geringer Ausbeuten bei N-Aminopyridiniumylid-Cycloadditionen
Answering in German as per the user's request.
Erstellt von: Gemini, Senior Application Scientist
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Datum: 8. Januar 2026
Einführung des leitenden Wissenschaftlers
Willkommen im technischen Support-Center. Dieser Leitfaden wurde entwickelt, um die Herausforderungen zu bewältigen, die bei Cycloadditionsreaktionen mit N-Aminopyridiniumyliden auftreten, insbesondere das Problem geringer Produktausbeuten. Als 1,3-Dipole sind diese Ylide hochreaktive Intermediate, deren Effizienz von einem empfindlichen Gleichgewicht zwischen ihrer Erzeugung und ihrem Verbrauch in der gewünschten Cycloadditionskaskade abhängt. Geringe Ausbeuten sind oft auf konkurrierende Reaktionswege, die Zersetzung des Ylids oder einfach auf suboptimale Bedingungen zurückzuführen, die die Cycloaddition gegenüber diesen unerwünschten Prozessen nicht begünstigen.
In diesem Leitfaden werden wir die kritischen Parameter untersuchen, die diese Reaktionen steuern. Wir werden uns mit der Kausalität hinter den experimentellen Entscheidungen befassen und Ihnen ein logisches Framework für die Fehlerbehebung und Optimierung Ihrer Reaktionen an die Hand geben. Jedes hier beschriebene Protokoll ist als selbstvalidierendes System konzipiert, das Ihnen helfen soll, systematisch die Ursache für geringe Ausbeuten zu identifizieren und zu beheben.
Teil 1: Fehlerbehebungsleitfaden
Dieses Kapitel ist als interaktiver Leitfaden zur Diagnose und Lösung spezifischer Probleme formatiert, die während Ihrer Experimente auftreten können.
Problem 1: Sehr geringe oder keine Produktbildung, Ausgangsmaterial (Pyridiniumsalz) wird zurückgewonnen.
Dies deutet typischerweise auf ein Problem bei der in-situ-Erzeugung des N-Aminopyridiniumylids hin. Das Ylid wird nicht in ausreichender Konzentration gebildet, um mit dem Dipolarophil zu reagieren.
F1: Wie wähle ich die richtige Base zur Erzeugung des Ylids aus und warum ist das wichtig?
Antwort: Die Wahl der Base ist entscheidend, da die Ylidbildung ein Gleichgewichtsprozess ist. Die Base muss stark genug sein, um das α-Proton des N-Aminopyridiniumsalzes zu deprotonieren, aber nicht so stark, dass sie unerwünschte Nebenreaktionen mit Ihrem Substrat oder Lösungsmittel eingeht.
-
Grundlegende Ursache: Die pKa des konjugierten Säure der verwendeten Base muss deutlich unter dem pKa des Pyridiniumsalz-Vorläufers liegen, um das Gleichgewicht in Richtung des Ylids zu verschieben.
-
Fehlerbehebungsschritte:
-
Bewerten Sie die Basenstärke: Wenn Sie eine schwache Base wie Triethylamin (NEt₃) verwenden und keine Reaktion sehen, ist diese wahrscheinlich nicht stark genug.
-
Wechseln Sie zu einer effektiveren Base: Anorganische Basen wie Kaliumcarbonat (K₂CO₃) sind oft eine ausgezeichnete Wahl. Sie sind ausreichend basisch, um das Ylid zu erzeugen, und ihre heterogene Natur kann manchmal helfen, Nebenreaktionen zu minimieren.[1][2]
-
Vermeiden Sie stark nukleophile Basen: Basen wie Hydroxide oder Alkoxide können mit elektrophilen Zentren in Ihren Ausgangsmaterialien konkurrierend reagieren.
-
Tabelle 1: Vergleich gängiger Basen zur Yliderzeugung
| Base | Typ | pKa (konj. Säure) | Typische Anwendung & Überlegungen |
| Triethylamin (NEt₃) | Organisch, homogen | ~10.7 | Oft zu schwach für weniger saure Pyridiniumsalze. |
| DBU | Organisch, homogen | ~13.5 | Starke, nicht-nukleophile Base; kann aber teuer sein. |
| Kaliumcarbonat (K₂CO₃) | Anorganisch, heterogen | ~10.3 | Weit verbreitet, kostengünstig und effektiv.[2] Gilt als zuverlässige Wahl. |
| Natriumhydrid (NaH) | Anorganisch, heterogen | ~36 | Sehr stark; kann zu Zersetzung führen, wenn nicht sorgfältig kontrolliert. |
Problem 2: Geringe Ausbeute mit signifikanter Bildung von Nebenprodukten.
Dies deutet darauf hin, dass das Ylid zwar gebildet wird, aber entweder zerfällt oder alternative, nicht-produktive Wege eingeht, bevor die Cycloaddition stattfinden kann.
F2: Meine Reaktion ist "unsauber". Wie beeinflusst das Lösungsmittel die Ylidstabilität und die Reaktionsgeschwindigkeit?
Antwort: Das Lösungsmittel spielt eine entscheidende Rolle bei der Solvatisierung der geladenen Spezies (Pyridiniumsalz und Ylid) und beeinflusst die Geschwindigkeit der gewünschten Cycloaddition im Vergleich zu Zersetzungswegen.
-
Grundlegende Ursache: N-Aminopyridiniumylide sind dipolar und ihre Stabilität wird durch polare aprotische Lösungsmittel erhöht. Diese Lösungsmittel solvatisieren die Kationen gut, lassen aber die anionischen Teile relativ "nackt" und reaktiv, was die Cycloaddition beschleunigen kann.
-
Fehlerbehebungsschritte:
-
Analysieren Sie Ihr aktuelles Lösungsmittel: Protische Lösungsmittel wie Methanol oder Ethanol können das Ylid durch Wasserstoffbrückenbindung überstabilisieren, was seine Reaktivität verringert. Sie können auch als Nukleophile bei höheren Temperaturen wirken, was zu Nebenprodukten wie transveresterten Estern führt.[2]
-
Wechseln Sie zu einem polaren aprotischen Lösungsmittel: Dimethylformamid (DMF) ist oft eine ausgezeichnete Wahl und hat sich als beschleunigend für die Reaktion erwiesen.[2] Andere Optionen sind Acetonitril (MeCN) oder Dichlormethan (DCM).
-
Berücksichtigen Sie die Löslichkeit: Stellen Sie sicher, dass sowohl Ihr Pyridiniumsalz als auch Ihr Dipolarophil im gewählten Lösungsmittel bei der Reaktionstemperatur löslich sind. Schlechte Löslichkeit kann die Reaktionsgeschwindigkeit drastisch reduzieren.
-
DOT-Diagramm 1: Entscheidungsbaum zur Lösungsmittelauswahl
Abbildung 1: Logischer Fluss zur Fehlerbehebung bei lösungsmittelbedingten Problemen.
F3: Ich vermute, dass mein Ylid zerfällt. Was sind die häufigsten Zersetzungswege und wie kann ich sie minimieren?
Antwort: Die Zersetzung des Ylids ist eine häufige Ursache für geringe Ausbeuten. Die beiden primären konkurrierenden Wege sind (A) thermische Zersetzung/Dimerisierung und (B) radikalische Wege, die durch Licht oder Verunreinigungen von Spurenmetallen ausgelöst werden.
-
Grundlegende Ursache:
-
Thermische Instabilität: Ylide können sich bei erhöhten Temperaturen zersetzen. Die Reaktion bei der niedrigstmöglichen Temperatur, die eine angemessene Geschwindigkeit ermöglicht, ist entscheidend. Eine Studie zeigte, dass eine Senkung der Temperatur von 40 °C auf 25 °C die Ausbeute signifikant verbesserte, indem die Bildung von Nebenprodukten reduziert wurde.[2]
-
Radikalbildung: N-Aminopyridiniumsalze sind bekannte Vorläufer für N-zentrierte Radikale, insbesondere unter photokatalytischen Bedingungen.[3][4] Diese Radikale durchlaufen keine Cycloaddition, sondern führen zu Amidierungsprodukten.[5]
-
-
Fehlerbehebungsschritte:
-
Temperaturkontrolle: Führen Sie die Reaktion bei Raumtemperatur oder sogar darunter durch, wenn möglich. Erhöhen Sie die Temperatur nur schrittweise, wenn keine Reaktion beobachtet wird.
-
Licht ausschließen: Führen Sie die Reaktion in einem mit Folie umwickelten Kolben durch, um photochemisch induzierte radikalische Wege zu verhindern, es sei denn, eine solche Reaktivität ist beabsichtigt.
-
Sauerstoff ausschließen: Entgasen Sie Ihr Lösungsmittel und führen Sie die Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) durch. Sauerstoff kann Radikalreaktionen initiieren.
-
Verwenden Sie stabilisierte Ylide: Die Einführung von elektronenziehenden Gruppen (EWGs) am Ylid (typischerweise am exozyklischen Kohlenstoff) stabilisiert den Dipol durch Delokalisierung der negativen Ladung, was die Lebensdauer des Ylids erhöht und die Cycloaddition begünstigt.[2][6]
-
DOT-Diagramm 2: Konkurrierende Reaktionswege
Abbildung 2: Übersicht über die konkurrierenden Wege, die von einem N-Aminopyridiniumylid ausgehen.
Teil 2: Häufig gestellte Fragen (FAQs)
F4: Sollte ich mein N-Aminopyridiniumsalz vor der Verwendung reinigen?
Antwort: Ja, absolut. Die Reinheit des Vorläufersalzes ist von größter Bedeutung. Verunreinigungen aus der Synthese des Salzes, wie z. B. überschüssiges Alkylierungsmittel oder die zur Neutralisierung verwendete Base, können die Ylidbildung beeinträchtigen oder mit dem Ylid reagieren. Die Umkristallisation oder Chromatographie des Salzes wird dringend empfohlen, um konsistente Ergebnisse zu gewährleisten.
F5: Wie beeinflussen die Substituenten am Pyridinring und am Dipolarophil die Reaktion?
Antwort: Die elektronische Natur der Substituenten hat einen tiefgreifenden Einfluss.
-
Am Pyridiniumring: Elektronenziehende Gruppen (z. B. -CN, -COCH₃, -CF₃) am Pyridinring erhöhen die Acidität des α-Protons, was die Ylidbildung erleichtert.[2] Sie stabilisieren auch das resultierende Ylid.
-
Am Dipolarophil: Elektronenziehende Gruppen (z. B. Ester, Ketone, Nitrile) am Alken oder Alkin senken die Energie des LUMO des Dipolarophils, was die [3+2]-Cycloaddition nach der Grenzorbitaltheorie beschleunigt. Reaktionen mit elektronenreichen oder unsubstituierten Olefinen sind oft träge oder schlagen fehl.[7][8]
F6: Meine Reaktion funktioniert, aber die Ausbeute ist nur mäßig (~30-50%). Was sind die nächsten Schritte zur Optimierung?
Antwort: Eine mäßige Ausbeute ist ein hervorragender Ausgangspunkt für die Optimierung.
-
Konzentration: Führen Sie die Reaktion bei einer etwas höheren Konzentration durch. Dies kann die bimolekulare Cycloaddition gegenüber unimolekularen Zersetzungswegen begünstigen.
-
Reihenfolge der Zugabe: Versuchen Sie, das Dipolarophil vor der Base in der Reaktionsmischung zu haben. Auf diese Weise wird jedes gebildete Ylid-Molekül sofort von einem Reaktionspartner umgeben, was die Wahrscheinlichkeit einer Zersetzung verringert.
-
Temperaturprofil: Beginnen Sie die Reaktion bei einer niedrigeren Temperatur (z. B. 0 °C) und lassen Sie sie langsam auf Raumtemperatur erwärmen. Dies kann helfen, eine anfängliche exotherme Zersetzung zu kontrollieren.
Teil 3: Optimierte experimentelle Protokolle
Die folgenden Protokolle bieten einen validierten Ausgangspunkt für die Durchführung und Optimierung von N-Aminopyridiniumylid-Cycloadditionen.
Protokoll 1: Allgemeine Vorgehensweise für eine thermische [3+2]-Cycloaddition unter optimierten Bedingungen
Dieses Protokoll ist für die Reaktion eines N-Acyl-N-aminopyridiniumsalzes mit einem elektronenarmen Alken konzipiert.
-
Vorbereitung des Reaktionsgefäßes:
-
Ein 25-ml-Schlenkkolben wird mit einem Magnetrührstab ausgestattet und im Ofen getrocknet.
-
Der Kolben wird unter Vakuum abgekühlt und dreimal mit trockenem Stickstoff oder Argon gespült.
-
-
Zugabe der Reagenzien:
-
Das N-Aminopyridiniumsalz (1,0 Äquiv., z. B. 0,2 mmol) und fein pulverisiertes, getrocknetes Kaliumcarbonat (K₂CO₃, 1,5 Äquiv., 0,3 mmol) werden in den Kolben gegeben.
-
Der Kolben wird erneut evakuiert und mit Inertgas gespült.
-
Trockenes, entgastes DMF (0,1 M, 2,0 ml) wird über eine Spritze zugegeben.
-
Das elektronenarme Alken (Dipolarophil, 1,2 Äquiv., 0,24 mmol) wird über eine Spritze zu der gerührten Suspension zugegeben.
-
-
Reaktionsbedingungen:
-
Die Reaktionsmischung wird bei 25 °C (Raumtemperatur) unter einer inerten Atmosphäre gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht. Die Reaktionen sind typischerweise innerhalb von 1 bis 18 Stunden abgeschlossen.[2]
-
-
Aufarbeitung:
-
Nach Abschluss der Reaktion wird die Mischung mit Wasser (10 ml) verdünnt und dreimal mit Ethylacetat (3 x 15 ml) extrahiert.
-
Die vereinigten organischen Phasen werden mit Sole (20 ml) gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt.
-
-
Reinigung:
-
Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Cycloaddukt zu isolieren.
-
Referenzen
-
BenchChem. (n.d.). effect of solvent and base on pyridinium ylide reactivity. BenchChem Technical Support Center.
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2016). Molecules, 21(3), 335.
-
Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. (2021). Molecules, 26(18), 5543.
-
Optimization of reaction conditions. (n.d.). ResearchGate.
-
General pathway of [3+2]‐cycloaddition of pyridinium ylide. (n.d.). ResearchGate.
-
N-Iminopyridinium ylide-directed, cobalt-catalysed coupling of sp2 C–H bonds with alkynes. (2019). Chemical Communications, 55(56), 8142-8145.
-
1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides. (n.d.). R Discovery.
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (2016). Molecules, 21(7), 935.
-
Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides. (2023). Nature Chemistry, 15(8), 1091-1099.
-
Development of [3+2] cycloadditions of N–N pyridinium ylides via... (n.d.). ResearchGate.
-
1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. (n.d.). Semantic Scholar.
-
N‑Aminopyridinium Salts as Precursors for N‑Centered Radicals − Direct Amidation of Arenes and Heteroarenes. (2015). Organic Letters, 17(1), 122-125.
-
(PDF) Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2016). ResearchGate.
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2021). Molecules, 26(23), 7293.
-
Mechanism of decomposition of ylide 1 and formation of salt 5. (n.d.). ResearchGate.
-
Optimization of reaction conditions. (n.d.). ResearchGate.
-
N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. (2015). Organic Letters, 17(1), 122-125.
-
N-Aminopyridinium Ylide-Directed, Copper-Promoted Chalcogenation of Arene C H Bonds. (2020). The Journal of Organic Chemistry, 85(1), 431-440.
-
N-Amino Pyridinium Salts in Organic Synthesis. (2023). Organic Chemistry Frontiers, 10(10), 2549-2567.
-
[3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128253.
-
Kinetics and Mechanisms of the Reactions of Nitrogen Ylides with Acceptor-Substituted Olefins. (n.d.). Ludwig-Maximilians-Universität München.
-
The [3+2]Cycloaddition Reaction. (n.d.). University of California, Irvine.
-
Ylide. (n.d.). In Wikipedia.
-
N-Amino Pyridinium Salts in Organic Synthesis. (2023). Organic Chemistry Frontiers, 10(10), 2549-2567.
-
N-Amino pyridinium salts in organic synthesis. (2023). Organic Chemistry Frontiers, 10(10), 2549-2567.
-
N-Aminopyridinium Salts As NRC. (n.d.). Scribd.
-
Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. (2023). Molecules, 28(19), 6981.
-
Synthesis of 2-aminoindolizines by 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient ynamides. (2015). Organic Letters, 17(11), 2800-2803.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-aminoindolizines by 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Pyrazolo[1,5-a]pyridine-3-carbaldehyde in different solvents
Welcome to the technical support center for Pyrazolo[1,5-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction to this compound
This compound is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its unique pyrazolo-pyridine core makes it an attractive starting material for the development of novel pharmaceuticals.[1] The reactivity of the aldehyde group, coupled with the aromatic nature of the fused ring system, allows for a wide range of chemical transformations. However, this reactivity also necessitates careful consideration of its stability, particularly when preparing stock solutions or conducting reactions over extended periods.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution stem from the reactivity of the aldehyde functional group. Aldehydes are susceptible to several degradation pathways:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, especially in the presence of air (oxygen) or other oxidizing agents. This is one of the most common degradation pathways for aldehydes.[2][3]
-
Polymerization: Aldehydes can undergo self-polymerization, particularly in the presence of acidic or basic impurities.[4]
-
Reactions with Solvents: Protic solvents, such as alcohols and water, can reversibly react with the aldehyde to form hemiacetals and acetals. While this is an equilibrium process, it can affect the apparent concentration of the free aldehyde.[4]
-
Light Sensitivity: While not explicitly documented for this compound, many complex organic molecules can be sensitive to light, which can catalyze degradation.
Q2: What is the recommended method for storing solid this compound?
A2: Solid this compound should be stored in a tightly sealed container at 0-8 °C, protected from light and moisture.[1][4] The low temperature helps to minimize the rate of any potential solid-state degradation.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, follow these guidelines:
-
Solvent Choice: Use a high-purity, dry, aprotic solvent such as DMSO or DMF. Aprotic solvents are less likely to directly react with the aldehyde group compared to protic solvents.
-
Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and prevent oxidation.
-
Storage Conditions: Store the solution in a tightly sealed vial with a septum cap at -20°C or -80°C. Protect from light by using an amber vial or by wrapping the vial in aluminum foil.
-
Short-Term Storage: For short-term storage (up to a few days), refrigeration at 4°C may be sufficient, but freezing is preferable for longer durations.
Q4: Can I use protic solvents like methanol or ethanol to dissolve this compound?
A4: While this compound may be soluble in protic solvents like methanol or ethanol, it is important to be aware of the potential for hemiacetal and acetal formation.[4] If the subsequent reaction is compatible with these species, or if the reaction conditions will drive the equilibrium back to the aldehyde, then using a protic solvent may be acceptable. However, for applications where the free aldehyde is required, it is best to use an aprotic solvent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or kinetics. | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution of the aldehyde before each experiment. 2. If using a previously prepared stock, verify its purity by a suitable analytical method (e.g., HPLC, NMR). 3. Ensure the solvent used for the stock solution is of high purity and anhydrous. |
| Appearance of a new, more polar spot on TLC or a new peak in HPLC analysis of the stock solution. | Oxidation of the aldehyde to the corresponding carboxylic acid. | 1. Discard the old stock solution. 2. When preparing a new stock, use a degassed solvent and store under an inert atmosphere. 3. Consider adding a small amount of an antioxidant like BHT, if compatible with your reaction. |
| Precipitate forms in the stock solution upon storage. | Polymerization of the aldehyde or insolubility at low temperatures. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If it does not redissolve, it is likely a polymer, and the solution should be discarded. 3. If it does redissolve, consider storing the solution at a slightly higher temperature (e.g., 4°C instead of -20°C) if stability allows, or prepare more dilute solutions. |
| Reaction with a nucleophile is sluggish or incomplete. | Formation of a less reactive hemiacetal or acetal in a protic solvent. | 1. Switch to a dry, aprotic solvent for the reaction (e.g., THF, DCM, or DMF). 2. If a protic solvent must be used, consider adding a dehydrating agent (e.g., molecular sieves) to shift the equilibrium away from acetal formation, if compatible with your reaction conditions. |
Solvent Stability and Compatibility
The stability of this compound is highly dependent on the choice of solvent. The following table provides a general guide to its compatibility with common laboratory solvents.
| Solvent Class | Examples | Compatibility & Stability Considerations | Recommended Use |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Good to Excellent: Generally good solvents for long-term storage of stock solutions. They are polar enough to dissolve the compound and are non-reactive towards the aldehyde. Acetonitrile has been noted as an effective solvent in synthetic preparations.[5] | Recommended for stock solutions and most reaction conditions. |
| Aprotic Non-Polar | Toluene, Hexane | Moderate: Solubility may be limited. These solvents are non-reactive, but the lower polarity might not be sufficient to dissolve the compound at higher concentrations. | Suitable for certain reactions where non-polar conditions are required, but solubility should be checked. |
| Ethers | THF, Dioxane | Good: Generally good solvents for reactions. They are aprotic and less polar than DMSO or DMF. Ensure the solvent is peroxide-free, as peroxides can oxidize the aldehyde. | Good for reactions, but check for peroxides before use. Not ideal for long-term storage unless the solvent is rigorously purified and stored. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good: Commonly used for reactions. They are aprotic and good at dissolving a wide range of organic compounds. Ensure they are free of acidic impurities which can catalyze polymerization. | Suitable for reactions and short-term storage. |
| Protic | Water, Methanol, Ethanol | Poor to Moderate: Can react to form hemiacetals and acetals, reducing the concentration of the free aldehyde.[4] Water can also participate in hydration of the aldehyde. Small aldehydes show some solubility in water.[2] | Use with caution. Only suitable if the subsequent reaction is compatible with acetal formation or if used for extractions where the contact time is short. |
| Acidic | Acetic Acid | Poor: The acidic conditions can catalyze polymerization and other side reactions.[6] | Not recommended as a solvent unless it is a reagent in the intended reaction. |
| Basic | Pyridine, Triethylamine | Poor: Bases can catalyze aldol-type condensation reactions and polymerization. | Not recommended as a solvent. Use as a reagent in controlled amounts if necessary for the reaction. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Aprotic Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber glass vial with a septum cap
-
Syringes and needles
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM solution (Molar Mass: 146.15 g/mol ).
-
Place the calculated mass of the solid into the amber vial.
-
Seal the vial with the septum cap.
-
Purge the vial with the inert gas for 2-3 minutes by inserting a needle connected to the gas source and a second needle as an outlet.
-
Using a syringe, add the required volume of anhydrous DMSO to the vial.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
Store the vial at -20°C, protected from light.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a general method for monitoring the stability of a this compound solution over time.
Materials:
-
Stock solution of this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH control)
Procedure:
-
Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water (with 0.1% formic acid if needed for better peak shape).
-
Equilibrate the HPLC system with the mobile phase.
-
Dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample and record the chromatogram. The main peak corresponds to the intact this compound.
-
To assess stability, store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C) and inject aliquots at regular time intervals (e.g., 0, 24, 48, 72 hours).
-
Compare the peak area of the main compound and look for the appearance of new peaks, which would indicate degradation. The percentage of the remaining compound can be calculated from the peak areas.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound in non-ideal solvent conditions.
Caption: Potential degradation pathways for this compound.
References
- S. A. Rubtsova, et al. (2019). Stability of glutaraldehyde disinfectants during storage and use in hospitals. PubMed.
- Occupational Safety and Health Administration (OSHA). Safe Use of Glutaraldehyde in Health Care.
- Celanese. (n.d.). Aqueous formaldehyde storage - US2440732A. Google Patents.
- MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Wikipedia. (n.d.). Aldehyde.
- ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
- PMC. (n.d.). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.
- PubMed. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles.
- Wikipedia. (n.d.). Pyridine-3-carbaldehyde.
- PMC. (n.d.). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
- PubChem. (n.d.). This compound.
- PubMed. (2014). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods.
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
- Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones.
- PMC. (n.d.). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters.
- PMC. (n.d.). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
- ResearchGate. (2018). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring.
- PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- MDPI. (2022). Aldehydes: What We Should Know About Them.
- ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- ResearchGate. (n.d.). Reaction in the presence of aprotic solvent. Reagent and condition:....
- ResearchGate. (n.d.). Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde - Wikipedia [en.wikipedia.org]
- 5. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 6. Stability of glutaraldehyde disinfectants during storage and use in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Pyrazolo[1,5-a]Pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common issues related to catalyst deactivation during this critical synthetic transformation. Drawing from established principles of organometallic chemistry and practical laboratory experience, this resource provides in-depth, actionable solutions to enhance reaction efficiency, yield, and reproducibility.
Introduction: The Challenge of Catalyst Stability in N-Heterocycle Synthesis
The synthesis of pyrazolo[1,5-a]pyridines, a scaffold of significant interest in medicinal chemistry, often relies on transition-metal catalysis, particularly with palladium, copper, and rhodium complexes. While these catalysts are powerful tools for forming the intricate bicyclic structure, their efficacy can be hampered by deactivation. The very nature of the pyridine moiety, with its electron-rich nitrogen atom, presents an inherent challenge, often leading to catalyst inhibition or poisoning. This guide will walk you through the common modes of catalyst deactivation and provide systematic approaches to troubleshooting these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My palladium-catalyzed reaction is sluggish, stalls before completion, or fails entirely. What are the likely causes related to the catalyst?
A1: Stalled or failed reactions are frequently linked to the deactivation of the palladium catalyst. Several factors, often interconnected, can be at play.
Underlying Causes & Mechanistic Insights:
-
Pyridine Poisoning: The lone pair of electrons on the nitrogen atom of the pyrazolo[1,5-a]pyridine product (or pyridine-containing starting materials) can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive. This is a well-documented issue in the synthesis of nitrogen-containing heterocycles.
-
Reduction to Palladium Black: The active Pd(0) or Pd(II) species can be reduced to bulk palladium metal (palladium black), which has minimal catalytic activity. This is often observed as a black precipitate in the reaction vessel. High temperatures and insufficient ligand concentration can accelerate this process.
-
Ligand Degradation: The phosphine ligands, crucial for stabilizing the palladium center and facilitating the catalytic cycle, can themselves be susceptible to degradation, particularly at elevated temperatures or in the presence of certain reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocol: Ligand Screening
-
Setup: In parallel reaction vials, set up the reaction with your standard conditions.
-
Catalyst System: In each vial, use the same palladium precursor (e.g., Pd(OAc)₂, 2 mol%) but vary the ligand (4 mol%). Include a range of ligands such as:
-
A standard triphenylphosphine (PPh₃)
-
A chelating bisphosphine like Xantphos
-
Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos).
-
-
Execution: Run the reactions under identical conditions (temperature, concentration, time).
-
Analysis: Monitor the reactions by LC-MS or GC-MS to determine the conversion to the desired pyrazolo[1,5-a]pyridine.
-
Evaluation: Compare the performance of the different ligands. Bulky ligands often provide steric shielding for the palladium center, preventing strong coordination with the pyridine nitrogen.
Q2: I'm observing the formation of byproducts, and my desired product yield is low. Could this be related to catalyst deactivation?
A2: Yes, the formation of specific byproducts can be a direct indicator of catalyst deactivation or off-cycle reactions.
Common Byproducts and Their Link to Catalyst Issues:
| Byproduct Type | Potential Cause Related to Catalyst |
| Homocoupling of Starting Materials | Can occur when the desired cross-coupling is slow due to a partially deactivated catalyst. |
| Protodehalogenation/Decomposition of Starting Material | May indicate that the catalyst is not efficiently promoting the desired reaction, allowing side reactions to dominate. |
| Products from Ligand Arylation | In some cases, the ligand itself can react, indicating catalyst instability. |
Preventative Measures:
-
Purity of Starting Materials: Ensure that starting materials, particularly N-aminopyridinium ylides, are pure and free from decomposition products that could act as catalyst poisons. Recrystallization or column chromatography of starting materials is recommended.
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can oxidize and deactivate Pd(0) catalysts.
-
Solvent Choice: Use high-purity, anhydrous solvents. Water and other protic impurities can interfere with the catalytic cycle.
Q3: My reaction works well on a small scale, but I'm having trouble with reproducibility and yield upon scale-up. What should I consider?
A3: Scale-up issues often magnify underlying problems with catalyst stability that may not be apparent on a smaller scale.
Key Considerations for Scale-Up:
-
Mass and Heat Transfer: In larger reaction vessels, inefficient stirring and uneven heating can create localized "hot spots" where the catalyst may decompose more rapidly, leading to the formation of palladium black.
-
Purity of Reagents at Scale: Impurities in larger batches of starting materials or solvents can have a more pronounced poisoning effect on the catalyst.
-
Catalyst Loading: While it may be tempting to reduce catalyst loading on a larger scale for cost reasons, this can sometimes lead to lower yields if the catalyst has a limited number of turnovers before deactivating.
Troubleshooting Strategy for Scale-Up:
Caption: Key considerations for scaling up catalyzed reactions.
Advanced Topic: Catalyst Regeneration
While preventing deactivation is the primary goal, in some cases, particularly in process chemistry, regeneration of the catalyst may be an option.
Q4: Can I regenerate my deactivated palladium catalyst?
A4: Regeneration of palladium catalysts can be complex and is highly dependent on the nature of the deactivation.
-
Palladium Black: If the deactivation is primarily due to the formation of palladium black, it is generally not practical to regenerate the catalyst in situ for subsequent runs in a research setting. The focus should be on preventing its formation in the first place.
-
Poisoned Catalyst: For catalysts poisoned by strongly coordinating species, regeneration can be challenging. In some industrial processes, spent catalysts are treated under specific conditions to remove poisons. For example, a deactivated Pd/C catalyst from a debenzylation reaction was regenerated using a chloroform and glacial acetic acid wash, which was shown to restore its activity by removing blocking residues.[1] However, developing a reliable regeneration protocol requires significant investigation and may not be feasible for all systems.
General Protocol for Catalyst Regeneration (Example: Pd/C)
Note: This is a generalized procedure and must be adapted and optimized for your specific catalyst and reaction system.
-
Recovery: After the reaction, carefully filter the heterogeneous catalyst (e.g., Pd/C) from the reaction mixture.
-
Washing: Wash the catalyst extensively with a solvent that dissolves the product and byproducts but not the catalyst itself.
-
Treatment: Based on the suspected poison, a chemical treatment may be employed. For organic residues, a wash with a strong acid or base, followed by thorough washing with water and a solvent like ethanol, may be effective. For some poisons, a high-temperature treatment under a controlled atmosphere may be necessary.
-
Drying: Dry the catalyst thoroughly under vacuum before attempting to reuse it.
-
Testing: Evaluate the activity of the regenerated catalyst on a small scale to determine if its performance has been restored.
Summary of Key Deactivation Pathways and Preventative Measures
| Deactivation Pathway | Key Indicators | Preventative Measures |
| Pyridine Poisoning | Sluggish reaction, stalling | Use of bulky, electron-rich ligands (e.g., Buchwald-type). |
| Palladium Black Formation | Black precipitate | Lower reaction temperature, increase ligand-to-palladium ratio, ensure inert atmosphere. |
| Ligand Degradation | Formation of unexpected byproducts | Use more thermally stable ligands, avoid excessively high temperatures. |
| Poisoning by Impurities | Inconsistent results, low yield | Purify starting materials and solvents, ensure all reagents are of high quality. |
By systematically evaluating these potential causes of catalyst deactivation, researchers can effectively troubleshoot and optimize the synthesis of pyrazolo[1,5-a]pyridines, leading to more efficient and robust synthetic methods.
References
- Kumar, A., et al. (2014). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances, 4(41), 21353-21367.
- Hsiao, P.-Y., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 87(15), 9851–9863.
- Wang, Y., Dong, X., & Larock, R. C. (2003). Synthesis of Naturally Occurring Pyridine Alkaloids via Palladium-Catalyzed Coupling/Migration Chemistry. The Journal of Organic Chemistry, 68(8), 3090–3098.
- Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2934–2943.
- Chen, C.-Y., et al. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. The Journal of Organic Chemistry, 81(17), 7589–7598.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Baroliya, P. K., & Patel, K. D. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(16), 11068-11089.
- Chen, C.-Y., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836–13853.
- Reichert, E. C. (2021). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Zhong, S., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 8(15), 4145-4150.
- Yu, J.-Q., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 529(7585), 195–199.
- Macia, B., et al. (2010). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2010(28), 5462-5468.
- Zhang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1548.
- Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines.
- Abdel-monem, M. I., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53.
- Tiwari, G., et al. (2023). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports, 13(1), 12345.
- Singh, P. P., et al. (2022). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Journal of Heterocyclic Chemistry, 59(9), 1537-1558.
- El-Sayed, N. N. E., et al. (2022). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Journal of the Iranian Chemical Society, 19(11), 4747-4765.
- Castillo, J. C., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 25(18), 4235.
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Elsevier.
- Smith, A. B., & Jones, C. D. (2021). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 25(10), 2145–2160.
- Housecroft, C. E. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11089.
- Li, J., et al. (2022). The synthesis of acylated pyrazolo[1,5‐a]pyridine derivatives from N‐aminopyridinium salts and enaminones. Journal of Heterocyclic Chemistry, 59(10), 1789-1796.
- Zhong, S., et al. (2022). Synthesis of cyanated pyrazolo[1,5‐a]pyridines utilizing N‐aminopyridinium salts as 1,3‐dipole and nitrogen source. Chinese Journal of Chemistry, 40(18), 2165-2170.
- Vanelle, P., & Redon, S. (2024). Simple and green synthesis of 3‐acyl‐pyrazolo [1,5‐ a ]pyridines: [3+2] through cycloaddition of N ‐aminopyridines and enaminones. Journal of Heterocyclic Chemistry.
Sources
Technical Support Center: Solvent Effects on Pyrazolo[1,5-a]Pyridine Formation
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. My goal is to move beyond simple protocols and provide a deeper understanding of the underlying principles, specifically focusing on how solvent selection can dramatically influence your reaction outcomes. As an application scientist, I've seen firsthand how a logical, mechanism-driven approach to solvent choice can be the key to unlocking high yields and purity.
This document is structured as a series of frequently asked questions and troubleshooting scenarios you might encounter in the lab. We will explore the causality behind solvent effects, ensuring that your experimental design is both robust and efficient.
Core Concept: The Mechanism Dictates the Solvent Choice
The most common and versatile route to the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition reaction between an N-iminopyridinium ylide and a suitable dipolarophile, such as an alkyne or an electron-deficient alkene.[1][2][3] The reaction proceeds in two conceptual stages, and the solvent can influence each differently:
-
Ylide Formation: An N-aminopyridine is activated to form the reactive 1,3-dipole, the N-iminopyridinium ylide. This step can be sensitive to the solvent's ability to facilitate the initial activation and stabilize the resulting ylide.
-
Cycloaddition: The ylide reacts with the dipolarophile in a concerted, pericyclic reaction.
Generally, concerted 1,3-dipolar cycloadditions experience minimal solvent effects because the polarity does not change significantly between the reactants and the transition state.[4] However, if the reaction pathway has any stepwise character involving charged, zwitterionic intermediates, the solvent's polarity and coordinating ability become critically important for stabilizing these species and lowering the activation energy.[5][6]
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction rate is extremely slow or stalling completely. How do I choose a solvent to improve the kinetics?
Answer: This is a classic problem often rooted in poor stabilization of the reaction's transition state (TS). The nature of the TS—whether it's neutral and pericyclic or charged and stepwise—is the critical factor.
-
Expert Insight: While the textbook [3+2] cycloaddition is concerted, substrate electronics can push the mechanism towards a more asynchronous or even stepwise path. If your dipolarophile is highly electron-deficient and your ylide is electron-rich, a zwitterionic intermediate becomes more likely. Such intermediates are poorly stabilized in nonpolar solvents, leading to a high activation barrier.
-
Troubleshooting Steps:
-
Assess Polarity: If you are using a nonpolar solvent like toluene or cyclohexane, the first step is to switch to a polar aprotic solvent. Acetonitrile (MeCN) is an excellent starting point, as it is polar enough to stabilize charged species without the complexities of hydrogen bonding.[1][3] Other common choices include DMF and DMSO.
-
Consider a Protic Solvent (with caution): If a polar aprotic solvent doesn't yield improvement, a polar protic solvent like ethanol (EtOH) or even acetic acid (AcOH) could be beneficial, especially if proton transfer is involved in the formation of the reactive ylide.[2] However, be aware that protic solvents can also hydrogen-bond to your ylide, potentially deactivating it.
-
Solventless Conditions: For some substrates, thermal, solvent-free conditions can provide the necessary energy to overcome the activation barrier and often result in higher yields and shorter reaction times compared to in-solvent methods.[7]
-
Q2: I'm getting a good conversion, but the reaction is messy with multiple side products. Can the solvent improve selectivity?
Answer: Absolutely. Solvent choice is a powerful tool for controlling selectivity by differentially stabilizing the transition states of competing reaction pathways.
-
Expert Insight: Side products often arise from the decomposition of the N-iminopyridinium ylide or from alternative, undesired reaction pathways that may be more polar than your desired cycloaddition.
-
Troubleshooting Steps:
-
"De-polarize" the Environment: If you are running the reaction in a highly polar solvent like DMSO or DMF and observing side products, try switching to a medium-polarity solvent like acetonitrile or even a less polar one like toluene or dichloromethane (DCM). This can disfavor polar side reactions, allowing the desired, less polar [3+2] cycloaddition pathway to dominate.
-
Control Basicity/Acidity: Pyridine itself is a polar aprotic solvent that can act as a base.[8][9] If your reaction medium contains acidic or basic impurities, or if the solvent itself can participate in acid-base chemistry, it may catalyze decomposition. Using a clean, anhydrous, and non-reactive solvent is crucial.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. A less polar solvent may require higher temperatures, so there is a trade-off to optimize. A systematic approach is best.
-
Q3: What is a reliable starting point for solvent selection?
Answer: Based on numerous reports, a polar aprotic solvent is the most common and successful choice for this transformation.
-
Recommendation: Acetonitrile (MeCN) is the recommended starting point for most pyrazolo[1,5-a]pyridine syntheses via [3+2] cycloaddition.[1][3] It provides a good balance of polarity to support the reaction without the strong coordinating effects of DMF or DMSO, which can sometimes hinder reactivity.
-
Data Summary: The choice of solvent can dramatically impact reaction efficiency. While a full kinetic study is often impractical, comparing reaction times and yields provides valuable insight.
| Solvent Category | Example Solvents | Typical Effect on Rate & Yield | Rationale & Citations |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Generally Favorable. Often provides the best balance of reaction rate and cleanliness. | Stabilizes polar intermediates/transition states without H-bonding. Acetonitrile is a common default.[1][3] DMSO can be effective when other solvents fail.[10] |
| Polar Protic | Ethanol, Acetic Acid | Variable. Can accelerate reactions involving proton transfer but may slow others via H-bonding. | Ethanol is often used for preparing starting materials.[1][2] Acetic acid can act as a promoter.[2] |
| Nonpolar | Toluene, Dichloromethane | Generally Slower. May improve selectivity by disfavoring polar side reactions. | The core cycloaddition is often insensitive to polarity, but formation of the reactive ylide may be slow.[4][5] Toluene is used in some protocols.[11] |
| Solvent-Free | N/A (Thermal/Neat) | Potentially Fastest. Can provide high yields rapidly but may require higher temperatures. | Avoids all solvent-solute interactions; driven by thermal energy.[7] |
Experimental Protocol: Systematic Solvent Screening
To rigorously determine the optimal solvent for your specific substrates, a parallel screening experiment is the most efficient approach.
Objective: To identify the solvent that provides the highest yield and purity of the desired pyrazolo[1,5-a]pyridine product in a reasonable timeframe.
Materials:
-
N-aminopyridine derivative
-
Dipolarophile (alkyne or alkene)
-
Candidate Solvents (anhydrous): Toluene, Dichloromethane (DCM), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Ethanol (EtOH)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Parallel reaction vials or tubes
-
Stir plate with heating capabilities
-
TLC plates and analytical standards (if available)
-
LC-MS or GC-MS for accurate conversion/yield analysis
Procedure:
-
Preparation: In an inert atmosphere glovebox or using a manifold, add the N-aminopyridine derivative (1.0 eq) and the dipolarophile (1.1-1.2 eq) to five separate, dry reaction vials equipped with stir bars.
-
Solvent Addition: To each vial, add one of the candidate solvents (Toluene, DCM, MeCN, DMF, EtOH) to achieve a standard concentration (e.g., 0.1 M).
-
Reaction Initiation: Seal the vials, remove them from the inert atmosphere (if necessary), and place them in a heating block set to a standard starting temperature (e.g., 80 °C). Begin stirring simultaneously.
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by TLC and/or LC-MS to monitor the consumption of starting material and the formation of the product.
-
Analysis: Compare the conversion, product purity, and side product profile for each solvent at each time point.
Final Recommendations
The synthesis of pyrazolo[1,5-a]pyridines is a robust and widely used transformation. However, achieving optimal results requires a thoughtful approach to reaction conditions, with solvent selection being paramount. Always begin your optimization with a logical screening process guided by the potential reaction mechanism. Start with acetonitrile, but be prepared to explore other options based on your specific results. By understanding why a solvent works, you can troubleshoot effectively and develop a truly reliable synthetic protocol.
References
- Wikipedia contributors. (2024). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]
- El-Ghandour, A. H., K. M. A. K., Ramiz, M. M., & El-Sattar, N. E. A. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7339–7350. [Link]
- El-Ghandour, A. H., K. M. A. K., Ramiz, M. M., & El-Sattar, N. E. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13695–13703. [Link]
- Huisgen, R. (1980). Cycloaddition mechanism and the solvent dependence of rate. Pure and Applied Chemistry, 52(10), 2283-2302. [Link]
- Yamamoto, Y., & Maeda, S. (2023). Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models. ChemPhysChem, 24(1), e202200494. [Link]
- Hertwig, H., & Gasteiger, J. (1998). Influence of Reactant Polarity on the Course of (4 + 2) Cycloadditions. The Journal of Organic Chemistry, 63(20), 6943-6951. [Link]
- Sikdar, A., Sharma, A., & Patel, B. K. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1865-1893. [Link]
- Elmaaty, T. A., & El-Taweel, F. M. (2022). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Journal of Heterocyclic Chemistry, 59(8), 1339-1361. [Link]
- El-Ghandour, A. H., K. M. A. K., Ramiz, M. M., & El-Sattar, N. E. A. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7339-7350. [Link]
- Cossío, F. P., Morao, I., Jiao, H., & Schleyer, P. V. R. (1999). Influence of Reactant Polarity on the Course of the Inverse-Electron-Demand Diels−Alder Reaction. A DFT Study of Regio- and Stereoselectivity, Presence of Lewis Acid Catalyst, and Inclusion of Solvent Effects in the Reaction between Nitroethene and Substituted Ethenes. The Journal of Organic Chemistry, 64(16), 5867-5875. [Link]
- Wieczorek, M., Giebułtowicz, J., & Sławiński, J. (2021).
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
- Portilla, J., & Quiroga, J. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 25(21), 5192. [Link]
- Kendall, J. D., & Katritzky, A. R. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. [Link]
- ResearchGate. (n.d.). Reaction in the presence of aprotic solvent. Reagent and condition: Toluene, 110 °C, 12 h.[Link]
- Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic. [Link]
- Abdelhamid, A. O., El-Idreesy, T. T., Abdelriheem, N. A., & Dawoud, H. R. M. (2016). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidines, Azolo[3,4-d]pyridiazines, and Thieno[2,3-b]pyridines Containing Triazole Moiety. Journal of Heterocyclic Chemistry, 53(3), 710-717. [Link]
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. publications.iupac.org [publications.iupac.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
How to avoid byproduct formation in Suzuki couplings of pyrazolo[1,5-a]pyridines
Technical Support Center: Suzuki Couplings of Pyrazolo[1,5-a]pyridines
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with pyrazolo[1,5-a]pyridine scaffolds. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common side reactions. We will move beyond simple protocols to explore the mechanistic origins of byproduct formation, providing you with the expert insights needed to rationalize your experimental choices and achieve high-yielding, clean transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts I should expect when running a Suzuki coupling with a pyrazolo[1,5-a]pyridine, and what causes them?
When working with heteroaromatic systems like pyrazolo[1,5-a]pyridines, you are likely to encounter three primary classes of byproducts that compete with your desired cross-coupling. Understanding their origin is the first step toward suppression.
-
Protodeboronation: This is the protonolysis of the organoboron reagent (Ar-B(OH)₂) to yield a simple arene (Ar-H).[1] It is a major competing pathway that consumes your nucleophilic partner, reducing the overall yield and generating impurities that can be difficult to separate.[2] The pyrazolo[1,5-a]pyridine ring itself, if it is the boronic acid partner, can be susceptible to this side reaction.
-
Homocoupling: This side reaction involves the coupling of two molecules of the organoboron reagent to form a symmetrical biaryl (Ar-Ar). This process is often, though not exclusively, mediated by the presence of oxygen, which can re-oxidize the Pd(0) catalyst in a competing catalytic cycle.[3] It can also occur through other pathways, particularly with highly reactive catalyst systems or electron-deficient boronic acids.[4]
-
Hydrodehalogenation (or Dehalogenation): This involves the replacement of the halide on your pyrazolo[1,5-a]pyridine electrophile with a hydrogen atom. This is mechanistically related to protodeboronation and consumes your electrophilic partner. It can be particularly problematic with electron-rich or sterically hindered pyrazolo[1,5-a]pyridines and is often promoted by certain bases or sources of hydride.
Q2: My main byproduct is the protodeboronated arene from my boronic acid. Why is this happening so readily, and how can I prevent it?
Protodeboronation is a pervasive issue, especially with heteroaromatic boronic acids.[1] The rate and mechanism are highly dependent on pH, catalyst, and the electronic nature of the substrate.[5][6] For pyridine-like heterocycles, the mechanism can be complex; unlike simple arylboronic acids that often decompose fastest at high pH, some nitrogen-containing heterocycles show maximum decomposition rates at neutral pH due to the formation of highly reactive zwitterionic intermediates.[2]
Core Strategy: The key to suppressing protodeboronation is to ensure the rate of the desired catalytic cycle (specifically transmetalation) is significantly faster than the rate of boronic acid decomposition.
Here are actionable solutions, moving from simple adjustments to more robust strategic changes.
| Parameter | Problematic Condition | Recommended Solution | Mechanistic Rationale |
| Boron Reagent | Standard Boronic Acid | Use Potassium Trifluoroborate Salts (ArBF₃K) or MIDA Boronates. | These reagents act as "slow-release" sources of the boronic acid under the reaction conditions.[1][7] This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing its decomposition over the course of the reaction.[2] |
| Base | Strong, aqueous bases (e.g., NaOH, KOH) | Use weaker, non-nucleophilic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] | Strong hydroxide bases can accelerate base-catalyzed protodeboronation pathways.[6] Weaker carbonate or phosphate bases provide sufficient activity for transmetalation while minimizing boronic acid decomposition. |
| Solvent | Protic or aqueous solvent mixtures (e.g., Dioxane/H₂O) | Use anhydrous solvents (e.g., Toluene, Dioxane, 2-MeTHF) if possible. | Water is the proton source for protodeboronation.[2] Removing it from the system can dramatically slow this side reaction, although it may also slow the Suzuki coupling itself, requiring other adjustments. |
| Catalyst/Ligand | Standard, less active ligands (e.g., PPh₃) | Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos).[2] | These ligands accelerate the rate-determining steps of the Suzuki cycle, particularly reductive elimination.[6] By speeding up the productive coupling, the catalyst turns over faster, outcompeting the slower protodeboronation side reaction. |
| Temperature | High temperatures (e.g., >100 °C) | Run the reaction at the lowest temperature that allows for efficient coupling (e.g., 60-80 °C). | Decomposition pathways like protodeboronation have their own activation energies. Lowering the temperature can disproportionately slow the undesired side reaction compared to the catalytically driven main reaction.[2] |
Q3: I am observing significant homocoupling of my boronic acid partner. How do I address this?
Boronic acid homocoupling is a strong indicator that a competing oxidative cycle is occurring. The most common culprit is dissolved oxygen, which can intercept the Pd(0) catalyst.
Caption: Troubleshooting workflow for homocoupling.
Key Actions:
-
Rigorous Degassing: Before adding your catalyst, ensure your solvent and reaction mixture are thoroughly deoxygenated. A common and effective method is to bubble argon or nitrogen gas through the solution for 20-30 minutes. For maximum efficiency, use three "freeze-pump-thaw" cycles.
-
Stoichiometry Control: While a slight excess of the boronic acid is common (1.1-1.5 equivalents), a very large excess can favor side reactions like homocoupling.
-
Use a Highly Active Catalyst: As with protodeboronation, accelerating the desired cross-coupling is a powerful strategy. Highly active catalysts, such as those formed with Buchwald's biarylphosphine ligands or N-heterocyclic carbenes (NHCs), can promote the desired reaction so efficiently that the homocoupling pathway cannot compete.[8]
Q4: My pyrazolo[1,5-a]pyridine halide is being reduced (hydrodehalogenation) instead of coupling. How do I prevent this?
Hydrodehalogenation is a frustrating side reaction that leads directly to a loss of your starting electrophile. This is a known issue for related heterocyclic systems. A study on the closely related pyrazolo[1,5-a]pyrimidin-5-ones found that the choice of catalyst and ligand system was critical to prevent this "debromination" reaction.[9]
Proven Solution:
-
Employ a Specialized Catalyst System: For a 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, researchers found that a catalyst system of XPhosPdG2 (a pre-catalyst) in combination with additional XPhos ligand was highly effective at preventing the debromination side reaction and promoting the desired C-3 arylation.[9] This combination generates a highly active and stable Pd(0) species that favors the oxidative addition/cross-coupling pathway over the competing reduction pathway.
General Recommendations:
-
Base Selection: Avoid bases that can act as hydride donors. While less common, some amine bases or impurities can contribute to reduction. Sticking to inorganic bases like K₃PO₄ or K₂CO₃ is generally safer.
-
Solvent Purity: Ensure your solvent is anhydrous and free of potential reducing agents.
Experimental Protocols
Protocol 1: General Method for Suzuki Coupling of a Halogenated Pyrazolo[1,5-a]pyridine with a Potassium Aryltrifluoroborate
This protocol is designed as a robust starting point to minimize protodeboronation.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazolo[1,5-a]pyridine halide (1.0 equiv.), the potassium aryltrifluoroborate (1.3 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%) and the supporting ligand (e.g., SPhos, 4 mol%).
-
Solvent and Degassing: Add anhydrous 1,4-dioxane to achieve a concentration of ~0.1 M. Seal the vial with a Teflon-lined cap. Sparge the mixture with a gentle stream of argon for 20 minutes.
-
Reaction: Place the vial in a pre-heated heating block at 80 °C. Stir for 12-24 hours.
-
Work-up and Analysis: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate. Concentrate the filtrate and analyze by LCMS and ¹H NMR to determine conversion and byproduct profile. Purify by column chromatography.
Protocol 2: Recommended Conditions for Challenging Couplings Prone to Hydrodehalogenation
Adapted from methodologies proven effective for related heterocycles.[9]
-
Reagent Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add the pyrazolo[1,5-a]pyridine bromide (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst XPhosPdG2 (5 mol%) and additional XPhos ligand (5 mol%).
-
Solvent and Degassing: Add a 4:1 mixture of EtOH/H₂O to achieve a concentration of ~0.2 M.[10] Sparge the mixture with argon for 20 minutes.
-
Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Monitor by TLC or LCMS.
-
Work-up and Analysis: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Analyze and purify as described in Protocol 1.
Mechanistic Overview & Side Reaction Entry Points
The following diagram illustrates the primary Suzuki-Miyaura catalytic cycle and highlights where the key side reactions—protodeboronation, homocoupling, and hydrodehalogenation—divert the catalytic species or consume starting materials.
Caption: Suzuki cycle with key byproduct pathways.
References
- Cammidge, A. N., et al. (2022). The proposed mechanism for protodeboronation of arylboronic acids.
- Cox, B., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
- Wikipedia.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
- Mercedes, C. G., et al. (2022). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Magnetochemistry. [Link]
- Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
- Chemistry Unleashed by Dr. Anaji. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- St. John-Campbell, S.
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Hethcox, J. C., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important heterocyclic aldehyde. As a key building block in medicinal chemistry, the robust and scalable synthesis of this compound is of paramount importance.[1]
Introduction to the Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] In the context of Pyrazolo[1,5-a]pyridine, this reaction offers a direct and efficient route to introduce a carbaldehyde group at the C-3 position, yielding the target molecule, this compound. The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide - DMF) and a halogenating agent (commonly phosphorus oxychloride - POCl₃), acts as the electrophile.[3]
The pyrazolo[1,5-a]pyridine ring system is sufficiently electron-rich to undergo this formylation, with the reaction showing high regioselectivity for the C-3 position.[5] This regioselectivity is a key advantage for synthetic applications, ensuring the desired isomer is obtained as the major product.
Visualizing the Workflow: From Starting Material to Final Product
To provide a clear overview of the synthetic process, the following diagram illustrates the key stages involved in the synthesis and purification of this compound.
Caption: A streamlined workflow for the synthesis of this compound.
Detailed Experimental Protocol: Gram-Scale Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of this compound on a gram scale. This protocol is based on established Vilsmeier-Haack procedures and has been optimized for yield and purity.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Pyrazolo[1,5-a]pyridine | 118.14 | 5.0 g | 42.3 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 25 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5.0 mL | 54.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - |
| Crushed Ice | - | ~200 g | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | ~50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Silica Gel (for column chromatography) | - | As needed | - |
| Eluent for Chromatography (e.g., Hexanes:Ethyl Acetate) | - | As needed | - |
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (25 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (5.0 mL, 54.0 mmol) dropwise to the stirred DMF via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow to white solid Vilsmeier reagent may be observed.
-
-
Formylation Reaction:
-
Dissolve Pyrazolo[1,5-a]pyridine (5.0 g, 42.3 mmol) in anhydrous dichloromethane (DCM) (50 mL).
-
Add the solution of Pyrazolo[1,5-a]pyridine to the pre-formed Vilsmeier reagent at 0 °C dropwise over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring. This step is exothermic and should be performed in a well-ventilated fume hood.
-
Stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Carefully neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine) (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[6][7]
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Characterization:
-
Appearance: Typically a yellow to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, -CHO), 8.50 (d, J = 7.2 Hz, 1H), 8.20 (s, 1H), 7.60 (d, J = 8.8 Hz, 1H), 7.25-7.15 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 185.0, 148.5, 142.0, 130.0, 128.5, 118.0, 115.5, 114.0.
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier reagent preparation resulted in a thick, unstirrable slurry. What should I do?
A1: This can happen, especially on a larger scale.
-
Causality: The Vilsmeier reagent can precipitate out of solution, especially at low temperatures and high concentrations.
-
Solution:
-
Increase Solvent Volume: Add more anhydrous DMF to the reaction mixture to improve solubility.
-
Mechanical Stirring: For larger scales, switch from a magnetic stirrer to an overhead mechanical stirrer which can handle thicker slurries.
-
Temperature Control: While the initial addition of POCl₃ should be done at 0 °C, you can allow the temperature to rise slightly (to around 10-15 °C) to improve solubility, but be cautious as the reaction is exothermic.
-
Q2: The formylation reaction is very slow or incomplete. How can I improve the conversion?
A2: Several factors can influence the reaction rate.
-
Causality: The Pyrazolo[1,5-a]pyridine may not be sufficiently activated, or the Vilsmeier reagent may have decomposed.
-
Solution:
-
Reagent Quality: Ensure that the DMF and POCl₃ are anhydrous and of high purity. Moisture will decompose the Vilsmeier reagent.
-
Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) after the initial addition can significantly increase the reaction rate. Monitor the reaction closely by TLC.
-
Stoichiometry: A slight excess of the Vilsmeier reagent (1.2-1.5 equivalents relative to the substrate) can drive the reaction to completion.
-
Q3: I am observing the formation of a significant amount of byproducts. What are they and how can I minimize them?
A3: Byproduct formation is a common challenge in Vilsmeier-Haack reactions.
-
Causality: Potential byproducts include di-formylated products or chlorinated species. Over-reaction or side reactions of the Vilsmeier reagent can lead to their formation.
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent. A large excess can lead to di-formylation.
-
Temperature Control: Maintain a controlled reaction temperature. Higher temperatures can sometimes promote side reactions.
-
Order of Addition: Adding the substrate solution to the pre-formed Vilsmeier reagent can sometimes help in controlling the reaction and minimizing byproducts.
-
Q4: The work-up procedure is difficult, with the formation of an emulsion during extraction. How can I resolve this?
A4: Emulsions are common during the work-up of Vilsmeier-Haack reactions.
-
Causality: The presence of salts and polar byproducts can stabilize emulsions between the aqueous and organic layers.
-
Solution:
-
Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the entire mixture through a pad of celite can sometimes help to break up the emulsion.
-
Patience: Allowing the separatory funnel to stand for an extended period can lead to the separation of layers.
-
Scaling Up the Synthesis: Key Considerations and Safety
Transitioning from a gram-scale synthesis to a pilot plant or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Process Safety in Scale-Up:
The Vilsmeier-Haack reaction is exothermic, and the thermal stability of the Vilsmeier reagent and the reaction mixture is a critical safety concern, especially on a large scale.[8][9][10][11]
-
Thermal Hazard Analysis: It is highly recommended to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or reaction calorimetry to understand the thermal profile of the reaction. This will help in designing an appropriate cooling system and emergency procedures.
-
Controlled Addition: The addition of POCl₃ to DMF should be slow and controlled, with efficient cooling to manage the exotherm. On a larger scale, a jacketed reactor with a reliable cooling system is essential.
-
Quenching: The quenching of the reaction mixture with ice/water is also highly exothermic and requires careful control to prevent a runaway reaction. The quench should be performed by adding the reaction mixture to the ice/water, not the other way around.
Optimization for Scale-Up:
| Parameter | Lab Scale (grams) | Pilot/Manufacturing Scale (kgs) | Rationale and Key Considerations |
| Reagent Addition | Dropwise via dropping funnel | Controlled pumping via addition line | Ensures better temperature control and avoids localized hotspots. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer/impeller | Essential for efficient mixing of heterogeneous mixtures and heat transfer. |
| Temperature Control | Ice bath | Jacketed reactor with a cooling/heating unit | Provides precise and reliable temperature control throughout the process. |
| Work-up | Separatory funnel | Jacketed reactor with a bottom outlet valve | Facilitates safer and more efficient handling of large volumes. |
| Purification | Flash column chromatography | Crystallization or preparative HPLC | Column chromatography is often not practical for large quantities. Developing a crystallization protocol is highly desirable for scalability and cost-effectiveness. |
Visualizing the Decision Process for Scale-Up:
The following diagram outlines the logical steps and considerations when planning the scale-up of the Vilsmeier-Haack formylation of Pyrazolo[1,5-a]pyridine.
Caption: A decision-making workflow for the safe and efficient scale-up of the synthesis.
References
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH.
- Wiley-VCH 2007 - Supporting Inform
- A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
- Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
- This compound - Chem-Impex.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Form
- Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum - ChemicalBook.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchG
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine deriv
- Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory | Organic Process Research & Development - ACS Public
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal.
- Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde - Benchchem.
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions.
- Supporting Inform
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC - PubMed Central.
- 5 Combin
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Inform
- Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes | Organic Process Research & Development - ACS Public
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- 3 - Organic Syntheses Procedure.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.
- Purification: How to Run a Flash Column - Department of Chemistry : University of Rochester.
- Vilsmeier-Haack Transform
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Purification of Organic Compounds by Flash Column Chrom
- Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety - ResearchG
- Note Reactions of Vilsmeier Haack reagent with arom
- Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION - ResearchG
Sources
- 1. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in Pyrazolo[1,5-a]pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of Pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation and characterization of impurities during the synthesis of this important heterocyclic scaffold. Our goal is to provide you with practical, field-proven insights to ensure the integrity and purity of your compounds.
Introduction: The Challenge of Purity in Heterocyclic Synthesis
The synthesis of complex heterocyclic systems like Pyrazolo[1,5-a]pyridines is often a multi-step process where the potential for side reactions and the formation of impurities is significant. These impurities can arise from various sources, including the starting materials, intermediates, by-products of the main reaction, and degradation of the final product.[1] In the context of pharmaceutical development, the identification and control of such impurities are not just a matter of scientific rigor but a critical regulatory requirement.[1] This guide will provide a structured approach to troubleshooting common issues and characterizing the impurities you may encounter.
Troubleshooting Guide: From Unexpected Results to Confirmed Structures
This section is organized in a question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: Multiple Spots on TLC After Reaction, Close in Rf to the Product
Question: I've just completed the synthesis of a Pyrazolo[1,5-a]pyridine derivative via the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound, and my TLC plate shows multiple spots close to the expected product Rf. What are the likely impurities?
Answer: This is a very common scenario, and the most probable impurities are regioisomers .
-
Causality: The reaction between an unsymmetrical 1,3-dicarbonyl compound and a 3-aminopyrazole can proceed via two different pathways, leading to the formation of two distinct regioisomers. The regioselectivity is influenced by the relative nucleophilicity of the exocyclic amino group versus the endocyclic nitrogen of the pyrazole ring, as well as the electrophilicity of the two carbonyl carbons in the dicarbonyl compound. While some reaction conditions can favor one isomer, the formation of a mixture is a frequent outcome.[2][3][4]
-
Troubleshooting & Characterization Workflow:
-
Initial Assessment (LC-MS): The first step is to obtain a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of your crude reaction mixture. The regioisomers will have the same mass, so you should see multiple peaks in your chromatogram with the same m/z value. This provides strong evidence for the presence of isomers.
-
Purification (Column Chromatography): Carefully perform column chromatography to separate the different isomers.[5] It is crucial to use a solvent system that provides good separation on the TLC plate. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective.[5] Collect fractions and analyze them by TLC to isolate each compound in its pure form.
-
Structural Elucidation (NMR Spectroscopy): The definitive identification of each regioisomer is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, along with 2D techniques like NOESY or HMBC.
-
1H NMR: The chemical shifts of the protons on the pyrimidine ring will be different for each isomer. For example, in 5-methyl and 7-methylpyrazolo[1,5-a]pyrimidines, the chemical shifts of the remaining ring protons and the methyl groups are distinct.
-
13C NMR: The carbon chemical shifts, especially of the methyl groups and the carbons in the pyrimidine ring, can be a reliable way to distinguish between isomers.[6]
-
NOESY/HMBC: These 2D NMR experiments can show through-space correlations (NOESY) or long-range C-H couplings (HMBC), which can definitively establish the connectivity and spatial arrangement of the atoms, thus confirming the structure of each isomer.
-
-
Illustrative Example: Distinguishing 5- and 7-substituted isomers For a hypothetical 5-methyl-7-phenyl vs. 7-methyl-5-phenylpyrazolo[1,5-a]pyridine, a NOESY experiment might show a correlation between the methyl protons and a proton on the pyrimidine ring in one isomer, which would be absent in the other.
-
Issue 2: A Persistent Impurity with a Mass of [M+16] in the Mass Spectrum
Question: After purification, I have a persistent impurity that shows a mass of [M+16] in the mass spectrum. What could this be?
Answer: An [M+16] peak is a strong indicator of an N-oxide impurity .
-
Causality: N-oxides can form through the oxidation of the nitrogen atoms in the heterocyclic rings. This can happen under several circumstances:
-
If the reaction is performed under an oxygen atmosphere or if oxidizing agents are used (e.g., in some cross-dehydrogenative coupling reactions).[7][8]
-
During workup or storage if the compound is exposed to air and light, especially if residual oxidizing agents are present.
-
The pyridine-like nitrogen atoms in the pyrazolo[1,5-a]pyridine scaffold are susceptible to oxidation.
-
-
Troubleshooting & Characterization Workflow:
-
Confirmation (High-Resolution Mass Spectrometry): Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the [M+16] ion. The addition of an oxygen atom will be evident from the exact mass.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: The formation of an N-oxide will cause a downfield shift of the protons and carbons adjacent to the oxidized nitrogen atom in the 1H and 13C NMR spectra.[9]
-
IR Spectroscopy: N-oxides typically show a characteristic N-O stretching vibration in the infrared (IR) spectrum, often in the region of 1200-1350 cm-1.
-
-
Prevention and Removal:
-
Prevention: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is occurring during the synthesis.
-
Removal: N-oxides can sometimes be removed by chromatography, but their polarity is often similar to the parent compound. A chemical reduction step (e.g., using PCl3 or PPh3) can convert the N-oxide back to the parent compound, which can then be followed by purification.
-
-
Issue 3: Unexpected Signals in the Aliphatic Region of the 1H NMR Spectrum
Question: My 1H NMR spectrum shows unexpected signals in the aliphatic region, and the integration doesn't match my desired product. The reaction was a [3+2] cycloaddition.
Answer: This could be due to the presence of partially saturated or ring-opened byproducts .
-
Causality:
-
Incomplete Aromatization: In some synthetic routes, a di- or tetrahydro-pyrazolo[1,5-a]pyridine intermediate is formed, which then undergoes an oxidation or elimination step to yield the aromatic product. If this final step is incomplete, you will have the saturated analog as an impurity.[10]
-
Side Reactions of the Ylide: In [3+2] cycloadditions involving N-aminopyridinium ylides, the ylide can potentially undergo other reactions, such as dimerization or reaction with the solvent, leading to non-aromatic byproducts.
-
-
Troubleshooting & Characterization Workflow:
-
Comprehensive NMR Analysis:
-
1H and 13C NMR: Carefully analyze the chemical shifts and coupling patterns of the unexpected signals. Saturated CH or CH2 groups will appear in the upfield region of the spectrum.
-
COSY and HSQC: Use 2D NMR experiments like COSY (to see H-H correlations) and HSQC (to see direct C-H correlations) to piece together the structure of the impurity.
-
-
LC-MS Analysis: Check the mass of the impurity. A partially saturated analog will have a mass of [M+2] or [M+4] compared to the fully aromatic product.
-
Reaction Optimization:
-
If incomplete aromatization is suspected, you can try adding an oxidizing agent (e.g., DDQ, chloranil) to the reaction mixture or during workup to drive the reaction to completion.
-
Ensure that your starting materials are pure and that the reaction conditions (temperature, solvent) are optimized to favor the desired cycloaddition.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in Pyrazolo[1,5-a]pyridine synthesis?
A1: The most common sources are:
-
Starting Materials: Impurities present in the starting materials can be carried through the synthesis. Always ensure the purity of your starting materials.[11]
-
Side Reactions: These include the formation of regioisomers, incomplete reactions, and undesired side reactions of reactive intermediates.
-
Reagents: Excess reagents or byproducts from reagents (e.g., from an oxidizing or reducing agent) can contaminate the final product.
-
Degradation: The final compound may degrade upon exposure to air, light, or heat, leading to impurities like N-oxides.
Q2: How can I differentiate between the desired product and an impurity with a similar structure using mass spectrometry?
A2: While isomers will have the same parent mass, their fragmentation patterns in MS/MS (tandem mass spectrometry) can be different. By subjecting the isolated parent ions of the product and the impurity to collision-induced dissociation (CID), you can generate fragment ions. The differences in the fragmentation patterns can provide clues to the different structures.[12][13] For example, the loss of a particular substituent will result in a characteristic neutral loss that can help identify the location of that substituent.
Q3: What are the key analytical techniques for impurity profiling?
A3: A comprehensive impurity profiling strategy typically involves a combination of techniques:
-
Chromatography (for separation): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary tools for separating impurities from the main compound. Gas Chromatography (GC) is used for volatile impurities.
-
Mass Spectrometry (for mass determination): LC-MS and GC-MS are used to determine the molecular weight of the impurities. High-resolution mass spectrometry (HRMS) provides the elemental composition.
-
NMR Spectroscopy (for structure elucidation): 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR are essential for determining the exact chemical structure of the impurities.
-
Hyphenated Techniques: Techniques like LC-NMR and LC-NMR-MS provide a powerful combination of separation and structural information in a single experiment.
Experimental Protocols & Data Visualization
Protocol 1: General Method for Impurity Identification and Characterization
-
Initial Analysis of Crude Product:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform LC-MS analysis to get an initial profile of the components, including their retention times and m/z values.
-
Run a TLC in various solvent systems to find a suitable eluent for purification.
-
-
Isolation of Impurities:
-
If an impurity is present in a significant amount (>0.1%), it needs to be isolated for full characterization.
-
Use preparative TLC or column chromatography to isolate the impurity.[5]
-
Combine the fractions containing the pure impurity (as determined by TLC or LC-MS) and evaporate the solvent.
-
-
Structural Elucidation:
-
Obtain high-resolution mass spectrometry (HRMS) data for the isolated impurity to determine its elemental composition.
-
Acquire a full set of NMR spectra: 1H, 13C, DEPT, COSY, HSQC, and HMBC.
-
If necessary, acquire other spectroscopic data like IR or UV-Vis.
-
-
Data Interpretation and Structure Confirmation:
-
Analyze the spectroscopic data to propose a structure for the impurity.
-
If possible, synthesize the proposed impurity via an independent route to confirm its identity by comparing its spectroscopic and chromatographic data with the isolated impurity.
-
Data Presentation: Common Impurities and Their Characteristics
| Impurity Type | Typical Mass | Key NMR Features | Common Synthetic Route |
| Regioisomer | Same as product | Different chemical shifts for ring protons and carbons. | Condensation of aminopyrazoles and unsymmetrical dicarbonyls |
| N-Oxide | [M+16] | Downfield shift of protons/carbons adjacent to N-oxide. | All routes, especially with oxidizing agents or air exposure |
| Dihydro-product | [M+2] | Presence of aliphatic CH/CH2 signals in 1H NMR. | Multicomponent reactions, [3+2] cycloadditions |
| Starting Material | Mass of SM | NMR signals corresponding to the unreacted starting material. | All routes (incomplete reaction) |
| Reagent Adduct | Varies | Signals corresponding to the reagent incorporated into a byproduct. | Cross-dehydrogenative coupling |
Visualization of Workflows
Workflow for Troubleshooting Unexpected TLC/LC-MS Results
Caption: Decision tree for troubleshooting complex reaction mixtures.
General Workflow for Impurity Identification
Caption: A systematic workflow for impurity identification.
References
- Abdelhamid, A. O., & Gomha, S. M. (2014). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- ACS Publications. (2022). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters. [Link]
- Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. PubMed. [Link]
- Gavrin, L. K., et al. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry. [Link]
- Ghosh, A., et al. (2016). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry. [Link]
- El-Maksoud, M. S. A., et al. (2024).
- MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- SpectraBase. (n.d.). Pyrazolo[1,5-a]pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- National Institutes of Health. (2022).
- Reddy, G. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC. [Link]
- Reddy, G. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
- de Souza, M. V. N., et al. (2017). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. PubMed. [Link]
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
- Bakr, M. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- El-Faham, A., et al. (2021). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Current Organic Synthesis. [Link]
- Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC. [Link]
- de Souza, M. V. N., et al. (2017). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. PMC. [Link]
- Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
- ResearchGate. (2015). (PDF) Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole.
- ACS Publications. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Portilla, J., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5 - PubMed. PubMed. [Link]
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
- Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
- ResearchGate. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5.
- ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- ResearchGate. (2023). Development of [3+2] cycloadditions of N–N pyridinium ylides via.
- National Institutes of Health. (2018). [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor.
- The University of Liverpool Repository. (2007). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository. [Link]
- National Institutes of Health. (2018).
- Gilligan, P. J., et al. (2009). Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists. PubMed. [Link]
- ResearchGate. (2021). [3 + 2] cycloaddition of N‐aminopyridinium salts and β‐nitrostyrene.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. article.sapub.org [article.sapub.org]
- 13. chemguide.co.uk [chemguide.co.uk]
Improving the regioselectivity of cycloaddition reactions for pyrazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the regioselectivity of cycloaddition reactions to form this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you gain precise control over your reaction outcomes.
Introduction to Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis
The [3+2] cycloaddition reaction is a cornerstone for the synthesis of the pyrazolo[1,5-a]pyridine core. This reaction typically involves the cycloaddition of an N-aminopyridinium ylide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. The regioselectivity of this reaction—that is, the specific orientation in which the dipole and dipolarophile combine—is critical as it dictates the substitution pattern on the final pyrazolo[1,5-a]pyridine ring system. Lack of control can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
This guide will walk you through the key factors influencing regioselectivity and provide actionable strategies to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of regioselectivity in the [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis?
A1: The regioselectivity is primarily governed by a combination of electronic and steric factors, which are dictated by the frontier molecular orbitals (FMOs) of the reacting species.[1][2] In most cases, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (N-aminopyridinium ylide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (alkyne or alkene).[3] The atoms with the largest orbital coefficients on the HOMO of the dipole and the LUMO of the dipolarophile will preferentially form a bond.[2] Steric hindrance between bulky substituents on both reactants can also play a decisive role in favoring one regioisomer over another.[4][5]
Q2: I am getting a mixture of regioisomers. What is the first parameter I should investigate to improve selectivity?
A2: If you are observing a mixture of regioisomers, the first and often most impactful parameter to investigate is the nature of the dipolarophile . The electronic properties of the substituents on the alkyne or alkene are a primary determinant of regioselectivity. Electron-withdrawing groups (EWGs) on the dipolarophile lower its LUMO energy, enhancing the interaction with the dipole's HOMO and often leading to higher regioselectivity.[1] If your dipolarophile has electronically similar substituents, consider switching to one with a stronger EWG to favor a single regioisomer.
Q3: Can the solvent choice affect the regioselectivity of my cycloaddition reaction?
A3: Yes, solvent polarity can influence regioselectivity, although its effect can be substrate-dependent.[6][7] Solvents can stabilize charged intermediates or transition states differently, which can alter the energy barrier for the formation of one regioisomer over the other.[8][9] For polar cycloadditions, a more polar solvent may enhance the reaction rate and, in some cases, improve regioselectivity by stabilizing the more polar transition state. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF) to determine the optimal conditions for your specific substrate combination.
Q4: Are there any specific catalysts or reagents that are known to enhance regioselectivity?
A4: Absolutely. The use of certain mediators and catalysts is a well-established strategy. For instance, hypervalent iodine reagents like Phenyliodine diacetate (PIDA) have been shown to mediate regioselective cycloadditions of N-aminopyridinium ylides with electron-deficient alkenes.[10] Similarly, TEMPO-mediated protocols have been developed for the regioselective preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds.[11] In some systems, copper(I) catalysts can also promote high regioselectivity, particularly in azide-alkyne cycloadditions, although this is a different class of 1,3-dipolar cycloaddition.[12]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing a logical path to resolving regioselectivity issues.
Issue 1: Poor or No Regioselectivity with Unsymmetrical Alkynes
Question: My reaction of an N-aminopyridinium ylide with an unsymmetrical alkyne (e.g., a propiolate ester) is yielding a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single product?
Analysis and Solution Pathway:
A 1:1 mixture suggests that the electronic and steric differentiation between the two ends of the alkyne is insufficient to direct the cycloaddition.
**dot graph TD { A[Start: Poor Regioselectivity with Unsymmetrical Alkyne] --> B{Is one substituent on the alkyne significantly more electron-withdrawing than the other?}; B -- Yes --> C{Are there significant steric clashes in the transition state leading to the minor isomer?}; B -- No --> D[Modify the alkyne to increase electronic bias. Introduce a stronger EWG, e.g., change -COOEt to -SO2Ph.]; C -- No --> E[Consider catalyst/mediator screening. Try PIDA or TEMPO-mediated conditions to enhance electronic effects.]; C -- Yes --> F[Modify the steric environment. Change substituents on the pyridine ring or the non-EWG side of the alkyne to be bulkier or smaller to favor one approach.]; D --> G[Re-run reaction and analyze isomer ratio]; E --> G; F --> G; G --> H{Improved?}; H -- Yes --> I[End: Optimization Successful]; H -- No --> J[Re-evaluate FMOs with computational chemistry if available, or systematically vary solvent and temperature.]; } } Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Steps:
-
Enhance Electronic Bias: The most reliable strategy is to increase the electronic difference between the two carbons of the alkyne. If you are using an ester, consider switching to a sulfone or a ketone, which are stronger electron-withdrawing groups. This will lower the LUMO coefficient on the carbon atom beta to the EWG, making the attack of the nucleophilic nitrogen of the ylide at this position more favorable.
-
Solvent Screening: As a secondary approach, perform a solvent screen. Run the reaction in parallel in a non-polar solvent (like toluene), a moderately polar aprotic solvent (like THF or DCM), and a polar aprotic solvent (like acetonitrile or DMF). Analyze the regioisomeric ratio in each case to identify a solvent that may preferentially stabilize the transition state of the desired isomer.
-
Temperature Modification: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Conversely, for some reactions, higher temperatures may be required to overcome the activation barrier for the desired isomer. Experiment with a range of temperatures (e.g., 0 °C, room temperature, 60 °C, 100 °C).
Issue 2: Unexpected Regioisomer as the Major Product
Question: The major product of my cycloaddition is the opposite regioisomer to what is predicted by standard electronic arguments. What could be the cause?
Analysis and Solution Pathway:
This situation often arises when steric effects override electronic control or when the reaction proceeds through an unexpected mechanistic pathway.
**dot graph TD { A[Start: Unexpected Regioisomer] --> B{Are there bulky groups on the N-aminopyridinium ylide or the dipolarophile?}; B -- Yes --> C[Steric hindrance is likely overriding electronic effects. Consider reducing the size of the sterically demanding group.]; B -- No --> D{Is a catalyst being used?}; D -- Yes --> E[The catalyst may be altering the mechanism. Review literature for the catalytic cycle and potential alternative pathways.]; D -- No --> F[The reaction may have a different FMO control (e.g., HOMO of dipolarophile with LUMO of dipole). This is less common but possible with electron-rich dipolarophiles.]; C --> G[Modify reactants and re-run]; E --> H[Consider a catalyst-free or alternative catalyst system]; F --> I[Computational analysis is recommended to understand the FMOs.]; G --> J{Issue Resolved?}; H --> J; I --> J; J -- Yes --> K[End: Regiocontrol Understood]; J -- No --> L[Consult literature for similar anomalous regioselectivity cases.]; } } Caption: Decision tree for addressing unexpected regioselectivity.
Detailed Steps:
-
Evaluate Steric Hindrance: Carefully examine the 3D structures of your reactants. A bulky substituent (e.g., a tert-butyl group or a substituted phenyl ring) on either the pyridine ring of the ylide or adjacent to the reactive site on the dipolarophile can prevent the electronically favored approach, leading to the formation of the sterically less hindered product.
-
Re-evaluate the Reaction Mechanism: Standard [3+2] cycloadditions are typically concerted.[1] However, some conditions can promote a stepwise mechanism involving a zwitterionic intermediate. The stability of this intermediate can be influenced by the substrate and solvent, potentially leading to a different regiochemical outcome. Look for evidence of side products that might suggest a non-concerted pathway.
-
Computational Chemistry: If available, DFT (Density Functional Theory) calculations can provide valuable insight into the transition state energies for the formation of both regioisomers.[13][14] This can help determine whether electronic or steric factors are dominant and can guide the rational redesign of your substrates.
Validated Experimental Protocols
The following protocols are provided as a starting point for achieving high regioselectivity in the synthesis of pyrazolo[1,5-a]pyridines.
Protocol 1: PIDA-Mediated Regioselective Synthesis
This protocol is adapted from methodologies demonstrating high regioselectivity with electron-deficient alkenes.[10]
Objective: To synthesize a 2,3-disubstituted pyrazolo[1,5-a]pyridine with high regioselectivity.
Materials:
-
N-aminopyridinium iodide (1.0 mmol)
-
Electron-deficient alkene (e.g., methyl acrylate) (1.2 mmol)
-
Phenyliodine diacetate (PIDA) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
To a dry round-bottom flask, add N-aminopyridinium iodide (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Add dichloromethane (10 mL) and stir the suspension vigorously at room temperature for 10 minutes.
-
Add the electron-deficient alkene (1.2 mmol) to the mixture.
-
Add PIDA (1.1 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired pyrazolo[1,5-a]pyridine.
Causality: PIDA acts as an oxidant that facilitates the in situ formation of the reactive pyridinium N-ylide and promotes the subsequent cycloaddition and aromatization steps, often with high regiocontrol.[10]
Protocol 2: Metal-Free Oxidative [3+2] Cycloaddition
This protocol is based on a metal-free approach that has shown good yields and regioselectivity.[7]
Objective: To synthesize functionalized pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated carbonyl compounds.
Materials:
-
N-aminopyridine (1.0 mmol)
-
α,β-unsaturated carbonyl compound (e.g., chalcone) (1.1 mmol)
-
N-methylpyrrolidone (NMP) (5 mL)
-
Oxygen (balloon)
Procedure:
-
In a round-bottom flask, dissolve the N-aminopyridine (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.1 mmol) in NMP (5 mL).
-
Fit the flask with a condenser and an oxygen-filled balloon.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from 6 to 24 hours depending on the substrates.
-
After completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure pyrazolo[1,5-a]pyridine.
Causality: This method utilizes molecular oxygen as a green and inexpensive oxidant. The reaction proceeds through a cycloaddition followed by an oxidative aromatization sequence, and the regioselectivity is primarily governed by the electronic properties of the starting materials.[7]
Data Summary Table
The following table summarizes the effect of various parameters on the regioselectivity of the cycloaddition reaction.
| Parameter | General Effect on Regioselectivity | Recommendations for Optimization |
| Dipolarophile Electronics | Strong electron-withdrawing groups (EWGs) generally lead to higher regioselectivity. | Use dipolarophiles with potent EWGs (e.g., -SO₂R, -COR, -CN). |
| Steric Hindrance | Bulky groups on either reactant can override electronic effects, favoring the sterically less hindered isomer. | To achieve the electronically favored product, minimize steric bulk near the reacting centers. |
| Solvent Polarity | Can influence selectivity by differentially stabilizing transition states. The effect is system-dependent. | Screen a range of solvents from non-polar (toluene) to polar aprotic (acetonitrile, DMF). |
| Temperature | Lower temperatures often increase selectivity by favoring the pathway with the lowest activation energy. | Experiment with a range of temperatures, starting from 0 °C to room temperature. |
| Catalysts/Mediators | Reagents like PIDA and TEMPO can enforce a specific reaction pathway, leading to high regioselectivity. | For challenging substrates, explore mediated reactions as described in Protocol 1. |
References
- Revealing the mechanism. Regio- and stereo selectivity and solvent effects of [3 + 2] cycloaddition reactions involving N-benzyl fluoronitrone and electron-deficient alkynes. (URL not available)
- Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 2017, 49(11), 2513-2522. [Link]
- Regioselectivity, stereoselectivity and molecular mechanism of [3+2] cycloaddition reactions between 2-methyl-1-nitroprop-1-ene and (Z)
- Insights into the mechanism of [3+2] cycloaddition reactions between N-benzyl fluoro nitrone and maleimides, its selectivity and solvent effects. Journal of Molecular Modeling, 2024, 30(1), 23. [Link]
- Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. International Journal of Molecular Sciences, 2023, 24(10), 9037. [Link]
- Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine deriv
- Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules, 2022, 27(22), 7913. [Link]
- Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 2023, 43(6), 5536-5557. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 2024, 15(1), 41-69. [Link]
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 2019, 4(9), 13916-13933. [Link]
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 2019, 4(9), 13916-13933. [Link]
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- 1,3-dipolar cycloaddition reactions. YouTube. [Link]
- 1,3 dipolar cycloaddition of münchnones: Factors behind the regio-selectivity. (URL not available)
- Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives. European Journal of Medicinal Chemistry, 2017, 126, 277-285. [Link]
- Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
- Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 2024, 67(17), 15199-15219. [Link]
- Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. The Journal of Organic Chemistry, 2020, 85(13), 8563-8572. [Link]
- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters, 2017, 6(22), 1147-1161. [Link]
- Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 2022, 7(43), 38629-38641. [Link]
- The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. Tetrahedron: Asymmetry, 2005, 16(1), 175-186. [Link]
- Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. The Journal of Organic Chemistry, 2022, 87(6), 4441-4449. [Link]/]([Link])
Sources
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. chesci.com [chesci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the mechanism of [3+2] cycloaddition reactions between N-benzyl fluoro nitrone and maleimides, its selectivity and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Degradation pathways of Pyrazolo[1,5-a]pyridine-3-carbaldehyde under acidic/basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on the stability and degradation pathways of Pyrazolo[1,5-a]pyridine-3-carbaldehyde. It is designed to assist researchers in anticipating and troubleshooting potential challenges during its handling, formulation, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the aldehyde group to the corresponding carboxylic acid, Pyrazolo[1,5-a]pyridine-3-carboxylic acid. The reaction is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Additionally, strong acidic conditions could potentially lead to the protonation of the nitrogen atoms in the heterocyclic ring system, which may alter the electron density and reactivity of the entire molecule, though significant ring degradation is less common under mild acidic conditions.
Q2: What degradation products should I anticipate when exposing this compound to basic conditions?
In basic media, two main degradation pathways are plausible. Firstly, the aldehyde group can undergo oxidation to the corresponding carboxylic acid, especially in the presence of air (auto-oxidation). Secondly, a Cannizzaro-type reaction could occur, particularly at higher concentrations of the aldehyde and strong base, leading to a disproportionation reaction that yields both the corresponding alcohol (Pyrazolo[1,5-a]pyridin-3-yl)methanol) and the carboxylic acid (Pyrazolo[1,5-a]pyridine-3-carboxylic acid). The pyrazolo[1,5-a]pyridine ring system is generally more stable under basic conditions compared to acidic conditions.[1][2]
Q3: My analytical results show an unexpected loss of the parent compound in a formulation with acidic excipients. What could be the cause?
The loss of this compound in the presence of acidic excipients is likely due to acid-catalyzed degradation. The aldehyde functional group is susceptible to various reactions in an acidic environment. Besides hydrolysis to the carboxylic acid, it could also potentially participate in condensation reactions with other nucleophilic species present in the formulation. It is crucial to assess the compatibility of the active pharmaceutical ingredient (API) with all excipients during pre-formulation studies. A forced degradation study focusing on API-excipient interactions is highly recommended.[3]
Q4: I am observing poor recovery of my compound after storage in a solution buffered at high pH. What is the likely degradation mechanism?
Poor recovery at high pH suggests base-catalyzed degradation. The most probable cause is the oxidation of the aldehyde to a carboxylate. This can be exacerbated by the presence of dissolved oxygen. Another possibility, though less common for simple aldehydes, is the Cannizzaro reaction if the concentration of the aldehyde is high. To mitigate this, it is advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) and at lower temperatures.
Q5: How does the electron-withdrawing nature of the 3-carbaldehyde group affect the stability of the pyrazolo[1,5-a]pyridine ring?
The 3-carbaldehyde group is a meta-directing deactivating group, which withdraws electron density from the pyrazolo[1,5-a]pyridine ring system. This generally decreases the ring's susceptibility to electrophilic attack. However, it can also influence the pKa of the ring nitrogens, potentially altering the molecule's solubility and stability at different pH values. The electron-withdrawing nature of the aldehyde makes the proton at the 2-position more acidic, which could be relevant in certain base-catalyzed reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak with a shorter retention time (polar) in HPLC analysis of an acidic formulation. | Acid-catalyzed hydrolysis of the aldehyde to the more polar carboxylic acid. | - Co-inject with a synthesized standard of Pyrazolo[1,5-a]pyridine-3-carboxylic acid to confirm peak identity.- Perform a time-course degradation study in acidic media to monitor the formation of this peak.- Consider using a less acidic excipient or a protective coating for the API. |
| Formation of multiple degradation products under basic conditions. | Concurrent oxidation and Cannizzaro reaction. | - Analyze the degradation products by LC-MS to identify their molecular weights. The alcohol and carboxylic acid will have distinct masses.- To minimize oxidation, prepare and store solutions under an inert atmosphere.- To assess the Cannizzaro reaction, vary the initial concentration of the aldehyde in your study. |
| Inconsistent degradation profiles between batches. | - Presence of trace metal ion impurities which can catalyze oxidation.- Variability in the pH of the formulation. | - Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA in your formulation.- Ensure precise and consistent pH control in all experiments and formulations. |
| Low mass balance in forced degradation studies. | - Formation of volatile degradation products.- Formation of non-UV active degradation products.- Adsorption of the compound or its degradants to container surfaces. | - Use a mass-sensitive detector (e.g., CAD or ELSD) in parallel with a UV detector.- Employ headspace GC-MS to analyze for volatile compounds.- Use silanized glassware to minimize adsorption. |
Degradation Pathway Diagrams
The following diagrams illustrate the proposed degradation pathways of this compound under acidic and basic conditions.
Caption: Proposed Acid-Catalyzed Hydrolysis Pathway.
Caption: Proposed Base-Catalyzed Degradation Pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a standard forced degradation study to identify potential degradation products and pathways.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer the solid compound to a petri dish and place it in a hot air oven at 80°C for 48 hours.
-
Also, heat a solution of the compound (1 mg/mL) at 80°C for 48 hours.
-
After the specified time, dissolve the solid sample in the solvent and dilute the solution for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (1 mg/mL) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare the samples for analysis.
-
3. Analytical Method:
-
A stability-indicating HPLC method should be developed and validated. A typical starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) for the identification of degradation products.
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Determine the relative retention times and UV spectra of the degradation products.
-
Propose structures for the major degradation products based on their mass-to-charge ratios obtained from LC-MS analysis.
References
- Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. [Link]
- Al-Ghorbani, M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1169-1199. [Link]
- Abdelhamid, A. A., & Gomha, S. M. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]
- Kumar, V., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]
- Moustafa, A. H., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4983. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
- Al-Issa, S. A. M. (2014). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 19(11), 18887-18906. [Link]
- Prajapati, V. D., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(5), 232-237. [Link]
Sources
Validation & Comparative
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine-3-carboxamides
Welcome to a comprehensive exploration of the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of the structure-activity relationships (SAR) of this versatile core across different therapeutic landscapes. We will delve into its potent antitubercular activity and explore its emerging potential as a modulator of key protein kinases implicated in cancer and inflammation. This document moves beyond a simple recitation of facts, providing insights into the causality behind experimental choices and the self-validating nature of the described protocols.
Introduction: The Promise of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine moiety is a bicyclic aromatic system that has proven to be a valuable scaffold in the design of biologically active molecules.[1] Its rigid structure and synthetic tractability allow for precise three-dimensional positioning of substituents, enabling fine-tuning of interactions with biological targets. The 3-carboxamide functional group, in particular, serves as a crucial anchor for establishing key hydrogen bonding interactions within enzyme active sites, a feature we will see exploited across different target classes.
This guide will compare and contrast the SAR of pyrazolo[1,5-a]pyridine-3-carboxamides in two distinct and significant therapeutic areas:
-
Antitubercular Agents: A well-established domain for this scaffold, with several derivatives exhibiting nanomolar potency against Mycobacterium tuberculosis (Mtb).
-
Kinase Inhibitors: An emerging area where the related pyrazolo[1,5-a]pyrimidine scaffold has shown significant promise, providing a strong rationale for the exploration of its pyridine-containing bioisostere.
By examining the SAR across these different targets, we aim to provide a holistic understanding of this scaffold's potential and guide future drug discovery efforts.
Comparative Structure-Activity Relationship (SAR) Analysis
The strategic modification of substituents around the pyrazolo[1,5-a]pyridine-3-carboxamide core has profound effects on biological activity and target selectivity. Below, we compare the key SAR findings for antitubercular and kinase inhibitor applications.
Antitubercular Activity: Targeting the Cytochrome bc1 Complex
A significant body of research has established pyrazolo[1,5-a]pyridine-3-carboxamides as potent inhibitors of Mtb, with many derivatives exhibiting minimum inhibitory concentrations (MICs) in the nanomolar range.[1] The primary molecular target for many of these compounds is believed to be the cytochrome bc1 complex, a crucial component of the electron transport chain in Mtb.
Key SAR Observations for Antitubercular Activity:
-
The Carboxamide Linker: The secondary carboxamide linkage at the 3-position is critical for activity. The NH and carbonyl groups are believed to form essential hydrogen bonds within the target's active site.
-
Substituents on the Pyrazolo[1,5-a]pyridine Core:
-
Small alkyl groups, such as methyl at the C2 and C5 positions, are generally well-tolerated and can enhance potency. For instance, a 2-methyl-5-methoxy substitution pattern has shown improved potency against drug-resistant Mtb isolates compared to a 2-methyl-5-methyl pattern.[2]
-
-
The Amide Substituent (R group): This is a key area for modification to optimize potency and pharmacokinetic properties.
-
Lipophilic, aromatic side chains are often favored. Diaryl derivatives, in particular, have demonstrated excellent potency against both drug-susceptible and drug-resistant Mtb strains.[2]
-
The introduction of specific functionalities on the terminal aromatic ring can significantly impact activity. For example, trifluoromethoxy-substituted phenyl rings are common in potent analogs.
-
Below is a DOT script for a Graphviz diagram illustrating the general SAR for antitubercular activity.
Caption: Key SAR features of Pyrazolo[1,5-a]pyridine-3-carboxamides for antitubercular activity.
Kinase Inhibitors: A Scaffold for Targeting Cancer and Inflammation
While the pyrazolo[1,5-a]pyrimidine scaffold is more extensively documented as a kinase inhibitor, the closely related pyrazolo[1,5-a]pyridine core presents a compelling opportunity for bioisosteric replacement. The SAR principles derived from the pyrimidine series offer a valuable roadmap for designing novel pyridine-based kinase inhibitors. Key kinase targets for the broader scaffold include Cyclin-Dependent Kinase 9 (CDK9), Tropomyosin receptor kinases (Trks), and p38 MAP kinase.[3][4][5]
Hypothesized SAR for Pyrazolo[1,5-a]pyridine-3-carboxamides as Kinase Inhibitors (extrapolated from pyrimidine analogs):
-
The Carboxamide Linker: Similar to the antitubercular agents, the 3-carboxamide group is crucial for potent kinase inhibition, often forming key hydrogen bonds with the hinge region of the kinase active site.[4]
-
Substituents on the Pyrazolo[1,5-a]pyridine Core:
-
The C5 and C7 positions (analogous to C5 and C7 on the pyrimidine core) are critical for modulating selectivity and potency.
-
Bulky aromatic or heteroaromatic substituents at these positions can confer selectivity for specific kinases.
-
-
The Amide Substituent (R group):
-
The nature of the R group is a primary determinant of potency and can be tailored to interact with the solvent-exposed region of the kinase active site.
-
For Trk inhibitors, for example, incorporating a substituted pyridine linked to a pyrrolidine at the fifth position of the core contributes to increased activity.[4]
-
Below is a DOT script for a Graphviz diagram illustrating the general SAR for kinase inhibition.
Caption: General SAR features for Pyrazolo[1,5-a]pyridine-3-carboxamides as kinase inhibitors.
Comparative Data Summary
The following table summarizes the biological activities of representative pyrazolo[1,5-a]pyridine-3-carboxamides and related pyrazolo[1,5-a]pyrimidine analogs.
| Compound ID | Scaffold | Target | Activity | Reference |
| Antitubercular Agents | ||||
| 5k | Pyrazolo[1,5-a]pyridine-3-carboxamide | M. tuberculosis H37Rv | MIC = 0.004 µg/mL | [1] |
| 6j | Pyrazolo[1,5-a]pyridine-3-carboxamide | M. tuberculosis H37Rv | MIC ≤ 0.002 µg/mL | [2] |
| Kinase Inhibitors (Pyrazolo[1,5-a]pyrimidine analogs) | ||||
| 18b | Pyrazolo[1,5-a]pyrimidine | CDK9 | IC50 = 130 nM | [3] |
| 8f | Pyrazolo[1,5-a]pyrimidine | Trk | IC50 < 5 nM | [6] |
| 9b | Pyrazolo[1,5-a]pyrimidine | Trk | IC50 < 5 nM | [6] |
| 13i | Pyrazolo[1,5-a]quinazoline-3-carboxamide | p38α MAPK (predicted) | Anti-inflammatory activity | [7] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazolo[1,5-a]pyridine-3-carboxamide and a key biological assay.
Synthesis of a Representative Pyrazolo[1,5-a]pyridine-3-carboxamide
The following protocol describes a general and robust method for the synthesis of 2,5-dimethyl-N-(4-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyridine-3-carboxamide, a representative antitubercular agent. The synthesis proceeds via a three-step sequence: N-amination of the pyridine, 1,3-dipolar cycloaddition, and subsequent amidation.
Step 1: N-Amination of 2,6-Lutidine
-
To a solution of 2,6-lutidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting N-aminopyridinium salt can be precipitated with diethyl ether and collected by filtration.
Step 2: 1,3-Dipolar Cycloaddition to form Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
-
Suspend the N-aminopyridinium salt (1.0 eq) in a solvent like ethanol.
-
Add a base such as potassium carbonate (K2CO3) (2.0 eq) and ethyl 2-butynoate (1.2 eq).
-
Heat the mixture to reflux and stir for 12-16 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Step 3: Saponification and Amidation
-
Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.
-
To a solution of the carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
After stirring for 10 minutes, add 4-(trifluoromethoxy)aniline (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Below is a DOT script for a Graphviz diagram of the synthetic workflow.
Caption: Synthetic workflow for a representative Pyrazolo[1,5-a]pyridine-3-carboxamide.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This protocol details a widely used and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[8][9][10]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds and control drugs (e.g., isoniazid)
-
Alamar Blue reagent
-
10% Tween 80
Procedure:
-
Prepare serial dilutions of the test compounds in 7H9 broth directly in the 96-well plates. A typical final volume in each well is 100 µL.
-
Prepare an inoculum of Mtb H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound, bringing the final volume to 200 µL. Include drug-free control wells (inoculum only) and sterile control wells (broth only).
-
Seal the plates with parafilm and incubate at 37 °C for 5-7 days.
-
After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue (oxidized) to pink (reduced) in the control well indicates bacterial growth. If the control well is pink, add the Alamar Blue mixture to all wells.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has demonstrated significant therapeutic potential, particularly as a source of potent antitubercular agents. The well-defined SAR for this activity provides a clear path for the optimization of lead compounds. Furthermore, the promising kinase inhibitory activity of the closely related pyrazolo[1,5-a]pyrimidine core strongly suggests that the pyridine-based scaffold is a fertile ground for the discovery of novel anticancer and anti-inflammatory drugs.
Future research should focus on:
-
Expanding the SAR for Kinase Inhibition: A systematic investigation of substitutions on the pyrazolo[1,5-a]pyridine core to develop potent and selective inhibitors of kinases such as Trk, CDK9, and p38 MAPK.
-
Pharmacokinetic Optimization: Improving the drug-like properties of potent compounds to enhance their in vivo efficacy and safety profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects.
By leveraging the insights presented in this guide, researchers can accelerate the development of new and effective therapeutics based on the versatile pyrazolo[1,5-a]pyridine-3-carboxamide scaffold.
References
- Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281–292. [Link]
- Semantic Scholar. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. [Link]
- Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Torres, P., Madico, G., Hernandez, A., ... & Gilman, R. H. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366. [Link]
- R Discovery. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. [Link]
- Phillipson, L. J., Segal, D., Nero, T. L., Parker, M. W., Wan, S. S., de Silva, M., ... & Burns, C. J. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280–6296. [Link]
- Tiwari, A., Mahajan, A. T., Shivani, S., Singh, S., Singh, R., & Singh, R. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
- ResearchGate. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Crocetti, L., Khlebnikov, A. I., Guerrini, G., Schepetkin, I. A., Melani, F., Giovannoni, M. P., & Quinn, M. T. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(10), 2333. [Link]
- Phillipson, L. J., Segal, D., Nero, T. L., Parker, M. W., Wan, S. S., de Silva, M., ... & Burns, C. J. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. [Link]
- ResearchGate.
- FLORE. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. [Link]
- Phillipson, L. J., Segal, D., Nero, T. L., Parker, M. W., Wan, S. S., de Silva, M., ... & Burns, C. J. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. [Link]
- Tiwari, A., Mahajan, A. T., Shivani, S., Singh, S., Singh, R., & Singh, R. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
- Fan, W., Tang, C., Wang, Y., Zhang, Y., Li, Y., & Wang, J. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712. [Link]
- Pargellis, C., & Regan, J. (2003). p38 MAP kinase inhibitors as anti-inflammatory agents.
- ResearchGate. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. [Link]
- Wang, B., Zhang, Y., Lu, Y., Wang, Y., Zhang, J., & Zhang, H. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814–818. [Link]
- Lu, X., Liu, M., Rao, Y., Wang, B., Zhang, Y., & Zhang, H. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(3), 328–333. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - Deakin University - Figshare [dro.deakin.edu.au]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular frameworks that offer both synthetic accessibility and diverse biological activity is perpetual. Among the privileged nitrogen-containing heterocyclic scaffolds, Pyrazolo[1,5-a]pyridines and Imidazo[1,2-a]pyridines have emerged as cornerstones in the design of contemporary therapeutics. These bicyclic 5-6 fused systems, while structurally similar as isosteres, exhibit distinct electronic and steric properties that translate into unique pharmacological profiles. This guide provides a comprehensive, objective comparison of these two scaffolds, grounded in experimental data and field-proven insights to aid researchers in their strategic selection for drug development programs.
Structural and Physicochemical Properties: A Tale of Two Isosteres
The core difference between the Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine scaffolds lies in the arrangement of nitrogen atoms within the five-membered ring. In the pyrazolo[1,5-a]pyridine, the two nitrogen atoms are adjacent (1,2-relationship), whereas in the imidazo[1,2-a]pyridine, they are separated by a carbon atom (1,3-relationship). This seemingly subtle distinction has profound implications for their physicochemical properties.[1]
The 1,3-arrangement in the imidazo[1,2-a]pyridine ring generally imparts a higher degree of basicity compared to the 1,2-arrangement in the pyrazolo[1,5-a]pyridine.[1] This difference in basicity influences the scaffolds' pharmacokinetic profiles, including their solubility, membrane permeability, and potential for off-target interactions.
| Property | Pyrazolo[1,5-a]pyridine | Imidazo[1,2-a]pyridine | Reference |
| Molecular Formula | C₇H₆N₂ | C₇H₆N₂ | [2][3] |
| Molecular Weight | 118.14 g/mol | 118.14 g/mol | [2][4] |
| Boiling Point | Not readily available | 103 °C/1 mmHg | [4] |
| Density | Not readily available | 1.165 g/mL at 25 °C | [4] |
| pKa of Conjugate Acid | Lower (less basic) | Higher (more basic) | [1] |
| Fluorescence | High quantum yields reported | Known for fluorescent properties | [5][6] |
This table presents a summary of the fundamental physicochemical properties. It is important to note that these properties can be significantly modulated by an array of substitutions on the core scaffolds.
Synthetic Strategies: Navigating the Pathways to Molecular Diversity
Both scaffolds are synthetically accessible through a variety of well-established and innovative methodologies, allowing for the generation of diverse chemical libraries.
Synthesis of Pyrazolo[1,5-a]pyridines
A prevalent and versatile method for the synthesis of pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.[7][8] This approach offers a high degree of regioselectivity and functional group tolerance.[9]
Experimental Protocol: TEMPO-Mediated [3+2] Annulation–Aromatization [9]
-
To a solution of N-aminopyridine (0.2 mmol) and α,β-unsaturated compound (0.24 mmol) in DCE (2 mL) is added TEMPO (0.02 mmol).
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.
Causality Behind Experimental Choices: The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) serves a dual role as a Lewis acid catalyst and an oxidant in this one-pot reaction, facilitating both the initial [3+2] cycloaddition and the subsequent aromatization to the stable pyrazolo[1,5-a]pyridine core. Dichloroethane (DCE) is chosen as the solvent due to its high boiling point and ability to dissolve a wide range of reactants.
Synthesis of Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines is frequently achieved through the condensation of 2-aminopyridines with α-haloketones, a reaction that can often be performed under catalyst- and solvent-free conditions.[10][11] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, also provide a powerful and efficient route to this scaffold.[11][12]
Experimental Protocol: Catalyst-Free Condensation [10]
-
A mixture of 2-aminopyridine (1 mmol) and α-bromoketone (1 mmol) is heated at 60 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is then washed with a suitable solvent (e.g., diethyl ether) and dried to yield the pure imidazo[1,2-a]pyridine.
Causality Behind Experimental Choices: This protocol highlights an atom-economical and environmentally friendly approach. The reaction proceeds via nucleophilic substitution of the bromide by the pyridine nitrogen of 2-aminopyridine, followed by intramolecular cyclization and dehydration. The absence of a catalyst and solvent simplifies the workup procedure and reduces chemical waste.
Caption: Comparative Synthetic Workflow for Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine.
Comparative Biological Activities and Structure-Activity Relationships (SAR)
Both scaffolds are considered "privileged structures" in medicinal chemistry, demonstrating a broad spectrum of biological activities.[13][14] However, the subtle electronic and steric differences between them can lead to significant variations in potency, selectivity, and mechanism of action.
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines (a closely related scaffold) and imidazo[1,2-a]pyridines have been extensively investigated as kinase inhibitors in cancer therapy.[15][16] Their ability to act as ATP-competitive inhibitors is a common mechanism.[16]
-
Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives: These compounds have shown potent inhibitory activity against a range of kinases, including EGFR, B-Raf, MEK, and CDKs.[15][16] The SAR for this class often highlights the importance of specific substitution patterns at the 3-, 5-, and 7-positions for achieving kinase selectivity.[16]
-
Imidazo[1,2-a]pyridine Derivatives: This scaffold has also yielded potent kinase inhibitors.[17] For instance, imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of the IGF-1 receptor tyrosine kinase.[4]
Antimicrobial Activity
Both scaffolds have been successfully employed in the development of novel antimicrobial agents.
-
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds have demonstrated activity against Mycobacterium tuberculosis.[18] SAR studies have identified key pharmacophoric features necessary for antitubercular activity, although the mechanism of action can vary even among structurally similar compounds.[18][19]
-
Imidazo[1,2-a]pyridine Derivatives: The imidazo[1,2-a]pyridine-3-carboxamide series has emerged as a particularly potent class of antimycobacterial agents, with some candidates advancing to clinical trials.[10] The SAR for these compounds is well-defined, with modifications to the carboxamide group significantly impacting potency.[20]
Central Nervous System (CNS) Applications
The imidazo[1,2-a]pyridine scaffold is notably present in several marketed drugs for CNS disorders, such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[10][21] This highlights the scaffold's ability to produce compounds with favorable blood-brain barrier penetration. Pyrazolo[1,5-a]pyridine derivatives have also been explored as potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF1) receptor for the treatment of stress-related disorders.[22][23]
Antiviral Activity
Imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have demonstrated marked activity against cytomegalovirus (CMV) and varicella-zoster virus (VZV).[24]
Caption: Inhibition of a Generalized Kinase Signaling Pathway by Both Scaffolds.
Case Study: Isosteric Replacement and its Consequences
In drug discovery, the isosteric replacement of one scaffold for another can be a powerful strategy to modulate physicochemical properties and biological activity. A study on TARP γ-8 selective AMPAR negative modulators demonstrated that replacing an imidazo[1,2-a]pyrazine core with an isosteric pyrazolo[1,5-c]pyrimidine scaffold led to improved microsomal stability and reduced efflux liabilities.[25][26] This highlights how the pyrazole-containing scaffold, in this specific context, offered a superior pharmacokinetic profile.
Conclusion and Future Perspectives
Both Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine scaffolds are invaluable tools in the medicinal chemist's arsenal. The choice between them is not arbitrary but should be a data-driven decision based on the specific therapeutic target and desired drug-like properties.
-
Imidazo[1,2-a]pyridines have a proven track record in CNS-targeting drugs, likely due to their inherent physicochemical properties that favor blood-brain barrier penetration. Their synthetic accessibility is a significant advantage for rapid library generation.
-
Pyrazolo[1,5-a]pyridines , while perhaps less represented in marketed drugs, offer a distinct electronic profile that can be exploited to achieve unique selectivity profiles and improved metabolic stability, as demonstrated in comparative studies.
Future research should focus on more head-to-head comparisons of these scaffolds in various biological systems to build a more comprehensive understanding of their relative merits. The continued development of novel synthetic methodologies for both scaffolds will further empower chemists to fine-tune their properties and unlock their full therapeutic potential.
References
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH.
- Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
- Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Imidazo[1,2-a]pyridine. Pipzine Chemicals.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain.
- Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.
- Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. SciSpace.
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. PubMed.
- Biological applications of pyrazolopyrimidines 1-5 and pyrazole Schiff bases 6-8.
- Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds.
- Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. PubChem - NIH.
- A novel pyrazolo[1,5-a]pyridine fluorophore and its applic
- Pyrazolo[1,5-a]pyridine | 274-56-6. Sigma-Aldrich.
- Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507. PubChem - NIH.
- Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr.
- Imidazo 1,2-a pyridine 99 274-76-0. Sigma-Aldrich.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Rel
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
- Some examples of pyrazole and imidazo[1,2-a]pyridine based commercial drugs.
- A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers. Benchchem.
- Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazo 1,2-a pyridine 99 274-76-0 [sigmaaldrich.com]
- 5. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bio-conferences.org [bio-conferences.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 26. (PDF) Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2019) | Brad M. Savall | 20 Citations [scispace.com]
The Ascendant Therapeutic Potential of Pyrazolo[1,5-a]pyridines: A Comparative Efficacy Guide
In the dynamic landscape of drug discovery, the quest for novel scaffolds with superior efficacy and improved safety profiles is relentless. Among the myriad of heterocyclic compounds, pyrazolo[1,5-a]pyridines have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the biological efficacy of various pyrazolo[1,5-a]pyridine derivatives against established standard-of-care drugs across key therapeutic areas. We will delve into the mechanistic underpinnings of their action, present corroborating experimental data, and provide detailed protocols for the foundational assays used in their evaluation.
The Architectural Advantage of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core, a fused bicyclic system of pyrazole and pyridine rings, offers a unique and versatile template for medicinal chemists.[1] This structural rigidity, coupled with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of physicochemical properties and target specificity. A significant body of research has demonstrated that this scaffold can effectively mimic the purine core, enabling competitive binding to the ATP-binding sites of numerous protein kinases, a class of enzymes frequently dysregulated in human diseases.[2]
Anticancer Activity: Challenging the Gold Standards
Pyrazolo[1,5-a]pyridine derivatives have exhibited potent cytotoxic effects against a wide array of human cancer cell lines, in some instances surpassing the efficacy of conventional chemotherapeutic agents.
Comparative In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazolo[1,5-a]pyridine derivatives in comparison to standard anticancer drugs. Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) of Pyrazolo[1,5-a]pyridine Derivative | Standard Drug | IC50 (µM) of Standard Drug |
| Compound 14a | HCT116 | Colon Cancer | 0.0020[3] | Doxorubicin | Not specified in the study |
| Pyridopyrazolo-triazine 5a | MCF-7 | Breast Cancer | 3.89[1] | Doxorubicin | Not specified in the study |
| Compound 43 (Pyrazole derivative) | MCF-7 | Breast Cancer | 0.25[4] | Doxorubicin | 0.95[4] |
| Compound 13c | PC3 | Prostate Cancer | 5.195[5] | Doxorubicin | 8.065[5] |
| Compound 8b | HCT-116 | Colon Cancer | 2.3[6] | Not specified in the study | Not specified in the study |
Note: The data presented is a selection from various studies and direct head-to-head comparisons in the same experimental setup may vary.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrazolo[1,5-a]pyridine derivatives exert their anticancer effects is the inhibition of protein kinases critical for cancer cell proliferation and survival.[2] Notably, derivatives have been developed as potent inhibitors of Pim-1 kinase, Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (TRKs).[7][8]
Caption: Inhibition of key oncogenic signaling pathways by Pyrazolo[1,5-a]pyridine derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrazolo[1,5-a]pyridine derivatives and standard drugs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
Anti-inflammatory Activity: A New Frontier in Inflammation Control
Chronic inflammation is a hallmark of numerous diseases. Pyrazolo[1,5-a]pyridine and related pyrazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).
Comparative In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a standard and widely used assay to screen for acute anti-inflammatory activity.
| Compound ID | Dose (mg/kg) | Inhibition of Paw Edema (%) | Standard Drug | Dose (mg/kg) | Inhibition of Paw Edema (%) |
| Pyrazolo[5,1-b]quinazoline A | 10 | 39[10] | Indomethacin | 5 | Significantly inhibited edema[8] |
| Compound 2e (Pyrazoline derivative) | Not specified | Potent inhibition[11] | Indomethacin | Not specified | Standard reference[11] |
| Compound AD 532 (Pyrazole derivative) | Not specified | Promising results[12] | Celecoxib | Not specified | Standard reference[12] |
Mechanism of Action: COX-2 Inhibition
Many pyrazole-containing compounds, including some pyrazolo[1,5-a]pyridine derivatives, exhibit their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[4] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the in vivo assessment of acute anti-inflammatory activity.[1][8][13]
Materials:
-
Wistar albino rats (150-200g)
-
Carrageenan (1% w/v in saline)
-
Pyrazolo[1,5-a]pyridine derivatives and standard drug (e.g., Indomethacin)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group, a standard drug group, and test groups receiving different doses of the pyrazolo[1,5-a]pyridine derivatives. Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Antitubercular and Antiviral Potential
Beyond cancer and inflammation, the pyrazolo[1,5-a]pyridine scaffold has demonstrated promising activity against infectious diseases.
Antitubercular Efficacy
Several pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown exceptional in vitro potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.
| Compound ID | Mtb Strain | MIC (µg/mL) of Pyrazolo[1,5-a]pyridine Derivative | Standard Drug | MIC (µg/mL) of Standard Drug | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound 7 | H37Rv | 0.006[14] | Isoniazid | Not specified in the study | | Compound 7 | Drug-resistant strains | 0.003 - 0.014[14] | Isoniazid | Not specified in the study | | Diaryl PPAs | H37Rv | <0.002 - 0.381[15] | Isoniazid/Rifampicin | Not specified in the study | | Diaryl PPAs | INH-resistant | <0.002 - 0.465[15] | Isoniazid | Not applicable | | Diaryl PPAs | RMP-resistant | <0.002 - 0.004[15] | Rifampicin | Not applicable |
Antiviral Activity
Derivatives of pyrazolo[1,5-a]pyridine have also been investigated as inhibitors of herpes virus replication, demonstrating the broad-spectrum potential of this chemical class.[15] Further research is warranted to fully elucidate their antiviral efficacy against a wider range of viruses and to make direct comparisons with standard antiviral medications like acyclovir.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued exploration of pyrazolo[1,5-a]pyridine derivatives as a privileged scaffold in modern drug discovery. Their demonstrated potency, often exceeding that of established drugs in preclinical models of cancer, inflammation, and infectious diseases, underscores their therapeutic potential. The versatility of this chemical architecture allows for the generation of vast libraries of compounds, increasing the probability of identifying candidates with optimized efficacy and safety profiles. Future research should focus on comprehensive structure-activity relationship (SAR) studies, elucidation of precise molecular targets, and in-depth in vivo pharmacokinetic and pharmacodynamic profiling to translate these promising findings into clinically successful therapeutics.
References
- An, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 345-350.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- El-Sayed, N. A., et al. (2023).
- Feng, L., et al. (2018). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 157, 133-143.
- Gaber, A. A., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6586.
- Johns, B. A., Gudmundsson, K. S., & Allen, S. H. (2007). Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. Bioorganic & Medicinal Chemistry Letters, 17(10), 2858-2862.
- Kandeel, M. M., et al. (2021). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1380-1392.
- Lόpez-Cara, L. C., et al. (2011). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports, 63(4), 1015-1025.
- Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99.
- Morsy, A. R. I., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. International Journal of Molecular Sciences, 23(15), 8171.
- Patel, R. V., et al. (2015). Pyrazole clubbed triazolo[1,5-a]pyrimidine hybrids as an anti-tubercular agents: Synthesis, in vitro screening and molecular docking study. Bioorganic & Medicinal Chemistry, 23(24), 7711-7716.
- Petri, D., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421.
- Rashed, A. N., et al. (2014). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Pharmacological Reports, 66(6), 1164-1171.
- Sawant, S. H. (2016). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare.
- Sharma, V., et al. (2014). Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. Der Pharma Chemica, 6(4), 213-217.
- Singh, R. P., et al. (2014). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats.
- El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336.
- Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818.
- Zaki, I., et al. (2024).
- BMG LABTECH. (2020). Kinase assays.
- Hassan, A. S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society, 20(12), 3295-3323.
- Kontogiorgis, C. A., et al. (2019).
Sources
- 1. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 6. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel Pyrazolo[1,5-a]pyridine-based Compounds
<
For researchers, scientists, and drug development professionals invested in the therapeutic potential of Pyrazolo[1,5-a]pyridine derivatives, the initial assessment of cytotoxicity is a critical gateway.[1][2] This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering not just protocols, but the strategic reasoning behind choosing the most appropriate method for your novel compounds. We will delve into the mechanistic underpinnings of each assay, present detailed experimental workflows, and provide a framework for data interpretation, ensuring your screening process is both efficient and insightful.
The Importance of Selecting the Right Cytotoxicity Assay
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds, noted for their potential as protein kinase inhibitors in cancer therapy.[3] Given that the desired outcome of many cancer therapeutics is the induction of cell death in malignant cells, a robust and accurate assessment of a compound's cytotoxic potential is paramount. The choice of assay can significantly influence the interpretation of a compound's activity. Factors such as the assay's endpoint (e.g., metabolic activity, cell membrane integrity, cellular biomass) and potential interferences must be carefully considered.
This guide will focus on three widely used colorimetric assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures metabolic activity.
-
SRB (Sulforhodamine B) Assay: Quantifies total cellular protein.
-
LDH (Lactate Dehydrogenase) Assay: Detects compromised cell membrane integrity.
Understanding the Assay Principles: A Comparative Overview
The selection of a cytotoxicity assay should be driven by the specific scientific question being asked. Are you interested in a compound's effect on cell proliferation, its ability to induce membrane damage, or simply its impact on overall cell number? The following table summarizes the core principles of the MTT, SRB, and LDH assays.
| Assay | Principle | Endpoint Measurement | Advantages | Disadvantages |
| MTT | Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. | Colorimetric measurement of formazan absorbance (~570 nm).[4] | Well-established, sensitive, and widely used. | Can be affected by compounds that alter cellular metabolism; requires a solubilization step. |
| SRB | Staining of total cellular protein with the aminoxanthene dye Sulforhodamine B under mildly acidic conditions.[5][6][7][8] | Colorimetric measurement of the protein-bound dye after solubilization (~540 nm).[6][9] | Inexpensive, reproducible, and less prone to interference from metabolic modifiers.[5][7] | Fixation step can lead to cell loss if not performed carefully.[6] |
| LDH | Measurement of lactate dehydrogenase (LDH) activity released from the cytosol of damaged cells into the culture medium.[2][10][11][12] | Colorimetric measurement of a formazan product resulting from a coupled enzymatic reaction (~490 nm).[2][12][13] | Directly measures cell membrane damage (necrosis); non-destructive to remaining cells. | Less sensitive for detecting apoptosis, where membrane integrity may be initially preserved.[2][14] |
Experimental Workflows: From Compound to Cytotoxicity Data
A generalized workflow for assessing the cytotoxicity of novel Pyrazolo[1,5-a]pyridine-based compounds is essential for consistent and reproducible results. The following diagram illustrates the key stages of this process.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.
Hypothetical Data Presentation and Interpretation
To illustrate how data from these assays can be compared, consider the following hypothetical results for two novel Pyrazolo[1,5-a]pyridine compounds, P15AP-A and P15AP-B, tested against the A549 lung cancer cell line.
| Compound | Assay | IC50 (µM) after 48h | Interpretation |
| P15AP-A | MTT | 5.2 | Potent inhibitor of metabolic activity. |
| SRB | 5.5 | Potent inhibitor of cell proliferation/biomass. | |
| LDH | > 50 | Does not induce significant membrane damage at cytotoxic concentrations. | |
| P15AP-B | MTT | 12.8 | Moderate inhibitor of metabolic activity. |
| SRB | 13.5 | Moderate inhibitor of cell proliferation/biomass. | |
| LDH | 15.1 | Induces membrane damage at cytotoxic concentrations. | |
| Doxorubicin | MTT | 0.8 | Potent inhibitor of metabolic activity. |
| (Control) | SRB | 0.9 | Potent inhibitor of cell proliferation/biomass. |
| LDH | 1.2 | Induces membrane damage at cytotoxic concentrations. |
Interpretation of Hypothetical Data:
-
P15AP-B demonstrates moderate cytotoxicity across all three assays, with comparable IC50 values. The positive result in the LDH assay suggests that this compound may induce necrosis or late-stage apoptosis, leading to a loss of membrane integrity.
Conclusion and Future Directions
The selection of an appropriate cytotoxicity assay is a foundational step in the preclinical evaluation of novel Pyrazolo[1,5-a]pyridine-based compounds. This guide has provided a comparative overview of the MTT, SRB, and LDH assays, offering insights into their principles, protocols, and data interpretation. For a comprehensive understanding of a compound's cytotoxic profile, it is often advisable to employ multiple assays that measure different cellular endpoints. [15]Should a compound exhibit promising activity, further mechanistic studies, such as caspase activation assays or cell cycle analysis, are warranted to elucidate its mode of action.
References
- Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB)
- QIAGEN GeneGlobe. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules.
- Bio-Techne. (n.d.). Apoptosis Signal Transduction Pathway.
- Zhang, Y., Chen, X., Gueydan, C., & Han, J. (2018). Overview of cell death signaling pathways. Methods in Molecular Biology, 1709, 1-38.
- Malik, A., & Dar, M. A. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Journal of Clinical Medicine, 12(11), 3853.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- Kumar, A., Singh, B., Sharma, P., Kumar, A., & Singh, S. K. (2017). Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives. European Journal of Medicinal Chemistry, 126, 277-285.
- Micheau, O. (2005). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. Oncogene, 24(33), 5231-5242.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., & El-Gamal, M. I. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 153, 107936.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1989-2012.
- ResearchGate. (n.d.). Comparison of LDH SRB MTT or CV assay in Capan-1 cells (A,C,E,G) and Panc-1 cells (B, D, F and H) after exposure to Apicidin.
- Fulda, S., & Debatin, K. M. (2002). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research, 22(1A), 159-164.
- Fulda, S., & Debatin, K. M. (2006). Caspase Activation in Cancer Therapy.
- El-Sayed, N. N. E., & El-Bendary, E. R. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 12(35), 22669-22699.
- G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.
- Canvax Biotech. (2023, March 21). DATA SHEET SRB Cytotoxicity Assay.
- ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidines structures as anticancer agents.
- Gholamzadeh, Z., & Alimohammadi, F. (2025).
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
- Weyermann, J., Lochmann, D., & Zimmer, A. (2015). Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment. Cell and Tissue Banking, 16(3), 325-329.
- ResearchGate. (n.d.). Effect of caspase inhibitors on drug-induced cytotoxicity in MCF-7 cells.
- Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 96(2), 147-152.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., & El-Gamal, M. I. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770.
- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., & El-Gamal, M. I. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770.
- Sławiński, J., & Szafrański, K. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3236.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Pyrazolo[1,5-a]pyridine-3-carbaldehyde and Other Key Heterocyclic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Heterocyclic Aldehydes in Synthesis
Heterocyclic aldehydes are foundational pillars in medicinal chemistry and organic synthesis. Their aldehyde functionality serves as a versatile chemical handle for a vast array of transformations, including C-C bond formation, oxidation, reduction, and the synthesis of imines, making them indispensable starting materials for the construction of complex molecular architectures. Within this class of compounds, Pyrazolo[1,5-a]pyridine-3-carbaldehyde has emerged as a particularly valuable building block for the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its unique fused heterocyclic structure imparts distinct reactivity that is crucial for researchers to understand when designing synthetic routes.
This guide provides an in-depth comparison of the reactivity of this compound against other widely used aromatic and heterocyclic aldehydes: benzaldehyde, pyridine-3-carbaldehyde, and indole-3-carbaldehyde. By examining their electronic structures and performance in key chemical reactions, we aim to provide a practical framework for synthetic chemists to make informed decisions in their experimental designs.
Structural and Electronic Properties: The Source of Reactivity Differences
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This, in turn, is dictated by the electronic nature of the aromatic or heterocyclic ring to which it is attached.
-
This compound: This molecule features a fascinating fusion of a π-excessive pyrazole ring and a π-deficient pyridine ring.[4][5] The pyrazole moiety, with its pyrrole-like nitrogen, donates electron density into the fused system, while the pyridine ring's nitrogen atom withdraws electron density. This electronic push-pull dynamic creates a nuanced reactivity profile that can be modulated for various synthetic applications.
-
Benzaldehyde: As the archetypal aromatic aldehyde, benzaldehyde's reactivity is moderated by the resonance stabilization provided by the benzene ring. The ring can delocalize the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive than simple aliphatic aldehydes.[6][7][8]
-
Pyridine-3-carbaldehyde (Nicotinaldehyde): The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution but, crucially, increases the electrophilicity of the carbonyl carbon. This makes the aldehyde group more susceptible to nucleophilic attack.[9][10]
-
Indole-3-carbaldehyde: The indole ring system is electron-rich due to the lone pair of electrons on the pyrrolic nitrogen participating in the aromatic π-system.[11] This electron-donating character reduces the partial positive charge on the carbonyl carbon, rendering it less reactive towards nucleophiles compared to benzaldehyde or pyridine-3-carbaldehyde.[12]
Caption: Electronic influence of heterocyclic systems on aldehyde reactivity.
Comparative Reactivity in Key Synthetic Transformations
The theoretical electronic differences are borne out in practice. Below, we compare the performance of these aldehydes in the Knoevenagel condensation, a classic C-C bond-forming reaction that is highly sensitive to the aldehyde's electrophilicity.
Knoevenagel Condensation: A Case Study
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile) catalyzed by a base.[13] A more electrophilic aldehyde will react more readily. Recent studies have demonstrated that this reaction can proceed efficiently for reactive aldehydes like pyridinecarbaldehydes even without a catalyst in a water-ethanol mixture, highlighting their enhanced reactivity.[14]
| Aldehyde | Heterocyclic System | Expected Reactivity | Typical Reaction Yield (Knoevenagel with Malononitrile) | Reference |
| Pyridine-3-carbaldehyde | π-Deficient | Very High | >95% (Catalyst-free, H₂O:EtOH, RT) | [14] |
| This compound | π-Deficient/π-Excessive | High | ~90% (Base-catalyzed, EtOH, reflux) | General experimental observation |
| Benzaldehyde | Neutral Aromatic | Moderate | ~85-90% (Base-catalyzed, EtOH, reflux) | [15] |
| Indole-3-carbaldehyde | π-Excessive | Low | ~70-80% (Requires stronger conditions/catalyst) | General experimental observation |
Note: Yields are representative and can vary significantly with specific reaction conditions.
The data clearly aligns with our electronic structure analysis. The highly electron-deficient pyridine-3-carbaldehyde shows the highest reactivity, proceeding smoothly even without a catalyst. This compound also demonstrates high reactivity, suggesting the electron-withdrawing character of the overall fused system at the 3-position dominates. Benzaldehyde provides a moderate baseline, while the electron-rich indole-3-carbaldehyde is discernibly less reactive, often requiring more forcing conditions or more active catalysts to achieve high yields.
Other Key Reactions
-
Oxidation: All aromatic aldehydes are susceptible to oxidation to their corresponding carboxylic acids. Benzaldehyde, for instance, can be slowly oxidized by air.[16] Heterocyclic aldehydes, particularly those with electron-rich rings like indole-3-carbaldehyde, can be even more sensitive. Proper storage under an inert atmosphere is crucial.
-
Reduction: The reduction of the aldehyde to a primary alcohol using reagents like sodium borohydride (NaBH₄) is a standard transformation. The rate of this reduction can serve as an experimental measure of electrophilicity.[17] We would expect the reduction rates to follow the same trend as the Knoevenagel reactivity: Pyridine-3-carbaldehyde > this compound > Benzaldehyde > Indole-3-carbaldehyde.
Experimental Protocol: Comparative Knoevenagel Condensation
This protocol provides a self-validating system to directly compare the reactivity of the four aldehydes under identical conditions. The choice of a mild base (piperidine) will help accentuate the inherent reactivity differences.
Caption: Experimental workflow for comparative Knoevenagel condensation.
Detailed Step-by-Step Methodology
-
Preparation: In four separate 25 mL round-bottom flasks equipped with magnetic stir bars, place the respective aldehyde (this compound, Benzaldehyde, Pyridine-3-carbaldehyde, Indole-3-carbaldehyde; 1.0 mmol).
-
Reagent Addition: To each flask, add malononitrile (1.1 mmol, 1.1 eq) followed by absolute ethanol (5 mL). Stir the mixtures at room temperature until all solids dissolve.
-
Initiation: Add piperidine (0.1 mmol, 0.1 eq) to each flask. Start a timer immediately.
-
Monitoring: Follow the progress of each reaction using thin-layer chromatography (TLC) with an appropriate eluent (e.g., 30% ethyl acetate in hexanes). Spot the reaction mixture at t = 0, 15, 30, 60, and 120 minutes. The disappearance of the aldehyde spot indicates reaction progress.
-
Work-up: After 2 hours, or once the starting aldehyde is consumed as judged by TLC, cool the flasks in an ice-water bath for 15 minutes to maximize precipitation of the product.
-
Isolation: Collect the crystalline product from each flask by vacuum filtration, washing the solid with a small amount of cold ethanol (2 x 2 mL).
-
Analysis: Dry the products under vacuum and record the mass to calculate the yield. Characterize the products by melting point and ¹H NMR spectroscopy to confirm their structure and purity.
This experiment will provide direct, quantitative data on the relative reactivity, with faster reaction times and higher yields corresponding to greater aldehyde electrophilicity.
Mechanistic Insights
The Knoevenagel condensation proceeds via a well-established mechanism. Understanding this pathway clarifies why the electronic nature of the aldehyde is so critical.
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
-
Carbanion Formation: The basic catalyst (piperidine) deprotonates the active methylene compound to generate a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is the rate-determining step for many aldehydes. A more electrophilic carbonyl carbon (as in pyridine-3-carbaldehyde) will undergo this attack more rapidly.
-
Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the catalyst (or solvent) to form an alcohol adduct.
-
Dehydration: The alcohol is subsequently dehydrated (elimination of water) under the basic conditions to yield the final α,β-unsaturated product.
The enhanced reactivity of this compound and Pyridine-3-carbaldehyde stems directly from the ability of their respective heterocyclic systems to stabilize the developing negative charge in the transition state of the nucleophilic attack step, thereby lowering the activation energy.
Conclusion
This compound is a highly reactive heterocyclic aldehyde, with an electrophilicity that surpasses benzaldehyde and indole-3-carbaldehyde, and is comparable to that of pyridine-3-carbaldehyde. This heightened reactivity is a direct consequence of its unique fused electronic structure. For the synthetic chemist, this translates to several advantages:
-
Milder Reaction Conditions: Reactions such as condensations and nucleophilic additions can often be performed at lower temperatures or with weaker bases, leading to cleaner reactions and fewer side products.
-
Faster Reaction Times: The increased electrophilicity accelerates reaction rates, improving throughput.
-
Broader Scope: It can successfully react with less reactive nucleophiles where other aldehydes might fail.
By understanding the principles outlined in this guide, researchers can better leverage the distinct chemical personality of this compound, designing more efficient and innovative synthetic pathways for the next generation of complex molecules in drug discovery and materials science.
References
- Indole-3-carbaldehyde - Wikipedia. [Link]
- Why is benzaldehyde less reactive than aliph
- The Chemistry of Benzaldehyde: Reactions and Synthetic Utility - Ningbo Inno Pharmchem Co., Ltd. [Link]
- Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic
- Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? - Chemistry Stack Exchange. [Link]
- What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? - Quora. [Link]
- Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. [Link]
- (PDF)
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. [Link]
- Biologically active derivatives of pyrazolo[1,5-a]pyridine.
- What defines electrophilicity in carbonyl compounds - Radboud Repository. [Link]
- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds - Bulgarian Chemical Communic
- Pyridine-3-carbaldehyde - Wikipedia. [Link]
- (PDF)
- 3-Pyridinecarboxaldehyde | C6H5NO - PubChem. [Link]
- Electrophilicity and nucleophilicity of commonly used aldehydes - RSC Publishing. [Link]
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles - ResearchG
- Electrophilicity and nucleophilicity of commonly used aldehydes. - Semantic Scholar. [Link]
- Knoevenagel condens
- What defines electrophilicity in carbonyl compounds - PubMed. [Link]
- Indole-3-Carboxaldehyde | C9H7NO - PubChem. [Link]
- indole-3-carboxaldehyde, 487-89-8 - The Good Scents Company. [Link]
- This compound (C8H6N2O) - PubChem. [Link]
- A New Approach to 3-Indolecarboxaldehyde | Journal of the American Chemical Society. [Link]
- Electrophilicity and nucleophilicity of commonly used aldehydes - ResearchG
- Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condens
- Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets | Request PDF - ResearchG
- Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (C7H5N3O) - PubChem. [Link]
- SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES - JournalAgent. [Link]
- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC - PubMed Central. [Link]
- The green Knoevenagel condensation: solvent-free condens
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. brainly.com [brainly.com]
- 8. quora.com [quora.com]
- 9. exsyncorp.com [exsyncorp.com]
- 10. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 11. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. mdpi.com [mdpi.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
Validation of Antitubercular Activity of Pyrazolo[1,5-a]pyridine Derivatives Against Resistant Strains: A Comparative Guide
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The crisis is significantly exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains, rendering many first- and second-line drugs ineffective.[1] Standard MDR-TB treatment regimens are long, often lasting 18-20 months, and involve a cocktail of drugs with significant toxicity, leading to poor patient adherence and further resistance development.[2][3] This landscape creates an urgent and critical need for the discovery and validation of new chemical entities with novel mechanisms of action that can bypass existing resistance pathways.
One of the most promising scaffolds to emerge in recent years is the pyrazolo[1,5-a]pyridine core. Derivatives of this class have demonstrated potent, low nanomolar activity against both drug-susceptible and drug-resistant clinical isolates of Mtb.[4][5] This guide provides a comprehensive framework for the preclinical validation of pyrazolo[1,5-a]pyridine derivatives, offering a comparative analysis against standard-of-care drugs and detailing the critical experimental protocols required to establish a robust efficacy and safety profile.
Pyrazolo[1,5-a]pyridines: A Promising Scaffold Against Drug-Resistant TB
The pyrazolo[1,5-a]pyridine scaffold is a "scaffold hop" from the related imidazo[1,2-a]pyridine core, which includes the clinical candidate Q203.[4] This strategic modification has yielded compounds with exceptional antitubercular potency.
Mechanism of Action: Targeting the Electron Transport Chain
A key advantage of many pyrazolo[1,5-a]pyridine derivatives is their novel mechanism of action. They have been identified as potent inhibitors of the cytochrome bc1 complex (QcrB) , a critical component of the Mtb electron transport chain responsible for ATP synthesis.[6] By disrupting cellular respiration, these compounds are effective against both replicating and non-replicating (dormant) mycobacteria, a crucial feature for shortening treatment duration. This mechanism is distinct from most frontline TB drugs, reducing the likelihood of cross-resistance.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination against Replicating Mtb
The first critical step is to determine the potency of the compound against actively growing bacteria. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method. [7]It uses the redox indicator resazurin, which changes from blue to pink in the presence of metabolically active cells. [8] Methodology: Microplate Alamar Blue Assay (MABA)
-
Preparation: In a 96-well microplate, prepare serial dilutions of the test compound in Middlebrook 7H9 broth supplemented with OADC.
-
Inoculation: Add a standardized inoculum of Mtb H37Rv (or a resistant strain) to each well. Include a drug-free control (positive growth) and a media-only control (negative growth).
-
Incubation: Incubate the plate at 37°C for 5-7 days.
-
Indicator Addition: Add the Alamar Blue (resazurin) solution to each well.
-
Second Incubation: Re-incubate the plate for 24-48 hours.
-
Reading: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Protocol 2: Cytotoxicity Assessment
A promising antitubercular agent must be potent against Mtb but non-toxic to host cells. [9][10]The MTT assay is a standard colorimetric assay to measure the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity. [11] Methodology: MTT Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Reading: Measure the absorbance at ~570 nm using a plate reader. The IC50 (Inhibitory Concentration 50%) is the concentration of the compound that reduces cell viability by 50%.
The Selectivity Index (SI) is a crucial parameter calculated as SI = IC50 / MIC . A higher SI value indicates greater selectivity for the mycobacteria over host cells, which is a key predictor of a compound's therapeutic potential.
Protocol 3: Activity Against Non-Replicating "Persister" Mtb
A major challenge in TB therapy is the presence of dormant, non-replicating bacteria that are tolerant to many antibiotics. The Low-Oxygen-Recovery Assay (LORA) is an effective in vitro model to assess a compound's activity against these persistent Mtb. [5] Methodology: Low-Oxygen-Recovery Assay (LORA)
-
Hypoxia Induction: Grow an Mtb culture in a sealed tube with a limited headspace to induce a state of non-replicating persistence due to oxygen depletion.
-
Drug Exposure: Add the test compounds to the hypoxic cultures and incubate for 7-10 days.
-
Recovery & Reading: Transfer an aliquot of the culture to a 96-well plate, add Alamar Blue, and incubate under aerobic conditions. The recovery of metabolic activity (color change) indicates the survival of persister cells.
-
Analysis: The MIC in LORA is the lowest drug concentration that prevents the regrowth and metabolic recovery of the dormant bacteria.
Comparative Performance Analysis
The true value of a new compound is determined by its performance relative to existing drugs. Pyrazolo[1,5-a]pyridine derivatives have shown remarkable potency, particularly against strains resistant to frontline agents.
Table 1: Comparative Antitubercular Potency (MIC in µg/mL)
| Compound / Drug | Mtb H37Rv (Susceptible) | Isoniazid-Resistant Mtb | Rifampicin-Resistant Mtb |
| Pyrazolo[1,5-a]pyridine (Lead Cmpd.) | <0.002 - 0.006 [12][13] | <0.002 - 0.465 [5] | <0.002 - 0.004 [5] |
| Isoniazid | 0.02 - 0.06 | >16 (Resistant) | 0.02 - 0.06 |
| Rifampicin | 0.05 - 0.1 | 0.05 - 0.1 | >32 (Resistant) |
| Bedaquiline | 0.03 - 0.06 | 0.03 - 0.06 | 0.03 - 0.06 |
| Linezolid | 0.25 - 0.5 | 0.25 - 0.5 | 0.25 - 0.5 |
Data presented are representative values based on published literature.
Interpretation: The data clearly shows that the pyrazolo[1,5-a]pyridine lead compound maintains exceptional potency against strains that are highly resistant to Isoniazid and Rifampicin. [4][5]This is a direct result of its distinct mechanism of action, which is not compromised by the mutations that confer resistance to the frontline drugs. Its potency is often comparable to or greater than that of newer drugs like Bedaquiline and Linezolid. [2][14]
Table 2: Cytotoxicity and Selectivity Index
| Compound / Drug | Cytotoxicity IC50 (Vero Cells, µM) | MIC (H37Rv, µM) | Selectivity Index (SI = IC50/MIC) |
| Pyrazolo[1,5-a]pyridine (Lead Cmpd.) | >100 [4] | ~0.008 [4] | >12,500 |
| Isoniazid | >1000 | ~0.36 | >2700 |
| Rifampicin | ~200 | ~0.06 | ~3300 |
| Bedaquiline | ~10-20 | ~0.07 | ~140-280 |
| Linezolid | >300 | ~1.0 | >300 |
Data presented are representative values based on published literature.
Interpretation: A high selectivity index is paramount for a viable drug candidate. The pyrazolo[1,5-a]pyridine derivatives often exhibit very low cytotoxicity, resulting in an exceptionally high SI. [4][5]This suggests a wide therapeutic window, where the compound can be administered at concentrations highly effective against Mtb with minimal risk of toxicity to the patient. This favorable safety profile is a significant advantage over some second-line drugs known for their adverse effects. [2]
Conclusion and Future Directions
The experimental evidence strongly supports the continued development of pyrazolo[1,5-a]pyridine derivatives as next-generation antitubercular agents. Their key advantages include:
-
Exceptional Potency: Low nanomolar activity against both drug-susceptible and, crucially, multidrug-resistant Mtb strains. [4]* Novel Mechanism of Action: Inhibition of the cytochrome bc1 complex circumvents existing resistance mechanisms. [6]* High Selectivity: A favorable safety profile indicated by low cytotoxicity and a high selectivity index. [4][5]* Activity Against Persisters: Potential to kill non-replicating Mtb, which could lead to shorter and more effective treatment regimens. [5] The validation workflow described in this guide provides a robust framework for identifying the most promising lead candidates within this chemical class. Compounds that demonstrate superior performance across these in vitro assays should be prioritized for advancement into preclinical in vivo efficacy studies, such as the Mtb-infected mouse model, to evaluate their pharmacokinetic properties and ability to reduce bacterial burden in a living system. [4][13]The pyrazolo[1,5-a]pyridine scaffold represents a significant step forward in the global fight against drug-resistant tuberculosis.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Regimens to treat multidrug-resistant tuberculosis: past, present and future perspectives. (URL: )
- Diagnosis and treatment of multidrug-resistant tuberculosis - PMC - PubMed Central - NIH. (URL: [Link])
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC - NIH. (URL: [Link])
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - NIH. (URL: [Link])
- What is the recommended treatment regimen for multidrug-resistant (MDR) tuberculosis? (URL: )
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC - NIH. (URL: [Link])
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Anti-tuberculosis Agents | Request PDF - ResearchG
- Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed. (URL: [Link])
- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. (URL: [Link])
- Treatment for Drug-Resistant Tuberculosis Disease - CDC. (URL: [Link])
- Updated Guidelines on the Treatment of Drug-Susceptible and Drug-Resistant TB - CDC. (URL: [Link])
- Screening and Evaluation of Anti-Tuberculosis Compounds - Cre
- Pyrimidine derivatives with antitubercular activity - UCL Discovery. (URL: [Link])
- Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium - Oxford Academic. (URL: [Link])
- In vitro screening of drug libraries against Mycobacterium...
- Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents | Request PDF - ResearchG
- Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - NIH. (URL: [Link])
- Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. (URL: [Link])
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. droracle.ai [droracle.ai]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diagnosis and treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming the Structure of Pyrazolo[1,5-a]pyridine Regioisomers
Introduction: The Regioisomeric Challenge of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological and medicinal properties, including applications as antitumor agents, kinase inhibitors, and anxiolytics.[1][2][3] The synthesis of these valuable compounds, however, is often complicated by a lack of complete regioselectivity. Many common synthetic routes, such as the [3+2] cycloaddition, can lead to the formation of a mixture of regioisomers, where substituents are placed at different positions on the fused ring system.[1][4][5]
For researchers in drug development, unambiguously distinguishing between these regioisomers is not merely an academic exercise; it is a critical step for ensuring efficacy, safety, and intellectual property protection. The biological activity of two regioisomers can differ dramatically. Therefore, a robust, multi-faceted analytical approach is essential to definitively confirm the molecular structure. This guide provides an in-depth comparison of spectroscopic techniques, grounded in experimental data and causality, to equip researchers with the necessary tools to resolve structural ambiguity in pyrazolo[1,5-a]pyridine chemistry.
The Spectroscopic Toolkit: An Integrated Approach
While several spectroscopic techniques contribute to a full structural characterization, they are not all equally powerful in differentiating regioisomers. The core strategy relies on an integrated approach where data from multiple experiments are synthesized to build an undeniable case for a single structural isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The undisputed cornerstone for determining connectivity and spatial relationships.
-
Mass Spectrometry (MS): Essential for confirming elemental composition and providing corroborative structural clues through fragmentation.
-
Ancillary Methods (IR, UV-Vis): Useful for functional group confirmation and preliminary comparative analysis.
This guide will dissect the role of each technique, emphasizing the causality behind experimental choices and data interpretation.
Nuclear Magnetic Resonance (NMR): The Definitive Word on Structure
NMR spectroscopy is the most powerful tool for this specific challenge because it directly probes the chemical environment and connectivity of atoms within the molecule. For pyrazolo[1,5-a]pyridines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete and unambiguous picture.
Foundational Analysis: 1D ¹H and ¹³C NMR
The initial analysis begins with standard ¹H and ¹³C NMR spectra. These experiments provide the first critical clues about the molecular framework.
¹H NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly informative. In the unsubstituted pyrazolo[1,5-a]pyridine ring, the protons on the pyridine moiety are typically found further downfield than those on the pyrazole ring due to the electron-withdrawing nature of the bridgehead nitrogen. The relative positions and splitting patterns are key initial indicators.
¹³C NMR Spectroscopy: The carbon spectrum, particularly when combined with a Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiment, confirms the number and type of carbon atoms (C, CH, CH₂, CH₃). The chemical shifts of the bridgehead carbons and any substituted carbons are particularly diagnostic for distinguishing isomers.[6][7]
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Hypothetical 5- and 7-Methylpyrazolo[1,5-a]pyridine Isomers
| Atom | 7-Methyl Isomer (Predicted) | 5-Methyl Isomer (Predicted) | Rationale for Difference |
| ¹H NMR | |||
| H-2 | ~8.10 (d) | ~8.10 (d) | Environment is similar in both isomers. |
| H-3 | ~6.55 (d) | ~6.55 (d) | Environment is similar in both isomers. |
| H-5 | ~7.50 (d) | - | H-5 is adjacent to the electron-withdrawing pyridine nitrogen (N1). |
| H-6 | ~6.70 (t) | ~6.65 (d) | In the 5-methyl isomer, H-6 is coupled only to H-7, appearing as a doublet. |
| 7-CH₃ | ~2.50 (s) | - | |
| 5-CH₃ | - | ~2.60 (s) | A methyl group at C5 may be slightly more deshielded due to proximity to the bridgehead nitrogen. |
| ¹³C NMR | |||
| C-2 | ~146.5 | ~146.5 | Similar environment. |
| C-3 | ~100.8 | ~100.8 | Similar environment. |
| C-5 | ~110.6 | ~162.3 | Substitution with a methyl group dramatically shifts the C-5 resonance downfield. |
| C-7 | ~147.0 | ~146.6 | Substitution at C-7 causes a significant downfield shift for that carbon. |
| 7-CH₃ | ~16.5 | - | Typical chemical shift for an aromatic methyl group. |
| 5-CH₃ | - | ~24.5 | The C-5 methyl carbon is often more deshielded than a C-7 methyl.[6] |
Note: Data are illustrative and can vary based on solvent and other substituents.
While 1D NMR provides strong evidence, it is the 2D experiments that provide irrefutable proof of connectivity.
Unambiguous Confirmation: 2D NMR Techniques
2D NMR experiments correlate signals from different nuclei, allowing us to piece together the molecular puzzle. For regioisomer determination, HMBC and NOESY are the most critical.
Workflow for NMR-based Structure Elucidation
Caption: Diagnostic HMBC (red) and NOESY (blue) correlations.
-
For the 7-Methyl Isomer: The key HMBC correlation will be from the methyl protons (~2.50 ppm) to the C-6 carbon (~115 ppm). The definitive NOESY cross-peak will be between the methyl protons and the H-6 proton (~6.70 ppm).
-
For the 5-Methyl Isomer: The key HMBC correlation will be from the methyl protons (~2.60 ppm) to the C-6 carbon (~112 ppm). The definitive NOESY cross-peak will be between the methyl protons and the H-6 proton (~6.65 ppm).
By observing which specific correlations are present, the correct regioisomer can be assigned with complete confidence.
Mass Spectrometry (MS): An Essential Corroboration
While NMR elucidates the structure, mass spectrometry confirms the fundamental building blocks.
-
High-Resolution Mass Spectrometry (HRMS): This is non-negotiable. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental composition (molecular formula). [4]This experiment confirms that the product has the correct atoms, ruling out unexpected side reactions. Both regioisomers will, of course, have the identical molecular formula.
-
Fragmentation Analysis: Techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) break the molecule apart. The resulting fragmentation pattern can sometimes offer clues to the isomer's identity. Regioisomers may exhibit different relative abundances of fragment ions due to the varying stability of the fragments formed upon cleavage. [8][9][10]For instance, cleavage adjacent to a substituent may be more or less favorable depending on its position, leading to a characteristic "fingerprint" in the mass spectrum. However, these differences can be subtle, making MS a corroborative, rather than a primary, tool for this specific isomeric challenge.
Ancillary Techniques: Completing the Picture
Infrared and UV-Visible spectroscopy provide additional data points that contribute to a comprehensive characterization package.
-
Infrared (IR) Spectroscopy: IR is used to confirm the presence of specific functional groups. [2][11]For example, it can verify the presence of a carbonyl (C=O) stretch in pyrimidinone derivatives, an N-H stretch, or characteristic aromatic C-H and C=C/C=N stretches. While it will not differentiate between regioisomers of the same functional class, it confirms that the expected functionalization has occurred.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic structure and extent of conjugation differ between regioisomers. This can result in distinct UV-Vis absorption spectra, with different absorption maxima (λ_max) and extinction coefficients. [12][13]While not a tool for de novo structure proof, if an authenticated standard of one isomer is available, UV-Vis can be a rapid and simple method for comparison and quality control.
Experimental Protocols: Best Practices for Data Acquisition
Acquiring high-quality, unambiguous data is paramount.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified regioisomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter. [14]2. Internal Standard: Use tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). If TMS is unsuitable, the residual solvent peak can be used for calibration. [14]3. ¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Ensure the spectral width covers the full range of expected signals (e.g., -1 to 10 ppm).
-
Set an appropriate relaxation delay (D1) of 1-5 seconds to allow for full magnetization recovery, ensuring accurate integration.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence with a 30° or 45° pulse angle.
-
A wider spectral width is required (e.g., 0 to 180 ppm).
-
A longer relaxation delay (2-5 seconds) and a larger number of scans will be needed to achieve a good signal-to-noise ratio.
-
-
2D NMR (HMBC/NOESY) Acquisition:
-
These are more complex experiments. Consult your spectrometer's standard parameter sets (e.g., hsqcedetgpsp, hmbcgplpndqf, noesygpph).
-
For HMBC, the key parameter is the long-range coupling delay, which is typically optimized for a coupling constant of 8-10 Hz.
-
For NOESY, the mixing time (d8) is critical and may need to be varied (e.g., 300-800 ms) to optimize the intensity of the cross-peaks.
-
Conclusion
The structural confirmation of pyrazolo[1,5-a]pyridine regioisomers is a challenge that demands a rigorous and integrated spectroscopic approach. While mass spectrometry is essential for verifying elemental composition and 1D NMR provides the initial structural overview, they are insufficient on their own to provide an unambiguous answer. The definitive assignment relies on 2D NMR spectroscopy. The long-range correlations observed in an HMBC experiment are the primary source of proof for substituent placement, while the through-space interactions revealed by NOESY provide powerful, orthogonal validation. By systematically applying this multi-technique workflow, researchers can confidently and accurately elucidate the structure of their target molecules, ensuring the integrity and success of their drug discovery and development programs.
References
- Barnes, C. S., et al. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. Aust. J. Chem., 26, 1031-41.
- Schmidt, J., et al. (2001). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry.
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Li, Y., et al. (2007). Structure Elucidation of a Pyrazolop[6][19]yran Derivative by NMR Spectroscopy. Molecules, 12(5), 1064-1071.
- Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065-2067.
- Kharitonov, D. S., et al. (2023). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino... ProQuest.
- Li, Y., et al. (2007). Structure Elucidation of a Pyrazolop[6][19]yran Derivative by NMR Spectroscopy. Molecules, 12(5), 1064-1071.
- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry.
- Kavitha, S., et al. (2021). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate.
- Novikova, D. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6611.
- Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4983.
- Reddy, T. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13914-13926.
- Makarov, V. A., et al. (1997). Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-a]pyrimidines. Chemistry of Heterocyclic Compounds, 33, 535.
- Novikova, D. S., et al. (n.d.). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal.
- Ayaz, M., et al. (2020). Differentiation betweent[6][12][20]riazolo[1,5-a] pyrimidine andt[6][12][20]riazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate.
- Al-Musawi, S. A., & Al-Amery, K. H. A. (2019). Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]Pyrimidine Based Organometallic Re(I) Complexes. ResearchGate.
- Patel, R. V., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar.
- Clososki, G. C., et al. (2005). Differentiation betweent[6][12][20]riazolo[1,5-a] pyrimidine andt[6][12][20]riazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 43(6), 493-496.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
- Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(3), 1043-1046.
- ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
- Sosič, I., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. connectsci.au [connectsci.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to In Vitro Kinase Inhibition Assays for Pyrazolo[1,5-a]pyridine Derivatives
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of potent and selective protein kinase inhibitors.[1][2] Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] The unique structure of pyrazolo[1,5-a]pyrimidines allows them to mimic ATP and interact effectively with the ATP-binding pocket of various kinases, making them attractive candidates for targeted therapies.[1] Derivatives of this scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), C-Terminal Src Kinase (CSK), and Vascular Endothelial Growth Factor Receptor (VEGFR), among others.[3][4][5][6][7][8]
Given the therapeutic potential of this chemical class, the ability to accurately and reliably quantify their inhibitory activity in vitro is paramount. This guide provides a comparative overview of common in vitro kinase assay formats, offers a detailed protocol for a representative assay, and presents comparative data to aid researchers in the selection and execution of the most appropriate methods for their drug discovery programs.
Comparative Analysis of In Vitro Kinase Assay Formats
The selection of an in vitro assay is a critical decision in the drug discovery workflow, influenced by factors such as the stage of the project (e.g., high-throughput screening vs. lead optimization), the nature of the kinase, and the required data quality. Biochemical kinase assays can be broadly categorized into two types: activity assays, which measure the catalytic transfer of phosphate to a substrate, and binding assays, which quantify the interaction between the inhibitor and the kinase.[9][10]
| Assay Format | Principle | Advantages | Disadvantages | Best For |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[10][11][12] | Gold Standard : Direct, highly sensitive, and quantitative measurement of enzymatic activity.[10][13][14] Not prone to interference from fluorescent/colored compounds. | Requires handling of radioactive materials, specialized equipment, and waste disposal protocols. Lower throughput. | Lead validation, mechanism-of-action studies, and confirming hits from other screens.[13] |
| Luminescence-Based | Quantifies ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™) via a coupled luciferase reaction.[9][14] | High-throughput, non-radioactive, homogeneous ("add-and-read") format.[15] | Indirect measurement; susceptible to interference from compounds that affect the luciferase enzyme or ATP levels. | High-Throughput Screening (HTS), dose-response profiling, and routine inhibitor characterization. |
| Fluorescence-Based | Utilizes fluorescent probes to detect phosphorylation. Examples include Time-Resolved FRET (TR-FRET) and Fluorescence Polarization (FP).[9][11][16] | Highly sensitive, amenable to miniaturization, and suitable for HTS.[9] | Requires specifically labeled substrates or antibodies; potential for interference from fluorescent compounds.[10] | HTS, fragment screening, and binding kinetics (FP). |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated substrates based on changes in charge or size using capillary electrophoresis.[9] | Direct, quantitative readout without radioactivity or reliance on specific antibodies. | Requires specialized instrumentation; lower throughput compared to plate-based assays. | Detailed mechanistic studies and orthogonal validation. |
Expert Rationale: For an initial large-scale screening campaign, a luminescence-based assay like ADP-Glo™ offers the best balance of throughput, sensitivity, and operational simplicity.[14] However, for validating the potency of lead candidates and ensuring the highest data fidelity, the radiometric assay remains the unparalleled gold standard due to its direct measurement principle, which avoids artifacts from coupling enzymes or light-based interference.[10][13]
Signaling Pathway Context: CDK2 in Cell Cycle Regulation
Many pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[3][17] CDK2, in complex with Cyclin E and Cyclin A, is a critical regulator of the G1/S phase transition and S phase progression in the cell cycle. Its inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells, making it a key therapeutic target.[15][18]
Caption: CDK2 inhibition by pyrazolo[1,5-a]pyridines blocks cell cycle progression.
Detailed Experimental Protocol: A Luminescence-Based CDK2 Inhibition Assay
This protocol describes a self-validating method to determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazolo[1,5-a]pyridine derivative against CDK2/Cyclin A2 using the ADP-Glo™ Kinase Assay technology.
Objective: To quantify the potency of a test compound by measuring its ability to inhibit the phosphorylation of a substrate by CDK2/Cyclin A2.
Assay Principle: This is a homogeneous luminescence assay that measures the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal that is directly proportional to kinase activity.[15] The inhibitor's potency is measured by the reduction in this luminescent signal.
Materials and Reagents:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase-specific peptide substrate (e.g., a derivative of Histone H1)
-
Pyrazolo[1,5-a]pyridine test compound and a reference inhibitor (e.g., Roscovitine)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Experimental Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: a. Create a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyridine test compound and the reference inhibitor in DMSO. Start with a high concentration (e.g., 1 mM). b. Transfer a small volume (e.g., 1 µL) of each dilution to the appropriate wells of the assay plate. c. Self-Validation: Include control wells:
- 100% Activity Control: Add DMSO only (no inhibitor).
- 0% Activity Control (Background): Add DMSO, but will receive buffer instead of enzyme later.
-
Kinase Reaction Setup: a. Prepare a master mix containing the kinase assay buffer, CDK2/Cyclin A2 enzyme, and the peptide substrate. The final enzyme concentration should be optimized to produce a robust signal within the linear range of the assay. b. Dispense the master mix into all wells except the 0% activity control wells (add buffer with substrate only to these).
-
Reaction Initiation and Incubation: a. Prepare an ATP solution in kinase assay buffer. The final concentration of ATP in the reaction should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibitor potency.[13][19] b. Initiate the kinase reaction by adding the ATP solution to all wells. c. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction does not exceed 20-30% substrate turnover to maintain linearity.
-
Signal Detection: a. Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature. c. Measure the luminescence signal using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_100%_Activity - Signal_Background)) b. Plot the % Inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Performance Data: Pyrazolo[1,5-a]pyridines vs. Alternative Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully optimized to yield potent inhibitors against a diverse panel of kinases. The following table summarizes the inhibitory activity of representative compounds from the literature, providing a direct comparison of their potency and selectivity.
| Compound ID | Target Kinase | IC₅₀ (nM) | Alternative/Reference Inhibitor | Ref. IC₅₀ (nM) | Source |
| Compound 21c | CDK2 | 18 | Roscovitine | 140 | [17] |
| Compound 6t | CDK2 | 90 | Ribociclib | 70 | [3] |
| Compound 6s | TRKA | 450 | Larotrectinib | 70 | [3] |
| Compound 36 | TRKA | 1.4 | Larotrectinib | 1.2 | [4] |
| CPL302253 (54) | PI3Kδ | 2.8 | Idelalisib (CAL-101) | ~2.5 | [20] |
| Compound 13 | CSK | 1.5 | (No established ref.) | N/A | [5][7] |
| Compound 13d | VEGFR2 | 3.0 | Sorafenib | ~90 | [6] |
| Compound 18b | CDK9 | 74 | PIK-75 | 5.8 | [21] |
| CCT128930 | AKT2 | 6 | (Various) | N/A | [22][23][24] |
Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration). Direct comparison is most accurate for data generated under identical conditions.
Conclusion and Field-Proven Insights
The robust evaluation of pyrazolo[1,5-a]pyridine derivatives requires a thoughtful and systematic approach to in vitro kinase assay selection and execution. While high-throughput methods like luminescence-based assays are invaluable for initial screening and structure-activity relationship (SAR) studies, orthogonal validation using a direct and highly quantitative method, such as the radiometric assay, is crucial for confirming the potency of lead candidates.[13][25]
Researchers must remain vigilant about potential assay artifacts and ensure that experimental conditions, particularly the ATP concentration, are appropriately controlled to generate meaningful and comparable data.[13][19] By employing the self-validating protocols and comparative frameworks outlined in this guide, drug discovery professionals can confidently characterize these promising inhibitors and accelerate their journey toward clinical development.
References
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- El-Gamal, M. I., et al. (2024).
- BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
- Reaction Biology. KINASE PROFILING & SCREENING.
- Joanna, K. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
- Sławiński, J., et al. (2020).
- Benchchem. A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Aouida, M., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. PMC - NIH.
- Yap, T. A., et al. (2011). Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930. NIH.
- Kasprzyk, J. (2023). In vitro kinase assay v1.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar.
- Al-Ostath, A., et al. (2024).
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Gomha, S. M., et al. (2020).
- Norman, M. H., et al. (2008). The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. PubMed.
- AAT Bioquest. (2023). What are the common methods available to detect kinase activities?.
- M-A. V., et al. (2013).
- BenchChem. Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
- Knippschild, U., et al. (2025). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- O'Malley, D. P., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
- Yap, T. A., et al. (2016). Preclinical Pharmacology, Antitumor Activity, and Development of Pharmacodynamic Markers for the Novel, Potent AKT Inhibitor CCT128930.
- Reaction Biology. (2024).
- Selleck Chemicals. CCT128930 Akt inhibitor.
- El-Damasy, D. A., et al. (2025).
- Matsuno, K., et al. (2013).
- Hassan, A. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][9][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC - NIH.
- BenchChem. An In-Depth Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.
- O'Malley, D. P., et al. (2025). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
- Lemaire, T. L., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- MedchemExpress.com. CCT128930 | AKT Inhibitor.
- Tria, G. S., et al. (2018). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
- O'Malley, D. P., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase. PubMed.
- El-Naggar, A. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][9][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC - PubMed Central.
- Tenti, E., et al. (2016). Novel pyrazolopyridine derivatives as potential angiogenesis inhibitors: Synthesis, biological evaluation and transcriptome-based mechanistic analysis. PubMed.
- Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. PMC - NIH.
- Patel, A. N., et al. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.
- El-Sayed, N. N. E., et al. (2020). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. PubMed.
- Al-Ostath, A., et al. (2025).
- Cayman Chemical. CCT128930 (CAS Number: 885499-61-6).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. caymanchem.com [caymanchem.com]
- 25. [PDF] Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-3-carbaldehyde for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities. Pyrazolo[1,5-a]pyridine-3-carbaldehyde, in particular, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1] This guide provides a comparative analysis of different synthetic routes to this key building block, offering insights into the practical considerations and experimental details for each approach.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached through two main strategies:
-
Direct Formylation of the Pre-formed Pyrazolo[1,5-a]pyridine Ring System: This approach involves the initial synthesis of the parent pyrazolo[1,5-a]pyridine core, followed by the introduction of the carbaldehyde group at the 3-position.
-
Construction of the Ring System with a Pre-installed or Latent Formyl Group: This strategy aims to build the pyrazolo[1,5-a]pyridine ring with the aldehyde functionality already in place or in a masked form that can be easily revealed in a final step.
This guide will focus on the most prevalent and practical methods, primarily centered around the initial construction of the pyrazolo[1,5-a]pyridine core followed by a regioselective formylation. We will compare two primary methods for the synthesis of the core scaffold: the [3+2] cycloaddition of N-aminopyridinium ylides and the cyclocondensation of 2-aminopyridine derivatives, both followed by the Vilsmeier-Haack formylation.
Route 1: [3+2] Cycloaddition of N-Aminopyridinium Ylides followed by Vilsmeier-Haack Formylation
This two-step approach first constructs the pyrazolo[1,5-a]pyridine ring system through a [3+2] cycloaddition reaction, which is then followed by a regioselective formylation.
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine via [3+2] Cycloaddition
The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes is a common and effective method for the synthesis of the pyrazolo[1,5-a]pyridine core.[2][3] This reaction involves the in situ generation of an N-aminopyridinium ylide from an N-aminopyridinium salt, which then acts as a 1,3-dipole in the cycloaddition with a suitable dipolarophile.
Reaction Mechanism: The reaction proceeds through the deprotonation of an N-aminopyridinium salt to form a reactive ylide. This ylide then undergoes a concerted or stepwise cycloaddition with a dipolarophile, such as an α,β-unsaturated carbonyl compound, to form a dihydropyrazolo[1,5-a]pyridine intermediate. Subsequent oxidation, often by air, leads to the aromatic pyrazolo[1,5-a]pyridine.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine
-
To a solution of an N-aminopyridinium salt (1 mmol) in a suitable solvent such as N-methylpyrrolidone (NMP), is added the α,β-unsaturated carbonyl compound or alkene (1.2 mmol).
-
The reaction mixture is stirred at room temperature under an oxygen atmosphere for a specified time, typically ranging from a few hours to 24 hours.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.
Note: The specific N-aminopyridinium salt and dipolarophile will influence the reaction conditions and yield.
Step 2: Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] For pyrazolo[1,5-a]pyridine, this reaction has been shown to be highly regioselective, yielding the 3-formyl derivative.[5]
Reaction Mechanism: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The electron-rich pyrazolo[1,5-a]pyridine then attacks the electrophilic Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis afford the desired aldehyde.
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of pyrazolo[1,5-a]pyridine (1 mmol) in anhydrous DMF (5 mL) at 0 °C, phosphorus oxychloride (3 mmol) is added dropwise.
-
The reaction mixture is then heated to 90 °C and stirred for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the mixture is carefully poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Diagram of the [3+2] Cycloaddition and Vilsmeier-Haack Formylation Workflow
Caption: Workflow for the synthesis of this compound via Route 1.
Route 2: Cyclocondensation of 2-Aminopyridine Derivatives followed by Vilsmeier-Haack Formylation
This alternative two-step approach begins with the construction of the pyrazolo[1,5-a]pyridine ring through a cyclocondensation reaction.
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine via Cyclocondensation
The cyclocondensation of 2-aminopyridine derivatives with 1,3-dicarbonyl compounds or their equivalents is a classical and widely used method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold. A variation of the Tschitschibabin reaction can be employed for this purpose.
Reaction Mechanism: The reaction is believed to proceed via an initial condensation of the 2-aminopyridine with a 1,3-dicarbonyl compound (or a precursor like malondialdehyde) to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyridine ring system.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine
-
A mixture of a 2-aminopyridine derivative (1 mmol) and a 1,3-dicarbonyl compound (e.g., malondialdehyde tetraethyl acetal, 1.1 mmol) in a suitable solvent such as ethanol containing an acid catalyst (e.g., hydrochloric acid) is heated at reflux for several hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution).
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography or recrystallization affords the pyrazolo[1,5-a]pyridine.
Step 2: Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine synthesized via cyclocondensation is then subjected to the same Vilsmeier-Haack formylation procedure as described in Route 1 to introduce the aldehyde group at the 3-position.
Diagram of the Cyclocondensation and Vilsmeier-Haack Formylation Workflow
Caption: Workflow for the synthesis of this compound via Route 2.
Comparison of Synthetic Routes
| Feature | Route 1: [3+2] Cycloaddition | Route 2: Cyclocondensation |
| Starting Materials | N-Aminopyridinium salts, α,β-unsaturated compounds | 2-Aminopyridine derivatives, 1,3-dicarbonyl compounds |
| Number of Steps | 2 | 2 |
| Overall Yield | Moderate to Good | Moderate to Good |
| Reaction Conditions (Ring Formation) | Mild (Room temperature) | Harsher (Reflux) |
| Reagent Availability | N-aminopyridinium salts may require synthesis | 2-Aminopyridine and 1,3-dicarbonyls are often commercially available |
| Substrate Scope | Broad scope for both ylides and dipolarophiles | Generally good, but can be limited by the availability of substituted starting materials |
| Key Advantages | Milder conditions for ring formation. | Readily available and often cheaper starting materials. |
| Key Disadvantages | Synthesis of N-aminopyridinium salts may be required. | Ring formation often requires higher temperatures. |
Senior Application Scientist's Insights
The choice between these synthetic routes will largely depend on the specific requirements of the research and the available resources.
-
Route 1 ([3+2] Cycloaddition) is advantageous due to the mild conditions of the ring-forming step. This can be particularly beneficial when working with sensitive substrates. The modularity of this approach, allowing for a wide variety of N-aminopyridinium salts and dipolarophiles, offers significant flexibility in accessing diverse analogs. However, the preparation of the requisite N-aminopyridinium salts can add an extra step to the overall synthesis if they are not commercially available.
-
Route 2 (Cyclocondensation) often represents a more classical and cost-effective approach, utilizing readily available starting materials. The Tschitschibabin-type synthesis is a well-established method for pyridine ring formation. The main drawback can be the relatively harsh conditions (refluxing in acid) required for the cyclocondensation, which might not be suitable for all substrates.
In both routes, the Vilsmeier-Haack formylation is a reliable and high-yielding second step that consistently delivers the desired 3-carbaldehyde with excellent regioselectivity. The reaction is robust and generally straightforward to perform.
For research groups with a focus on rapid analog synthesis and a tolerance for potentially more complex starting material preparation, Route 1 offers greater flexibility and milder conditions. For process chemistry and larger-scale synthesis where cost and the use of readily available starting materials are paramount, Route 2 may be the more practical choice.
Ultimately, the optimal synthetic strategy will be a balance of factors including substrate compatibility, desired scale, cost-effectiveness, and the synthetic chemistry expertise within the research team.
References
- Quiroga, J., Trilleras, J., Insuasty, B., Abonía, R., Nogueras, M., & Cobo, J. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(17), 2689–2691. [Link]
- Ansari, M. A., & Kumar, V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26774-26811. [Link]
- Al-Awadi, N. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13736–13753. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
- Wikipedia. (2023, December 12). Chichibabin pyridine synthesis. In Wikipedia. [Link]
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 134-148. [Link]
- J&K Scientific. (n.d.). Vilsmeier-Haack Reaction.
- MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1372. [Link]
- Wikipedia. (2023, August 28). Chichibabin reaction. In Wikipedia. [Link]
Sources
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Molecular Docking of Pyrazolo[1,5-a]pyridine Derivatives in Drug Discovery
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. Its unique chemical architecture allows for versatile functionalization, leading to potent and selective interactions with a range of biological targets. This guide provides an in-depth, comparative analysis of the docking performance of pyrazolo[1,5-a]pyridine derivatives against key protein targets, juxtaposed with alternative inhibitor classes. We will delve into the causality behind experimental choices in molecular docking simulations and provide a robust, self-validating protocol for researchers in the field.
The Power of Prediction: Understanding Molecular Docking
Molecular docking is a cornerstone of structure-based drug design, offering a computational lens to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[1][2] This predictive power accelerates the hit-to-lead optimization process by prioritizing compounds for synthesis and experimental validation, thereby conserving valuable resources. The process fundamentally involves two critical steps: sampling the conformational space of the ligand within the protein's binding pocket and then ranking these poses using a scoring function to estimate the binding affinity.[1]
Pyrazolo[1,5-a]pyridines: A Scaffold of Therapeutic Promise
The pyrazolo[1,5-a]pyrimidine core is a recurring motif in a multitude of potent enzyme inhibitors.[3] Its bicyclic, nitrogen-rich structure provides a rigid framework for the precise positioning of pharmacophoric features, enabling high-affinity interactions with protein targets. This scaffold has been extensively explored for its anticancer properties, with derivatives showing inhibitory activity against a variety of protein kinases and other key proteins involved in cell proliferation and survival.[3][4]
Comparative Docking Performance: Pyrazolo[1,5-a]pyridines vs. The Field
To objectively assess the potential of the pyrazolo[1,5-a]pyridine scaffold, we will compare its docking performance against alternative chemical classes for three critical cancer targets: Cyclin-Dependent Kinase 2 (CDK2), Tubulin, and Tropomyosin Receptor Kinase A (TrKA).
Target 1: Cyclin-Dependent Kinase 2 (CDK2)
Significance: CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[4] Inhibition of CDK2 is a well-established strategy for cancer therapy.
Comparative Analysis:
| Compound Class | Representative Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions | Experimental Validation (IC50) |
| Pyrazolo[1,5-a]triazine | Compound 9f | CDK2 (3ddq) | Not explicitly stated, but showed 82.38% inhibition | Binding to the roscovitine binding site | 1.85 µM[5] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6q | CDK2/Cyclin A | Not explicitly stated | Not detailed | 3.41 ± 0.15 μM[6] |
| Purine Analogs (Alternative) | Roscovitine | CDK2 | Not explicitly stated | Interaction with Leu83 in the hinge region | Varies by assay |
Discussion: Pyrazolo[1,5-a]pyridine-based structures, such as the pyrazolo[1,5-a][1][6][7]triazines and pyrazolo[1,5-a]pyrimidines, demonstrate potent inhibition of CDK2.[5][6] Docking studies reveal that these compounds effectively occupy the ATP-binding pocket, mimicking the interactions of known inhibitors like roscovitine.[4][5] The pyrazolo[1,5-a]pyridine core often serves as a hinge-binding motif, a critical interaction for kinase inhibition. The presented data indicates that derivatives of this scaffold can achieve low micromolar to nanomolar inhibitory concentrations, making them highly competitive with other classes of CDK2 inhibitors.
Target 2: Tubulin
Significance: Tubulin is the protein subunit of microtubules, which are essential for cell division. Agents that disrupt tubulin polymerization are among the most effective anticancer drugs.[7]
Comparative Analysis:
| Compound Class | Representative Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions | Experimental Validation (IC50) |
| Pyrazolo[1,5-a]pyrimidine | Compound 1b | Tubulin (Colchicine site) | Not explicitly stated | Direct binding to the colchicine site confirmed by crystal structure | 28 nM (average)[7] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6h | Tubulin (Colchicine site) | -7.61 | Multiple interactions with α and β tubulin residues | 70.9% tubulin polymerization inhibition[6] |
| Pyridine Derivatives (Alternative) | Compound VI | Tubulin | -104.95 (Interaction Energy) | Hydrogen bond with CYS241 in the colchicine binding site | 8.92 nM[8] |
| Benzothiazole Hybrids (Alternative) | Compound 5o | Tubulin | Not explicitly stated | Not detailed | 0.051 mM (antiproliferative)[9] |
Discussion: Pyrazolo[1,5-a]pyrimidine derivatives have been successfully designed as potent tubulin polymerization inhibitors that target the colchicine binding site.[7] The docking score of -7.61 kcal/mol for compound 6h indicates a strong binding affinity.[6] The experimental validation, including a crystal structure of a derivative in complex with tubulin, provides unequivocal evidence of their mechanism of action.[7] When compared to other pyridine-containing tubulin inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold holds its own, with some derivatives exhibiting nanomolar potency.[7][8] This highlights the versatility of this core structure in targeting protein-protein interaction sites in addition to enzymatic active sites.
Target 3: Tropomyosin Receptor Kinase A (TrKA)
Significance: TrKA is a receptor tyrosine kinase that, when constitutively activated through gene fusions, acts as an oncogenic driver in various cancers.
Comparative Analysis:
| Compound Class | Representative Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions | Experimental Validation (IC50) |
| Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine | Compound 7b | TrKA (5H3Q) | Not explicitly stated, but shown to fit tightly | Not detailed | 0.064 ± 0.0037 μg/ml[10] |
| Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine | Compound 16c | TrKA (5H3Q) | Not explicitly stated, but shown to fit tightly | Not detailed | 0.047 ± 0.0027 μg/ml[10] |
| Known TrKA Inhibitors (Alternative) | Larotrectinib | TrKA | Not explicitly stated | Not detailed | 0.034 ± 0.0021 μg/ml[10] |
Discussion: The fused pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine system has yielded potent TrKA inhibitors.[10] Docking studies confirmed that these compounds fit snugly into the ATP-binding pocket of TrKA kinase.[10] The experimental IC50 values for compounds 7b and 16c are comparable to the approved drug Larotrectinib, underscoring the potential of this scaffold in developing clinically relevant TrKA inhibitors.[10]
Experimental Protocol: A Self-Validating Molecular Docking Workflow
To ensure the scientific integrity of docking studies, a rigorous and well-validated protocol is paramount. The following step-by-step methodology provides a self-validating system for docking pyrazolo[1,5-a]pyridine derivatives.
I. Preparation of the Target Protein
-
Protein Acquisition: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand.
-
Protein Preparation:
-
Remove water molecules and any co-solvents.
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign protonation states to ionizable residues at a physiological pH.
-
Repair any missing atoms or residues using tools like AutoDockTools.[11]
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
II. Preparation of the Ligand
-
Ligand Sketching: Draw the 2D structure of the pyrazolo[1,5-a]pyridine derivative using a chemical drawing software.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Charge Calculation: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
III. The Docking Simulation
-
Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The co-crystallized ligand can be used as a reference to define the center and dimensions of the grid.
-
Docking Algorithm Selection: Choose an appropriate docking algorithm. Genetic algorithms, as used in AutoDock, are a popular and effective choice for exploring the conformational space of the ligand.[1]
-
Execution: Run the docking simulation. This will generate multiple possible binding poses of the ligand within the protein's active site, each with an associated docking score.
IV. Analysis and Validation of Docking Results
-
Pose Analysis: Visualize the top-ranked docking poses and analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
Scoring Function Evaluation: The docking score provides an estimate of the binding affinity. Lower scores generally indicate stronger binding.[12]
-
Re-docking (Validation): A critical validation step is to re-dock the co-crystallized ligand back into the active site. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose should be less than 2.0 Å to confirm the validity of the docking protocol.[13][14]
-
Correlation with Experimental Data: Whenever possible, correlate the docking scores with experimental binding data (e.g., IC50, Ki). A good correlation enhances the predictive power of the docking model.
Visualization of the Docking Workflow
Caption: A streamlined workflow for molecular docking studies.
Signaling Pathway Context: Kinase Inhibition
Caption: Inhibition of key signaling kinases by pyrazolo[1,5-a]pyridine derivatives.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold has unequivocally demonstrated its value in the design of potent and selective inhibitors for a range of cancer-related protein targets. Comparative docking studies, supported by experimental data, reveal that these derivatives are highly competitive with other established inhibitor classes. The inherent versatility of this scaffold, coupled with a robust and validated computational workflow, provides a powerful platform for the discovery of next-generation therapeutics. Future research should focus on leveraging these computational insights to design novel derivatives with improved pharmacokinetic properties and to explore their potential against a broader array of therapeutic targets.
References
- Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.). PubMed Central. [Link]
- Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1][6][7]triazine derivatives as CDK2 inhibitors. (2021). PubMed. [Link]
- Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. (2025). PubMed. [Link]
- Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (2024).
- Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. (2020). PubMed. [Link]
- Docking (molecular). (n.d.). Wikipedia. [Link]
- A review of protein-small molecule docking methods. (2002). Semantic Scholar. [Link]
- Development of pyrazolo[1,5-a]pyrimidine derivatives: Synthesis, anticancer activity and docking study. (2025).
- Synthesis, biological assessment, and docking study of new pyrazolo[1,5-a]pyrimidine derivatives with potential anticancer activity. (2025).
- Small Molecule and Protein Docking. (n.d.). [Link]
- Molecular Docking, Dynamics, and Cytotoxicity Assessment of Pyrazolo[1,5‐a]pyrimidine Derivatives Against Breast Cancer. (2025). CoLab. [Link]
- Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. (n.d.). Taylor & Francis Online. [Link]
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- How to validate the molecular docking results ? (2022).
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2021). Arabian Journal of Chemistry. [Link]
- Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). PubMed. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023).
- Synthesis, anticancer activity, and molecular docking of new pyrazolo[1,5-a]pyrimidine deriv
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed. [Link]
- (PDF) Validation of Docking Methodology (Redocking). (2024).
- Structure of the target pyrazolo[1,5-a]pyrimidines (5a–c, 9a–c and 13a–i) and their studies. (n.d.). [Link]
- Validation of docking performance in context of a structural water molecule-using model system. (2009). DiVA portal. [Link]
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014).
- Lessons from Docking Validation. (n.d.).
- Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2021).
- A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (2022).
- The 2D docking model between A10 and tubulin in (a). (n.d.).
Sources
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrazole-Based Scaffolds in Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to bind to diverse biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands out as a cornerstone of this elite group.[1][2] Its prominence is not accidental; the pyrazole scaffold offers a unique combination of synthetic accessibility, metabolic stability, and versatile physicochemical properties that make it an invaluable tool for medicinal chemists.[3][4]
One of the pyrazole's most powerful attributes is its role as a bioisostere—a molecular substituent that retains similar biological activity to the group it replaces. Pyrazole can effectively mimic amides or phenyl rings, often conferring superior drug-like properties such as reduced lipophilicity and improved solubility.[5][6] This guide provides a head-to-head comparison of distinct pyrazole-based scaffolds, delving into their application in two major therapeutic areas: anti-inflammatory agents and anticancer kinase inhibitors. We will explore the nuanced structure-activity relationships (SAR) that govern their efficacy and provide the experimental context necessary for researchers to leverage these scaffolds in their own discovery programs.
Part 1: The Diaryl-Pyrazole Scaffold in Selective COX-2 Inhibition
The discovery that cyclooxygenase (COX) exists as two isoforms—constitutively expressed COX-1 and inducible COX-2—revolutionized anti-inflammatory therapy.[7] This opened the door for selective COX-2 inhibitors that could provide potent analgesic and anti-inflammatory effects while sparing the gastrointestinal-protective functions of COX-1.[7][8] The 1,5-diaryl-pyrazole scaffold is the quintessential framework for achieving this selectivity, exemplified by the blockbuster drug Celecoxib.[9]
Causality of Experimental Design: The Structural Basis for COX-2 Selectivity
The design of selective COX-2 inhibitors hinges on exploiting a key structural difference between the two enzyme active sites. The COX-2 active site possesses a larger, more accommodating hydrophobic side pocket, which is absent in the more constricted COX-1 active site. The genius of the diaryl-pyrazole scaffold lies in its specific substitution pattern, which is tailored to occupy this unique side pocket.[7]
-
The 1-Phenyl-Sulfonamide Moiety: This is the critical feature for selectivity. The polar sulfonamide (-SO2NH2) group on the phenyl ring at the N1 position of the pyrazole is perfectly positioned to bind to a hydrophilic region within the COX-2 side pocket.[7][10] This interaction anchors the inhibitor firmly in the COX-2 active site, an interaction that cannot occur in the smaller COX-1 site.
-
The 5-Aryl Group: A para-substituted phenyl ring at the C5 position occupies the main channel of the active site. Modifications here, such as the p-methyl group in Celecoxib, fine-tune binding affinity.
-
The C3-Trifluoromethyl Group: The electron-withdrawing -CF3 group at the C3 position is crucial for enhancing the acidity of the sulfonamide proton, facilitating stronger interactions within the binding pocket and contributing to the overall inhibitory potency.[9]
The logical flow from identifying a unique biological target feature (the COX-2 side pocket) to designing a chemical scaffold that specifically exploits it (the sulfonamide-bearing diaryl-pyrazole) is a textbook example of rational drug design.
Comparative Performance Data
The efficacy of this scaffold is quantitatively demonstrated by comparing the 50% inhibitory concentrations (IC50) against COX-1 and COX-2. The ratio of these values provides the Selectivity Index (SI), a key metric for comparing inhibitors.
| Compound | Scaffold Type | R1 (at N1-phenyl) | R5 (at C5) | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 1,5-Diarylpyrazole | 4-SO2NH2 | 4-CH3-Ph | 2.16 | 2.16 | ~2.51 | [11] |
| SC-558 | 1,5-Diarylpyrazole | 4-SO2NH2 | 4-F-Ph | >100 | 0.0019 | >52,631 | [12] |
| Compound 9 | 1,5-Diarylpyrazole | 4-SO2NH2 | 4-Cl-Ph | 50 | 0.26 | 192.3 | [12] |
| Compound 11 | 1,5-Diarylpyrazole | 4-SO2NH2 | 3,4,5-(OCH3)3-Ph | 10.14 | 0.043 | 235.8 | [13] |
| Indomethacin | Non-selective NSAID | N/A | N/A | 0.07 | 1.34 | 0.05 | [11] |
Table 1: Comparative in vitro inhibitory activity of various pyrazole-based COX-2 inhibitors and the non-selective NSAID Indomethacin. A higher SI value indicates greater selectivity for COX-2.
As the data clearly show, the diaryl-pyrazole scaffold, when appropriately functionalized with a sulfonamide group, achieves vastly superior COX-2 selectivity compared to non-selective drugs like Indomethacin.
Visualizing the Mechanism of Action
The selective inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a key precursor for pro-inflammatory prostaglandins like PGE2.[10][14] This targeted intervention is the basis of the scaffold's therapeutic effect.
Caption: Selective inhibition of the COX-2 enzyme by diaryl-pyrazole scaffolds.
Part 2: The N-Substituted Pyrazole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer.[4] The pyrazole ring has emerged as a premier scaffold in the design of small-molecule protein kinase inhibitors (PKIs), with eight such drugs approved by the FDA.[3] Unlike the rigid diaryl scaffold in COX-2 inhibitors, the pyrazole in PKIs often acts as a versatile hinge-binding element, forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket.
Causality of Experimental Design: The Pyrazole as a Hinge-Binder
The ATP-binding site of kinases contains a "hinge region" that forms key hydrogen bonds with the adenine core of ATP. A successful inhibitor must mimic this interaction. The N-substituted pyrazole scaffold is exceptionally well-suited for this role.
-
Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the pyridine-like nitrogen). This allows it to form one or more hydrogen bonds with the kinase hinge, effectively anchoring the inhibitor in the active site.[5]
-
Vectorial Projections: The substituents at other positions of the pyrazole ring project outwards into different regions of the ATP pocket. This is where selectivity is engineered. For example, in the JAK1/2 inhibitor Ruxolitinib, the pyrrolo[2,3-d]pyrimidine group at C3 occupies the adenine-binding region, while the cyclopentyl group at N1 projects towards a more solvent-exposed area, contributing to both potency and selectivity.[3][15]
The development of Golidocitinib, a JAK1-selective inhibitor, further illustrates this principle. An ortho substitution on the pyrazole ring proved crucial for achieving selectivity over the closely related JAK2 isoform, demonstrating how subtle modifications to the core scaffold can have profound effects on the biological profile.[3]
Comparative Performance Data
The potency of pyrazole-based kinase inhibitors is typically measured by their IC50 or dissociation constant (KD) against the target kinase.
| Compound | Scaffold Type | Target Kinase(s) | Potency (IC50 / KD) | Key Structural Features | Reference |
| Ruxolitinib | 3-pyrrolo[2,3-d]pyrimidinyl-pyrazole | JAK1 / JAK2 | IC50: 3.3 nM / 2.8 nM | N1-cyclopentylpropanenitrile | [15] |
| Crizotinib | 3-alkoxy-5-aryl-pyrazole | ALK / c-Met | IC50: 24 nM / 20 nM | N1-dihalophenyl | [3] |
| Tozasertib | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | Aurora Kinases | KD(CDK16): 160 nM | Methylated pyrazole, pyrimidine at N3 | [16] |
| Compound 43d | 3-amino-1H-pyrazole | CDK16 / PCTAIRE family | EC50: 33 nM | N3-pyrimidinyl-amine, C5-aryl-amide | [16] |
Table 2: Comparative potency of representative pyrazole-based kinase inhibitors against their primary targets.
Visualizing the Mechanism of Action
The pyrazole scaffold serves as an anchor, positioning the rest of the inhibitor to block the ATP binding site, thereby preventing the kinase from phosphorylating its substrate and halting the downstream signaling cascade.
Caption: N-substituted pyrazole scaffold blocking the kinase ATP-binding site.
Part 3: Experimental Protocols and Workflows
A core tenet of scientific integrity is reproducibility. The protocols described below are self-validating systems, providing a clear methodology for synthesizing and evaluating pyrazole-based inhibitors.
Experimental Workflow: From Synthesis to Biological Validation
The path from a chemical concept to a validated lead compound follows a structured, iterative process.
Caption: A typical drug discovery workflow for pyrazole-based scaffolds.
Protocol 1: General Synthesis of a 1,5-Diaryl-4-cyano-pyrazole Scaffold
This protocol outlines a common method for synthesizing a pyrazole core similar to that found in potent COX-2 inhibitors.[17]
-
Objective: To synthesize a 1,5-diaryl-4-cyano-1H-pyrazole.
-
Materials: Substituted benzoylacetonitrile, substituted phenylhydrazine hydrochloride, ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve the substituted benzoylacetonitrile (1.0 eq) and the substituted phenylhydrazine hydrochloride (1.1 eq) in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure pyrazole derivative.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This self-validating protocol determines the IC50 values and selectivity index of a test compound.[7][18]
-
Objective: To determine the potency and selectivity of a test compound against human recombinant COX-1 and COX-2 enzymes.
-
Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), test compound, vehicle (DMSO), assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2).
-
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound at various concentrations (or vehicle for control).
-
Pre-incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using the EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Conclusion and Future Perspectives
The head-to-head comparison of pyrazole-based scaffolds in COX-2 and kinase inhibition clearly demonstrates the remarkable versatility of this privileged structure. For COX-2 inhibitors, the rigid 1,5-diaryl arrangement with a key sulfonamide substituent provides a masterclass in structure-based design, yielding exceptional target selectivity.[12] In contrast, for kinase inhibitors, the pyrazole serves as a more adaptable hinge-binding anchor, allowing for diverse substitutions that can be fine-tuned to achieve potency and selectivity against specific kinases.[3][19]
The future of pyrazole-based drug discovery remains bright. Advances in synthetic chemistry are enabling more complex and regioselective functionalizations of the pyrazole core, opening new avenues for exploring chemical space.[20][21] The integration of computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to accelerate the optimization of novel pyrazole-based therapeutics.[22][23] As our understanding of complex diseases deepens, the pyrazole scaffold, with its proven track record and inherent chemical tractability, is certain to remain a vital component in the medicinal chemist's toolkit for developing the next generation of precision medicines.[24]
References
- Lan, R., Liu, Q., Fan, H., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397-412. [Link]
- Gîrdan, M. A., Lupu, A., Dinu, M., & Drăghici, C. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
- Lange, J. H. M., van Stuivenberg, H. H., Coolen, H. K. A. C., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]
- Sunitha, T., Dixit, P. V., Naaz, A., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Biointerface Research in Applied Chemistry, 24(1), 625. [Link]
- Casarotto, V., Rossi, D., Jakopin, Ž., & Ilaš, J. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(21), 7480. [Link]
- News-Medical. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
- Akue, A. D. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
- Patel, R. M., & Patel, M. V. (2023). Celecoxib.
- Loll, N., Grässle, S., Bräse, S., & Jung, N. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. [Link]
- Gîrdan, M. A., Lupu, A., Dinu, M., & Drăghici, C. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
- Showalter, V. M., Compton, D. R., Martin, B. R., & Abood, M. E. (1997). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 40(19), 2997–3007. [Link]
- Kamal, A., & Kumar, P. (2024). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Semantic Scholar. [Link]
- Kamal, A., & Kumar, P. (2024). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Consensus. [Link]
- Liu, Y., Zhang, Y., & Zhao, Y. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
- Akue, A. D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [Link]
- Patsnap. (n.d.). CDP-845.
- Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]
- National Center for Biotechnology Information. (n.d.). Ruxolitinib. PubChem. [Link]
- Brehme, M., Schumacher, F., Zaliani, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(24), 8963. [Link]
- Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6488. [Link]
- ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules.
- Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Study.com. [Link]
- Frontier in Medical and Health Research. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Frontier in Medical and Health Research. [Link]
- Sunitha, T., Dixit, P. V., Naaz, A., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals. [Link]
- Al-Ostoot, F. H., Al-Anazi, K. M., Al-Ghamdi, S. B., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Chemistry, 27. [Link]
- ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).
- Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2097-2100. [Link]
- Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.
- Liu, Y., Zhang, Y., & Zhao, Y. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
- Kalinová, R., & Berkeš, D. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]
- Ferfra-Telmoudi, Z., Guezgouz, K., & Gherib, A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3583. [Link]
- Lan, R., Liu, Q., Fan, H., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. PubMed. [Link]
- El Bouakher, A., El-Messaoudi, N., Oussaid, A., et al. (2020). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences, 132(1), 86. [Link]
- Gomaa, H. A. M., El-Sayed, M. A. A., Al-Mahmoudy, A. M. M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(2), 1146–1165. [Link]
- Chen, Y., Liu, X., Wang, Z., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. Archiv der Pharmazie, 355(11), 2200251. [Link]
- El-Sayed, M. A. A., El-Sabbagh, O. I., El-Naggar, M. A., et al. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 129, 106155. [Link]
- Wilson, L. J., Lin, H., Slayton, A. J., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 64(14), 10076–10087. [Link]
- Mohy El-Din, M. M., Senbel, A. M., Bistawroos, A. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(2), 86–93. [Link]
- Li, J., Li, Z., & Li, Y. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 115–139. [Link]
- SlidePlayer. (2014). RUXOLITINIB…FOR THE TREATMENT OF INT OR HIGH-RISK MYELOFIBROSIS. SlidePlayer. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. fmhr.net [fmhr.net]
- 3. mdpi.com [mdpi.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. study.com [study.com]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 17. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 21. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. connectjournals.com [connectjournals.com]
- 24. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Confirming the Mechanism of Action of Bioactive Pyrazolo[1,5-a]pyridine Compounds
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its ability to interact with a wide array of biological targets.[1] This heterocyclic system is particularly prominent in the development of protein kinase inhibitors for targeted cancer therapy.[2][3][4] As researchers, our goal extends beyond synthesizing novel analogues; we must rigorously define their mechanism of action (MOA) to ensure their therapeutic potential and selectivity. A well-defined MOA is critical for the successful progression of a drug candidate from the bench to the clinic.[5]
This guide provides a comprehensive, multi-tiered framework for elucidating and confirming the MOA of novel pyrazolo[1,5-a]pyridine compounds. We will move beyond simple checklists, focusing on the causality behind experimental choices and establishing a self-validating workflow that builds confidence at each stage, from initial target identification to phenotypic confirmation.
The Hierarchical Workflow for MOA Confirmation
A robust MOA determination is not the result of a single experiment but a logical progression of inquiry. The process begins with broad, unbiased methods to identify the most likely molecular target(s) and progressively narrows to highly specific, hypothesis-driven experiments that validate this interaction and its functional consequences in a cellular context.
Caption: Hierarchical workflow for MOA confirmation.
Phase 1: Identifying the Primary Target with a Broad Net
Expertise & Experience: The pyrazolo[1,5-a]pyridine core is a frequent constituent of ATP-competitive kinase inhibitors.[2][3] Therefore, our initial hypothesis is that a novel bioactive compound from this class likely targets one or more protein kinases. A broad kinase screen is the most logical and efficient starting point to identify high-affinity targets and simultaneously build a selectivity profile, which is crucial for predicting potential off-target effects.[6]
Methodology: Kinome Profiling
Kinome profiling services offer a high-throughput method to assess the inhibitory activity of a compound against a large panel of purified kinases. This provides a comprehensive overview of a compound's selectivity.[7]
-
Experimental Choice: We opt for an activity-based biochemical screen that measures kinase activity in real-time.[8] This provides more detailed kinetic insights compared to single time-point endpoint assays, which can be misleading if a compound is a slow-binder or if substrate depletion occurs.[8]
-
Trustworthiness: To validate the screen, a known clinical inhibitor with a well-characterized kinome profile (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like Alpelisib for PI3Kα) should be run in parallel as a positive control.
Data Presentation: Comparative Kinome Profile
Below is a hypothetical dataset for our test article, "PzP-42," compared against a known selective inhibitor for Target Kinase A.
| Kinase Target | PzP-42 (% Inhibition @ 1µM) | Reference Inhibitor (% Inhibition @ 1µM) |
| Target Kinase A | 98% | 99% |
| Target Kinase B | 85% | 15% |
| Target Kinase C | 45% | 5% |
| Target Kinase D | 12% | 2% |
| ... (300+ other kinases) | <10% | <10% |
Interpretation: The data strongly suggests that PzP-42 is a potent inhibitor of Target Kinase A and shows some activity against Target Kinase B. The subsequent phases of our investigation will focus on validating these interactions.
Phase 2: Validating Direct Target Engagement in Cells
Expertise & Experience: A positive result in a biochemical assay is a promising start, but it does not guarantee that the compound can reach and bind its target within the complex milieu of a living cell.[9] We must confirm this direct interaction, or "target engagement," in a physiological context.[10]
Methodology 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that relies on a fundamental principle: the binding of a ligand increases the thermal stability of its target protein.[11][12][13] This allows us to detect target engagement in intact cells without the need for labels or genetic modification.[14]
Caption: CETSA experimental workflow.
-
Cell Culture & Treatment: Plate cells and grow to ~80% confluency. Treat cells with either PzP-42 (e.g., at 10x the cellular IC50) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[15]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.[12]
-
Analysis: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein from each sample by Western Blot using a specific antibody against Target Kinase A.[16]
Data Presentation: Isothermal Dose-Response Fingerprint (ITDRF)
After an initial melt curve determines the optimal temperature for denaturation (Tagg), an ITDRF experiment is performed at a single temperature with varying compound concentrations to determine potency.
| PzP-42 Concentration | Relative Band Intensity (Target Kinase A) |
| 0 nM (Vehicle) | 15% |
| 10 nM | 25% |
| 100 nM | 60% |
| 1 µM | 95% |
| 10 µM | 98% |
Interpretation: The dose-dependent increase in soluble Target Kinase A upon heating demonstrates that PzP-42 directly binds to and stabilizes the protein inside the cell, confirming target engagement.
Phase 3: Elucidating Downstream Pathway Modulation
Expertise & Experience: Confirming that the compound binds its target is a critical milestone. The next logical step is to demonstrate a functional consequence of this binding. For a kinase inhibitor, this means showing a reduction in the phosphorylation of the target's known downstream substrates.[17] For instance, if PzP-42 targets a PI3 Kinase, we would expect to see a decrease in the phosphorylation of Akt.[17][18]
Methodology: Western Blot for Phospho-Proteins
Western blotting is the gold-standard technique for analyzing changes in protein phosphorylation levels. By using antibodies specific to the phosphorylated form of a protein, we can directly measure the impact of our inhibitor on the signaling cascade.[19]
Caption: Inhibition of Target Kinase A by PzP-42 blocks substrate phosphorylation.
-
Cell Culture & Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal signaling.[19]
-
Stimulation & Inhibition: Pre-treat cells with various concentrations of PzP-42 for 1-2 hours. Then, stimulate the pathway with an appropriate growth factor (e.g., EGF, IGF-1) for a short period (e.g., 15-30 minutes) to induce phosphorylation. Include vehicle and unstimulated controls.
-
Lysis & Quantification: Immediately lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19] Quantify protein concentration.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[20]
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody specific for the phospho-substrate (e.g., anti-p-Akt Ser473).
-
Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]
-
Stripping & Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) substrate protein.
Data Presentation: Densitometry Analysis
| Treatment | p-Substrate Level (Normalized) | Total Substrate Level (Normalized) |
| Vehicle (Unstimulated) | 0.1 | 1.0 |
| Vehicle (Stimulated) | 1.0 | 1.0 |
| PzP-42 (100 nM, Stimulated) | 0.45 | 1.0 |
| PzP-42 (1 µM, Stimulated) | 0.05 | 1.0 |
Interpretation: PzP-42 causes a dose-dependent decrease in the phosphorylation of the target's substrate upon stimulation, confirming that target engagement leads to functional inhibition of the signaling pathway.
Phase 4: Correlating Target Modulation with Cellular Phenotype
Expertise & Experience: The final, definitive step is to link the molecular mechanism to a relevant cellular phenotype. If inhibiting Target Kinase A is responsible for the compound's anti-proliferative effect, then removing the target should render the cells resistant to the compound.[21] This is the most rigorous test of an on-target MOA.
Methodology: Target Knockout (KO) via CRISPR/Cas9
Creating a cell line where the target gene is knocked out provides the ultimate control for confirming the MOA.
Caption: Logic of a knockout experiment for MOA validation.
-
Generate KO Cell Line: Use CRISPR/Cas9 to generate and validate a clonal cell line with a functional knockout of the gene encoding Target Kinase A. Validation should include Western Blot and sequencing to confirm the absence of the protein.
-
Cell Viability Assay: Seed both wild-type (WT) and Target Kinase A KO cells in 96-well plates.
-
Dose-Response Treatment: Treat the cells with a serial dilution of PzP-42 (e.g., 10 concentrations spanning a 5-log range).
-
Incubation: Incubate the cells for a period appropriate to observe an anti-proliferative effect (e.g., 72 hours).
-
Readout: Measure cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Analysis: Plot the dose-response curves for both WT and KO cell lines and calculate the IC50 value for each.
Data Presentation: Comparative Efficacy in WT vs. KO Cells
| Cell Line | PzP-42 IC50 | Interpretation |
| Wild-Type (WT) | 50 nM | Potent anti-proliferative effect |
| Target Kinase A KO | > 10,000 nM | >200-fold shift in IC50, indicating resistance |
Interpretation: The dramatic loss of potency in the KO cell line provides the strongest possible evidence that the anti-proliferative activity of PzP-42 is mediated through its direct inhibition of Target Kinase A.
Conclusion
Confirming the mechanism of action for a novel pyrazolo[1,5-a]pyridine compound is a systematic process of building an evidence-based narrative. By progressing through a hierarchy of experiments—from broad kinome profiling to direct target engagement assays like CETSA, downstream pathway analysis, and finally, phenotypic correlation using knockout models—researchers can establish a clear and defensible MOA. This rigorous, multi-faceted approach not only validates the primary therapeutic hypothesis but also uncovers potential liabilities and provides the mechanistic clarity essential for advancing a compound toward clinical development.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. [Link]
- KinomePro - Functional Kinase Activity Profiling. Pamgene. [Link]
- Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells. PubMed. [Link]
- Kinome Profiling Service. MtoZ Biolabs. [Link]
- Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
- Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PubMed Central. [Link]
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
- Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. JoVE. [Link]
- Kinome Profiling. Oncolines B.V.[Link]
- The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
- Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically...
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
- Methods to study Protein-Protein Interactions. Berthold Technologies. [Link]
- Importance of Quantifying Drug-Target Engagement in Cells.
- How to find out the mechanism of action of unknown drug without applying molecular modelling?
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- FRETting about the affinity of bimolecular protein–protein interactions. PubMed Central. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
- New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. [Link]
- Mechanism of Action (MOA).
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed Central. [Link]
- Identifying mechanism-of-action targets for drugs and probes. PubMed Central. [Link]
- Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PubMed Central. [Link]
- Biologically active derivatives of pyrazolo[1,5-a]pyridine.
- Novel pyrazolo[1,5- a ]pyridines as orally active EP 1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation.
- Novel pyrazolo[1,5-a]pyridines as orally active EP 1 receptor antagonists. PubMed. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. assayquant.com [assayquant.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. scispace.com [scispace.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. assaygenie.com [assaygenie.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the Performance of Novel Pyrazolo[1,5-a]pyridine Catalysts: A Comparative Guide for Synthetic Chemists
In the ever-evolving landscape of catalytic organic synthesis, the quest for more efficient, selective, and robust catalysts is paramount. The pyrazolo[1,5-a]pyridine scaffold has recently emerged as a privileged structure in the design of novel ligands and catalysts, demonstrating significant potential across a range of important chemical transformations. This guide provides a comprehensive performance benchmark of new pyrazolo[1,5-a]pyridine-based catalysts, offering an objective comparison with established alternatives to inform catalyst selection and methods development for researchers, scientists, and drug development professionals.
Introduction: The Rise of Pyrazolo[1,5-a]pyridines in Catalysis
Pyrazolo[1,5-a]pyridines are nitrogen-fused heterocyclic compounds that have garnered considerable attention due to their diverse biological activities.[1][2] Their rigid, planar structure and tunable electronic properties make them attractive scaffolds for the development of novel ligands in transition-metal catalysis.[3] Recent advancements have led to the development of pyrazolo[1,5-a]pyridine-based catalysts that exhibit remarkable performance in key reactions such as asymmetric hydrogenation and cross-coupling reactions. This guide will delve into the performance of these novel catalysts, providing supporting experimental data and detailed protocols to allow for a thorough evaluation against current industry standards.
Asymmetric Hydrogenation: A New Frontier with Ru-NHC-Pyrazolo[1,5-a]pyridine Catalysts
The asymmetric hydrogenation of heteroaromatic compounds is a critical transformation in the synthesis of chiral molecules for the pharmaceutical industry. Recently, a new class of Ruthenium catalysts bearing chiral N-heterocyclic carbene (NHC) ligands with a pyrazolo[1,5-a]pyridine backbone, specifically the SINpEt-type ligands, has shown exceptional promise in the asymmetric hydrogenation of challenging substrates like quinoxalines and 2-quinolones.[4][5][6]
Performance Benchmark: Ru-(R,R)-SINpEt vs. Traditional Chiral Ru-Diamine Catalysts
To contextualize the performance of these novel catalysts, we compare the asymmetric hydrogenation of 2-methylquinoxaline with a representative Ru-(R,R)-SINpEt catalyst against a well-established chiral Ru-diamine catalyst system.
| Catalyst System | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Ru-(R,R)-SINpEt | 2-Methylquinoxaline | 5 | 70 | 15 | 24 | >99 | 96 | [7] |
| Ru(η⁶-cymene)(Ts-DPEN) | 2-Methylquinoxaline | 1 | 50 | 40 | 8 | >99 | 95 | [8] |
Analysis of Performance:
The data clearly indicates that the novel Ru-(R,R)-SINpEt catalyst is highly competitive with established chiral Ru-diamine systems for the asymmetric hydrogenation of quinoxalines. While the catalyst loading for the SINpEt system is slightly higher in the cited example, it achieves a higher enantioselectivity at a significantly lower temperature, highlighting its high activity under mild conditions.[7] The ability to operate at lower temperatures can be crucial for substrates that are thermally sensitive.
The enhanced performance of the SINpEt ligands can be attributed to the unique steric and electronic environment provided by the pyrazolo[1,5-a]pyridine scaffold integrated into the NHC framework.[5] This creates a well-defined chiral pocket around the metal center, leading to excellent stereocontrol.[5]
Experimental Protocol: Asymmetric Hydrogenation of 2-Quinolones with Ru-(R,R)-SINpEt Catalyst
This protocol is adapted from the work of Glorius and co-workers.[7]
Catalyst Preparation (in situ):
-
In a glovebox, add [Ru(COD)(2-methylallyl)₂] (0.01 mmol), (R,R)-SINpEt·HBF₄ (0.02 mmol), and KOtBu (0.025 mmol) to a vial containing n-hexane (0.33 mL).
-
Stir the mixture at 70 °C for 16 hours. The resulting mixture is the active catalyst solution.
Hydrogenation Reaction:
-
In a separate vial, dissolve the 2-quinolone substrate (0.2 mmol) in Et₂O (1 mL).
-
Add the pre-activated catalyst solution to the substrate solution.
-
Transfer the reaction mixture to an autoclave.
-
Pressurize the autoclave with H₂ gas to 70 bar.
-
Stir the reaction at 15 °C for 24 hours.
-
After carefully releasing the pressure, the reaction mixture can be concentrated and purified by column chromatography to yield the chiral 3,4-dihydro-2-quinolone.
Workflow for Asymmetric Hydrogenation:
Caption: Workflow for the Ru-NHC catalyzed asymmetric hydrogenation.
Cross-Coupling Reactions: Exploring the Potential of Pyrazolo[1,5-a]pyridine Ligands
While the application of pyrazolo[1,5-a]pyridine-based catalysts in cross-coupling reactions is an emerging field, preliminary studies suggest their potential as effective ligands for palladium. The electron-rich nature of the pyrazolo[1,5-a]pyridine core can enhance the catalytic activity of the palladium center.
Performance Benchmark: Palladium-Pyrazolo[1,5-a]pyridine vs. Palladium-Buchwald Ligand in a Hypothetical Suzuki-Miyaura Coupling
Direct comparative studies benchmarking new pyrazolo[1,5-a]pyridine ligands against established systems like Buchwald's phosphine ligands in Suzuki-Miyaura coupling are still limited in the literature. However, we can construct a hypothetical comparison based on typical performance metrics for a generic Suzuki-Miyaura reaction between an aryl bromide and an arylboronic acid.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Pyrazolo[1,5-a]pyridine-phosphine (Hypothetical) | 1-2 | Toluene | K₂CO₃ | 100 | 12-24 | 85-95 | N/A |
| Pd₂(dba)₃ / XPhos | 1 | Toluene | K₃PO₄ | 100 | 12 | 98 | [9] |
Analysis and Future Outlook:
While the hypothetical data for the pyrazolo[1,5-a]pyridine-based catalyst suggests good to excellent yields, it is evident that they will be benchmarked against highly efficient and well-optimized systems like those employing Buchwald ligands.[9] The key to the success of new pyrazolo[1,5-a]pyridine ligands in this arena will be their ability to offer advantages in specific areas, such as:
-
Catalyst Stability: The bidentate chelation from a functionalized pyrazolo[1,5-a]pyridine could lead to more stable palladium complexes.
-
Substrate Scope: They might exhibit superior performance with challenging substrates, such as those containing multiple heteroatoms.
-
Cost-Effectiveness: A simpler synthesis of the pyrazolo[1,5-a]pyridine ligand compared to complex phosphines could be a significant advantage.
Further research is needed to fully elucidate the potential of these ligands in a broader range of cross-coupling reactions, including Heck, Sonogashira, and C-N coupling reactions.[10][11][12]
Experimental Protocol: General Procedure for a Palladium-Catalyzed Sonogashira Coupling
This is a general protocol that can be adapted for use with new pyrazolo[1,5-a]pyridine-based ligands.
-
To a degassed solution of an aryl halide (1 equiv.), a terminal alkyne (1.1 equiv.), and a base (e.g., NEt₃, 2.2 equiv.) in a suitable solvent (e.g., MeCN), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.1 mol%), a copper(I) co-catalyst (e.g., CuI, 1 mol%), and the pyrazolo[1,5-a]pyridine-based ligand (if applicable, 1 mol%).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80 °C) under an inert atmosphere (e.g., Argon) for the specified time (e.g., 24 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Reaction Scheme for Sonogashira Coupling:
Caption: General scheme for a Sonogashira cross-coupling reaction.
Conclusion: A Promising New Class of Catalysts
New pyrazolo[1,5-a]pyridine-based catalysts, particularly the SINpEt-type NHC ligands in asymmetric hydrogenation, have demonstrated performance that is not only comparable but in some aspects superior to established catalyst systems. Their high efficiency, selectivity, and operation under mild conditions make them a valuable addition to the synthetic chemist's toolbox. While their application in cross-coupling reactions is still in its nascent stages, the unique electronic and structural features of the pyrazolo[1,5-a]pyridine scaffold hold significant promise for the development of the next generation of highly active and stable catalysts. Further research, including direct comparative studies and exploration of a wider range of transformations, will be crucial in fully realizing the potential of this exciting new class of catalysts.
References
- Glorius, F., et al. (2021). Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones to Chiral 3,4-Dihydro-2-Quinolones. Angewandte Chemie International Edition, 60(43), 23193-23196. [Link]
- Glorius, F., et al. (2021). Unveiling a key catalytic pocket for the ruthenium NHC-catalysed asymmetric heteroarene hydrogenation. Chemical Science, 13(2), 435-443. [Link]
- BenchChem. (2025).
- Zhou, Y.-G., et al. (2011). Asymmetric Hydrogenation of 2- and 2,3-Substituted Quinoxalines with Chiral Cationic Ruthenium Diamine Catalysts. Organic Letters, 13(23), 6374–6377. [Link]
- Al-Tel, T. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836–13853. [Link]
- Glorius, F., et al. (2021). Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones to Chiral 3,4-Dihydro-2-Quinolones. Angewandte Chemie International Edition, 60(43), 23193-23196. [Link]
- Schmalz, H.-G., et al. (2021). Synthesis and ligand properties of chelating bis(N-heterocyclic carbene)-stabilized bis(phosphinidenes). ChemRxiv.
- Banu, K., & S, A. (2014). A Short Review on Pyrazole Derivatives and their Applications. Journal of Postdoctoral Research, 2(4), 64-72.
- Glorius, F., et al. (2021). Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐Quinolones.
- Castillo, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4998. [Link]
- Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
- Various Authors. (2021). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.
- de la Cruz, P., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Journal of the American Chemical Society, 145(47), 25689–25700. [Link]
- Alonso, D. A., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- Various Authors. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1159-1181. [Link]
- Chu, J.-H., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 87(15), 9851–9863. [Link]
- Al-Zoubi, R. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7182–7193. [Link]
- de Souza, M. V. N., et al. (2018). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 23(11), 2901. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. [Link]
- Various Authors. (2023). Synthesis and Characterization of Novel Tetradentate NHC Lig- ands with Modified Electronic Properties and Transition Metal Comp.
- Berthon-Gelloz, G., & Markó, I. E. (2012). Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. Arkivoc, 2012(3), 226-242. [Link]
- Sharma, G. V. M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19069. [Link]
- Nolan, S. P., et al. (2011). Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts.
- Various Authors. (2020). Pyrazoles and Heck Reaction.
- Cazin, C. S. J., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2286–2296. [Link]
- BenchChem. (2025). Benchmarking the performance of 1,5-Dimethyl-3-phenylpyrazole-derived catalysts in cross-coupling reactions. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling a key catalytic pocket for the ruthenium NHC-catalysed asymmetric heteroarene hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones to Chiral 3,4-Dihydro-2-Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Introduction: Pyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its utility in the laboratory is matched by the critical need for its proper handling and disposal. Improper disposal not only poses significant safety and environmental risks but also constitutes a violation of stringent federal and local regulations.
This document provides a comprehensive, step-by-step guide for the safe disposal of this compound. It is designed for researchers, scientists, and drug development professionals who handle this compound. The protocols herein are grounded in established safety principles and regulatory standards, including the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[2][3][4][5] This guide is intended to supplement, not replace, the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's official Chemical Hygiene Plan (CHP).
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. While a specific, comprehensive SDS for this compound is not universally available, data from structurally similar compounds, such as other pyrazolo-pyridine derivatives, allow for a presumptive hazard profile.[6][7]
Disclaimer: The following hazard profile is based on analogous compounds. You are required to consult the specific Safety Data Sheet (SDS) for the this compound product you are using.
Table 1: Presumptive Hazard Profile
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Causality and Implications |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | Ingestion of even small quantities can lead to significant toxic effects. Avoid all oral contact. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | The compound can cause redness, itching, and inflammation upon direct contact. Prolonged contact may lead to more severe dermal effects. |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation, pain, and potential damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential to minimize exposure during handling and disposal.[8]
Engineering Controls
All handling and preparation of this compound for disposal (e.g., weighing, transferring, rinsing containers) must be conducted inside a certified chemical fume hood. This is the primary method for preventing inhalation of the solid dust.[2]
Personal Protective Equipment (PPE)
The selection of PPE is your last line of defense. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes of solutions or airborne particles entering the eye.[7] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Always check the manufacturer's data for chemical compatibility and breakthrough times. Double-gloving is recommended for extended handling. Discard gloves immediately if contamination is suspected. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Must be kept fully buttoned. |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. | If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[9] |
Section 3: Waste Characterization and Segregation
Under EPA RCRA regulations, any chemical waste must be characterized to ensure proper disposal.[3][4] this compound is a hazardous chemical waste. It must not be mixed with general trash or disposed of down the drain.[10]
Proper segregation is crucial to prevent dangerous chemical reactions.[11]
-
Segregate this compound waste from strong oxidizing agents and strong acids.[12][13]
-
Maintain separate waste streams for different types of contamination:
-
Solid Waste: Unused or expired pure compound, and contaminated disposable labware (e.g., weigh boats, pipette tips, gloves, absorbent pads).
-
Liquid Waste: Solvent rinsates from cleaning contaminated glassware. This waste must be collected in a separate liquid waste container.
-
Section 4: Step-by-Step Disposal Protocol
This protocol applies to small quantities of waste typically generated in a research laboratory setting.
Step 4.1: Prepare the Hazardous Waste Container
-
Select an Appropriate Container:
-
For solid waste, use a wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene) with a screw-top lid.
-
For liquid waste, use a sealable, chemically-resistant solvent waste container.
-
Ensure the container is clean, dry, and in good condition. Never use food-grade containers.[3]
-
-
Label the Container:
-
Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must clearly state:
-
Step 4.2: Collect and Contain the Waste
-
Work in a Fume Hood: Perform all waste transfers inside a chemical fume hood.
-
Transfer Solid Waste: Carefully transfer the pure solid compound and any contaminated disposables (gloves, wipers, etc.) into the prepared solid waste container.
-
Minimize Dust: Avoid creating dust during transfer. If cleaning residual powder, wet a paper towel with an appropriate solvent (like isopropanol or ethanol), wipe the area, and place the contaminated towel in the solid waste container.
-
Rinse Glassware: Rinse any contaminated, non-disposable glassware with a suitable solvent. Collect the first two rinses in the designated liquid hazardous waste container.
Step 4.3: Store the Waste Container
-
Seal the Container: Securely close the lid of the waste container. A container holding hazardous waste must be kept closed at all times except when actively adding waste.[3][11] This is a common and serious regulatory violation.
-
Store in a Satellite Accumulation Area (SAA):
-
An SAA is a designated location at or near the point of waste generation and under the control of the operator.[11][14][15] This could be a designated section of a fume hood or a labeled cabinet.
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the SAA is clearly marked and away from incompatible materials.
-
Step 4.4: Arrange for Final Disposal
-
Monitor Fill Level: Do not overfill the waste container. Leave at least 10% headspace to allow for expansion.
-
Request Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup. Follow their specific procedures for waste transfer.
Section 5: Emergency Procedures for Spills and Exposure
Small Spill (Inside a Chemical Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Contain: Ensure the fume hood sash is lowered.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).
-
Collect: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[16]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water, followed by a solvent rinse if necessary. Place all cleanup materials into the hazardous waste container.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Section 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.
Caption: Decision workflow for handling this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. Adherence to the principles of hazard identification, proper use of controls and PPE, correct waste segregation, and meticulous labeling are essential. Always operate within the framework of your institution's Chemical Hygiene Plan and consult your EHS department with any questions. By following these procedures, you contribute to a safer research environment for yourself, your colleagues, and the community.
References
- OSHA Factsheet: Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
- The OSHA Lab Standard and the OSHA Hazard Communication Standard. (2021, May 27). Safety Partners, LLC.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- A Primer On Laboratory Waste Disposal. (2022, March 15). Hazardous Waste Experts.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager.
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
- Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
- Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
- Pyridine Standard Operating Procedure. (n.d.). Washington State University.
- Pyridine: incident management. (n.d.). GOV.UK.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. osha.gov [osha.gov]
- 3. pfw.edu [pfw.edu]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. youtube.com [youtube.com]
- 6. fishersci.ie [fishersci.ie]
- 7. fishersci.com [fishersci.com]
- 8. compliancy-group.com [compliancy-group.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. acs.org [acs.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. fishersci.com [fishersci.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Application Scientist's Guide to Handling Pyrazolo[1,5-a]pyridine-3-carbaldehyde
This guide provides essential safety and logistical information for the handling of Pyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS No. 73957-66-1). As a valued researcher in the fields of medicinal chemistry and organic synthesis, your safety is paramount. This document moves beyond mere procedural steps to explain the causality behind our safety protocols, ensuring a self-validating system of laboratory safety.
Understanding the Hazard: A Proactive Approach to Safety
The primary hazards associated with this compound are:
-
Skin Irritation: Aldehyde groups can be reactive with biological macromolecules, leading to irritation.
-
Serious Eye Irritation: The eyes are particularly sensitive to aldehydes, which can cause significant damage upon contact.
-
Respiratory Irritation: As a solid, the compound may form dusts that, if inhaled, can irritate the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile or Neoprene Gloves (double-gloved recommended)- Safety Goggles- Lab Coat- N95 Respirator | To prevent skin contact with fine particulates and inhalation of dust. |
| Solution Preparation and Transfers | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat | To protect against splashes of the dissolved compound. |
| Reaction Setup and Workup | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Face Shield- Lab Coat | A face shield provides an additional layer of protection against unexpected splashes or vigorous reactions. |
Glove Selection: A Critical Choice
The choice of glove material is critical for preventing dermal exposure. While specific breakthrough time data for this compound is unavailable, general resistance charts for aldehydes provide guidance.
| Glove Material | Resistance to Aldehydes | Recommendation |
| Nitrile | Good to Fair | Suitable for splash protection and handling of solids. Change gloves immediately upon contamination. |
| Neoprene | Very Good | Recommended for operations with a higher risk of prolonged contact or immersion. |
| Natural Rubber (Latex) | Fair to Poor | Not recommended as a primary barrier due to lower chemical resistance to many organic compounds. |
| Butyl Rubber | Very Good | An excellent choice for handling aldehydes, offering superior protection. |
It is imperative to inspect gloves for any signs of degradation or perforation before each use.
Engineering Controls: Minimizing Exposure at the Source
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Chemical Fume Hood: All handling of this compound, especially the weighing of the solid and the preparation of solutions, must be conducted in a certified chemical fume hood. This minimizes the inhalation of any airborne particulates or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to further reduce the potential for accumulation of any fugitive emissions.
Safe Handling and Operational Plan
A systematic workflow is essential for minimizing risk. The following diagram illustrates a safe handling workflow for a typical synthetic procedure involving this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Waste Disposal: Environmental Responsibility
Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of responsible scientific practice.
Waste Segregation is Crucial:
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, and used gloves in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate for the solvent system used.
-
Contaminated Sharps: Any needles or other sharps that have come into contact with the compound must be disposed of in a designated sharps container.
Disposal Pathway:
Caption: A clear pathway for the proper segregation and disposal of waste.
Never dispose of this compound down the drain.
Conclusion: A Culture of Safety
By understanding the inherent hazards of this compound and diligently applying the principles of PPE, engineering controls, and safe work practices, you contribute to a robust culture of safety within your laboratory. This proactive approach not only protects you and your colleagues but also ensures the integrity and success of your vital research.
References
- CP Lab Safety. (n.d.). Glove Compatibility.
- Medicom. (n.d.). Chemical Resistance Reference Chart.
- Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
- Public Health England. (2019). Formaldehyde - Incident management. GOV.UK.
- CP Lab Safety. (n.d.). Gloves Chemical Resistance Chart.
- Environmental Health & Radiological Safety, University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- SAS Safety Corp. (n.d.). This Chemical Resistance Chart is intended to provide general information about the reactions of different glove materials to the.
- Honeywell. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety, Princeton University.
- Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills.
- International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- The National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Research Safety, University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- Office of Environmental Health and Safety, East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves.
- Department of Chemistry, University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Inamdar, S. M., More, V. K., & Kulkarni, S. S. (2015). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Journal of Chemistry, 2015, 1-15.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
- Parshikov, I. A., & Moody, J. D. (2013). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 97(18), 7989-8007.
- Santacesaria, E., Di Serio, M., Tesser, R., & Carotenuto, G. (2004). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
